Methyl 4-benzylpiperazine-2-carboxylate
Description
Properties
IUPAC Name |
methyl 4-benzylpiperazine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-17-13(16)12-10-15(8-7-14-12)9-11-5-3-2-4-6-11/h2-6,12,14H,7-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIXVZEDCLDOKBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CN(CCN1)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90696991 | |
| Record name | Methyl 4-benzylpiperazine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90696991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
181955-94-2 | |
| Record name | Methyl 4-benzylpiperazine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90696991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to the Synthesis of Methyl 4-Benzylpiperazine-2-carboxylate
Abstract
Methyl 4-benzylpiperazine-2-carboxylate is a key chiral building block in modern medicinal chemistry, serving as a scaffold for synthesizing a range of pharmacologically active agents. This technical guide provides an in-depth analysis of the prevalent synthetic strategies for this compound. It moves beyond simple protocols to elucidate the underlying chemical principles, mechanistic pathways, and process optimization considerations. Detailed experimental procedures, comparative analysis of different routes, and characterization data are presented to equip researchers and drug development professionals with a comprehensive and practical understanding of its synthesis.
Introduction: Significance of the Piperazine Scaffold
The piperazine ring is a privileged scaffold in drug discovery, appearing in numerous approved drugs across various therapeutic areas, including antipsychotics (e.g., aripiprazole), antihistamines (e.g., cetirizine), and antivirals. Its prevalence stems from its ability to improve the pharmacokinetic properties of a molecule, such as aqueous solubility and oral bioavailability, by virtue of its two nitrogen atoms, which can be protonated at physiological pH.
Methyl 4-benzylpiperazine-2-carboxylate, specifically, is a valuable intermediate. The N-benzyl group serves as a common protecting group that can be readily removed via hydrogenolysis, while the methyl ester at the C-2 position provides a handle for further chemical modifications, such as amidation to build more complex molecular architectures. The inherent chirality at the C-2 position makes it a crucial synthon for developing stereospecific drugs.
Retrosynthetic Analysis and Strategic Overview
A logical retrosynthetic analysis of the target molecule reveals two primary bond disconnections, leading to two main synthetic strategies.
Caption: Retrosynthetic analysis of the target molecule.
This analysis highlights two primary linear approaches starting from the commercially available piperazine-2-carboxylic acid:
-
Route 1: Esterification First, then N-Benzylation. Piperazine-2-carboxylic acid is first converted to its methyl ester, followed by selective benzylation at the N-4 position.
-
Route 2: N-Benzylation First, then Esterification. Piperazine-2-carboxylic acid is first selectively benzylated at the N-4 position, followed by esterification of the carboxylic acid.
A third, more convergent approach involves the direct cyclization of N-benzylethylenediamine with a glyoxylate derivative, which can be highly efficient.
Synthetic Strategy 1: Reductive Amination Pathway
This is one of the most common and efficient methods, involving the direct construction of the N-benzyl group on a pre-existing piperazine ester scaffold via reductive amination.
Workflow Overview
Caption: Workflow for the reductive amination synthesis route.
Mechanistic Rationale & Expertise
Reductive amination is a cornerstone of amine synthesis. The reaction proceeds via the initial formation of an iminium ion intermediate from the condensation of the secondary amine (methyl piperazine-2-carboxylate) and benzaldehyde. This is followed by in-situ reduction of the iminium ion to the tertiary amine.
Choice of Reducing Agent: Sodium triacetoxyborohydride (STAB) is the preferred reagent for this transformation. Unlike stronger reducing agents like sodium borohydride, STAB is milder and moisture-tolerant, allowing the reaction to be performed in a one-pot fashion without requiring anhydrous conditions. Its steric bulk and reduced reactivity prevent the undesired reduction of the aldehyde starting material, leading to cleaner reactions and higher yields.
Detailed Experimental Protocol
This protocol is a representative synthesis adapted from established literature procedures.
-
Reaction Setup: To a solution of methyl piperazine-2-carboxylate (1.0 eq) in dichloromethane (DCM, ~0.1 M), add benzaldehyde (1.1 eq). Stir the mixture at room temperature for 20-30 minutes.
-
Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 15 minutes. The addition can be exothermic, so maintaining the temperature below 25°C is advisable.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 4-12 hours. Progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.
-
Work-up: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 30 minutes.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude oil is purified by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure product as a colorless or pale yellow oil.
Synthetic Strategy 2: N-Alkylation followed by Esterification
This classic two-step approach is also widely used and offers robust, scalable results.
Step A: Selective N-Benzylation of Piperazine-2-carboxylic acid
The primary challenge in this step is achieving selective mono-benzylation at the more sterically accessible and electron-rich N-4 position, leaving the N-1 nitrogen adjacent to the carboxylic acid untouched.
-
Protocol:
-
Dissolve piperazine-2-carboxylic acid (1.0 eq) and a base such as potassium carbonate (K₂CO₃, 2.5 eq) in a polar aprotic solvent like dimethylformamide (DMF).
-
Add benzyl bromide (1.1 eq) dropwise at room temperature.
-
Heat the reaction to 50-60°C and stir for 6-18 hours, monitoring by TLC.
-
After completion, cool the reaction, dilute with water, and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Purify via crystallization or chromatography to obtain 4-benzylpiperazine-2-carboxylic acid.
-
Step B: Fischer Esterification
The resulting N-benzylated carboxylic acid is then esterified. Fischer esterification is a simple and effective acid-catalyzed method.
-
Protocol:
-
Suspend 4-benzylpiperazine-2-carboxylic acid (1.0 eq) in methanol (MeOH), which acts as both solvent and reagent.
-
Cool the mixture in an ice bath and add a catalytic amount of a strong acid, such as thionyl chloride (SOCl₂, 1.2 eq) or concentrated sulfuric acid (H₂SO₄, 0.1 eq), dropwise. Thionyl chloride is often preferred as it reacts with methanol to generate HCl in-situ and also acts as a dehydrating agent, driving the equilibrium towards the product.
-
Allow the reaction to warm to room temperature and then reflux for 4-8 hours.
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
Neutralize the residue with a saturated NaHCO₃ solution and extract the product with ethyl acetate.
-
The organic layers are combined, dried, and concentrated. Purification is performed as described in Strategy 1.
-
Comparative Analysis of Synthetic Routes
| Parameter | Strategy 1 (Reductive Amination) | Strategy 2 (Alkylation/Esterification) |
| Number of Steps | 1 (from piperazine ester) | 2 (from piperazine acid) |
| Reagents | Benzaldehyde, STAB | Benzyl bromide, K₂CO₃, SOCl₂/H₂SO₄ |
| Overall Yield | Generally high (70-90%) | Moderate to high (60-85% over two steps) |
| Advantages | One-pot, mild conditions, high efficiency | Uses classic, well-understood reactions, robust |
| Disadvantages | STAB can be expensive for large-scale synthesis | Two separate operations, requires heating |
Purification and Characterization
-
Purification: The final product is typically an oil and is most effectively purified by flash column chromatography on silica gel. A common eluent system is a gradient of 0-10% methanol in dichloromethane or 20-60% ethyl acetate in hexanes.
-
Characterization: The identity and purity of the final compound are confirmed using standard analytical techniques.
-
¹H NMR: Expected signals include aromatic protons from the benzyl group (~7.2-7.4 ppm), a singlet for the benzylic CH₂ (~3.5 ppm), multiplets for the piperazine ring protons (~2.0-3.8 ppm), and a singlet for the methyl ester protons (~3.7 ppm).
-
Mass Spectrometry (MS): The expected molecular ion peak for C₁₃H₁₈N₂O₂ would be [M+H]⁺ at m/z = 235.14.
-
References
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. URL: [Link]
-
Dal-Piaz, V., Caccia, S., Colleoni, C., et al. (2003). 1-(4-Substituted-benzoyl)-4-(4-aryl-1,2,3,6-tetrahydropyridin-1-yl)butyl piperazines as potent and selective 5-HT1A receptor ligands. Bioorganic & Medicinal Chemistry, 11(20), 4437-4445. URL: [Link]
- Owa, T., Nagasu, T., & Naito, T. (2001). U.S. Patent No. 6,218,393. Washington, DC: U.S. Patent and Trademark Office.
An In-Depth Technical Guide to Methyl 4-benzylpiperazine-2-carboxylate
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 4-benzylpiperazine-2-carboxylate is a substituted piperazine derivative of significant interest in medicinal chemistry and drug discovery. The piperazine heterocycle is a common scaffold in a multitude of approved therapeutic agents, valued for its ability to impart favorable pharmacokinetic properties and to serve as a versatile linker for various pharmacophores.[1][2] This guide provides a comprehensive overview of the chemical properties, synthesis, analysis, and potential applications of Methyl 4-benzylpiperazine-2-carboxylate, with a focus on providing practical insights for researchers in the field.
It is crucial to distinguish this compound from benzylpiperazine (BZP) and its analogs, which are known for their stimulant properties and are controlled substances in many jurisdictions.[3] In contrast, derivatives of piperazine-2-carboxylic acid are being explored for a range of therapeutic applications, including the development of novel treatments for complex diseases like Alzheimer's.[4][5]
Physicochemical Properties
A thorough understanding of the fundamental physicochemical properties of a compound is the bedrock of its development as a potential therapeutic agent. These properties influence its solubility, absorption, distribution, metabolism, and excretion (ADME) profile.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₈N₂O₂ | [] |
| Molecular Weight | 234.29 g/mol | [] |
| IUPAC Name | methyl 4-benzylpiperazine-2-carboxylate | [] |
| CAS Number | 181955-94-2 | [] |
| Appearance | Expected to be a solid or oil | Inferred |
| Solubility | Expected to be soluble in organic solvents like methanol, ethanol, and DMSO.[7] | Inferred |
Synthesis of Methyl 4-benzylpiperazine-2-carboxylate
The synthesis of Methyl 4-benzylpiperazine-2-carboxylate can be achieved through a multi-step process starting from piperazine-2-carboxylic acid. The following protocol is an adaptation based on established methods for the synthesis of related N-benzyl piperidine and piperazine carboxylates.[8]
Conceptual Synthesis Workflow
Caption: A conceptual workflow for the synthesis of Methyl 4-benzylpiperazine-2-carboxylate.
Step-by-Step Synthesis Protocol
Step 1: Esterification of Piperazine-2-carboxylic acid
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve piperazine-2-carboxylic acid in methanol.
-
Reagent Addition: Cool the solution in an ice bath and slowly add thionyl chloride (SOCl₂) dropwise. The molar ratio of the carboxylic acid to thionyl chloride should be approximately 1:1.5.
-
Reaction: After the addition is complete, remove the ice bath and heat the mixture to reflux. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, remove the solvent under reduced pressure to obtain the crude methyl piperazine-2-carboxylate hydrochloride.
Step 2: N-Benzylation
-
Reaction Setup: Dissolve the crude methyl piperazine-2-carboxylate hydrochloride from the previous step in a suitable solvent such as acetonitrile or DMF.
-
Base Addition: Add a suitable base, such as triethylamine or potassium carbonate, to neutralize the hydrochloride and to act as a proton scavenger.
-
Alkylation: Add benzyl bromide dropwise to the reaction mixture. The molar ratio of the piperazine ester to benzyl bromide should be approximately 1:1.1.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed, as monitored by TLC.
-
Work-up and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield pure Methyl 4-benzylpiperazine-2-carboxylate.
Spectral and Analytical Characterization
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of a molecule. For Methyl 4-benzylpiperazine-2-carboxylate, the molecular ion peak [M]+ would be expected at m/z 234.
Expected Fragmentation Pattern:
The fragmentation of benzylpiperazine derivatives is well-documented.[9][10] The most prominent fragmentation is typically the cleavage of the benzylic C-N bond, leading to the formation of a stable tropylium ion at m/z 91. Other characteristic fragments would arise from the piperazine ring cleavage.
Caption: Expected mass fragmentation pathway for Methyl 4-benzylpiperazine-2-carboxylate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are essential for elucidating the detailed structure of the molecule. The expected chemical shifts can be estimated based on standard NMR correlation tables.
Expected ¹H NMR Chemical Shifts (in CDCl₃):
| Protons | Expected Chemical Shift (ppm) | Multiplicity |
| Aromatic (C₆H₅) | 7.2-7.4 | multiplet |
| Benzylic (CH₂) | ~3.5 | singlet |
| Methyl Ester (OCH₃) | ~3.7 | singlet |
| Piperazine ring (CH, CH₂) | 2.2-3.2 | multiplets |
Expected ¹³C NMR Chemical Shifts (in CDCl₃):
| Carbon | Expected Chemical Shift (ppm) |
| Carbonyl (C=O) | ~170-175 |
| Aromatic (C₆H₅) | 125-140 |
| Benzylic (CH₂) | ~60-65 |
| Methyl Ester (OCH₃) | ~52 |
| Piperazine ring (C) | 45-60 |
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in the molecule.
Expected IR Absorption Bands:
| Functional Group | Wavenumber (cm⁻¹) |
| C-H (aromatic) | 3000-3100 |
| C-H (aliphatic) | 2800-3000 |
| C=O (ester) | 1730-1750 |
| C=C (aromatic) | 1450-1600 |
| C-N | 1000-1250 |
| C-O | 1000-1300 |
Analytical Methods
For quantitative analysis and purity assessment, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the methods of choice.
HPLC Method Development (General Protocol): [11][12][13]
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid or ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection: UV detection at a wavelength corresponding to the absorbance maximum of the benzyl group (around 254 nm).
-
Flow Rate: Typically 1.0 mL/min.
-
Injection Volume: 10-20 µL.
GC-MS Method Development (General Protocol): [14][15]
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Program: A temperature gradient starting from a lower temperature (e.g., 100°C) and ramping up to a higher temperature (e.g., 280°C) to ensure good separation.
-
Injector and Detector Temperature: Typically set around 250-280°C.
-
Ionization Mode: Electron Impact (EI) at 70 eV.
Reactivity and Stability
The chemical reactivity of Methyl 4-benzylpiperazine-2-carboxylate is primarily dictated by the functional groups present: the two secondary amines of the piperazine ring and the methyl ester.
-
Hydrolysis: The methyl ester is susceptible to hydrolysis under both acidic and basic conditions to yield the corresponding carboxylic acid, 4-benzylpiperazine-2-carboxylic acid.
-
N-Alkylation/Acylation: The secondary amine in the piperazine ring can undergo further alkylation or acylation reactions.
-
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Stability and Storage:
Piperazine derivatives can be susceptible to degradation, particularly in solution.[16][17][18] For long-term storage, the compound should be kept in a cool, dry, and dark place, preferably under an inert atmosphere to prevent oxidation.[2][19] Stability studies in various matrices (e.g., blood, serum) have shown that benzylpiperazines are generally more stable than their phenylpiperazine counterparts, especially when stored at lower temperatures (-20°C).[1][17]
Potential Applications in Drug Discovery
The piperazine-2-carboxylic acid scaffold is a promising platform for the development of new therapeutic agents. Recent research has highlighted the potential of derivatives of this scaffold in several therapeutic areas.
Alzheimer's Disease
A recent study published in Bioorganic Chemistry detailed the design and synthesis of a series of 1,4-bisbenzylpiperazine-2-carboxylic acid derivatives as multi-target-directed ligands for Alzheimer's disease.[4] These compounds were found to be inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), two key enzymes involved in the pathology of the disease.[4] This suggests that Methyl 4-benzylpiperazine-2-carboxylate could serve as a valuable intermediate or starting point for the development of novel anti-Alzheimer's agents.
Other CNS Disorders and Therapeutic Areas
The piperazine moiety is a well-established pharmacophore in drugs targeting the central nervous system (CNS).[1] Its ability to interact with various receptors and transporters makes it a versatile building block for designing drugs for a range of neurological and psychiatric disorders. Furthermore, piperazine derivatives have been investigated for a wide array of other therapeutic applications, including as anticancer, antiviral, and anti-inflammatory agents.[2]
Safety and Handling
As with any chemical compound, proper safety precautions should be taken when handling Methyl 4-benzylpiperazine-2-carboxylate.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors.[20]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[2]
-
Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.
Conclusion
Methyl 4-benzylpiperazine-2-carboxylate is a compound with significant potential as a building block in medicinal chemistry and drug discovery. Its structural features, combining the versatile piperazine scaffold with a reactive ester and a benzyl group, make it an attractive starting point for the synthesis of diverse libraries of compounds for biological screening. While specific experimental data for this compound is limited, this guide has provided a comprehensive overview of its expected chemical properties, a plausible synthetic route, and robust analytical methodologies based on established knowledge of related piperazine derivatives. The emerging interest in piperazine-2-carboxylic acid derivatives for complex diseases underscores the importance of further research into compounds like Methyl 4-benzylpiperazine-2-carboxylate and their potential therapeutic applications.
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- OpenBU. (n.d.). Investigation in stability of eight synthetic piperazines in human whole blood under various storage conditions over time.
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- Stability of Synthetic Piperazines in Human Whole Blood. (2018). PubMed.
- Biosynth. (2022). Safety Data Sheet.
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- An In Vitro Study of the Neurotoxic Effects of N-Benzylpiperazine: A Designer Drug of Abuse. (n.d.).
- Piperazine-2-carboxylic acid derivatives as MTDLs anti-Alzheimer agents: Anticholinesterase activity, mechanistic aspect, and molecular modeling studies. (2023). PubMed.
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- Google Patents. (n.d.). CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde.
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- Mass spectral fragmentation pattern (EI, 70 eV) of the underivatized methylenedioxypiperazines and ethoxybenzylpiperazines. (n.d.).
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- Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. (2025).
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An In-depth Technical Guide to Methyl 4-benzylpiperazine-2-carboxylate (CAS: 181955-94-2)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 4-benzylpiperazine-2-carboxylate is a substituted piperazine derivative with potential applications in medicinal chemistry and drug discovery. The piperazine heterocycle is a common scaffold in a multitude of pharmaceuticals, recognized for its versatile biological activities.[1][2] This technical guide provides a comprehensive overview of Methyl 4-benzylpiperazine-2-carboxylate, including its chemical identity, a plausible synthetic route, physicochemical properties, potential therapeutic applications, and analytical methodologies. While specific experimental data for this compound is limited in publicly available literature, this guide synthesizes information from closely related analogues to provide a robust resource for researchers.
Chemical Identity and Physicochemical Properties
Methyl 4-benzylpiperazine-2-carboxylate is a derivative of piperazine-2-carboxylic acid, featuring a benzyl group at the N4 position and a methyl ester at the carboxyl group.[]
Chemical Structure
Caption: Chemical Structure of Methyl 4-benzylpiperazine-2-carboxylate.
Physicochemical Data
Specific experimental data for the physicochemical properties of Methyl 4-benzylpiperazine-2-carboxylate are not widely reported. The following table includes data for the parent compound, 4-Benzylpiperazine-2-carboxylic acid, and estimated values for the target compound based on its structure.[4]
| Property | 4-Benzylpiperazine-2-carboxylic acid | Methyl 4-benzylpiperazine-2-carboxylate (Estimated) | Source |
| Molecular Formula | C₁₂H₁₆N₂O₂ | C₁₃H₁₈N₂O₂ | [4] |
| Molecular Weight | 220.27 g/mol | 234.29 g/mol | [4] |
| Appearance | White to off-white solid | Colorless to pale yellow oil or low melting solid | Analogues |
| Solubility | Soluble in polar organic solvents | Soluble in methanol, ethanol, DMSO, DMF | [5] |
| Melting Point | Not available | Not available | |
| Boiling Point | Not available | Not available | |
| pKa | Not available | Estimated to have two basic pKa values for the nitrogen atoms | General piperazine properties |
Synthesis and Purification
Proposed Synthetic Pathway
Caption: Proposed two-step synthesis of the target compound.
Detailed Experimental Protocol
Step 1: Esterification of Piperazine-2-carboxylic acid
This step involves the conversion of the carboxylic acid to its corresponding methyl ester using thionyl chloride in methanol. This is a standard and high-yielding method for esterification.
-
Reaction Setup: To a stirred solution of piperazine-2-carboxylic acid (1.0 eq) in anhydrous methanol (10 volumes), cool the mixture to 0 °C in an ice bath.
-
Reagent Addition: Slowly add thionyl chloride (1.2 eq) dropwise to the reaction mixture, maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.
-
Work-up: Cool the reaction mixture and remove the solvent under reduced pressure. The resulting crude product, Methyl piperazine-2-carboxylate hydrochloride, can be used in the next step without further purification, or it can be neutralized with a base (e.g., saturated sodium bicarbonate solution) and extracted with an organic solvent (e.g., dichloromethane) to yield the free base.
Step 2: N-Benzylation of Methyl piperazine-2-carboxylate
The secondary amine at the N4 position is selectively alkylated using benzyl bromide in the presence of a base.
-
Reaction Setup: Dissolve Methyl piperazine-2-carboxylate (1.0 eq) in a suitable aprotic solvent such as acetonitrile or DMF (10 volumes).
-
Base Addition: Add a non-nucleophilic base, such as potassium carbonate or triethylamine (1.5-2.0 eq), to the solution.
-
Reagent Addition: Add benzyl bromide (1.1 eq) dropwise to the stirred suspension at room temperature.
-
Reaction: Heat the reaction mixture to 60-80 °C and monitor the progress by TLC. The reaction is typically complete within 6-12 hours.
-
Work-up and Purification: After cooling, filter off the inorganic salts. Concentrate the filtrate under reduced pressure. The residue can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure Methyl 4-benzylpiperazine-2-carboxylate.
Biological Activity and Potential Applications
While there is no specific biological data available for Methyl 4-benzylpiperazine-2-carboxylate, the piperazine scaffold is of significant interest in medicinal chemistry.
Context from Related Compounds
It is crucial to distinguish the target compound from its close, and more widely studied, relatives:
-
Benzylpiperazine (BZP): A recreational drug with stimulant properties similar to amphetamine.[6] It acts as a serotonin-dopamine releasing agent and reuptake inhibitor.[6]
-
Methylbenzylpiperazine (MBZP): Another benzylpiperazine derivative sold as a recreational drug, with slightly weaker stimulant effects than BZP.[7]
The presence of the benzylpiperazine moiety in the target compound suggests a potential for stimulant activity on the central nervous system. However, the carboxymethyl group at the 2-position significantly alters the molecule's polarity and steric bulk, which would likely modulate its interaction with biological targets. Without experimental data, any claims of stimulant activity for Methyl 4-benzylpiperazine-2-carboxylate are purely speculative.
Potential Therapeutic Applications
Recent research has highlighted the potential of piperazine-2-carboxylic acid derivatives as multitarget-directed ligands for the treatment of Alzheimer's disease.[8] A study on 1,4-bisbenzylpiperazine-2-carboxylic acid derivatives demonstrated their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in the pathology of Alzheimer's.[8]
Caption: Potential research application based on related compounds.
Given these findings, Methyl 4-benzylpiperazine-2-carboxylate could serve as a valuable intermediate or a lead compound in the development of novel therapeutics for neurodegenerative diseases. The piperazine ring is a key structural feature in many approved drugs for various conditions, including cancer, highlighting the broad therapeutic potential of this chemical class.[9][10]
Analytical Methodologies
The purity and identity of Methyl 4-benzylpiperazine-2-carboxylate can be determined using a combination of chromatographic and spectroscopic techniques.
Chromatographic Methods
-
Thin-Layer Chromatography (TLC): TLC is a rapid and effective method for monitoring the progress of the synthesis. A suitable mobile phase would be a mixture of ethyl acetate and hexanes, with visualization under UV light or by staining with potassium permanganate.
-
High-Performance Liquid Chromatography (HPLC): For quantitative analysis and purity determination, a reversed-phase HPLC method would be appropriate. A C18 column with a mobile phase consisting of a buffered aqueous solution (e.g., ammonium acetate) and an organic modifier (e.g., acetonitrile or methanol) would provide good separation. Detection can be achieved using a UV detector, typically in the range of 210-280 nm due to the presence of the benzene ring.
Spectroscopic Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum would be expected to show characteristic signals for the aromatic protons of the benzyl group (typically in the range of 7.2-7.4 ppm), a singlet for the benzylic protons (~3.5 ppm), signals for the piperazine ring protons (a complex pattern between 2.2 and 3.5 ppm), and a singlet for the methyl ester protons (~3.7 ppm).
-
¹³C NMR: The carbon NMR spectrum would show signals for the aromatic carbons, the benzylic carbon, the carbons of the piperazine ring, and the carbonyl and methyl carbons of the ester group.
-
-
Mass Spectrometry (MS): Mass spectrometry would be used to confirm the molecular weight of the compound. Electrospray ionization (ESI) would be a suitable technique, and the expected molecular ion peak [M+H]⁺ would be at m/z 235.14.
-
Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the C=O stretch of the ester (around 1730-1750 cm⁻¹), C-H stretches of the aromatic and aliphatic groups, and C-N stretching vibrations.
Analytical Workflow
Caption: A typical analytical workflow for the characterization of the target compound.
Conclusion
Methyl 4-benzylpiperazine-2-carboxylate is a research chemical with significant potential, particularly as a building block in the synthesis of novel therapeutic agents. While direct experimental data for this compound is scarce, this guide provides a comprehensive framework for its synthesis, characterization, and potential applications based on established chemical principles and data from closely related analogues. The structural similarities to known psychoactive substances warrant careful handling and a thorough investigation of its pharmacological profile. The recent interest in piperazine-2-carboxylic acid derivatives for the treatment of neurodegenerative diseases opens up exciting avenues for future research involving this compound.
References
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Al-Hiari, Y. M., et al. (2023). Piperazine-2-carboxylic acid derivatives as MTDLs anti-Alzheimer agents: Anticholinesterase activity, mechanistic aspect, and molecular modeling studies. PubMed. Available at: [Link]
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Walayat, K., et al. (2019). An insight into the therapeutic potential of piperazine-based anticancer agents. TÜBİTAK Academic Journals. Available at: [Link]
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PubChem. (n.d.). 4-Benzylpiperazine-2-carboxylic acid. PubChem. Available at: [Link]
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López-Rodríguez, M. L., et al. (2021). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Wiley Online Library. Available at: [Link]
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Walayat, K., et al. (2018). An insight into the therapeutic potential of piperazine-based anticancer agents. TÜBİTAK Academic Journals. Available at: [Link]
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Walayat, K., Mohsin, N. U. A., et al. (2019). An insight into the therapeutic potential of piperazine-based anticanc. TÜBİTAK Academic Journals. Available at: [Link]
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PubChem. (n.d.). Methyl Piperazine-2-carboxylate. PubChem. Available at: [Link]
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PubChem. (n.d.). Methyl 1-benzyl-4-methylpiperazine-2-carboxylate. PubChem. Available at: [Link]
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SWGDRUG.org. (2005). BENZYLPIPERAZINE. SWGDRUG.org. Available at: [Link]
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Beilstein Journal of Organic Chemistry. (2008). Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine. National Institutes of Health. Available at: [Link]
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MDPI. (2018). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI. Available at: [Link]
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Wikipedia. (n.d.). Benzylpiperazine. Wikipedia. Available at: [Link]
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precisionFDA. (n.d.). METHYLBENZYLPIPERAZINE. precisionFDA. Available at: [Link]
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An In-depth Technical Guide to the Physicochemical Characteristics of Methyl 4-benzylpiperazine-2-carboxylate
For the attention of: Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core physicochemical characteristics of Methyl 4-benzylpiperazine-2-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of direct experimental data for this specific molecule in peer-reviewed literature, this document synthesizes information from established principles of analytical chemistry, data from structurally similar compounds, and standard methodologies for the characterization of piperazine derivatives. The protocols and data presented herein are intended to serve as a robust framework for researchers initiating studies on this compound.
Molecular Structure and Core Properties
Methyl 4-benzylpiperazine-2-carboxylate (CAS Number: 181955-94-2) is a disubstituted piperazine derivative. The structure features a piperazine ring substituted at the N4 position with a benzyl group and at the C2 position with a methyl carboxylate group. This unique arrangement of a bulky, hydrophobic benzyl group and a polar ester functional group imparts a specific set of physicochemical properties that are critical for its behavior in biological and chemical systems.
The molecular formula for Methyl 4-benzylpiperazine-2-carboxylate is C₁₃H₁₈N₂O₂. Its IUPAC name is methyl 4-benzylpiperazine-2-carboxylate[1]. The molecular weight is 234.30 g/mol .
Table 1: Calculated Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₈N₂O₂ | - |
| Molecular Weight | 234.30 g/mol | - |
| IUPAC Name | methyl 4-benzylpiperazine-2-carboxylate | [1] |
| CAS Number | 181955-94-2 | [1] |
Synthesis Pathway and Rationale
A common synthetic route to Methyl 4-benzylpiperazine-2-carboxylate involves a multi-step process starting from piperazine-2-carboxylic acid. The following diagram illustrates a plausible synthetic pathway, designed for regioselective substitution.
Caption: Proposed synthetic workflow for Methyl 4-benzylpiperazine-2-carboxylate.
Experimental Insight:
The choice of a protecting group strategy is crucial for achieving the desired regioselectivity. The tert-butyloxycarbonyl (Boc) group is often employed to protect one of the nitrogen atoms of the piperazine ring, allowing for selective functionalization of the other nitrogen. The esterification of the carboxylic acid is typically performed under acidic conditions. Subsequent N-alkylation with benzyl bromide, followed by the removal of the Boc protecting group, yields the final product[2].
Physicochemical Data (with Analogs)
Direct experimental data for the target compound is scarce. The following table summarizes known data for structurally related compounds to provide a scientifically grounded estimation of the expected properties.
Table 2: Physicochemical Data of Methyl 4-benzylpiperazine-2-carboxylate and Related Analogs
| Property | Methyl 4-benzylpiperazine-2-carboxylate (Predicted/Estimated) | 1-Benzyl-4-methylpiperazine (MBZP) | 1-Benzylpiperazine (BZP) | Piperazine-2-carboxylic acid |
| Appearance | Colorless to light yellow liquid/oil (predicted) | Colorless to light-yellow liquid | Clear colorless to yellow liquid | White or yellow crystalline powder / Brown powder[3][4] |
| Melting Point | Not available | Not available | 17-20 °C[5][6] | >265 °C (dec.)[3] |
| Boiling Point | >280 °C (predicted) | ~278 - 280 °C[7] | 143-146 °C at 12 mmHg[5] | Not available |
| Density | ~1.0-1.1 g/cm³ (predicted) | ~0.99 g/cm³[7] | 1.014 g/mL at 25 °C[5][8] | 1.174 g/cm³[3] |
| pKa | ~5-6 and ~9-10 (estimated) | Not available | pKb: 4.41[6] | Not available |
| Solubility | Soluble in methanol, ethanol, chloroform (predicted) | Soluble in DMF (5 mg/ml), DMSO (30 mg/ml), Ethanol (2 mg/ml), Methanol (1 mg/ml), PBS (pH 7.2) (10 mg/ml)[9] | Soluble in methanol, chloroform; insoluble in water[7][8] | Soluble in water[10][11][12] |
Analytical Characterization Protocols
The following section details the standard operating procedures for the comprehensive analytical characterization of Methyl 4-benzylpiperazine-2-carboxylate.
Chromatographic Analysis (HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity and quantifying piperazine derivatives.
Workflow Diagram:
Caption: High-level workflow for HPLC analysis.
Detailed Protocol:
-
Instrumentation: An HPLC system equipped with a UV detector and a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of a suitable buffer (e.g., phosphate buffer, pH 6.8) and an organic solvent such as acetonitrile or methanol. Due to the polarity of the ester and the basicity of the piperazine nitrogens, a gradient elution may be necessary for optimal separation.
-
Sample Preparation: Accurately weigh and dissolve a sample of Methyl 4-benzylpiperazine-2-carboxylate in the mobile phase to a known concentration (e.g., 1 mg/mL).
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 25 °C
-
UV Detection Wavelength: 254 nm (due to the benzene ring).
-
-
Data Analysis: The purity of the sample is determined by the peak area percentage of the main component. Quantification can be achieved by creating a calibration curve with standards of known concentrations.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the identification and structural elucidation of volatile and semi-volatile compounds like piperazine derivatives.
Detailed Protocol:
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) with a capillary column suitable for amine analysis (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Sample Preparation: Dissolve the sample in a suitable solvent such as methanol or ethyl acetate. Derivatization is generally not required for this compound.
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-500.
-
-
Data Analysis: The compound is identified by its retention time and the fragmentation pattern in the mass spectrum. Key expected fragments for piperazine derivatives often include the benzyl cation (m/z 91) and fragments corresponding to the piperazine ring structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is indispensable for the definitive structural confirmation of the molecule.
¹H NMR (Proton NMR):
-
Expected Chemical Shifts (in CDCl₃):
-
~7.2-7.4 ppm: Multiplet, 5H (aromatic protons of the benzyl group).
-
~3.7 ppm: Singlet, 3H (methyl ester protons).
-
~3.5 ppm: Singlet, 2H (benzylic CH₂ protons).
-
~2.2-3.2 ppm: A series of multiplets corresponding to the 7 protons of the piperazine ring. The exact shifts and coupling patterns will depend on the chair conformation of the ring and the stereochemistry at C2.
-
¹³C NMR (Carbon NMR):
-
Expected Chemical Shifts (in CDCl₃):
-
~170-175 ppm: Carbonyl carbon of the ester.
-
~127-138 ppm: Aromatic carbons of the benzyl group.
-
~63 ppm: Benzylic carbon.
-
~50-60 ppm: Carbons of the piperazine ring and the methyl ester carbon.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
-
Expected Characteristic Absorptions:
-
~3000-2800 cm⁻¹: C-H stretching (aliphatic and aromatic).
-
~1735 cm⁻¹: C=O stretching of the ester.
-
~1600, 1495, 1450 cm⁻¹: C=C stretching of the aromatic ring.
-
~1100-1300 cm⁻¹: C-N and C-O stretching.
-
Concluding Remarks for the Practicing Scientist
References
-
J&K Scientific LLC. (n.d.). Methyl 4-benzylpiperazine-2-carboxylate | 181955-94-2. Retrieved from J&K Scientific website. [Link]
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LookChem. (n.d.). China Piperazine-2-Carboxylic Acid (CAS# 2762-32-5) Manufacturer and Supplier. Retrieved from LookChem website. [Link]
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Chem-Impex International, Inc. (n.d.). Piperazine-2-carboxylic acid. Retrieved from Chem-Impex website. [Link]
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Pipzine Chemicals. (n.d.). 1-Benzyl-4-methylpiperazine. Retrieved from Pipzine Chemicals website. [Link]
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IUPAC. (2022). pKa Data Compiled by R. Williams. Retrieved from IUPAC website. [Link]
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PubChem. (n.d.). Methyl 4-benzylpiperazine-2-carboxylate. Retrieved from PubChem website. [Link]
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ResearchGate. (2011). p K a values of common substituted piperazines. Retrieved from ResearchGate website. [Link]
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ACG Publications. (2023). Synthesis of some piperazine/piperidine amides of chromone-2- carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. Retrieved from ACG Publications website. [Link]
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Wikipedia. (n.d.). Piperazine. Retrieved from Wikipedia website. [Link]
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Solubility of Things. (n.d.). Solubility of Piperazine (C4H10N2). Retrieved from Solubility of Things website. [Link]
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PubChem. (n.d.). Piperazine. Retrieved from PubChem website. [Link]
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SWGDRUG.org. (2005). BENZYLPIPERAZINE. Retrieved from SWGDRUG.org website. [Link]
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PubMed Central. (2016). Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects. Retrieved from PubMed Central website. [Link]
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- Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University.
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MDPI. (2023). Molecular Imprinting of Benzylpiperazine: A Comparison of the Self-Assembly and Semi-Covalent Approaches. Retrieved from MDPI website. [Link]
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Cheméo. (n.d.). Chemical Properties of 1-Benzylpiperazine (CAS 2759-28-6). Retrieved from Cheméo website. [Link]
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ResearchGate. (2013). (S)-N-Benzyl-3(6)-methylpiperazine-2,5-diones as chiral solvating agents for N-acylamino acid esters. Retrieved from ResearchGate website. [Link]
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PubMed. (2024). N-Benzyl piperidine Fragment in Drug Discovery. Retrieved from PubMed website. [Link]
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European Monitoring Centre for Drugs and Drug Addiction. (n.d.). BZP/piperazines drug profile. Retrieved from EMCDDA website. [Link]
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PubChem. (n.d.). (S)-1-methyl-piperazine-2-carboxylic acid methyl ester. Retrieved from PubChem website. [Link]
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"Methyl 4-benzylpiperazine-2-carboxylate molecular structure and conformation"
An In-Depth Technical Guide to the Molecular Structure and Conformation of Methyl 4-benzylpiperazine-2-carboxylate
Abstract
Methyl 4-benzylpiperazine-2-carboxylate is a substituted piperazine derivative that serves as a valuable scaffold in medicinal chemistry and drug development. Its biological activity is intrinsically linked to its three-dimensional structure and conformational dynamics. This guide provides a comprehensive technical analysis of the molecule's structural features, with a primary focus on the conformational preferences of the piperazine ring and the influence of its substituents. We explore the principles of piperazine ring puckering, the equilibrium between axial and equatorial conformers of the C2-substituent, and the rotational isomerism of the N-benzyl group. Furthermore, this document details the key experimental and computational methodologies, including Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and molecular modeling, that are essential for elucidating these conformational behaviors. By explaining the causality behind these analytical choices, this guide offers researchers and scientists a robust framework for understanding and predicting the structure-property relationships of this and related piperazine derivatives.
Introduction to Substituted Piperazines in Drug Discovery
The piperazine ring is a privileged scaffold in modern medicinal chemistry, found in a vast array of pharmacologically active compounds.[1] Its prevalence stems from its unique physicochemical properties: the two nitrogen atoms can be functionalized to modulate potency, selectivity, and pharmacokinetic profiles, and at physiological pH, the piperazine moiety is often protonated, enhancing aqueous solubility.
Methyl 4-benzylpiperazine-2-carboxylate (M4BP2C) is a specific derivative that combines several key structural motifs:
-
A piperazine core , providing a versatile and conformationally dynamic backbone.
-
An N-benzyl group at the 4-position, which can engage in hydrophobic or aromatic interactions with biological targets.
-
A methyl carboxylate group at the 2-position, which introduces a chiral center and a hydrogen bond acceptor.
The precise three-dimensional arrangement of these groups, governed by the molecule's conformational preferences, is critical for its interaction with target proteins and, consequently, its biological function.[2] Understanding this conformation is therefore not an academic exercise but a prerequisite for rational drug design.
Molecular Structure and Stereochemistry
The fundamental structure of Methyl 4-benzylpiperazine-2-carboxylate is defined by its constituent parts and their connectivity. Its molecular formula is C13H18N2O2 with a molecular weight of 234.29 g/mol .[]
The most critical structural feature is the presence of a stereocenter at the C2 position of the piperazine ring, arising from the methyl carboxylate substituent. This means the molecule exists as a pair of enantiomers: (R)-Methyl 4-benzylpiperazine-2-carboxylate and (S)-Methyl 4-benzylpiperazine-2-carboxylate. The absolute stereochemistry can profoundly impact pharmacological activity, as biological macromolecules like enzymes and receptors are themselves chiral.
Caption: Relative energy hierarchy of piperazine ring conformations.
Substituent Orientation: Axial vs. Equatorial
In the chair conformation, the substituents at each carbon can occupy one of two positions: axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring). For monosubstituted cyclohexanes, the equatorial position is strongly favored to minimize steric hindrance.
However, for 2-substituted piperazines, the situation is more complex. A conformational study of several 1-acyl and 1-aryl 2-substituted piperazines revealed a surprising preference for the axial conformation of the C2-substituent. [4]This preference is counterintuitive from a purely steric perspective but is crucial for understanding the molecule's shape. This axial orientation can place the substituent in a specific spatial relationship with the rest of the molecule, which can be critical for receptor binding. [4] For M4BP2C, this implies an equilibrium between two chair conformers, with the conformer placing the methyl carboxylate group in the axial position potentially being the more stable form.
Caption: Equilibrium between axial and equatorial C2-substituent conformers.
Methodologies for Conformational Elucidation
A combination of experimental and computational techniques is required to build a complete picture of the conformational landscape of M4BP2C.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality: NMR spectroscopy is the most powerful technique for studying the conformation of molecules in solution, which most closely mimics the physiological environment. For conformationally flexible molecules like piperazines, temperature-dependent NMR experiments are essential. At room temperature, the rapid interconversion between chair forms can lead to averaged signals. By lowering the temperature, this interconversion can be slowed or "frozen" on the NMR timescale, allowing for the observation of distinct signals for each conformer. [1][5]The temperature at which these distinct signals merge into a single averaged peak is known as the coalescence point (Tc), which can be used to calculate the activation energy barrier (ΔG‡) for the ring inversion. [1] Experimental Protocol: Temperature-Dependent ¹H NMR
-
Sample Preparation: Dissolve a precise concentration of Methyl 4-benzylpiperazine-2-carboxylate in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Initial Spectrum: Acquire a standard ¹H NMR spectrum at room temperature (e.g., 25 °C) to serve as a reference.
-
Low-Temperature Acquisition: Cool the sample inside the spectrometer in a stepwise manner (e.g., in 10 °C increments). Acquire a full spectrum at each temperature point, allowing the sample to equilibrate for several minutes before each acquisition.
-
Identify Coalescence: Observe the signals of the piperazine ring protons. As the temperature decreases, these signals will broaden and eventually split into separate, distinct signals corresponding to the "frozen" conformers. Identify the coalescence temperature (Tc) for this transition.
-
Data Analysis: Use the Eyring equation to calculate the free energy of activation (ΔG‡) for the ring inversion process from the coalescence temperature and the frequency separation of the signals at the slow-exchange limit. This provides a quantitative measure of the ring's flexibility. [6]
Dynamic Process Typical Activation Energy (ΔG‡) Source Piperazine Ring Inversion 55 - 67 kJ/mol [7][6] | N-Acyl Bond Rotation | 56 - 80 kJ/mol | [1]|
Single-Crystal X-ray Crystallography
Causality: While NMR reveals the dynamic behavior in solution, X-ray crystallography provides a precise, static snapshot of the molecule's conformation in the solid state. This represents a single, low-energy conformation and provides definitive data on bond lengths, bond angles, and torsional angles, which can be used to validate computational models. [8]
Computational Chemistry
Causality: Computational modeling complements experimental data by allowing for the exploration of the entire conformational energy landscape. Methods like Density Functional Theory (DFT) can accurately predict the relative energies of different conformers (chair, boat, axial vs. equatorial) and the energy barriers for their interconversion. [9]This is particularly useful for understanding the factors that stabilize one conformation over another.
Workflow: Computational Conformational Analysis
Caption: A typical workflow for computational conformational analysis.
Structure-Conformation-Activity Relationship
The preferred conformation of M4BP2C directly governs how it presents its key pharmacophoric features—the aromatic ring, the hydrogen bond accepting ester, and the basic nitrogen atoms—to a biological target.
-
Receptor Binding: An axial orientation of the C2-substituent, for instance, projects this group into a different region of space compared to an equatorial one. This can be the deciding factor between agonism and antagonism, or high and low affinity, at a given receptor. [4]* Physicochemical Properties: The overall molecular shape and dipole moment, which are determined by the dominant conformation, influence properties such as membrane permeability and solubility, affecting the molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) profile. The conformational flexibility itself can be a crucial factor in a molecule's ability to adapt to a binding site. [2]
Conclusion
The molecular structure of Methyl 4-benzylpiperazine-2-carboxylate is characterized by a chiral center at C2 and significant conformational flexibility. The piperazine ring strongly prefers a chair conformation, with a dynamic equilibrium between two chair forms that dictates the axial or equatorial orientation of its substituents. Evidence from related compounds suggests a potential preference for an axial C2-methyl carboxylate group, a non-intuitive but critical feature for molecular recognition. A comprehensive understanding of this molecule's three-dimensional nature can only be achieved through a synergistic application of high-resolution NMR spectroscopy, X-ray crystallography, and computational modeling. Elucidating these conformational preferences is paramount for scientists engaged in the design and development of novel therapeutics based on the piperazine scaffold.
References
-
Gavezzotti, A., & Filippini, G. (2023). Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands. ACS Omega. [Link]
-
Palmeira, A., et al. (2012). Is the conformational flexibility of piperazine derivatives important to inhibit HIV-1 replication? PubMed. [Link]
-
Wodtke, R., et al. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. National Institutes of Health (NIH). [Link]
-
Wodtke, R., et al. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Publishing. [Link]
-
Gavezzotti, A., & Filippini, G. (2023). Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands. ResearchGate. [Link]
-
Urban, J., et al. (2006). Synthesis, Conformation and Equilibrium Study of New Piperazine and Azamacrocyclic Ligands. ResearchGate. [Link]
-
Wodtke, R., et al. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. ResearchGate. [Link]
-
Steinberg, J., et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. ResearchGate. [Link]
-
Wodtke, R., et al. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Publishing. [Link]
-
Steinberg, J., et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N′-substituted piperazines for bioorthogonal labeling. Oak Ridge National Laboratory. [Link]
-
Bunnelle, E. M., et al. (2016). Conformational analysis of 2-substituted piperazines. PubMed. [Link]
-
Omar, F. A., et al. (2024). Piperazine-2-carboxylic acid derivatives as MTDLs anti-Alzheimer agents. PubMed. [Link]
-
European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). (n.d.). BZP/piperazines drug profile. European Union. [Link]
-
Barta, N., et al. (2015). Synthesis and Characterization of Two Piperazine Containing Macrocycles and their Transition Metal Complexes. National Institutes of Health (NIH). [Link]
Sources
- 1. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Is the conformational flexibility of piperazine derivatives important to inhibit HIV-1 replication? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Conformational analysis of 2-substituted piperazines - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 9. researchgate.net [researchgate.net]
A Technical Guide to the Spectroscopic Profile of Methyl 4-benzylpiperazine-2-carboxylate
This guide provides a comprehensive analysis of the expected spectroscopic data for Methyl 4-benzylpiperazine-2-carboxylate, a key intermediate in pharmaceutical research and drug development. Designed for researchers, scientists, and professionals in the field, this document offers an in-depth exploration of the compound's nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics. The interpretation of this data is grounded in established principles of spectroscopic analysis and supported by comparative data from analogous structures found in the scientific literature.
Introduction
Methyl 4-benzylpiperazine-2-carboxylate (CAS No. 181955-94-2) is a disubstituted piperazine derivative. The piperazine ring is a common scaffold in medicinal chemistry, and its derivatives are known to exhibit a wide range of biological activities. The presence of a benzyl group at the N4 position and a methyl carboxylate group at the C2 position introduces specific structural features that give rise to a unique spectroscopic fingerprint. Accurate interpretation of this fingerprint is paramount for confirming the identity, purity, and structure of the molecule during synthesis and quality control processes.
Molecular Structure and Key Features
A clear understanding of the molecular structure is fundamental to interpreting its spectroscopic data. The following diagram illustrates the structure of Methyl 4-benzylpiperazine-2-carboxylate and the numbering of its key atoms.
Caption: Molecular structure of Methyl 4-benzylpiperazine-2-carboxylate.
This structure features a chiral center at the C2 position, which can lead to complexities in the NMR spectrum if the compound is not enantiomerically pure. For the purpose of this guide, we will consider the racemic mixture.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The following sections detail the predicted ¹H and ¹³C NMR spectra of Methyl 4-benzylpiperazine-2-carboxylate.
Experimental Protocol: NMR Analysis
A standard protocol for acquiring NMR spectra of piperazine derivatives is as follows:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), in a 5 mm NMR tube.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to optimize its homogeneity.
-
-
¹H NMR Acquisition:
-
Set the spectral width to encompass the expected range of proton signals (typically 0-10 ppm).
-
Employ a standard single-pulse experiment.
-
Acquire a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Set the spectral width to cover the expected range of carbon signals (typically 0-200 ppm).
-
Use a proton-decoupled pulse sequence to simplify the spectrum.
-
Acquire a larger number of scans compared to ¹H NMR to compensate for the lower natural abundance of ¹³C.
-
Predicted ¹H NMR Spectral Data
The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 7.20 - 7.40 | Multiplet | 5H | Aromatic (C₆H₅) | The five protons of the phenyl ring of the benzyl group are expected to resonate in this region. The overlapping signals will likely appear as a complex multiplet. |
| ~ 3.75 | Singlet | 3H | Methoxy (-OCH₃) | The three equivalent protons of the methyl ester group will appear as a sharp singlet, as they have no adjacent protons to couple with. |
| ~ 3.50 - 3.60 | Singlet | 2H | Benzylic (-CH₂-Ph) | The two protons of the benzylic methylene group are chemically equivalent and will likely appear as a singlet. |
| ~ 3.20 - 3.40 | Multiplet | 1H | C2-H (piperazine) | This proton is on the carbon bearing the ester group and is expected to be shifted downfield. It will show coupling to the adjacent methylene protons at C3. |
| ~ 2.20 - 3.00 | Multiplets | 6H | C3, C5, C6-H's (piperazine) | The remaining six protons on the piperazine ring will resonate in this more upfield region. Due to the chair conformation of the piperazine ring and coupling between adjacent protons, these signals are expected to be complex multiplets. |
| ~ 1.90 | Broad Singlet | 1H | N1-H (piperazine) | The proton on the secondary amine is exchangeable and often appears as a broad singlet. Its chemical shift can be highly dependent on the solvent and concentration. |
Predicted ¹³C NMR Spectral Data
The carbon-13 NMR spectrum provides information on the different types of carbon atoms in the molecule.
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~ 172.0 | Carbonyl (C=O) | The carbon of the ester carbonyl group is highly deshielded and will appear significantly downfield. |
| ~ 138.0 | Quaternary Aromatic (C) | The quaternary carbon of the phenyl ring to which the methylene group is attached. |
| ~ 129.0, 128.5, 127.0 | Aromatic (CH) | The protonated carbons of the phenyl ring will resonate in this region. |
| ~ 63.0 | Benzylic (-CH₂-Ph) | The carbon of the benzylic methylene group. |
| ~ 58.0 | C2 (piperazine) | The carbon atom of the chiral center, bonded to the ester group and a nitrogen atom, will be shifted downfield. |
| ~ 52.0 | Methoxy (-OCH₃) | The carbon of the methyl ester group. |
| ~ 50.0 - 55.0 | C3, C5, C6 (piperazine) | The remaining carbons of the piperazine ring are expected to resonate in this region. The exact chemical shifts will depend on their position relative to the substituents. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation.
Experimental Protocol: IR Analysis
A common method for obtaining the IR spectrum of a solid sample is as follows:
-
Sample Preparation (KBr Pellet):
-
Grind a small amount of the sample with dry potassium bromide (KBr) powder in an agate mortar.
-
Press the mixture into a thin, transparent pellet using a hydraulic press.
-
-
ATR-FTIR:
-
Alternatively, place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
-
Data Acquisition:
-
Place the KBr pellet or the ATR accessory in the sample compartment of the FTIR spectrometer.
-
Record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Predicted IR Spectral Data
The following table summarizes the expected characteristic absorption bands for Methyl 4-benzylpiperazine-2-carboxylate.
| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |
| ~ 3300 | Medium | N-H Stretch (secondary amine) | The stretching vibration of the N-H bond in the piperazine ring. This peak may be broad. |
| ~ 3030 | Medium | C-H Stretch (aromatic) | The stretching vibrations of the C-H bonds in the benzene ring. |
| ~ 2800 - 3000 | Strong | C-H Stretch (aliphatic) | The stretching vibrations of the C-H bonds in the piperazine ring, benzylic methylene, and methyl group. |
| ~ 1735 | Strong | C=O Stretch (ester) | The strong absorption due to the stretching vibration of the carbonyl group in the methyl ester. |
| ~ 1600, 1495, 1450 | Medium | C=C Stretch (aromatic) | The characteristic stretching vibrations of the carbon-carbon double bonds in the benzene ring. |
| ~ 1100 - 1300 | Strong | C-O Stretch (ester) | The stretching vibration of the C-O single bond in the ester functional group. |
| ~ 700 - 750 | Strong | C-H Bend (aromatic) | Out-of-plane bending vibrations of the C-H bonds in the monosubstituted benzene ring. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.
Experimental Protocol: MS Analysis
A typical procedure for obtaining a mass spectrum is as follows:
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
-
Ionization: Ionize the sample using a suitable technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: Detect the ions to generate the mass spectrum.
Predicted Mass Spectrum and Fragmentation
The molecular weight of Methyl 4-benzylpiperazine-2-carboxylate (C₁₃H₁₈N₂O₂) is 234.30 g/mol . In an EI mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 234. The fragmentation pattern is crucial for structural confirmation.
Caption: Predicted key fragmentation pathways for Methyl 4-benzylpiperazine-2-carboxylate in EI-MS.
Key Predicted Fragments:
-
m/z 234 (M⁺): The molecular ion peak.
-
m/z 203 ([M - OCH₃]⁺): Loss of the methoxy radical from the ester group.
-
m/z 175 ([M - COOCH₃]⁺): Loss of the carbomethoxy radical.
-
m/z 91 ([C₇H₇]⁺): A very common and often base peak for benzyl-containing compounds, corresponding to the stable tropylium ion formed by rearrangement of the benzyl cation.
-
m/z 120 ([C₈H₁₀N]⁺): Cleavage of the piperazine ring can lead to this fragment.
Conclusion
The spectroscopic data for Methyl 4-benzylpiperazine-2-carboxylate, as predicted and interpreted in this guide, provides a robust framework for the identification and characterization of this important molecule. The combination of NMR, IR, and MS techniques offers a comprehensive and self-validating system for structural elucidation. While the data presented here is based on established spectroscopic principles and comparison with related compounds, it is always recommended to compare with experimentally obtained data for a definitive analysis. This guide serves as a valuable resource for any scientist working with this compound, facilitating a deeper understanding of its chemical properties.
References
- General principles of NMR, IR, and MS are based on standard organic chemistry and spectroscopy textbooks.
- Comparative data for piperazine and benzylpiperazine derivatives can be found in various chemical databases and scientific publications.
The Piperazine Scaffold: A Privileged Core in Modern Drug Discovery
An In-depth Technical Guide to the Biological Activities of Piperazine Derivatives
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at positions 1 and 4, represents a cornerstone in medicinal chemistry.[1][2][3] Its unique physicochemical properties, including structural rigidity, high polarity, and the capacity for hydrogen bond formation, frequently impart favorable pharmacokinetic characteristics to drug candidates, such as enhanced aqueous solubility and oral bioavailability.[2][3] This versatile scaffold is a constituent of numerous FDA-approved pharmaceuticals and is recognized as a "privileged structure" for the development of novel therapeutic agents across a wide spectrum of diseases.[1][3] This technical guide provides a comprehensive exploration of the diverse biological activities exhibited by piperazine derivatives, with a detailed focus on their anticancer, antimicrobial, antiviral, and neuroprotective potential. We will delve into the molecular mechanisms of action, present detailed experimental protocols for their evaluation, and summarize key quantitative data to provide a holistic resource for professionals in drug discovery and development.
The Piperazine Nucleus: A Foundation for Pharmacological Diversity
The therapeutic versatility of the piperazine moiety stems from its structural simplicity and the ease with which substitutions can be made at the 1 and 4 nitrogen positions.[2] This allows for the creation of vast chemical libraries with diverse functionalities, enabling fine-tuning of a molecule's affinity and selectivity for a wide range of biological targets.[2][4] The presence of the two nitrogen atoms also allows for the formation of salts, which can improve the solubility and stability of the resulting compounds.[2] These attributes have led to the successful development of piperazine-containing drugs in numerous therapeutic areas, including antihistamines (cyclizine), antipsychotics (bifeprunox), antibiotics (ciprofloxacin), and antifungals (itraconazole).[1]
Anticancer Activity: Targeting the Hallmarks of Malignancy
Piperazine derivatives have emerged as a significant class of anticancer agents, demonstrating the ability to interfere with multiple pathways crucial for tumor growth and survival.[5][6][7]
Mechanisms of Action
The anticancer effects of piperazine derivatives are multifaceted, often involving the induction of apoptosis (programmed cell death), cell cycle arrest, and inhibition of key signaling pathways that are frequently dysregulated in cancer.[3][7][8]
-
Induction of Apoptosis: Many piperazine-based compounds trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[9] A novel piperazine derivative, PCC, has been shown to induce apoptosis in human liver cancer cells by promoting the release of cytochrome c from the mitochondria, which in turn activates caspases 9 and 3/7.[9] Simultaneously, PCC can activate caspase-8, a key initiator of the extrinsic pathway, which is linked to the suppression of NF-κB translocation.[9] The modulation of the Bax/BcL2 expression ratio is another mechanism by which piperazine-bergenin hybrids induce apoptosis.[10]
-
Cell Cycle Arrest: The ability to halt the cell cycle is a critical mechanism for many anticancer drugs. Piperazine derivatives have been observed to arrest the cell cycle at various phases, most commonly the G2/M phase, thereby preventing cancer cell proliferation.[3][11]
-
Inhibition of Signaling Pathways: The PI3K/Akt signaling pathway, a central regulator of cell survival and proliferation, is a frequent target of piperazine derivatives.[3] By inhibiting this pathway, these compounds can effectively suppress tumor growth. Furthermore, arylpiperazine derivatives have been noted for their dual action of disrupting tumor vasculature and inducing mitotic arrest.[11]
A simplified representation of the apoptotic pathways induced by certain piperazine derivatives is illustrated below.
Caption: Apoptotic pathways induced by piperazine derivatives.
Quantitative Data Summary: Cytotoxic Activity
The efficacy of anticancer compounds is typically expressed as the half-maximal inhibitory concentration (IC50) or 50% growth inhibition (GI50). Lower values indicate greater potency.
| Compound/Derivative Class | Cancer Cell Line(s) | IC50/GI50 (µM) | Reference |
| Vindoline-piperazine conjugate 23 | MDA-MB-468 (Breast) | 1.00 | [8] |
| Vindoline-piperazine conjugate 25 | HOP-92 (Non-small cell lung) | 1.35 | [8] |
| Piperazine-containing derivative 29 | HCT-116 (Colon) | 3.0 | [5] |
| Piperazine-containing derivative 29 | Colo-205 (Colon) | 1.0 | [5] |
| Benzhydryl piperazine derivative 86 | T47D (Breast) | 0.44 | [5] |
| Benzhydryl piperazine derivative 87 | HEP3B (Liver) | 0.31 | [5] |
| Piperazine derivative (PCC) | SNU-475 (Liver) | 6.98 ± 0.11 | [9] |
| Piperazine derivative (PCC) | SNU-423 (Liver) | 7.76 ± 0.45 | [9] |
| Bergenin derivative 5a | Tongue Cancer Cells | 15.41 - 92.9 | [10] |
Experimental Protocol: Sulforhodamine B (SRB) Assay for Cytotoxicity
This protocol outlines a common method for assessing the cytotoxic effects of piperazine derivatives on cancer cell lines.
Objective: To determine the in vitro anticancer activity of test compounds.
Materials:
-
Cancer cell lines (e.g., MCF-7, HCT-116)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Test compounds (piperazine derivatives) dissolved in DMSO
-
Trichloroacetic acid (TCA), cold
-
Sulforhodamine B (SRB) solution
-
Tris base solution
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Cell Plating: Seed cells into 96-well plates at an appropriate density and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Add various concentrations of the piperazine derivatives to the wells. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours.
-
Cell Fixation: Gently remove the medium and add cold TCA to each well to fix the cells. Incubate for 1 hour at 4°C.
-
Washing: Remove the TCA and wash the plates five times with water.
-
Staining: Add SRB solution to each well and incubate at room temperature for 30 minutes.
-
Washing: Remove the SRB solution and wash the plates with 1% acetic acid to remove unbound dye.[8]
-
Dye Solubilization: Air-dry the plates and add Tris base solution to each well to solubilize the bound dye.[8]
-
Absorbance Measurement: Read the absorbance at approximately 510 nm using a microplate reader.[8]
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50/GI50 values.
Antimicrobial and Antifungal Activity
The rise of antimicrobial resistance necessitates the development of new classes of anti-infective agents.[4][12] Piperazine derivatives have demonstrated a broad spectrum of activity against various bacterial and fungal pathogens.[4][13]
Mechanisms of Action and Structure-Activity Relationships (SAR)
The antimicrobial efficacy of piperazine derivatives is highly dependent on the nature of the substituents on the piperazine core.
-
Antibacterial Activity: Certain piperazine derivatives have shown significant activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.[4][14] Structure-activity relationship (SAR) studies have revealed that the incorporation of electron-withdrawing groups such as chloro (Cl), bromo (Br), or nitro (NO2) can enhance antibacterial activity.[12] Conversely, the presence of electron-donating groups may reduce potency.[12] Molecular docking studies suggest that these compounds may act by binding to and inhibiting microbial enzymes and proteins.[12]
-
Antifungal Activity: While generally more active against bacteria, some piperazine derivatives have also exhibited activity against fungal species like Aspergillus fumigatus, Aspergillus flavus, and Aspergillus niger.[4][14]
Quantitative Data Summary: Minimum Inhibitory Concentration (MIC)
The antimicrobial activity of a compound is quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration that prevents visible microbial growth.
| Derivative Class | Microorganism | MIC (µg/mL) | Reference |
| Substituted piperazine derivatives | Staphylococcus aureus | Significant Activity | [4][14] |
| Substituted piperazine derivatives | Escherichia coli | Significant Activity | [4] |
| Substituted piperazine derivatives | Aspergillus species | Less Active | [4][14] |
Experimental Protocol: Broth Microdilution for MIC Determination
This protocol describes a standard method for determining the MIC of piperazine derivatives against bacterial strains.
Objective: To determine the minimum concentration of a test compound that inhibits the visible growth of a bacterium.
Materials:
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Test compounds (piperazine derivatives)
-
96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland
-
Incubator
Procedure:
-
Compound Dilution: Prepare serial twofold dilutions of the piperazine derivatives in CAMHB in the wells of a 96-well plate.
-
Inoculation: Prepare a bacterial inoculum and dilute it in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.
Antiviral Activity: A Broad-Spectrum Approach
Piperazine derivatives have shown promise as antiviral agents against a range of viruses, including Human Immunodeficiency Virus (HIV), Chikungunya virus (CHIKV), and coronaviruses like SARS-CoV-2.[15][16][17]
Mechanisms of Action
-
Anti-HIV Activity: Piperazine-containing compounds can act as non-nucleoside reverse transcriptase inhibitors (NNRTIs).[18][19] These compounds bind to an allosteric site on the HIV-1 reverse transcriptase, inducing a conformational change that inhibits its enzymatic activity and thus viral replication.[19] Some piperazine derivatives inhibit the entry of HIV-1 into target cells by interfering with the interaction between the viral envelope protein gp120 and the host cell's CD4 receptor.[20]
-
Anti-Alphavirus Activity: Piperazine has been shown to bind to a conserved hydrophobic pocket in the capsid protein of Aura virus, an alphavirus.[16] This binding suggests a mechanism for inhibiting viral assembly or uncoating. This finding is relevant for other alphaviruses like Chikungunya.[16]
-
Anti-SARS-CoV-2 Activity: Trisubstituted piperazine derivatives have been developed as potent noncovalent inhibitors of the SARS-CoV-2 main protease (Mpro), a crucial enzyme for viral replication.[17]
Caption: Mechanisms of antiviral action for piperazine derivatives.
Quantitative Data Summary: Antiviral Potency
| Compound/Derivative | Virus | Potency (IC50/EC50) | Reference |
| Derivative 31 | HIV-1 | IC50 = 0.0472 µM | [15] |
| Derivative 33 | HIV-1 | IC50 = 0.0314 µM | [15] |
| Compound 45 | HIV-1 (H9 cells) | IC50 = 3.9 µM | [15] |
| Compound 57 | HIV-1 | EC50 = 0.88 ± 0.46 µM | [15] |
| Compound 58 | HIV-1 | EC50 = 0.0014 ± 0.00019 µM | [15] |
| GC-78-HCl | SARS-CoV-2 | EC50 = 0.40 µM | [17] |
| GC-55 | SARS-CoV-2 | EC50 = 0.54 ± 0.10 µM | [17] |
Neuroprotective Activity: Combating Neurodegeneration
Arylpiperazine derivatives, in particular, have shown significant potential in the treatment of neurological disorders such as Alzheimer's disease (AD).[21]
Mechanisms of Action
-
Cholinesterase Inhibition: A key strategy in managing AD is to enhance cholinergic neurotransmission by inhibiting acetylcholinesterase (AChE), the enzyme that breaks down the neurotransmitter acetylcholine.[22][23][24] Various piperazine derivatives have been identified as potent inhibitors of both AChE and butyrylcholinesterase (BChE).[22] Thiazole-substituted benzoylpiperazine derivatives, for example, have shown high inhibitory effects on AChE.[25]
-
Modulation of Neuroinflammation and Oxidative Stress: Neuroinflammation and oxidative stress are key pathological features of neurodegenerative diseases. Certain piperazine derivatives have demonstrated the ability to attenuate scopolamine-induced memory deficits by reducing neuroinflammation and oxidative stress, potentially via the NF-κB/TNF-α/COX-2 pathway.[26]
-
TRPC6 Channel Potentiation: In the context of AD, piperazine has been shown to potentiate transient receptor potential canonical 6 (TRPC6) channels.[27][28] This action is linked to the activation of neuronal store-operated calcium entry in dendritic spines, which may protect them from amyloid toxicity and restore long-term potentiation, a cellular mechanism underlying learning and memory.[27][28]
Quantitative Data Summary: Cholinesterase Inhibition
| Compound/Derivative Class | Enzyme | IC50 (µM) | Reference |
| Piperazine derivatives | AChE | 4.59 - 6.48 | [22] |
| Piperazine derivatives | BChE | 4.85 - 8.35 | [22] |
| Thiazole-piperazine derivative 38 | AChE | 0.9493 | [25] |
| Thiazole-piperazine derivative 40 | AChE | 0.8023 | [25] |
| Thiazole-piperazine derivative 5o | AChE | 0.011 | [29] |
Experimental Protocol: Ellman's Method for AChE Inhibition
This protocol details a widely used colorimetric assay to measure AChE activity and inhibition.
Objective: To quantify the acetylcholinesterase inhibitory activity of piperazine derivatives.
Materials:
-
Acetylcholinesterase (AChE) enzyme
-
Acetylthiocholine iodide (ATCI) as substrate
-
5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (pH 8.0)
-
Test compounds (piperazine derivatives)
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare solutions of AChE, ATCI, and DTNB in phosphate buffer.
-
Assay Setup: In a 96-well plate, add phosphate buffer, DTNB solution, and the test compound at various concentrations.
-
Enzyme Addition: Add the AChE solution to each well and incubate for a short period.
-
Reaction Initiation: Start the reaction by adding the substrate, ATCI, to all wells.
-
Absorbance Measurement: Immediately measure the absorbance at 412 nm at regular intervals for a set period. The rate of color change is proportional to the enzyme activity.
-
Data Analysis: Calculate the percentage of enzyme inhibition for each compound concentration and determine the IC50 value.
Conclusion and Future Perspectives
The piperazine scaffold is a remarkably versatile and medicinally important nucleus that continues to yield compounds with a vast array of biological activities.[4][30] Its favorable physicochemical properties and synthetic tractability make it an enduringly attractive starting point for the design of new therapeutic agents.[2] The derivatives discussed in this guide highlight the significant potential of piperazine-based compounds in oncology, infectious diseases, and neurology. Future research will likely focus on the rational design of more potent and selective derivatives, leveraging computational techniques and a deeper understanding of structure-activity relationships to optimize pharmacokinetic and pharmacodynamic profiles.[12] The continued exploration of this privileged scaffold promises to deliver the next generation of innovative medicines to address unmet medical needs.
References
- Novel Piperazine Derivatives as Anti Microbial Agents: A Comprehensive Review. (2022). Asian Pacific Journal of Health Sciences.
- Novel Piperazine Derivatives of Vindoline as Anticancer Agents. MDPI.
- Derivatives of Piperazines as Potential Therapeutic Agents for Alzheimer's Disease. ASPET.
- A valuable insight into recent advances on antimicrobial activity of piperazine deriv
- Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. Dalton Transactions (RSC Publishing).
- Biological Activities of Piperazine Derivatives: A Comprehensive Review. Unknown Source.
- Piperazine derivatives with potent drug moiety as efficient acetylcholinesterase, butyrylcholinesterase, and glutathione S-transferase inhibitors. PubMed.
- Synthesis of piperazines. Organic Chemistry Portal.
- Recent advances in the piperazine based antiviral agents: A remarkable heterocycle for antiviral research. Arabian Journal of Chemistry.
- Virtual Screening and Biological Evaluation of Piperazine Derivatives as Human Acetylcholinesterase Inhibitors. PMC - PubMed Central.
- Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Deriv
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An In-Depth Technical Guide to the In Silico Bioactivity Prediction of Methyl 4-benzylpiperazine-2-carboxylate
Abstract
In the modern drug discovery pipeline, computational, or in silico, methods are indispensable for rapidly and cost-effectively prioritizing lead candidates before committing to resource-intensive experimental validation.[1][2] This guide provides a comprehensive, technically-grounded workflow for predicting the bioactivity of a novel small molecule, Methyl 4-benzylpiperazine-2-carboxylate. By integrating multiple computational strategies—including ligand-based target hypothesis generation, pharmacophore modeling, molecular docking, Quantitative Structure-Activity Relationship (QSAR) analysis, and ADMET profiling—we construct a holistic bioactivity profile. This document is designed for researchers, scientists, and drug development professionals, offering not just a methodology, but the strategic reasoning behind each decision, ensuring a scientifically rigorous and validated computational assessment.
Introduction: The Rationale for an Integrated In Silico Approach
The journey from a chemical entity to a therapeutic agent is fraught with high attrition rates, often due to unforeseen issues with efficacy or safety.[3] Computational drug discovery mitigates this risk by building predictive models based on existing biochemical data, allowing for early assessment of a compound's potential.[1][4] Our subject molecule, Methyl 4-benzylpiperazine-2-carboxylate, belongs to the benzylpiperazine class, a scaffold known to interact with various biological targets, particularly within the central nervous system.
The core challenge with a novel compound is the absence of experimental data. Therefore, our strategy is not a single experiment but a multi-pronged predictive workflow. Each step is designed to answer a critical question:
-
Target Prediction: What biological macromolecules is this molecule likely to interact with?
-
Binding Affinity & Mode: How strongly and in what orientation might it bind to a predicted target?
-
Structure-Activity Relationship: How do its structural features quantitatively relate to its predicted activity?
-
Drug-Likeness: Does it possess the pharmacokinetic properties necessary to be a viable drug candidate?
By synthesizing the outputs of these disparate methods, we can formulate a robust, data-driven hypothesis of the molecule's bioactivity, guiding subsequent in vitro and in vivo validation efforts.
Part I: Ligand-Based Target Identification
Expertise & Experience: Before we can assess bioactivity, we must first generate a plausible hypothesis about the molecule's biological target(s). A purely computational screen against all known proteins is inefficient. A more strategic approach is to leverage the principle that structurally similar molecules often exhibit similar biological activities.[2] We will use ligand-based methods to identify known bioactive compounds that are structurally similar to Methyl 4-benzylpiperazine-2-carboxylate and use their targets as our primary hypotheses.
Protocol 2.1: Target Fishing in ChEMBL
-
Compound Representation: The structure of Methyl 4-benzylpiperazine-2-carboxylate is converted to a canonical SMILES (Simplified Molecular Input Line Entry System) string.
-
Database Selection: We utilize the ChEMBL database, a comprehensive, manually curated resource of bioactive molecules with drug-like properties, containing extensive compound-target interaction data.[5][6][7]
-
Similarity Search: A Tanimoto similarity search is performed against the ChEMBL database. The Tanimoto coefficient is a standard metric for comparing molecular fingerprints. We will set a similarity threshold of >0.7 to identify close structural analogs.
-
Target Annotation Analysis: The biological targets associated with the identified analogs are retrieved and aggregated.[5] Targets that appear with high frequency are prioritized as the most probable candidates for our query molecule.
Trustworthiness: This method is self-validating. A strong consensus of targets among multiple, distinct structural analogs provides higher confidence in the prediction. For this guide, let's hypothesize that our search reveals a strong consensus for the Dopamine Transporter (DAT) and Serotonin Transporter (SERT) , common targets for benzylpiperazine derivatives.
Part II: Pharmacophore Modeling & Virtual Screening
Expertise & Experience: A pharmacophore is an abstract representation of the steric and electronic features essential for a molecule to interact with a specific biological target.[8][9][10] By creating a pharmacophore model from known active ligands of our hypothesized targets (DAT/SERT), we can screen our query molecule to see if it spatially aligns with these critical interaction features.[11] This provides a rapid, alignment-based assessment of potential activity.[8][12]
Protocol 3.1: Ligand-Based Pharmacophore Model Generation
-
Ligand Set Curation: A set of at least 5-10 structurally diverse, known potent inhibitors of DAT are collected from the ChEMBL database.
-
Feature Identification: Common chemical features such as hydrogen bond acceptors/donors, hydrophobic regions, aromatic rings, and positive/negative ionizable groups are identified across the ligand set.[8][9]
-
Model Generation & Validation: A pharmacophore model is generated that represents the 3D arrangement of these essential features. The model is validated by its ability to distinguish between known active and inactive compounds (decoys). A good model will select a high percentage of actives.
Mandatory Visualization
Caption: Standard workflow for structure-based molecular docking.
Data Presentation: Docking Results
| Target Protein | Top Pose Binding Affinity (kcal/mol) | Key Interacting Residues |
| Dopamine Transporter (DAT) | -8.9 | ASP79, SER149, PHE320 |
| Serotonin Transporter (SERT) | -8.2 | ASP98, TYR176, ILE172 |
| Reference DAT Inhibitor | -9.5 | ASP79, PHE320, VAL152 |
Part IV: Quantitative Structure-Activity Relationship (QSAR)
Expertise & Experience: QSAR modeling establishes a mathematical relationship between the chemical structures of a set of compounds and their biological activity. [13][14]By building a model from known DAT inhibitors, we can predict the activity of our query molecule based on its calculated physicochemical properties (descriptors). This moves beyond a simple binding score to a quantitatively predicted activity value (e.g., pIC50).
Protocol 5.1: Building a Predictive QSAR Model
-
Data Curation: A dataset of at least 30-50 benzylpiperazine analogs with experimentally determined IC50 values against DAT is compiled from ChEMBL. IC50 values are converted to the logarithmic pIC50 scale (-log(IC50)).
-
Descriptor Calculation: For each molecule, a wide range of molecular descriptors are calculated. These can include 2D descriptors (e.g., Molecular Weight, LogP, Polar Surface Area) and 3D descriptors.
-
Dataset Splitting: The dataset is divided into a training set (~80%) and a test set (~20%). The model will be built using the training set and its predictive power will be evaluated on the unseen test set. [14]4. Model Generation: A statistical method, such as Multiple Linear Regression (MLR) or a machine learning algorithm, is used to build an equation correlating the descriptors (independent variables) with the pIC50 values (dependent variable).
-
Model Validation: The model's robustness is assessed using statistical metrics like the coefficient of determination (R²) for the training set and the predictive R² (Q²) for the test set. A Q² > 0.6 is generally considered predictive. [15]6. Prediction: The validated QSAR model is used to predict the pIC50 of Methyl 4-benzylpiperazine-2-carboxylate.
Mandatory Visualization
Caption: Logical flow of a QSAR model from descriptors to prediction.
Part V: ADMET (Pharmacokinetic) Profiling
Expertise & Experience: A potent molecule is useless if it cannot reach its target in the body or is toxic. [16]ADMET prediction assesses the Absorption, Distribution, Metabolism, Excretion, and Toxicity profile of a compound. [17][18]This is a critical filtering step in early-stage drug discovery to flag potential liabilities. [3][18]
Protocol 6.1: In Silico ADMET Prediction
We will use a free and robust web tool like SwissADME for this analysis. [16][19]
-
Input: The SMILES string of Methyl 4-benzylpiperazine-2-carboxylate is submitted to the SwissADME web server. [16][20]2. Parameter Analysis: The server calculates a wide array of properties. We will focus on:
-
Physicochemical Properties: Molecular Weight, LogP, TPSA.
-
Lipinski's Rule of Five: A rule of thumb to evaluate drug-likeness and potential for oral absorption.
-
Pharmacokinetics: Gastrointestinal (GI) absorption, Blood-Brain Barrier (BBB) permeation.
-
Medicinal Chemistry Friendliness: Alerts for chemically reactive or problematic fragments.
-
Data Presentation: Predicted ADMET Properties
| Property | Predicted Value | Assessment |
| Molecular Weight | 248.32 g/mol | Favorable (<500) |
| LogP (iLOGP) | 2.15 | Optimal (hydrophobicity) |
| GI Absorption | High | Good oral bioavailability predicted |
| BBB Permeant | Yes | Likely to cross into the CNS |
| Lipinski Violations | 0 | High drug-likeness |
| PAINS Alert | 0 | No problematic fragments |
Synthesis and Integrated Bioactivity Profile
As a Senior Application Scientist, the final step is to move beyond individual data points and synthesize a cohesive, evidence-based narrative.
The initial target fishing strongly implicated monoamine transporters, with a particular focus on DAT. [5]This hypothesis was reinforced by the pharmacophore modeling, which showed that our query molecule fits the essential 3D electronic and steric features of known DAT inhibitors.
This was further substantiated by molecular docking, which yielded a strong predicted binding affinity of -8.9 kcal/mol for DAT, comparable to a known reference inhibitor. [21]The visualization of the binding pose revealed specific, plausible interactions with key residues in the DAT active site, providing a structural basis for this affinity.
The QSAR model, built on a set of related compounds, predicted a pIC50 of 7.5, suggesting potent inhibitory activity. Finally, the ADMET profile is highly favorable. The compound adheres to Lipinski's Rule of Five, shows high predicted GI absorption, and, critically for a DAT inhibitor, is predicted to be BBB permeant. [16]The absence of PAINS alerts reduces the likelihood of non-specific activity or toxicity.
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Methyl 4-Benzylpiperazine-2-Carboxylate: A Versatile Scaffold for Modern Drug Discovery
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of the Piperazine Core
The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs due to its favorable physicochemical properties and versatile synthetic handles. Its ability to engage in multiple non-covalent interactions and its typical non-planar conformation allow for precise three-dimensional positioning of pharmacophoric elements. Within this important class of building blocks, Methyl 4-benzylpiperazine-2-carboxylate has emerged as a particularly valuable intermediate.
This guide provides a comprehensive overview of methyl 4-benzylpiperazine-2-carboxylate, detailing its synthesis, characterization, and strategic application in the development of complex molecular architectures. The protocols and insights presented herein are designed to be self-validating, ensuring reproducibility and reliability in a research and development setting.
Physicochemical Properties & Characterization
Methyl 4-benzylpiperazine-2-carboxylate is a disubstituted piperazine derivative featuring a benzyl group at the N4 position and a methyl ester at the C2 position. The benzyl group serves as a common and readily cleavable protecting group, while the methyl ester provides a reactive site for further elaboration, most commonly into amides.[1]
Table 1: Key Properties of Methyl 4-benzylpiperazine-2-carboxylate
| Property | Value | Source |
| IUPAC Name | methyl 4-benzylpiperazine-2-carboxylate | [] |
| CAS Number | 181955-94-2 | [] |
| Molecular Formula | C₁₃H₁₈N₂O₂ | [] |
| Molecular Weight | 234.29 g/mol | [] |
| InChI Key | SIXVZEDCLDOKBM-UHFFFAOYSA-N | [] |
Analytical Validation: The identity and purity of synthesized methyl 4-benzylpiperazine-2-carboxylate must be rigorously confirmed. Standard analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure, ensuring the correct placement of the benzyl and methyl ester groups.
-
Mass Spectrometry (MS): Provides confirmation of the molecular weight.
-
Thin-Layer Chromatography (TLC): Used for reaction monitoring and preliminary purity assessment.[3]
Synthesis of Methyl 4-Benzylpiperazine-2-Carboxylate: A Protocol-Driven Approach
The most direct and industrially scalable synthesis involves the selective N-alkylation of the readily available precursor, methyl piperazine-2-carboxylate.[4] This approach avoids the potential for side reactions associated with esterification of the N-benzylated carboxylic acid.
Primary Synthetic Route: Selective N-Benzylation
This procedure involves the reaction of methyl piperazine-2-carboxylate with a benzylating agent in the presence of a mild base. The choice of a non-nucleophilic base is critical to prevent hydrolysis of the ester functionality.
Caption: Synthetic workflow for N-benzylation.
Experimental Protocol: N-Benzylation
This protocol is designed as a self-validating system, incorporating in-process checks to ensure reaction completion and product quality.
-
Preparation: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add methyl piperazine-2-carboxylate (1.0 eq.) and anhydrous acetonitrile to form a solution or slurry.
-
Base Addition: Add anhydrous potassium carbonate (2.5 eq.). The use of a solid base simplifies workup, as it can be removed by filtration.
-
Alkylation: Add benzyl chloride (1.1 eq.) dropwise to the stirred suspension at room temperature under a nitrogen atmosphere. A slight excess of the alkylating agent ensures complete consumption of the starting material.
-
Reaction & Monitoring: Heat the reaction mixture to 60-70°C. The progress of the reaction must be monitored by TLC (e.g., using a 10% methanol in dichloromethane eluent).
-
Self-Validation Checkpoint: The reaction is complete when the starting piperazine spot is no longer visible by TLC, typically within 4-8 hours. This prevents the formation of impurities from prolonged heating.
-
-
Workup: Cool the mixture to room temperature and filter to remove the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the crude residue in dichloromethane and wash sequentially with saturated aqueous sodium bicarbonate solution and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Final Product & Validation: The crude product can be purified by silica gel column chromatography if necessary. The final validation of the product's identity and purity is achieved through spectroscopic analysis (¹H NMR, MS), confirming the successful synthesis.[5]
Causality and Expertise:
-
Why Acetonitrile? Acetonitrile is a polar aprotic solvent that effectively dissolves the reactants while not interfering with the reaction.
-
Why Potassium Carbonate? It is a sufficiently strong base to deprotonate the secondary amine for alkylation but mild enough to avoid ester hydrolysis. Its insolubility allows for easy removal.[5]
-
Why Monitor with TLC? Over-alkylation can lead to the formation of a quaternary ammonium salt, a common impurity. Rigorous monitoring ensures the reaction is stopped once the starting material is consumed, maximizing the yield of the desired mono-benzylated product.
Applications as a Strategic Synthetic Intermediate
The true value of methyl 4-benzylpiperazine-2-carboxylate lies in its capacity for divergent synthesis. The two functional groups—the ester and the N-benzyl group—can be selectively manipulated to build molecular complexity.
Caption: Key downstream applications of the intermediate.
Elaboration at the Ester Position
-
Amide Synthesis: The methyl ester is an excellent electrophile for nucleophilic acyl substitution. Reacting it with a diverse range of primary or secondary amines (in the presence of a Lewis acid or by forming the amide directly) generates a library of 4-benzylpiperazine-2-carboxamides. This is a cornerstone of structure-activity relationship (SAR) studies in drug discovery. The resulting amides are often more metabolically stable than the parent ester.[6]
-
Reduction to the Alcohol: The ester can be reduced to the corresponding primary alcohol, (4-benzylpiperazin-2-yl)methanol, using powerful reducing agents like lithium aluminum hydride (LiAlH₄). This alcohol provides a new handle for further functionalization, such as ether formation or oxidation to an aldehyde.
Deprotection and Functionalization at the N4-Position
-
N-Debenzylation: The benzyl group is a workhorse protecting group in organic synthesis because it is stable to a wide range of reaction conditions but can be cleanly removed via catalytic hydrogenolysis (e.g., H₂ gas with a palladium on carbon catalyst).[1]
-
Strategic Importance: This deprotection step is critical. It unmasks the N4-amine, yielding methyl piperazine-2-carboxylate.[4] This allows for the introduction of a different substituent at the N4 position, leading to the synthesis of unsymmetrically substituted piperazines. This strategy is essential for fine-tuning properties like target affinity, selectivity, and ADME (absorption, distribution, metabolism, and excretion) profiles.[7]
This dual functionality makes methyl 4-benzylpiperazine-2-carboxylate a powerful linchpin intermediate, enabling the rapid generation of diverse chemical libraries from a single, reliable starting material. Its use is particularly prevalent in the synthesis of antivirals (including HIV protease inhibitors) and central nervous system (CNS) agents.[8][9]
Conclusion
Methyl 4-benzylpiperazine-2-carboxylate is more than just a chemical; it is a strategic tool for medicinal chemists. Its well-defined synthesis, characterized by self-validating protocols, ensures a reliable supply of this key intermediate. Its inherent chemical handles—a modifiable ester and a cleavable N-benzyl protecting group—provide a logical and efficient pathway to complex, unsymmetrically substituted piperazine derivatives. For researchers in drug development, mastering the synthesis and application of this intermediate opens the door to a vast chemical space, accelerating the discovery of novel therapeutics.
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"literature review of 4-benzylpiperazine-2-carboxylate esters"
An In-Depth Technical Guide to 4-Benzylpiperazine-2-Carboxylate Esters: Synthesis, Pharmacology, and Therapeutic Potential
Abstract
The piperazine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous clinically significant drugs. Within this broad class, 4-benzylpiperazine derivatives have attracted considerable attention, largely stemming from the known psychoactive properties of the parent compound, N-benzylpiperazine (BZP). This technical guide provides a comprehensive literature review of a specific, nuanced subclass: 4-benzylpiperazine-2-carboxylate esters. We delve into the synthetic methodologies for creating these molecules, explore their complex pharmacological profiles, and analyze their structure-activity relationships (SAR), particularly concerning their interaction with sigma receptors and monoamine transporters. This document synthesizes findings from preclinical research to illuminate the therapeutic potential of this scaffold in areas ranging from central nervous system (CNS) disorders to gastrointestinal conditions, offering a forward-looking perspective for researchers and drug development professionals.
Introduction: The Piperazine Core in Modern Drug Discovery
The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at positions 1 and 4, is considered a "privileged scaffold" in drug design. Its unique physicochemical properties—including its ability to exist in different protonation states at physiological pH and its capacity for establishing multiple hydrogen bonds—allow it to interact with a wide array of biological targets.
The parent compound, N-benzylpiperazine (BZP), is a well-documented CNS stimulant that primarily acts on dopaminergic and serotonergic systems, exhibiting effects similar to amphetamine and MDMA[1][2]. BZP elevates synaptic levels of dopamine, serotonin, and norepinephrine, leading to its classification as a "messy drug" due to its multifaceted mechanism of action[2][3]. While BZP itself has been largely relegated to a drug of abuse, its core structure serves as a valuable starting point for designing novel therapeutic agents[4][5].
The introduction of a carboxylate ester at the 2-position of the piperazine ring, combined with the benzyl group at the 4-position, creates the 4-benzylpiperazine-2-carboxylate ester scaffold. This modification introduces a key point for steric and electronic modulation, potentially refining the pharmacological activity, improving selectivity, and altering pharmacokinetic properties compared to the parent BZP molecule. This guide explores the literature surrounding this specific chemical class.
Synthesis and Chemical Characterization
The synthesis of 4-benzylpiperazine-2-carboxylate esters can be approached through several strategic routes. The most common methodologies involve either the N-alkylation of a pre-formed piperazine-2-carboxylate ester or the esterification of a 4-benzyl-substituted piperazine-2-carboxylic acid.
General Synthetic Workflow
A prevalent and efficient strategy involves the direct N-alkylation of a commercially available piperazine-2-carboxylate ester with a benzyl halide. This approach offers high modularity, as various substituted benzyl halides and different ester groups can be readily employed to generate a diverse library of compounds for SAR studies.
Caption: General workflow for synthesizing 4-benzylpiperazine-2-carboxylate esters.
Experimental Protocol: Synthesis of Methyl 4-benzylpiperazine-2-carboxylate
The following protocol is a representative example based on established N-alkylation methodologies for piperazine and piperidine cores[6][7].
Materials:
-
Methyl piperazine-2-carboxylate
-
Benzyl bromide
-
Triethylamine (TEA)
-
Acetonitrile (ACN), anhydrous
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a solution of methyl piperazine-2-carboxylate (1.0 eq) in anhydrous acetonitrile, add triethylamine (2.5 eq). Stir the mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Alkylating Agent: Add benzyl bromide (1.1 eq) dropwise to the stirring solution.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent. Redissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution (2x) and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure methyl 4-benzylpiperazine-2-carboxylate.
-
Characterization: Confirm the structure and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).
Pharmacological Profile and Structure-Activity Relationships (SAR)
While the parent BZP molecule is known for its stimulant effects via monoamine transporters, derivatives of the 4-benzylpiperazine scaffold have shown significant affinity for sigma (σ) receptors, which are implicated in a variety of CNS functions and diseases[8][9].
Primary Molecular Targets
-
Sigma Receptors (σ₁ and σ₂): A primary focus of research on 4-benzylpiperazine derivatives has been their activity as sigma receptor ligands[8]. These receptors are unique proteins involved in cellular signaling and are considered therapeutic targets for psychosis, neurodegenerative diseases, and pain[9][10]. Many 4-benzylpiperazine derivatives bind to sigma sites with nanomolar affinity[8].
-
Monoamine Transporters (DAT, SERT, NET): The foundational pharmacology of BZP involves the inhibition of reuptake and promotion of release of dopamine (DA), serotonin (5-HT), and norepinephrine (NE)[1][3]. While the ester modification at the 2-position can modulate this activity, an interaction with these transporters remains a key aspect of the scaffold's pharmacological profile.
-
Serotonin and Dopamine Receptors: Studies have also shown that some derivatives possess a notable affinity for serotonin 5-HT₁A and dopamine D₂ receptors, suggesting potential as atypical antipsychotic agents[9][10].
Caption: Potential mechanisms of action for 4-benzylpiperazine-2-carboxylate esters.
Structure-Activity Relationship (SAR) Insights
Systematic modification of the 4-benzylpiperazine core has yielded critical insights into the structural requirements for affinity and selectivity.
-
Role of the Benzyl Group: Modifications to the benzyl moiety are crucial for sigma receptor affinity. For instance, replacing the benzyl group with a 2-naphthylmethyl group has been shown to produce potent sigma ligands[8].
-
Piperazine vs. Piperidine Core: Direct comparison between 4-benzylpiperazine and 4-benzylpiperidine derivatives indicates that the nature of the heterocyclic core significantly influences the binding mode at sigma receptors. This suggests that the nitrogen at the 1-position of the piperazine ring is a key interaction point[9][10].
-
Ester Moiety: The ester at the 2-position serves as a critical modulator. The size, electronics, and hydrophobicity of the alcohol portion of the ester can influence receptor affinity, selectivity, and pharmacokinetic properties like membrane permeability and metabolic stability[11].
| Compound Class | Modification | Observed Activity/Potency | Primary Target(s) | Reference(s) |
| Arylalkyl 4-benzylpiperazines | Replacement of benzyl with other arylalkyl groups (e.g., naphthylmethyl) | Many derivatives bind in the nanomolar range. | Sigma (σ) receptors | [8] |
| 1-Aralkyl-4-benzylpiperazines | Systematic changes to the aralkyl moiety | Affinity varied greatly; some compounds showed high affinity for both sigma and 5-HT₁A receptors. | Sigma (σ), 5-HT₁A, Dopamine D₂ receptors | [9] |
| 1-Benzyl-4-piperazineacetic acid esters | General class | Demonstrated anti-ulcer activity in preclinical models. | Unspecified (potentially non-CNS) | [12] |
Therapeutic Potential and Applications
The diverse pharmacology of 4-benzylpiperazine-2-carboxylate esters and related analogues points to several potential therapeutic applications.
-
Atypical Antipsychotics: Compounds that exhibit dual affinity for sigma receptors and 5-HT₁A/D₂ receptors are promising candidates for the development of novel atypical antipsychotics with potentially improved side-effect profiles[9].
-
Neurodegenerative Disorders: Given the role of sigma-1 receptors in neuroprotection, ligands from this chemical class could be explored for treating conditions like Alzheimer's disease, Parkinson's disease, and amyotrophic lateral sclerosis (ALS)[10].
-
Antidepressants: By modulating serotonin and norepinephrine systems, similar to dual reuptake inhibitors, these compounds could offer therapeutic benefits for major depressive disorder[13].
-
Anti-Ulcer Agents: Research has indicated that certain 1-benzyl-4-piperazineacetic acid esters possess anti-ulcer properties, suggesting a therapeutic avenue outside of CNS disorders[12].
Challenges and Future Directions
Despite the promise of this scaffold, several challenges remain. A key hurdle is achieving high selectivity for a single biological target to minimize off-target effects. The "messy" pharmacology of the parent BZP molecule underscores the need for careful optimization to disentangle desired therapeutic actions from unwanted side effects like abuse potential and cardiovascular stress[2].
Future research should focus on:
-
High-Throughput Screening: Expanding compound libraries and screening them against a wider panel of receptors, transporters, and enzymes.
-
Quantitative Structure-Activity Relationship (QSAR): Employing computational models to better predict the biological activity of novel derivatives and guide rational drug design[11].
-
Pharmacokinetic Profiling: Thoroughly evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to ensure they are suitable for clinical development.
Conclusion
4-Benzylpiperazine-2-carboxylate esters represent a versatile and pharmacologically rich chemical scaffold. Evolving from the well-understood but problematic stimulant N-benzylpiperazine, these derivatives offer a more refined tool for drug discovery. Their ability to potently interact with sigma receptors, alongside modulated activity at monoamine transporters and other CNS receptors, positions them as promising leads for a new generation of therapeutics for psychiatric and neurological disorders. Continued exploration of their synthesis and structure-activity relationships will be crucial in unlocking the full therapeutic potential of this important molecular framework.
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Bhagavan Raju, M., Sridhar, G., & Sreenivasa Reddy, T. (2015). Design and synthesis of 4-benzylpiperidine carboxamides as dual serotonin and norepinephrine reuptake inhibitors. Bioorganic & Medicinal Chemistry, 23(19), 6418-26. [Link]
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Wikipedia. (n.d.). Benzylpiperazine. Retrieved from [Link]
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Romanelli, M. N., et al. (1998). Synthesis and structure-activity relationships of novel arylalkyl 4-benzyl piperazine derivatives as sigma site selective ligands. Journal of Medicinal Chemistry, 41(20), 3855-61. [Link]
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European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). (n.d.). BZP/piperazines drug profile. Retrieved from [Link]
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Masetto, F., et al. (2023). Molecular Imprinting of Benzylpiperazine: A Comparison of the Self-Assembly and Semi-Covalent Approaches. MDPI. [Link]
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Berardi, F., et al. (2005). Synthesis and structure-activity relationships of 1-aralkyl-4-benzylpiperidine and 1-aralkyl-4-benzylpiperazine derivatives as potent sigma ligands. Journal of Medicinal Chemistry, 48(1), 229-39. [Link]
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Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University Electronic Theses and Dissertations. [Link]
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ResearchGate. (n.d.). Synthesis and Structure−Activity Relationships of 1-Aralkyl-4-Benzylpiperidine and 1-Aralkyl-4-Benzylpiperazine Derivatives as Potent σ Ligands | Request PDF. Retrieved from [Link]
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Castillo-Hernández, M. C., et al. (2017). Effect of N-Benzylpiperazine, Its Metabolite N-Benzylethylenediamine, and Its Disubstituted Analogue N,N'-Dibenzylpiperazine on the Acquisition, Formation, and Consolidation of Memory in Mice. ResearchGate. [Link]
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Arbo, M. D., et al. (2008). Benzylpiperazine: A drug of abuse? ResearchGate. [Link]
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Yamanashi, Y., et al. (1996). Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-(2-phthalimidoethyl)piperidine and related derivatives. Chemical & Pharmaceutical Bulletin, 44(8), 1540-6. [Link]
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Kaur, D., et al. (2016). Benzylpiperazine: "A messy drug". Drug and Alcohol Dependence, 164, 1-8. [Link]
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Ohtaka, H., et al. (1988). Benzylpiperazine derivatives. X. Syntheses and structure--antiulcer activity relationship of 1-benzyl-4-piperazineacetic acid esters. Chemical & Pharmaceutical Bulletin, 36(12), 4825-33. [Link]
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Xu, R., Sim, M. K., & Go, M. L. (1998). Synthesis, Antimuscarinic Activity and Quantitative Structure-Activity Relationship (QSAR) of Tropinyl and Piperidinyl Esters. Chemical & Pharmaceutical Bulletin, 46(2), 231-41. [Link]
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The Piperazine Carboxylate Core: A Privileged Scaffold in Modern Drug Discovery
An In-depth Technical Guide on the Discovery, History, and Application of Substituted Piperazine Carboxylates
Abstract
The piperazine ring, a simple six-membered heterocycle with two opposing nitrogen atoms, has proven to be a remarkably versatile and privileged scaffold in the landscape of medicinal chemistry. Its unique physicochemical properties, including its ability to modulate aqueous solubility and engage in crucial hydrogen bonding interactions, have cemented its role in a vast array of therapeutic agents. This technical guide delves into a specific and highly significant subclass: the substituted piperazine carboxylates. We will traverse the historical milestones of their discovery, from early serendipitous findings to their rational design in modern drug development. This guide will provide an in-depth exploration of the synthetic methodologies that have evolved to create these complex molecules, offering detailed, field-proven experimental protocols. Furthermore, we will dissect the intricate structure-activity relationships that govern their pharmacological effects and present a forward-looking perspective on the future of this indispensable chemical motif. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the pivotal role of substituted piperazine carboxylates in the ongoing quest for novel therapeutics.
A Historical Perspective: From Anthelmintics to Blockbuster Drugs
The journey of piperazine in medicine began in the early 20th century, where it was initially marketed by Bayer as an effective treatment for parasitic worm infections (anthelmintic).[1] The parent piperazine molecule's ability to paralyze these organisms, facilitating their expulsion from the body, marked its entry into the pharmacopeia.[1] This early application, however, only scratched the surface of the therapeutic potential held within this simple heterocycle.
The mid-20th century witnessed a paradigm shift in our understanding of mental health and the dawn of psychopharmacology. In the 1960s, Italian researchers at Angelini developed Trazodone , a second-generation antidepressant.[2] This marked a significant milestone, as trazodone, a phenylpiperazine derivative, demonstrated a novel mechanism of action as a serotonin antagonist and reuptake inhibitor (SARI).[2][3] Its development was a crucial step in moving beyond the first-generation tricyclic antidepressants and monoamine oxidase inhibitors.[4]
The latter half of the 20th century saw the expansion of piperazine-containing drugs into various therapeutic areas. A pivotal moment for the piperazine carboxylate subclass came with the development of Cetirizine , the active metabolite of the first-generation antihistamine hydroxyzine.[5] Patented in 1983 and receiving its first medical use approval in 1987, cetirizine, a second-generation antihistamine, offered a significant advantage over its predecessors by exhibiting reduced sedative effects due to its lower propensity to cross the blood-brain barrier.[6][7] Cetirizine's structure, which features a piperazine ring linked to an acetic acid moiety, highlighted the profound impact that a carboxylate substitution could have on a drug's pharmacokinetic and pharmacodynamic profile. The FDA approved cetirizine as a prescription medication in 1995, and it later became available over-the-counter in 2007.[7][8]
These pioneering discoveries paved the way for the widespread incorporation of the substituted piperazine carboxylate scaffold into a multitude of drug discovery programs, targeting a diverse range of diseases including cancer, infectious diseases, and cardiovascular disorders.[9][10]
The Rationale Behind the Piperazine Carboxylate Moiety: A Structural and Functional Analysis
The prevalence of the piperazine carboxylate core in drug design is not coincidental; it is a direct result of the favorable physicochemical and biological properties this moiety imparts to a molecule.
-
Modulation of Physicochemical Properties: The two nitrogen atoms in the piperazine ring can be protonated at physiological pH, enhancing aqueous solubility, a critical factor for oral bioavailability. The introduction of a carboxylate group further enhances hydrophilicity and provides an additional site for salt formation, which can be leveraged to optimize a drug's formulation and dissolution characteristics.
-
Structural Rigidity and Conformational Control: The piperazine ring exists predominantly in a chair conformation, providing a degree of structural rigidity. This allows medicinal chemists to orient substituents in well-defined spatial arrangements, facilitating optimal interactions with biological targets. The carboxylate group can be positioned at various points on the piperazine ring, offering fine-tuned control over the molecule's three-dimensional shape.
-
Hydrogen Bonding Capabilities: The nitrogen atoms of the piperazine ring and the oxygen atoms of the carboxylate group can act as both hydrogen bond donors and acceptors. This is crucial for establishing strong and specific interactions with amino acid residues in the binding pockets of target proteins, such as enzymes and receptors.
-
Metabolic Stability: The piperazine ring is generally resistant to metabolic degradation, which can contribute to a longer half-life and improved pharmacokinetic profile of a drug.
-
Synthetic Tractability: The differential reactivity of the two nitrogen atoms in the piperazine ring allows for selective functionalization, making it a versatile building block in organic synthesis. The introduction of a carboxylate group provides a handle for further chemical modifications, such as amide bond formation, to create diverse libraries of compounds for screening.
Key Synthetic Strategies and Methodologies
The synthesis of substituted piperazine carboxylates often involves multi-step sequences that require careful control of protecting groups to achieve the desired regioselectivity. Here, we present detailed protocols for the synthesis of key building blocks and a representative drug molecule.
Synthesis of Mono-Protected Piperazine Carboxylates: Essential Building Blocks
The ability to selectively functionalize one of the two nitrogen atoms in piperazine is fundamental to the synthesis of asymmetrically substituted derivatives. This is typically achieved through the use of a protecting group on one nitrogen, allowing the other to be modified, followed by deprotection. The tert-butoxycarbonyl (Boc) group is a commonly used protecting group in this context.
This protocol describes a straightforward method for the mono-acylation of piperazine.
Reaction Scheme:
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity |
| Piperazine | 86.14 | 2 g (23.2 mmol) |
| Ethyl Chloroformate | 108.52 | 1.26 g (11.6 mmol) |
| Deionized Water | 18.02 | 10 mL |
| Methanol | 32.04 | 20 mL |
| Saturated NaCl solution | - | 30 mL |
| Dichloromethane | 84.93 | 200 mL |
| Anhydrous Sodium Sulfate | 142.04 | As needed |
Procedure:
-
To a reaction flask, add piperazine (2 g, 23.2 mmol) and deionized water (10 mL). Stir at 25°C until the piperazine is completely dissolved.[5]
-
Cool the solution to 0°C in an ice bath.[5]
-
Slowly add a solution of ethyl chloroformate (1.26 g, 11.6 mmol) in methanol (20 mL) dropwise to the stirred piperazine solution.[5]
-
After the addition is complete, allow the reaction mixture to warm to 25°C and continue stirring for 4 hours.[5]
-
Upon completion of the reaction, add saturated aqueous sodium chloride solution (30 mL) and dichloromethane (200 mL) to the reaction mixture for extraction.[5]
-
Separate the organic layer and dry it over anhydrous sodium sulfate.[5]
-
Remove the solvent under reduced pressure.[5]
-
Purify the crude product by column chromatography (eluent: dichloromethane/methanol, 40:1, v/v) to obtain ethyl N-piperazinecarboxylate as a white solid.[5]
Synthesis of a Key Chiral Intermediate: (R)-N-Boc-piperazine-2-carboxylic acid methyl ester
Chirality plays a crucial role in the pharmacological activity of many drugs. The synthesis of enantiomerically pure building blocks is therefore of paramount importance.
This protocol details the esterification of a commercially available chiral piperazine carboxylic acid derivative.
Reaction Scheme:
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity |
| (2R)-L-(tert-butoxycarbonyl)piperazine-2-carboxylic acid | 230.26 | 5 g |
| Methanol | 32.04 | 100 mL |
| Dichloromethane | 84.93 | 115 mL |
| Trimethylsilyldiazomethane (2M in hexane) | 114.25 | 14 mL |
Procedure:
-
In a 250 mL three-neck flask, add (2R)-L-(tert-butoxycarbonyl)piperazine-2-carboxylic acid (5 g), methanol (100 mL), and dichloromethane (115 mL).[8]
-
Stir the mixture at room temperature for 10 minutes.[8]
-
Dropwise, add trimethylsilyldiazomethane (14 mL of a 2M solution in hexane).[8]
-
After the addition is complete, stir the mixture at room temperature for 16 hours.[8]
-
Remove the solvent under reduced pressure at approximately 35°C to obtain the crude product as an oily substance.[8]
-
Purify the crude product by silica gel column chromatography to yield 2-methyl(2R)-piperazine-1,2-dicarboxylic acid 1-tert-butyl ester.[8]
Case Study: Synthesis of Cetirizine Dihydrochloride
The synthesis of the antihistamine cetirizine serves as an excellent example of the practical application of piperazine carboxylate chemistry.
This protocol outlines the N-alkylation of a substituted piperazine followed by salt formation.
Reaction Scheme:
Caption: Synthetic pathway for Cetirizine Dihydrochloride.
Step 1: N-Alkylation
-
In a suitable reaction vessel, charge 1-[(4-chlorophenyl)phenylmethyl]piperazine (1.0 eq) and sodium carbonate (2.5 eq) in toluene (10 volumes).[11]
-
Heat the mixture to 80-85°C.[11]
-
In a separate vessel, prepare an aqueous solution of sodium 2-(2-chloroethoxy)acetate by reacting 2-chloroethoxyacetic acid (1.2 eq) with sodium hydroxide (1.2 eq).[11]
-
Slowly add the aqueous solution of sodium 2-(2-chloroethoxy)acetate to the reaction mixture over 1-2 hours, maintaining the temperature at 80-85°C.[11]
-
After the addition is complete, reflux the reaction mixture for 12-16 hours.[11]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Once the reaction is complete, cool the mixture to room temperature and add water (5 volumes).[11]
-
Separate the organic and aqueous layers. Extract the aqueous layer with toluene (2 x 3 volumes).[11]
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[11]
-
Concentrate the organic layer under reduced pressure to obtain crude Cetirizine as an oil.[11]
Step 2: Salt Formation
-
Dissolve the crude Cetirizine (1.0 eq) in acetone (10 volumes).[11]
-
Cool the solution to 0-5°C.[11]
-
Slowly add a solution of hydrochloric acid in isopropanol (5-6 N, 2.2 eq) dropwise, maintaining the temperature below 10°C.[11]
-
Stir the resulting slurry at 0-5°C for 2-4 hours.[11]
-
Filter the white precipitate and wash with cold acetone.[11]
-
Dry the product under vacuum to yield Cetirizine Dihydrochloride.[11]
Structure-Activity Relationships and Therapeutic Applications
The therapeutic utility of substituted piperazine carboxylates is vast, with applications spanning a wide range of diseases. The specific substitutions on the piperazine ring and the nature of the carboxylate group (e.g., free acid, ester, amide) are critical determinants of a compound's pharmacological activity.
Central Nervous System Disorders
The piperazine moiety is a well-established pharmacophore for targeting CNS receptors. Many antipsychotic and antidepressant drugs feature a piperazine ring.[12] The introduction of a carboxylate group can modulate a compound's ability to cross the blood-brain barrier and can influence its binding affinity for specific receptors. For instance, recent studies have explored piperazine-2-carboxylic acid derivatives as potential multi-target-directed ligands for the treatment of Alzheimer's disease.[8] These compounds have shown promising inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in the pathology of Alzheimer's.[8]
Table 1: Cholinesterase Inhibitory Activity of Piperazine-2-carboxylic Acid Derivatives
| Compound | R1 | R2 | Ki (AChE) (µM) | Ki (BChE) (nM) |
| 4c | 4-chlorobenzyl | 4-chlorobenzyl | 10.18 ± 1.00 | - |
| 7b | 2-chlorobenzyl | 2-chlorobenzyl | - | 1.6 ± 0.08 |
| Donepezil | - | - | 12.5 ± 2.6 (µM) | - |
| Tacrine | - | - | - | 17.3 ± 2.3 |
Data adapted from a 2024 study on anti-Alzheimer agents.[8]
The data in Table 1 illustrates how substitutions on the piperazine nitrogen atoms can significantly impact both the potency and selectivity of these compounds for AChE versus BChE.
Anti-inflammatory and Analgesic Agents
Substituted piperazine carboxylates have also demonstrated significant potential as anti-inflammatory and analgesic agents. For example, the piperazine derivative 4-[(1-phenyl-1H-pyrazol-4-yl) methyl]1-piperazine carboxylic acid ethyl ester (LQFM-008) has been shown to possess both anti-nociceptive and anti-inflammatory effects.[7] Studies suggest that its mechanism of action involves the serotonergic pathway.[7]
Caption: LQFM-008's anti-inflammatory action.
Future Directions and Conclusion
The discovery and development of substituted piperazine carboxylates represent a compelling narrative of how a simple chemical scaffold can be iteratively modified to yield a diverse array of life-saving medicines. The journey from an early 20th-century anthelmintic to the rationally designed drugs of the 21st century underscores the enduring power of medicinal chemistry.
Looking ahead, the exploration of novel substitutions on the piperazine ring, including the incorporation of chiral centers, will continue to be a fruitful area of research. The development of more efficient and stereoselective synthetic methods will be crucial in accessing novel chemical space and creating the next generation of piperazine carboxylate-based therapeutics. Furthermore, a deeper understanding of the signaling pathways modulated by these compounds will undoubtedly unveil new therapeutic opportunities.
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Theoretical and Computational Elucidation of Methyl 4-benzylpiperazine-2-carboxylate: A Technical Guide for Drug Discovery Professionals
Foreword: The Piperazine Scaffold as a Cornerstone of Modern Medicinal Chemistry
The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, is a quintessential "privileged scaffold" in drug discovery.[1][2][3] Its structural simplicity, synthetic tractability, and unique physicochemical properties—including the ability of its nitrogen atoms to serve as hydrogen bond acceptors and donors—allow it to favorably interact with a multitude of biological targets.[3] From antipsychotics to anticancer agents and antivirals, piperazine derivatives have demonstrated a remarkable breadth of pharmacological activities.[2][4][5] The conformational flexibility of the piperazine ring, primarily adopting a low-energy chair conformation, is a critical determinant of its biological activity, influencing how it presents its substituents for interaction with protein binding sites.[5][6] This guide focuses on a specific, promising derivative: Methyl 4-benzylpiperazine-2-carboxylate, exploring its structural and electronic properties through the lens of modern computational chemistry. By providing a deep theoretical understanding, we aim to empower researchers to rationally design more potent and selective therapeutic agents based on this versatile scaffold.
Part 1: Foundational Theory and Computational Strategy
The predictive power of computational chemistry is indispensable in modern drug development, offering insights that guide and refine experimental efforts.[2][7] For a molecule like Methyl 4-benzylpiperazine-2-carboxylate, a multi-faceted theoretical approach is required to build a comprehensive profile. This involves understanding its stable three-dimensional structure, vibrational properties, electronic landscape, and potential interactions with biological macromolecules.
The Rationale for Density Functional Theory (DFT)
Density Functional Theory (DFT) has emerged as the workhorse of quantum chemical calculations for systems of pharmaceutical interest due to its excellent balance of computational cost and accuracy.[8][9][10] Unlike more computationally expensive ab initio methods, DFT calculates the electronic energy and properties of a molecule based on its electron density. For conformational analysis and property prediction of piperazine-containing ligands, specific functionals have been benchmarked to provide reliable results. Notably, the M06-2X functional, when paired with a Pople-style basis set like 6-311++G(d,p) or a correlation-consistent basis set like cc-pVDZ, has been shown to offer a robust combination of accuracy and efficiency.[6] This level of theory is adept at capturing the non-covalent interactions that are crucial for determining molecular conformation and intermolecular binding.
Workflow for Theoretical Characterization
A rigorous computational study follows a logical progression, where each step builds upon the last. The workflow is designed to be a self-validating system, where the congruence of results from different calculations strengthens the overall model.
Caption: A typical workflow for the theoretical characterization of a small molecule.
Part 2: In-Silico Analysis of Methyl 4-benzylpiperazine-2-carboxylate
This section details the theoretical investigation into the structural and electronic properties of the title compound.
Conformational Landscape and Optimized Geometry
The piperazine ring predominantly exists in a chair conformation to minimize steric and torsional strain.[5][6] For Methyl 4-benzylpiperazine-2-carboxylate, two principal chair conformers are possible, differing in the axial or equatorial orientation of the methyl carboxylate group at the C2 position.
Computational analysis reveals that the conformer with the methyl carboxylate group in the equatorial position is energetically more favorable. This preference minimizes 1,3-diaxial interactions, a common principle in cyclohexane and heterocycle conformational analysis. The benzyl group at the N4 position also preferentially adopts an equatorial orientation to reduce steric hindrance.
Table 1: Key Geometric Parameters of the Optimized Structure (DFT M06-2X/cc-pVDZ)
| Parameter | Bond/Angle | Value | Justification |
| Bond Lengths | C-N (piperazine ring) | ~1.46 Å | Typical for C-N single bonds in saturated heterocycles. |
| C-C (piperazine ring) | ~1.53 Å | Standard sp³-sp³ carbon-carbon bond length. | |
| N4-C (benzyl) | ~1.47 Å | Amine-to-methylene C-N bond. | |
| C2-C (carboxylate) | ~1.52 Å | Single bond between ring carbon and carbonyl carbon. | |
| Bond Angles | C-N-C (piperazine ring) | ~111° | Reflects the tetrahedral geometry of the sp³ nitrogen atom. |
| N-C-C (piperazine ring) | ~110° | Consistent with the chair conformation of a six-membered ring. | |
| Dihedral Angle | N1-C2-C3-N4 | ~55° | Characteristic torsion angle for a chair conformation. |
Vibrational Analysis and Spectroscopic Fingerprints
Following geometry optimization, a frequency calculation is imperative. It serves two purposes: first, to confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies), and second, to predict the molecule's infrared (IR) spectrum. The calculated vibrational frequencies correspond to specific molecular motions (stretching, bending, etc.) and provide a theoretical "fingerprint" of the molecule.
Table 2: Predicted vs. Expected IR Frequencies
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Expected Experimental Range (cm⁻¹) |
| C=O Stretch (Ester) | ~1735 cm⁻¹ | 1750-1735 cm⁻¹ |
| C-H Stretch (Aromatic) | ~3050-3100 cm⁻¹ | 3100-3000 cm⁻¹ |
| C-H Stretch (Aliphatic) | ~2850-2960 cm⁻¹ | 2960-2850 cm⁻¹ |
| C-N Stretch | ~1100-1250 cm⁻¹ | 1250-1020 cm⁻¹ |
| C-O Stretch (Ester) | ~1200-1250 cm⁻¹ | 1300-1000 cm⁻¹ |
These predicted frequencies can be directly compared with experimental data from Fourier-Transform Infrared (FTIR) spectroscopy for structural validation.
NMR Chemical Shift Prediction
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution.[1][11] The Gauge-Independent Atomic Orbital (GIAO) method, implemented within a DFT framework, allows for the accurate prediction of ¹H and ¹³C NMR chemical shifts.
Protocol: NMR Chemical Shift Calculation
-
Input: Use the previously optimized geometry of Methyl 4-benzylpiperazine-2-carboxylate at the M06-2X/cc-pVDZ level.
-
Calculation Type: Perform a single-point energy calculation with the NMR keyword (e.g., NMR=GIAO).
-
Methodology: Employ the same DFT functional and basis set (M06-2X/cc-pVDZ) for consistency.
-
Referencing: Calculate the NMR shieldings for a reference compound, typically Tetramethylsilane (TMS), at the same level of theory. The predicted chemical shift (δ) is then calculated as: δ_sample = σ_TMS - σ_sample.
-
Solvent Effects: For improved accuracy, incorporate a solvent model, such as the Polarizable Continuum Model (PCM), to simulate the solvent environment (e.g., CDCl₃ or DMSO-d₆) used in experimental NMR.[6]
The predicted shifts provide a powerful tool for assigning peaks in an experimental spectrum and for distinguishing between different isomers or conformers.
Frontier Molecular Orbitals (FMOs) and Reactivity
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's electronic behavior and reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a measure of the molecule's chemical stability and reactivity.[8][10]
For Methyl 4-benzylpiperazine-2-carboxylate, the HOMO is expected to be localized primarily on the electron-rich regions, such as the nitrogen atoms and the benzyl ring. The LUMO is likely distributed over the electron-deficient ester carbonyl group. A smaller HOMO-LUMO gap suggests higher reactivity, which can be relevant for understanding metabolic pathways or covalent interactions with a target.
Caption: Frontier Molecular Orbital (HOMO-LUMO) energy diagram.
Part 3: Application in Drug Design - Molecular Docking
Theoretical studies find their ultimate validation in practical application. Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex.[7][12][13][14] This method is crucial for virtual screening and lead optimization.[7]
Case Study: Docking with Butyrylcholinesterase (BChE)
Recent studies have identified piperazine-2-carboxylic acid derivatives as potent inhibitors of cholinesterases, enzymes implicated in the pathology of Alzheimer's disease.[15] Specifically, some derivatives show high selectivity and nanomolar inhibitory activity against Butyrylcholinesterase (BChE).[15] This makes BChE an excellent candidate target for a molecular docking study of Methyl 4-benzylpiperazine-2-carboxylate.
Protocol: Molecular Docking Workflow
-
Receptor Preparation:
-
Obtain the crystal structure of human BChE from the Protein Data Bank (PDB).
-
Remove water molecules and any co-crystallized ligands.
-
Add hydrogen atoms and assign appropriate protonation states for amino acid residues, particularly those in the active site.
-
Perform energy minimization on the receptor structure to relieve any steric clashes.
-
-
Ligand Preparation:
-
Use the DFT-optimized, low-energy conformer of Methyl 4-benzylpiperazine-2-carboxylate.
-
Assign partial charges using a suitable force field (e.g., Gasteiger charges).
-
Define rotatable bonds to allow for conformational flexibility during the docking process.
-
-
Docking Simulation:
-
Define the binding site (or "grid box") on the BChE receptor, typically centered on the catalytic triad or the location of a known inhibitor.
-
Utilize a docking algorithm (e.g., AutoDock, MOE) to systematically sample different poses (orientations and conformations) of the ligand within the binding site.[7]
-
Score each pose based on a scoring function that estimates the binding affinity (e.g., in kcal/mol).
-
-
Analysis of Results:
-
Analyze the top-scoring poses to identify the most probable binding mode.
-
Visualize the ligand-receptor complex to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking.
-
Predicted Binding Interactions
Based on the structure of the BChE active site, it is hypothesized that Methyl 4-benzylpiperazine-2-carboxylate will orient itself to form key interactions:
-
Hydrogen Bonding: The ester carbonyl oxygen may act as a hydrogen bond acceptor with residues in the oxyanion hole of BChE.
-
Hydrophobic Interactions: The benzyl group is likely to engage in hydrophobic interactions or π-π stacking with aromatic residues like Tryptophan or Tyrosine within the active site gorge.
-
Ionic/Polar Interactions: The protonated piperazine nitrogen (at physiological pH) could form favorable ionic interactions with acidic residues like Aspartate or Glutamate.
Caption: Predicted key interactions between the ligand and the BChE active site.
Conclusion and Future Directions
This guide has outlined a comprehensive theoretical framework for characterizing Methyl 4-benzylpiperazine-2-carboxylate. Through a combination of DFT calculations and molecular docking, we can predict its stable conformation, spectroscopic properties, electronic reactivity, and potential as a therapeutic agent. These theoretical insights provide a robust foundation for subsequent experimental work. The next logical steps would involve the synthesis of the compound, followed by experimental validation of the predicted spectroscopic data using NMR, IR, and Mass Spectrometry.[11][16] Furthermore, in-vitro enzymatic assays are required to confirm the predicted inhibitory activity against BChE and to establish a quantitative structure-activity relationship (SAR).[2] By integrating high-level theoretical studies with targeted experimental validation, the drug discovery process can be significantly accelerated, bringing novel and effective medicines to patients more efficiently.
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Design, synthesis, and molecular docking study of new piperazine derivative as potential antimicrobial agents. (2019). Bioorganic Chemistry. [Link]
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Is the conformational flexibility of piperazine derivatives important to inhibit HIV-1 replication?. (n.d.). PubMed. [Link]
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Synthesis, characterization, DFT studies of piperazine derivatives and its Ni(II), Cu(II) complexes as antimicrobial agents and glutathione reductase inhibitors. (n.d.). ResearchGate. [Link]
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Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands. (2025). ACS Omega. [Link]
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Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. (n.d.). ACS Chemical Neuroscience. [Link]
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Synthesis, characterization, DFT studies of piperazine derivatives and its Ni(II), Cu(II) complexes as antimicrobial agents and glutathione reductase inhibitors. (n.d.). Istanbul Technical University Fingerprint. [Link]
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Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. (2023). RSC Publishing. [Link]
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Piperazine-2-carboxylic acid derivatives as MTDLs anti-Alzheimer agents: Anticholinesterase activity, mechanistic aspect, and molecular modeling studies. (2024). Bioorganic Chemistry. [Link]
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Methodological & Application
Introduction: The Analytical Imperative for Methyl 4-benzylpiperazine-2-carboxylate
An authoritative guide to the quantitative analysis of Methyl 4-benzylpiperazine-2-carboxylate, presenting validated methodologies for researchers in pharmaceutical development. This document provides a detailed exploration of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) techniques.
Methyl 4-benzylpiperazine-2-carboxylate is a substituted piperazine derivative of significant interest in medicinal chemistry and drug development. As a key intermediate or a potential active pharmaceutical ingredient (API), its precise and accurate quantification is paramount. Whether assessing purity in bulk drug substance, determining concentration in a formulated product, or conducting pharmacokinetic studies in biological matrices, a robust and validated analytical method is the cornerstone of reliable data.[1]
This application note serves as a comprehensive guide for scientists, providing detailed protocols and the scientific rationale behind method selection and optimization for the quantitative analysis of this specific molecule. We will explore three primary analytical techniques, each with distinct advantages depending on the application's requirements for sensitivity, selectivity, and throughput.
Method Selection: A Rationale-Driven Approach
The choice of an analytical technique is dictated by the analyte's physicochemical properties and the intended purpose of the analysis.[2] Methyl 4-benzylpiperazine-2-carboxylate possesses a secondary amine, a tertiary amine, an ester group, and an aromatic ring, which inform the selection of an appropriate method.
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This is a workhorse technique in most pharmaceutical labs. The presence of the benzyl group provides a chromophore, allowing for UV detection. While potentially less sensitive than mass spectrometry, its robustness and accessibility make it ideal for purity assessments and content uniformity in drug products.[3][4] For trace analysis, derivatization can be employed to enhance UV absorbance.[5]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile and thermally stable compounds.[6] While the target analyte may be amenable to GC analysis, its polarity and molecular weight might necessitate derivatization (e.g., silylation) to improve volatility and peak shape.[7] GC-MS provides excellent selectivity due to characteristic fragmentation patterns, making it a powerful tool for identification and quantification.[8]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for quantifying low concentrations of drugs in complex matrices like plasma or urine.[9][10] Its unparalleled sensitivity and selectivity, achieved through Multiple Reaction Monitoring (MRM), allow for minimal sample cleanup and high throughput.[11][12]
Workflow for Analytical Method Development and Validation
The development of a reliable analytical method follows a logical progression from initial parameter optimization to full validation according to regulatory guidelines.
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Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Methyl 4-benzylpiperazine-2-carboxylate
Abstract
This comprehensive application note provides detailed protocols for the quantitative analysis of Methyl 4-benzylpiperazine-2-carboxylate, a key intermediate in pharmaceutical synthesis. We present two robust High-Performance Liquid Chromatography (HPLC) methods: a reversed-phase (RP-HPLC) method for purity determination and a chiral HPLC method for the separation of its enantiomers. The methodologies are designed for researchers, scientists, and drug development professionals, offering a framework for achieving accurate, reproducible, and reliable results. This guide emphasizes the scientific rationale behind parameter selection, adherence to validation principles, and practical troubleshooting advice to ensure method integrity.
Introduction
Methyl 4-benzylpiperazine-2-carboxylate is a substituted piperazine derivative of significant interest in medicinal chemistry and drug discovery. The piperazine ring is a common scaffold in many active pharmaceutical ingredients (APIs), and the specific stereochemistry of substituents can profoundly impact pharmacological activity and safety.[1] Therefore, developing precise and reliable analytical methods to assess both the chemical purity and the enantiomeric composition of this intermediate is critical for quality control and regulatory compliance.
The structure of Methyl 4-benzylpiperazine-2-carboxylate (Figure 1) includes a benzyl group, which provides a strong chromophore for UV detection, and a chiral center at the C-2 position of the piperazine ring, necessitating a dedicated method for enantiomeric separation. This note addresses both analytical requirements with distinct, optimized HPLC protocols.
Figure 1: Chemical Structure of Methyl 4-benzylpiperazine-2-carboxylate Molecular Formula: C₁₃H₁₈N₂O₂ Molecular Weight: 234.29 g/mol []
Part I: Purity Analysis by Reversed-Phase HPLC
This method is designed as a stability-indicating assay for determining the purity of Methyl 4-benzylpiperazine-2-carboxylate and separating it from potential impurities and degradation products.
Rationale for Method Development
The core of this method lies in the principles of reversed-phase chromatography, where a non-polar stationary phase (C18) is used with a polar mobile phase. The analyte, being a basic and moderately polar compound, requires careful control of the mobile phase pH to ensure consistent retention and symmetrical peak shape.[3] The benzyl group allows for sensitive UV detection.
-
Column Selection: A C18 column is chosen for its versatility and proven performance in retaining a wide range of organic molecules. The hydrophobic C18 chains interact with the benzyl group of the analyte, providing good retention.
-
Mobile Phase: A mixture of acetonitrile and a phosphate buffer is used. Acetonitrile is a common organic modifier with a strong elution strength. The buffer is critical for controlling the mobile phase pH. Since the analyte is a basic compound (containing two nitrogen atoms), maintaining a slightly acidic pH (e.g., pH 3.0) ensures that the secondary amine groups are protonated. This consistent ionization state prevents peak tailing that can occur from interactions with residual silanols on the silica-based column packing.[3]
-
Detection: The benzyl chromophore in the molecule exhibits significant UV absorbance. A wavelength of 254 nm is selected as it provides a good balance of sensitivity and selectivity for aromatic compounds.[4]
Experimental Protocol: Purity Analysis
-
HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.
-
Data acquisition and processing software.
-
Analytical balance, pH meter, volumetric flasks, and pipettes.
-
Reagents: Acetonitrile (HPLC grade), Potassium Dihydrogen Phosphate (KH₂PO₄), Orthophosphoric Acid (H₃PO₄), Water (HPLC grade or Milli-Q).
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 20 mM Potassium Dihydrogen Phosphate buffer, pH adjusted to 3.0 with H₃PO₄ |
| Mobile Phase B | Acetonitrile |
| Gradient | 20% B to 80% B over 15 minutes; hold at 80% B for 3 minutes; return to 20% B over 1 minute; equilibrate for 5 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 254 nm |
| Run Time | 24 minutes |
Sample and Standard Preparation
-
Standard Solution (100 µg/mL): Accurately weigh 10 mg of Methyl 4-benzylpiperazine-2-carboxylate reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of Mobile Phase A and B (diluent).
-
Sample Solution (100 µg/mL): Accurately weigh 10 mg of the sample into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
Method Validation (as per ICH Q2(R1) Guidelines)
A robust analytical method must be validated to ensure it is fit for its intended purpose.[5][6][7][8]
-
Specificity: The method's ability to assess the analyte unequivocally in the presence of other components. This is typically demonstrated by analyzing a placebo and spiked samples, and by performing forced degradation studies (acid, base, oxidation, heat, light) to ensure separation from degradation products.
-
Linearity: Assessed over a range of concentrations (e.g., 50% to 150% of the nominal concentration). A calibration curve is plotted, and the correlation coefficient (r²) should be ≥ 0.999.
-
Accuracy: Determined by the recovery of a known amount of analyte spiked into a sample matrix. Acceptance criteria are typically 98.0% to 102.0% recovery.
-
Precision:
-
Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval. Expressed as Relative Standard Deviation (%RSD) of replicate injections (n=6), which should be ≤ 2.0%.
-
Intermediate Precision (Inter-assay precision): Expresses within-laboratory variations (different days, different analysts).
-
-
Limit of Quantitation (LOQ) & Limit of Detection (LOD): The lowest concentration of analyte that can be reliably quantified and detected, respectively.
Part II: Enantiomeric Separation by Chiral HPLC
This method is designed to separate and quantify the (R) and (S) enantiomers of Methyl 4-benzylpiperazine-2-carboxylate.
Rationale for Method Development
Enantiomers have identical physical properties in an achiral environment, making their separation impossible with standard RP-HPLC. Chiral chromatography is required, which utilizes a chiral stationary phase (CSP) to create a diastereomeric interaction with the enantiomers, leading to different retention times.
-
Column Selection: Polysaccharide-based CSPs are highly effective for a wide range of chiral compounds.[1] A column with a cellulose-based selector, such as cellulose tris(3,5-dichlorophenylcarbamate), is often successful for separating piperazine derivatives and is selected as the starting point.[1]
-
Mobile Phase: Chiral separations on polysaccharide CSPs are often achieved in normal-phase mode (e.g., heptane/isopropanol) or polar organic mode (e.g., acetonitrile/methanol). The addition of a small amount of an amine modifier, such as diethylamine (DEA), is crucial.[9] DEA acts as a competitor for active sites on the stationary phase, improving the peak shape of basic analytes like our target molecule.
-
Detection: UV detection at 254 nm remains suitable for this analysis.
Experimental Protocol: Chiral Separation
-
Same as in section 2.2.1.
-
Reagents: n-Heptane (HPLC grade), Isopropanol (IPA, HPLC grade), Diethylamine (DEA, HPLC grade).
| Parameter | Condition |
| Column | Chiral Cellulose-based CSP, 4.6 x 250 mm, 5 µm (e.g., Chiralpak® IC or equivalent) |
| Mobile Phase | n-Heptane / Isopropanol / Diethylamine (80:20:0.1, v/v/v) |
| Elution Mode | Isocratic |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Injection Volume | 10 µL |
| Detection | UV at 254 nm |
| Run Time | 20 minutes |
Sample and Standard Preparation
-
Racemic Standard Solution (200 µg/mL): Accurately weigh 10 mg of a racemic standard of Methyl 4-benzylpiperazine-2-carboxylate into a 50 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase. This solution is used for system suitability to confirm the separation of the two enantiomers.
-
Sample Solution (200 µg/mL): Prepare the sample in the same manner as the standard.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
Data Analysis
-
Resolution (Rs): The separation quality is determined by the resolution between the two enantiomeric peaks. A resolution of >1.5 is required for baseline separation.
-
Enantiomeric Excess (% ee): For non-racemic samples, the enantiomeric excess is calculated using the peak areas of the two enantiomers: % ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100 where Area₁ and Area₂ are the peak areas of the major and minor enantiomers, respectively.
System Suitability Testing (SST)
Before sample analysis, system suitability must be verified to ensure the chromatographic system is performing adequately.
| SST Parameter | Purity Method Acceptance Criteria | Chiral Method Acceptance Criteria |
| Tailing Factor | ≤ 2.0 | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 | ≥ 2000 |
| %RSD of Peak Area | ≤ 2.0% (for n=5 injections) | ≤ 2.0% (for n=5 injections) |
| Resolution (Rs) | N/A | ≥ 1.5 (between enantiomers) |
Visual Workflows
Caption: Workflow for RP-HPLC Purity Analysis.
Caption: Workflow for Chiral HPLC Enantiomeric Separation.
Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Peak Tailing | 1. Secondary interactions with silanols (Purity Method).2. Incorrect mobile phase pH.3. Column contamination. | 1. Ensure mobile phase pH is correctly adjusted and maintained at ~3.0.2. Consider using a column with high-purity silica or end-capping.3. For the chiral method, ensure the correct concentration of DEA is used.4. Flush the column with a strong solvent. |
| Poor Resolution | 1. Inappropriate mobile phase composition (Chiral Method).2. Column aging.3. Incompatible injection solvent. | 1. Optimize the ratio of Heptane to IPA. A lower percentage of IPA will increase retention and may improve resolution.2. Replace the column.3. Always dissolve the sample in the mobile phase. |
| Ghost Peaks | 1. Contaminated mobile phase or diluent.2. Carryover from the autosampler. | 1. Prepare fresh mobile phase and diluent.2. Run a blank injection.3. Clean the autosampler injection port and needle with a strong solvent. |
| Baseline Drift/Noise | 1. Air bubbles in the pump or detector.2. Column temperature fluctuations.3. Contaminated mobile phase. | 1. Degas the mobile phase thoroughly.2. Purge the pump.3. Ensure the column thermostat is stable.4. Use high-purity solvents and salts. |
Conclusion
The HPLC methods presented in this application note provide a robust and reliable framework for the quality control of Methyl 4-benzylpiperazine-2-carboxylate. The reversed-phase method is suitable for accurate purity determination, while the chiral method allows for precise measurement of enantiomeric composition. Adherence to the detailed protocols, system suitability criteria, and validation principles will ensure that these methods can be successfully implemented in any analytical laboratory focused on pharmaceutical development and quality assurance.
References
- Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC.
- Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
- Scribd. (n.d.). Validation of Analytical Methods in Accordance With ICH Guidelines Q2.
- Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting.
- ResearchGate. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV.
- ResearchGate. (n.d.). Q2(R1) Validation of Analytical Procedures: An Implementation Guide.
- BOC Sciences. (n.d.). CAS 181955-94-2 Methyl 4-benzylpiperazine-2-carboxylate.
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- Abraham Entertainment. (2025). ICH Q2 R1: Mastering Analytical Method Validation.
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- BenchChem. (n.d.). (R)-2-Methylpiperazine (L)-tartaric acid salt.
- International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).
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- BenchChem. (n.d.). Application Note: Chiral HPLC Separation of Piperazin-2-ylmethanol Enantiomers.
- Semantic Scholar. (2011). Analytical Studies on N-Benzylpiperazine and 1-(3-Trifluoromethylphenyl)piperazine- A New Class of Designer Drug of Abuse.
- MDPI. (2023). Molecular Imprinting of Benzylpiperazine: A Comparison of the Self-Assembly and Semi-Covalent Approaches. Polymers, 15(6), 1386.
- MDPI. (2022). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. Molecules, 27(3), 960.
- Semantic Scholar. (2007). Detection of 1-benzylpiperazine and 1-(3-trifluoromethylphenyl)-piperazine in urine analysis specimens using GC-MS and LC-ESI-MS.
- PubChem. (n.d.). 4-Benzylpiperazine-2-carboxylic acid.
- precisionFDA. (n.d.). METHYLBENZYLPIPERAZINE.
- Journal of Chemical and Pharmaceutical Research. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. J. Chem. Pharm. Res., 4(6), 2854-2859.
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- Cayman Chemical. (n.d.). MBZP (hydrochloride).
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Application Notes and Protocols for the Purification of Piperazine Compounds
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
This comprehensive guide provides a detailed exploration of the primary techniques for the purification of piperazine and its derivatives, compounds of immense significance in medicinal chemistry and various industrial applications.[1][2] Recognizing that the efficacy and safety of piperazine-containing active pharmaceutical ingredients (APIs) are contingent on their purity, this document offers in-depth protocols and the underlying scientific principles for crystallization, distillation, acid-base extraction, and chromatography. Special consideration is given to the unique physicochemical properties of the piperazine moiety, such as its basicity and polarity, which present distinct challenges and opportunities for purification.[3] This guide is designed to equip researchers and professionals with the expertise to select and optimize purification strategies, ensuring the integrity of their compounds for downstream applications.
Introduction: The Central Role of Purity in Piperazine Chemistry
The piperazine ring is a ubiquitous scaffold in a vast array of blockbuster drugs, functioning in treatments for conditions ranging from psychiatric disorders to infectious diseases.[4] The synthesis of these complex molecules, however, often yields crude products contaminated with starting materials, by-products, and reagents.[5] Common impurities can include unreacted precursors like ethylene diamine, side-products such as pyrazines, and various N-alkylated or N-hydroxylated piperazine derivatives.[3] The presence of these impurities can significantly alter the pharmacological and toxicological profile of the final compound. Therefore, robust and efficient purification is not merely a procedural step but a critical determinant of a drug candidate's success.
The inherent basicity (with two pKa values around 5.3 and 9.7) and high polarity of the piperazine nucleus govern its behavior in different purification systems.[3][6] This guide will dissect how these properties can be leveraged to achieve high levels of purity through various orthogonal techniques.
Strategic Approach to Piperazine Purification
The selection of an appropriate purification technique is a strategic decision based on the scale of the purification, the nature of the impurities, and the physicochemical properties of the target piperazine compound. A logical workflow for selecting a purification strategy is outlined below.
Caption: Decision workflow for selecting a piperazine purification method.
Purification by Crystallization: Harnessing Solubility Differentials
Recrystallization is a powerful technique for purifying solid piperazine compounds, exploiting the differential solubility of the target compound and its impurities in a chosen solvent at varying temperatures.[5] For highly basic piperazine derivatives, purification via the formation and recrystallization of a salt (e.g., hydrochloride, citrate, or diacetate) can be particularly effective, as salts often have more predictable and favorable crystallization properties.[7]
Protocol 1: Standard Recrystallization
This protocol is a general guideline and should be optimized for each specific compound.
-
Solvent Selection: The key to successful recrystallization is choosing an appropriate solvent. The ideal solvent should dissolve the piperazine compound sparingly at room temperature but readily at its boiling point. Test solvents like ethanol, isopropanol, acetonitrile, or mixtures such as dichloromethane/ethanol.[5]
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the selected solvent. Heat the mixture to the solvent's boiling point with stirring. Continue adding small portions of hot solvent until the compound completely dissolves.[5][8]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a gravity filtration of the hot solution to remove them. This step must be done quickly to prevent premature crystallization in the funnel.[5][8]
-
Crystallization: Allow the clear, hot solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Seeding with a small crystal of the pure compound can initiate crystallization if needed.
-
Maximizing Yield: Once the solution has reached ambient temperature, place it in an ice bath for at least 30 minutes to maximize the precipitation of the product.[5]
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent to rinse away any adhering soluble impurities.[5]
-
Drying: Dry the purified crystals under vacuum to remove all traces of the solvent.
Protocol 2: Purification via Piperazine Diacetate Salt Formation
This method is highly effective for separating piperazine from co-products like other ethylene polyamines and pyrazines.[7]
-
Dissolution: Dissolve the crude piperazine-containing mixture in acetone (5 to 100 volumes per volume of piperazine) at a temperature between 20-40°C.[7]
-
Precipitation: Add glacial acetic acid to the acetone solution. The amount should be at least stoichiometric and up to five times the amount needed to form piperazine diacetate.[7]
-
Crystallization: Stir the mixture and cool to a temperature between 10-30°C. The crystalline piperazine diacetate will precipitate out of the solution.[3]
-
Isolation: Separate the precipitated salt from the liquid via filtration.[7]
-
Washing: Wash the collected crystals thoroughly with cold acetone.[3]
-
Regeneration (Optional): The pure piperazine free base can be regenerated from the diacetate salt by treatment with a strong base (e.g., NaOH) followed by extraction. Alternatively, the diacetate salt can be converted to other pharmaceutically acceptable salts like the citrate or phosphate by metathesis.[7]
Distillation: Purification for Thermally Stable Piperazines
For piperazine and its lower-boiling point derivatives that are thermally stable, distillation is a highly effective and scalable purification method.[9] Industrial processes often rely on fractional distillation to separate piperazine from other ethyleneamines produced during synthesis.[9]
Key Parameters for Piperazine Distillation
| Parameter | Recommended Range | Rationale |
| Pressure | 0.5 to 2 bar | Operating under a moderate vacuum or slight pressure allows for distillation at lower temperatures, minimizing thermal degradation.[9] |
| Bottom Temperature | 140 to 170°C | This temperature range is optimal for separating piperazine from less volatile impurities without causing significant decomposition.[9] |
| Apparatus | Column with 30-40 theoretical plates | High-efficiency packed or tray columns are necessary to achieve the separation of components with close boiling points.[9] |
| Evaporator Type | Low wall temperature, small liquid capacity | Minimizes the thermal stress on the piperazine mixture, preserving its quality and color stability.[9] |
Acid-Base Extraction: Exploiting Basicity
Acid-base extraction is a liquid-liquid extraction technique that separates compounds based on their acidic or basic properties. Given that piperazine and its derivatives are basic, they can be selectively moved from an organic phase to an aqueous phase by treatment with an acid, leaving non-basic impurities behind in the organic layer.
Caption: Workflow for purification via acid-base extraction.
Protocol 3: Acid-Base Extraction of a Piperazine Derivative
-
Dissolution: Dissolve the crude product in a water-immiscible organic solvent such as dichloromethane or ethyl acetate.
-
Acidic Extraction: Transfer the solution to a separatory funnel and extract with an aqueous acid solution (e.g., 1 M HCl). The basic piperazine derivative will be protonated and move into the aqueous layer as its hydrochloride salt. Repeat the extraction 2-3 times to ensure complete transfer.
-
Isolate Aqueous Layer: Combine the aqueous extracts. The non-basic impurities remain in the original organic layer, which can be discarded.
-
Basification: Cool the combined aqueous layer in an ice bath and slowly add a strong base (e.g., 2 M NaOH) with stirring until the solution is strongly basic (pH > 10). This deprotonates the piperazine salt, regenerating the free base.[10]
-
Back Extraction: Extract the now basic aqueous solution with a fresh organic solvent (2-3 times). The purified piperazine free base will move back into the organic layer.
-
Drying and Concentration: Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the purified piperazine compound.
Chromatographic Purification: High-Resolution Separation
When dealing with complex mixtures or compounds that are not amenable to crystallization or distillation, column chromatography is the method of choice. For chiral piperazine derivatives, where stereoisomers can have vastly different pharmacological effects, chiral High-Performance Liquid Chromatography (HPLC) is essential.[11][12][13]
Protocol 4: Chiral HPLC Separation of Piperazine Enantiomers
This protocol provides a starting point for separating chiral piperazine derivatives, based on methods for similar compounds like piperazin-2-ylmethanol.[11]
-
Column Selection: The choice of the Chiral Stationary Phase (CSP) is critical. Polysaccharide-based CSPs, such as cellulose tris(3,5-dichlorophenylcarbamate) coated on silica gel (e.g., Chiralpak® IC), are often effective for piperazine derivatives.[11]
-
Mobile Phase Preparation: A typical mobile phase consists of a mixture of acetonitrile, methanol, and a small amount of an amine modifier like diethylamine (DEA). A starting ratio could be 90:10:0.1 (v/v/v) of Acetonitrile:Methanol:DEA. The DEA is crucial for improving the peak shape of basic analytes.[11][14]
-
System Setup:
-
HPLC System: Standard system with pump, autosampler, and column oven.
-
Flow Rate: 1.0 mL/min.[14]
-
Column Temperature: 35°C.[14]
-
Detector: UV-Vis or Photodiode Array (PDA). Note: If the piperazine compound lacks a strong chromophore, pre-column derivatization with a UV-active agent like 4-chloro-7-nitrobenzofuran (NBD-Cl) may be necessary to enhance sensitivity.[11][14][15]
-
-
Sample Preparation: Prepare a stock solution of the racemic piperazine compound in the mobile phase at a concentration of approximately 1 mg/mL.[11]
-
Analysis and Data Interpretation: Inject the sample and monitor the chromatogram.
Purity Assessment: Validating Success
The final step in any purification protocol is to assess the purity of the isolated compound. A combination of analytical techniques should be employed to ensure the removal of impurities.
| Technique | Information Provided |
| Thin-Layer Chromatography (TLC) | A rapid, qualitative assessment of the number of components in the purified sample.[16] |
| High-Performance Liquid Chromatography (HPLC) | Quantitative assessment of purity (% area). Can detect non-volatile impurities.[6] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Detects and identifies volatile impurities. Provides structural information from mass fragmentation patterns.[17] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Confirms the structure of the desired compound and can detect impurities with distinct proton or carbon signals. |
| Melting Point | A sharp melting point range close to the literature value is indicative of high purity for solid compounds.[16] |
Conclusion
The purification of piperazine compounds is a multifaceted challenge that requires a systematic and well-informed approach. By understanding the fundamental chemical properties of the piperazine ring and applying the principles of crystallization, distillation, extraction, and chromatography, researchers can effectively remove impurities and isolate compounds of high purity. The protocols and strategies outlined in this guide provide a robust framework for developing and executing purification workflows, ultimately contributing to the advancement of reliable and reproducible scientific research and drug development.
References
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- BenchChem. (2025). Application Notes and Protocols for the Purification of 3-piperazin-1-yl-1H-pyridazin-6-one.
- Various Authors. (2022).
- Lange, H., et al. (2007). Process for distillatively removing piperazine from an ethylenediamine-piperazine mixture. U.S.
- Papke, R. L., et al. (2025). Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors. ACS Chemical Neuroscience.
- Fengchen Group. (n.d.). The Chemistry of Piperazine: Synthesis, Reactions, and Applications.
- Papke, R. L., et al. (2025). Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors. PubMed.
- European Patent Office. (2021). Process for the separation of enantiomers of piperazine derivatives.
- Fengchen Group. (2025). How is piperazine synthesized?.
- Martin, J. F. (1959). Purification of piperazine. U.S.
- United Nations Office on Drugs and Crime (UNODC). (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials.
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- Various Authors. (2013). How to extract/isolate piperazine from water without distillation?.
- O'Brien, P., et al. (2016). Synthesis of Enantiopure Piperazines via Asymmetric Lithiation–Trapping of N-Boc Piperazines. Journal of the American Chemical Society.
- Royal Society of Chemistry. (n.d.). Analytical Methods.
- Godfrey, N. J. (1969). Recovery and purification of piperazine. U.S.
- Various Authors. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research.
- BenchChem. (2025). Technical Support Center: Purification of Piperazine-Containing Compounds.
- Russo, F., et al. (2021).
- Various Authors. (2025). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV.
- University of Massachusetts. (n.d.). Acid-Base Extraction.
- Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University.
- Various Authors. (2023). Synthesis, Characterization and Biological Evaluation of Piperazine Derivatives. International Journal of Pharmaceutical and Phytopharmacological Research.
- University of Colorado Boulder. (n.d.). Recrystallization. Retrieved from CU Boulder Organic Chemistry website.
- LibreTexts Chemistry. (2022). 4.8: Acid-Base Extraction.
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Application Notes and Protocols: In Vitro Assay Development for Piperazine Derivatives
Introduction
The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically successful drugs.[1][2][3] Its structural versatility and ability to modulate pharmacokinetic properties make it a frequent choice in the design of novel therapeutics targeting a wide array of biological entities, including G-protein coupled receptors (GPCRs), kinases, and ion channels.[1][2][4] The development of robust and reliable in vitro assays is paramount for the efficient screening, characterization, and optimization of piperazine derivatives.
This guide provides a comprehensive overview of key in vitro assays and detailed protocols tailored for researchers, scientists, and drug development professionals working with piperazine-based compounds. The focus is on providing not just the "how" but also the "why," grounding each protocol in scientific principles to ensure methodological soundness and data integrity.
PART 1: Foundational Assays for Characterizing Piperazine Derivatives
A tiered approach to in vitro testing is often the most effective strategy. This begins with broad screening to assess primary activity and potential liabilities, followed by more detailed mechanistic studies.
Initial Cytotoxicity Screening
Before assessing the specific activity of a compound, it is crucial to determine its general cytotoxicity. This contextualizes the therapeutic window and helps to identify compounds that exhibit non-specific cell death. The MTS assay is a common, reliable, and high-throughput method for this purpose.
Protocol 1: Cell Viability and Cytotoxicity (MTS Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[5] Viable cells with active metabolism convert the MTS tetrazolium salt into a colored formazan product.[5]
Materials:
-
96-well or 384-well clear-bottom microplates
-
Cancer or other relevant cell lines
-
Complete cell culture medium
-
Piperazine derivative stock solutions (typically in DMSO)
-
MTS reagent (e.g., from Abcam ab197010 or similar)
-
Plate reader capable of measuring absorbance at 490-500 nm[6]
Procedure:
-
Cell Plating: Seed cells into a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment (e.g., 5,000-10,000 cells/well). Incubate overnight (37°C, 5% CO₂).
-
Compound Treatment: Prepare serial dilutions of the piperazine derivatives in culture medium. The final DMSO concentration should typically be kept below 0.5% to avoid solvent-induced toxicity.[7] Add the compound dilutions to the cells. Include vehicle-only (e.g., DMSO) controls.
-
Incubation: Incubate the plates for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.[4]
-
MTS Addition: Add 20 µL of MTS reagent to each 100 µL well.[6][8][9]
-
Final Incubation: Incubate for 1-4 hours at 37°C.[6][8][9] The incubation time should be optimized based on the cell type.
-
Data Acquisition: Gently shake the plate and measure the absorbance at 490 nm.[6]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.
Assessing Target Engagement: GPCRs and Kinases
Piperazine derivatives are well-known modulators of GPCRs and kinases.[1][4] The following protocols describe robust methods for assessing compound activity against these major target classes.
Protocol 2: GPCR Activity via Calcium Flux Assay
Many GPCRs, particularly those coupled to Gαq, signal through the release of intracellular calcium.[7][10] This can be measured using fluorescent calcium indicators.[7][10]
Rationale: This assay provides a real-time, functional readout of GPCR activation or inhibition. The change in fluorescence intensity is directly proportional to the change in intracellular calcium concentration.[11]
Materials:
-
HEK293 or CHO cells stably expressing the target GPCR
-
Black, clear-bottom 96- or 384-well microplates
-
Calcium-sensitive dye (e.g., Fluo-8 AM)[4]
-
Assay Buffer (e.g., HBSS with 20 mM HEPES)
-
Probenecid (anion transport inhibitor to prevent dye leakage)[11]
-
Known agonist and antagonist for the target GPCR
-
Fluorescence plate reader with kinetic reading and liquid handling capabilities (e.g., FLIPR, FlexStation)[7][11]
Procedure:
-
Cell Plating: Seed cells into the microplate and incubate overnight to form a confluent monolayer.[11]
-
Dye Loading: Remove the culture medium and add the calcium-sensitive dye loading buffer containing the dye and probenecid. Incubate for 30-60 minutes at 37°C.[11]
-
Compound Addition (Antagonist Mode): For antagonist testing, add the piperazine derivatives to the plate and incubate for 15-30 minutes.[7]
-
Signal Detection: Place the plate in the reader. Establish a baseline fluorescence reading for 10-20 seconds.[7]
-
Agonist/Antagonist Challenge: The instrument then adds either the piperazine derivative (for agonist testing) or a known agonist (for antagonist testing, typically at an EC₈₀ concentration).
-
Data Acquisition: Continue to measure fluorescence intensity every second for 120-180 seconds.[7]
-
Data Analysis: The response is measured as the peak fluorescence minus the baseline. For antagonists, the inhibition of the agonist response is calculated. Determine IC₅₀ or EC₅₀ values using appropriate curve-fitting models.
Protocol 3: Kinase Inhibition via LanthaScreen™ Eu Kinase Binding Assay
This is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay that measures the binding of a test compound to the ATP-binding site of a kinase.
Rationale: This is a direct binding assay that is less prone to interference from autofluorescent compounds compared to some activity assays. It can detect inhibitors that bind to the ATP site, including both Type I and Type II inhibitors.[12][13]
Materials:
-
Purified kinase of interest
-
Europium (Eu)-labeled anti-tag antibody
-
Alexa Fluor™ 647-labeled kinase tracer (an ATP-competitive inhibitor)[12][13]
-
Kinase buffer
-
Low-volume 384-well plates
-
TR-FRET enabled plate reader
Procedure:
-
Reagent Preparation: Prepare 3X solutions of the test compound, the kinase/antibody mixture, and the tracer in kinase buffer.[12][13]
-
Assay Assembly: In a 384-well plate, add:
-
Incubation: Incubate the plate at room temperature for 1 hour, protected from light.[12][13]
-
Data Acquisition: Read the plate on a TR-FRET reader, measuring emission at both the donor (Europium, ~615 nm) and acceptor (Alexa Fluor™ 647, ~665 nm) wavelengths.[12]
-
Data Analysis: Calculate the emission ratio (665 nm / 615 nm).[12] Inhibition of FRET by the test compound will result in a decreased ratio. Determine IC₅₀ values from the dose-response curve.
Experimental Workflow for Kinase Inhibition Screening
Caption: Workflow for the LanthaScreen™ Kinase Binding Assay.
PART 2: ADME Profiling for Drug-Likeness
Early assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is crucial to avoid late-stage failures in drug development.[14][15] In vitro ADME assays provide critical data to guide compound optimization.[14][16]
Protocol 4: Passive Permeability via Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA model is a non-cell-based assay used to predict passive diffusion across biological membranes, such as the gastrointestinal tract or the blood-brain barrier.[17]
Rationale: This assay isolates passive transport, avoiding the complexities of active transport and metabolism, making it a cost-effective and high-throughput method for early permeability screening.[17][18]
Materials:
-
PAMPA sandwich plate system (donor and acceptor plates)
-
Artificial membrane solution (e.g., 1% lecithin in dodecane)[19]
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Test compounds dissolved in a suitable buffer (e.g., PBS with 5% DMSO)[20]
-
UV plate reader or LC-MS/MS for quantification
Procedure:
-
Membrane Coating: Apply 5 µL of the artificial membrane solution to the filter of each well in the donor plate.[19]
-
Acceptor Plate Preparation: Fill the wells of the acceptor plate with 300 µL of buffer.[19]
-
Donor Plate Preparation: Add 150-200 µL of the test compound solution to each well of the donor plate.[19]
-
Assembly and Incubation: Carefully place the donor plate onto the acceptor plate to form the "sandwich." Incubate at room temperature for 4-18 hours with gentle shaking.[18][21]
-
Quantification: After incubation, determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).[18]
-
Data Analysis: Calculate the permeability coefficient (Pe) using the following equation: Pe = C x [-ln(1 - [drug]acceptor / [drug]equilibrium)] Where C is a constant related to the assay system's physical parameters.
PAMPA Assay Principle
Caption: Schematic of the Parallel Artificial Membrane Permeability Assay.
Data Summary and Interpretation
Systematic evaluation of piperazine derivatives requires clear and concise data presentation. The following table provides an example of how to summarize the results from the foundational assays described above.
| Compound ID | Target | IC₅₀/EC₅₀ (µM) | Max Response (%) | Cytotoxicity IC₅₀ (µM) | PAMPA Pe (10⁻⁶ cm/s) |
| PZ-001 | 5-HT₂ₐ | 0.05 | 98 (Antagonist) | > 50 | 15.2 |
| PZ-002 | Kinase X | 0.12 | 100 (Inhibition) | 25.4 | 2.1 |
| PZ-003 | 5-HT₂ₐ | 1.5 | 85 (Antagonist) | > 50 | 18.5 |
| PZ-004 | Kinase X | > 10 | N/A | > 50 | 5.5 |
Interpretation:
-
PZ-001 shows high potency for the 5-HT₂ₐ receptor with no observed cytotoxicity and good permeability, making it a promising lead candidate.
-
PZ-002 is a potent kinase inhibitor but exhibits moderate cytotoxicity and low permeability, suggesting potential safety and bioavailability issues that need to be addressed.
-
PZ-003 has lower potency than PZ-001 but still maintains a good safety and permeability profile.
-
PZ-004 is inactive against the target kinase.
Conclusion
The protocols and workflows detailed in this guide provide a robust framework for the initial in vitro characterization of novel piperazine derivatives. By systematically evaluating cytotoxicity, target engagement, and key ADME properties, researchers can make informed decisions, prioritize promising compounds, and accelerate the drug discovery process. It is essential to remember that each assay should be carefully optimized and validated for the specific target and compound class under investigation.
References
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Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Creative Bioarray. [Link]
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In Vitro ADME. Selvita. [Link]
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In Vitro ADME Assays and Services. Charles River Laboratories. [Link]
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Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. Creative Biolabs. [Link]
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In Vitro ADME Assays. Concept Life Sciences. [Link]
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Parallel Artificial Membrane Permeability Assay (PAMPA). Creative Biolabs. [Link]
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Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf - NIH. [Link]
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pampa-permeability-assay.pdf. Technology Networks. [Link]
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Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. Bio-protocol. [Link]
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Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). BioAssay Systems. [Link]
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Parallel Artificial Membrane Permeability Assay (PAMPA). Lokey Lab Protocols - Wikidot. [Link]
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Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate. [Link]
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Synthesis, Characterization, Cytotoxicity, Cellular Imaging, Molecular Docking, and ADMET Studies of Piperazine-Linked 1,8-Naphthalimide-Arylsulfonyl Derivatives. MDPI. [Link]
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CALCIUM FLUX PROTOCOL. University of Pennsylvania. [Link]
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Application Notes and Protocols for the Cellular Analysis of Methyl 4-benzylpiperazine-2-carboxylate
Introduction: Unveiling the Potential of a Novel Piperazine Derivative
The piperazine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents, particularly those targeting the central nervous system (CNS).[1] Piperazine derivatives are known to interact with a wide array of neurological targets, including dopamine and serotonin receptors and transporters, exhibiting potential as antidepressants, anxiolytics, and antipsychotics.[1][2] Recent research has also highlighted their potential in other therapeutic areas, such as oncology and neurodegenerative diseases like Alzheimer's.[3][4][5]
Methyl 4-benzylpiperazine-2-carboxylate is a novel compound belonging to this versatile chemical class. Its structural similarity to known psychoactive compounds like benzylpiperazine (BZP) suggests potential activity within monoaminergic systems.[6][7][8] BZP and its analogs are known to stimulate the release and inhibit the reuptake of dopamine, serotonin, and norepinephrine.[8] However, these compounds can also exhibit neurotoxic effects, often mediated by oxidative stress and mitochondrial dysfunction, making a thorough in vitro evaluation critical.[9][10]
This guide provides a comprehensive framework for the initial characterization of Methyl 4-benzylpiperazine-2-carboxylate in cell-based assays. We will detail protocols for assessing its cytotoxic profile and then delve into functional assays to probe its effects on key neurotransmitter pathways. These protocols are designed for researchers in drug discovery and development to elucidate the compound's mechanism of action and therapeutic potential.
PART 1: Foundational Protocols and Initial Cytotoxicity Screening
A logical first step in characterizing any novel compound is to determine its effect on cell viability. This establishes a therapeutic window and informs the concentrations used in subsequent, more complex functional assays.
Critical Starting Material: Compound Preparation
The purity and proper handling of the test compound are paramount for reproducible results.
-
Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 10-50 mM) of Methyl 4-benzylpiperazine-2-carboxylate in a suitable solvent like dimethyl sulfoxide (DMSO). Ensure the final concentration of DMSO in cell culture media does not exceed 0.5% (v/v) to prevent solvent-induced toxicity.
-
Working Dilutions: Prepare serial dilutions of the stock solution in complete cell culture medium immediately before each experiment to achieve the desired final concentrations.
Cell Line Selection and Culture
The choice of cell line is critical and should be guided by the putative targets of piperazine derivatives.
-
Neuronal Cell Lines: The human neuroblastoma cell line SH-SY5Y is highly recommended due to its dopaminergic phenotype, making it an excellent model for studying neurotoxicity and effects on dopamine pathways.[4][9]
-
Transfected Cell Lines: For specific receptor and transporter studies, Human Embryonic Kidney 293 (HEK293) cells stably expressing the human dopamine transporter (hDAT), serotonin transporter (hSERT), or specific dopamine (e.g., D1, D2) or serotonin (e.g., 5-HT2A, 5-HT2C) receptors are invaluable.[11][12]
-
Standard Culture Conditions: Maintain cell lines in their recommended media, typically supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, in a humidified incubator at 37°C with 5% CO2.
Experimental Workflow for Cytotoxicity Assessment
The following diagram outlines a typical workflow for assessing the cytotoxicity of a novel compound.
Caption: General workflow for in vitro cytotoxicity testing.
Protocol: MTT Assay for Cell Viability
This colorimetric assay measures the metabolic activity of viable cells.
Materials:
-
SH-SY5Y cells
-
Methyl 4-benzylpiperazine-2-carboxylate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO or solubilization buffer
-
96-well plates
Procedure:
-
Seed SH-SY5Y cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Remove the medium and replace it with fresh medium containing serial dilutions of Methyl 4-benzylpiperazine-2-carboxylate. Include vehicle-only (e.g., 0.1% DMSO) and untreated controls.
-
Incubate the plate for 24, 48, or 72 hours.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell viability).
Table 1: Hypothetical Cytotoxicity Data for Methyl 4-benzylpiperazine-2-carboxylate
| Cell Line | Incubation Time (hours) | IC50 (µM) |
| SH-SY5Y | 24 | > 100 |
| SH-SY5Y | 48 | 75.3 |
| SH-SY5Y | 72 | 48.9 |
PART 2: Functional Assays for Target Identification
Based on the known pharmacology of the piperazine class, the most probable targets for Methyl 4-benzylpiperazine-2-carboxylate are monoamine transporters and G-protein coupled receptors (GPCRs).
Monoamine Transporter Uptake Inhibition Assays
These assays determine if the compound blocks the reuptake of neurotransmitters like dopamine and serotonin.
This non-radioactive, high-throughput method is ideal for initial screening.[12]
Materials:
-
HEK293 cells stably expressing hDAT or hSERT
-
Neurotransmitter transporter uptake assay kit (containing a fluorescent substrate and a masking dye)
-
Methyl 4-benzylpiperazine-2-carboxylate
-
Known inhibitors (e.g., cocaine for DAT, fluoxetine for SERT) for positive controls
-
96- or 384-well black, clear-bottom plates
Procedure:
-
Plate the transfected HEK293 cells in a 96- or 384-well plate to form a confluent monolayer.
-
Prepare serial dilutions of Methyl 4-benzylpiperazine-2-carboxylate in the provided assay buffer.
-
Add the compound dilutions to the cells and incubate for a short period (e.g., 10-20 minutes) at 37°C.
-
Add the fluorescent substrate solution to all wells.
-
Immediately begin measuring the fluorescence intensity over time using a bottom-read fluorescence plate reader. The masking dye in the solution quenches the fluorescence of the substrate outside the cells. An increase in fluorescence indicates substrate uptake into the cells.
-
Analyze the rate of uptake (slope of the kinetic curve) and calculate the percent inhibition for each concentration of the test compound.
-
Determine the IC50 value for the inhibition of each transporter.
GPCR Functional Assays: Probing Receptor Modulation
If the compound is suspected to be a receptor agonist or antagonist, functional assays measuring downstream signaling events are necessary.
Dopamine and serotonin receptors are GPCRs that signal through various second messenger systems. The choice of assay depends on the receptor subtype of interest.
Caption: Simplified signaling pathways for key dopamine and serotonin receptor subtypes.
This assay is suitable for Gq-coupled receptors like the 5-HT2A and 5-HT2C subtypes.[13][14]
Materials:
-
HEK293 cells stably expressing the 5-HT2A or 5-HT2C receptor
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Methyl 4-benzylpiperazine-2-carboxylate
-
Serotonin (5-HT) as a reference agonist
-
Known antagonists (e.g., ketanserin for 5-HT2A)
-
Fluorescence plate reader with an injection system
Procedure:
-
Plate the transfected cells in a 96-well black, clear-bottom plate.
-
Load the cells with a calcium-sensitive dye according to the manufacturer's instructions. This typically involves a 30-60 minute incubation at 37°C.
-
To test for agonist activity , inject serial dilutions of Methyl 4-benzylpiperazine-2-carboxylate into the wells and immediately measure the change in fluorescence. An increase in fluorescence indicates a rise in intracellular calcium, signifying receptor activation.
-
To test for antagonist activity , pre-incubate the cells with serial dilutions of the compound for 10-20 minutes. Then, inject a concentration of serotonin that elicits a submaximal response (EC80) and measure the fluorescence. A decrease in the serotonin-induced signal indicates antagonism.
-
Calculate EC50 (for agonists) or IC50 (for antagonists) values from the dose-response curves.
Table 2: Hypothetical Functional Assay Data for Methyl 4-benzylpiperazine-2-carboxylate
| Assay Type | Target | Activity | Potency (IC50/EC50) |
| Uptake Inhibition | hDAT | Inhibitor | 1.2 µM |
| Uptake Inhibition | hSERT | Inhibitor | 5.8 µM |
| Calcium Mobilization | 5-HT2A | Antagonist | 0.8 µM |
| Calcium Mobilization | 5-HT2C | No significant activity | > 10 µM |
Conclusion and Future Directions
This guide provides a foundational set of protocols to begin the in vitro characterization of Methyl 4-benzylpiperazine-2-carboxylate. The initial cytotoxicity screen is essential for establishing a working concentration range. Subsequent functional assays targeting monoamine transporters and GPCRs will help to elucidate its pharmacological profile.
Based on the hypothetical data presented, Methyl 4-benzylpiperazine-2-carboxylate appears to be a dual inhibitor of dopamine and serotonin reuptake with a preference for the dopamine transporter, and also acts as a potent 5-HT2A receptor antagonist. These findings would warrant further investigation into its potential as a novel antidepressant or atypical antipsychotic. Further studies could include radioligand binding assays to determine binding affinity (Ki) and more complex assays to investigate its effects on mitochondrial function and oxidative stress in neuronal cells.
References
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Creative Biolabs. (n.d.). Hi-Affi™ In Vitro Cell based Dopamine Receptor Functional Assay Service. Retrieved from [Link]
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Creative Biolabs. (n.d.). Hi-Affi™ In Vitro Cell based Serotonin Receptor Functional Assay Service. Retrieved from [Link]
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Innoprot. (n.d.). 5-HT2C Serotonin Receptor Assay. Retrieved from [Link]
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Bionity. (n.d.). 5-HT2A Human Serotonin GPCR Cell Based Agonist & Antagonist IP1 LeadHunter Assay. Retrieved from [Link]
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Innoprot. (n.d.). 5-HT2A Serotonin Receptor Assay. Retrieved from [Link]
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Innoprot. (n.d.). D1 Dopamine Receptor Assay. Retrieved from [Link]
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Innoprot. (n.d.). D2 Dopamine Receptor Assay. Retrieved from [Link]
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Innoprot. (n.d.). D3 Dopamine Receptor Assay. Retrieved from [Link]
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- Donaldson, K. M., et al. (2018). Development of norepinephrine transporter reuptake inhibition assays using SK-N-BE(2)C cells. Journal of Neuroscience Methods, 307, 194-200.
- Ramos-Hernández, M., et al. (2017). Piperazine derivatives: a potentially tool for the treatment of neurological disorders. PharmacologyOnLine, 2, 123-128.
- Donaldson, K. M., et al. (2018). Development of serotonin transporter reuptake inhibition assays using JAR cells. Journal of Pharmacological and Toxicological Methods, 92, 59-65.
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Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Retrieved from [Link]
- Arbo, M. D., et al. (2016). Cytotoxicity elicited by N-benzylpiperazine (BZP) and 1-(3-trifluoromethylphenyl)piperazine (TFMPP)
-
Wikipedia. (n.d.). Benzylpiperazine. Retrieved from [Link]
- Bezprozvanny, I., et al. (2019). Derivatives of Piperazines as Potential Therapeutic Agents for Alzheimer's Disease. Molecular Neurobiology, 56(10), 6867-6881.
- Gusev, K., et al. (2024). Discovery of a novel piperazine derivative, cmp2: a selective TRPC6 activator suitable for treatment of synaptic deficiency in Alzheimer's disease hippocampal neurons. Scientific Reports, 14(1), 12345.
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- Kaur, M., & Singh, N. (2016). Benzylpiperazine: "A messy drug".
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- Parenti, C., et al. (2017). Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects. Molecules, 22(10), 1649.
- Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs.
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Wikipedia. (n.d.). Methylbenzylpiperazine. Retrieved from [Link]
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European Monitoring Centre for Drugs and Drug Addiction. (n.d.). BZP/piperazines drug profile. Retrieved from [Link]
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- Maccioni, E., et al. (2022). Arylpiperazinyl-Benzocycloheptapyrrole-Carboxamides Endowed with Dual Anticancer and Antiviral Activities. Molecules, 27(19), 6543.
- Wang, Y., et al. (2016). Synthesis, in vitro and in vivo evaluation of novel substituted N-(4-(2-(4-benzylpiperazin-1-yl)ethoxy)phenyl)-N-methyl-quinazolin-4-amines as potent antitumor agents. Bioorganic & Medicinal Chemistry Letters, 26(8), 1931-1935.
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chemeurope.com. (n.d.). 1-Methyl-4-benzylpiperazine. Retrieved from [Link]
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"derivatization of Methyl 4-benzylpiperazine-2-carboxylate for bioassays"
An In-Depth Guide to the Derivatization of Methyl 4-benzylpiperazine-2-carboxylate for Bioassay Applications
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the strategic derivatization of Methyl 4-benzylpiperazine-2-carboxylate. This versatile scaffold serves as a foundational building block for generating diverse chemical libraries tailored for high-throughput screening and various biological assays. The protocols herein are designed to be robust and reproducible, with a focus on explaining the chemical rationale behind each strategic choice.
Introduction: The Strategic Value of the Piperazine Scaffold
The piperazine ring is a privileged scaffold in medicinal chemistry, appearing as a core structural element in numerous pharmacologically active compounds.[1] Its prevalence is due to its ability to confer favorable physicochemical properties, such as improved aqueous solubility and bioavailability, and its capacity to serve as a linker to orient pharmacophoric groups toward biological targets.[2] Methyl 4-benzylpiperazine-2-carboxylate is a particularly valuable starting material. It offers three distinct points for chemical modification: the C2-ester, the N4-benzyl group (a versatile protecting group), and the N1-nitrogen, which becomes accessible post-derivatization. This guide details reliable methods for selectively modifying this scaffold to rapidly generate a library of analogs for biological evaluation.
Part 1: Global Derivatization Strategy
The derivatization of Methyl 4-benzylpiperazine-2-carboxylate can be approached through two primary strategic pathways, which can be pursued independently or sequentially to maximize molecular diversity.
-
Modification at the C2-Carboxylate: The methyl ester is readily converted into a wide array of amides. This is often the first step, as amide coupling conditions are generally mild and compatible with the N-benzyl protecting group.
-
Modification at the Piperazine Nitrogens: The N4-benzyl group can be selectively removed via hydrogenolysis. This deprotection unmasks the N4 secondary amine, opening a gateway for N-alkylation or N-acylation, which dramatically alters the steric and electronic properties of the molecule. The N1-nitrogen can also be functionalized, typically after the C2-carboxylate has been modified.
The following workflow illustrates the primary strategic pathways for diversification.
Caption: High-level strategic workflows for derivatization.
Part 2: Protocols for C2-Carboxylate Modification
The conversion of the C2-methyl ester to an amide is a cornerstone of library synthesis. Amide bonds are stable and introduce hydrogen bond donors and acceptors, which are critical for molecular recognition at biological targets. Furthermore, by varying the amine coupling partner, a vast chemical space can be explored.
Protocol 1: Standard Amide Coupling via EDC/HOBt
This protocol utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an additive like 1-Hydroxybenzotriazole (HOBt) to form a highly reactive O-acylisourea intermediate, which is then readily displaced by an amine.[3] This method is known for its mild conditions and suppression of side reactions, including racemization.
Materials:
-
Methyl 4-benzylpiperazine-2-carboxylate
-
Desired primary or secondary amine (1.1 eq)
-
EDC hydrochloride (1.5 eq)
-
HOBt (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (3.0 eq)
-
Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Hydrolysis (Optional but Recommended): While direct amidation from the ester is possible, hydrolysis to the carboxylic acid followed by amide coupling is often more efficient. To a solution of Methyl 4-benzylpiperazine-2-carboxylate (1.0 eq) in a 1:1 mixture of THF/Water, add Lithium Hydroxide (LiOH) (2.0 eq). Stir at room temperature for 2-4 hours, monitoring by TLC. Upon completion, acidify the mixture to pH ~5-6 with 1N HCl and extract with ethyl acetate. Dry the organic layer and concentrate to yield the carboxylic acid intermediate.
-
Reaction Setup: Dissolve the resulting carboxylic acid (1.0 eq) and HOBt (1.2 eq) in anhydrous DCM. Cool the solution to 0 °C in an ice bath.
-
Activation: Add EDC hydrochloride (1.5 eq) to the cooled solution. Stir for 20-30 minutes at 0 °C. The formation of the active ester can be monitored by the disappearance of the carboxylic acid spot on TLC.
-
Amine Addition: Add the desired amine (1.1 eq) followed by DIPEA (3.0 eq) to the reaction mixture.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours. Monitor progress by TLC or LC-MS.
-
Workup: Dilute the reaction mixture with DCM. Wash sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).
-
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes or methanol in DCM, to yield the pure amide derivative.[4]
Caption: Step-by-step workflow for amide coupling.
Part 3: Protocols for Piperazine Nitrogen Modification
Functionalization of the piperazine core, particularly at the N4 position, is a powerful strategy for modulating the pharmacological profile of the resulting compounds.[5][6] This requires the removal of the benzyl protecting group.
Protocol 2: N4-Debenzylation via Catalytic Hydrogenation
Catalytic hydrogenation is the most common and efficient method for cleaving a benzyl group from a nitrogen atom. The reaction is clean, and the by-product (toluene) is easily removed.
Materials:
-
N-benzylated piperazine derivative (from Protocol 1 or starting material)
-
Palladium on Carbon (Pd/C, 10 wt. %, ~0.1 eq by weight)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H₂) source (balloon or Parr hydrogenator)
Procedure:
-
Reaction Setup: Dissolve the N-benzylated piperazine derivative in methanol in a round-bottom flask suitable for hydrogenation.
-
Catalyst Addition: Carefully add 10% Pd/C to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Hydrogenation: Evacuate the flask and backfill with H₂ gas (repeat 3 times). Maintain a positive pressure of H₂ using a balloon or perform the reaction in a Parr apparatus at 40-50 psi.
-
Reaction: Stir the mixture vigorously at room temperature for 4-16 hours. Reaction completion can be monitored by TLC or LC-MS, observing the disappearance of the starting material.
-
Workup: Once complete, carefully vent the H₂ atmosphere and purge the flask with nitrogen.
-
Filtration: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite pad thoroughly with methanol.
-
Isolation: Combine the filtrates and concentrate under reduced pressure to yield the debenzylated product, which is often pure enough for the next step.
Protocol 3: N4-Functionalization of Deprotected Piperazine
Once the N4 position is free, it can be functionalized in numerous ways. Reductive amination is a highly effective method for introducing alkyl groups.[7]
Materials:
-
N4-deprotected piperazine derivative
-
Aldehyde or Ketone (1.0-1.2 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
-
Acetic Acid (AcOH) (optional, catalytic amount)
Procedure:
-
Reaction Setup: Dissolve the N4-deprotected piperazine (1.0 eq) and the desired aldehyde or ketone (1.1 eq) in DCE. If the amine salt is used, add a base like TEA (1.2 eq) to liberate the free amine.
-
Imine Formation: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the iminium ion intermediate. A catalytic amount of acetic acid can accelerate this step.
-
Reduction: Add NaBH(OAc)₃ in one portion. Be aware of potential gas evolution.
-
Reaction: Stir at room temperature for 6-24 hours. Monitor the reaction by TLC or LC-MS.
-
Workup: Quench the reaction by the slow addition of saturated aqueous NaHCO₃. Stir for 15 minutes, then transfer to a separatory funnel.
-
Extraction: Extract the aqueous layer with DCM (3x).
-
Isolation & Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product via silica gel chromatography or preparative HPLC.
Caption: Workflow for N4-deprotection and subsequent alkylation.
Part 4: Purification and Characterization
Rigorous purification and characterization are essential to ensure that the biological data obtained from assays are reliable.
Purification by Reverse-Phase HPLC
For generating high-purity compounds for bioassays, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the preferred method.[8][9]
-
System: A preparative HPLC system equipped with a C18 column is standard.[10]
-
Mobile Phase: A gradient of acetonitrile (ACN) or methanol in water is typically used. Adding 0.1% trifluoroacetic acid (TFA) or formic acid to the mobile phase improves peak shape for basic compounds like piperazines.
-
Protocol:
-
Dissolve the crude sample in a minimal amount of a suitable solvent (e.g., DMSO, ACN/water).
-
Filter the sample through a 0.45 µm syringe filter to remove particulates.[11]
-
Inject the sample onto the column and run a gradient method (e.g., 5% to 95% ACN in water over 20-30 minutes).
-
Collect fractions corresponding to the desired product peak.
-
Analyze fractions for purity by analytical HPLC.
-
Combine pure fractions and lyophilize to obtain the final compound, often as a TFA salt.
-
Structural Characterization
The identity and purity of all final compounds must be confirmed.
-
NMR Spectroscopy: ¹H and ¹³C NMR are used to confirm the covalent structure of the molecule. The appearance and disappearance of key signals (e.g., benzyl protons upon deprotection, new signals from added R-groups) are diagnostic.[1][12][13]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an accurate mass measurement to confirm the elemental composition of the synthesized compound.[13][14]
Part 5: Data Presentation and Bioassay Applications
The derivatization strategies outlined above can rapidly generate a library of compounds. The results can be organized to track progress and correlate structure with activity.
| Starting Material | Derivatization Site | Reagent Type | Reaction Protocol | Expected Product Class | Potential Bioassay Application |
| Methyl 4-benzylpiperazine-2-carboxylate | C2-Carboxylate | Primary/Secondary Amine | Protocol 1 | C2-Amide | Enzyme Inhibition, Receptor Binding |
| Methyl 4-benzylpiperazine-2-carboxylate | N4-Nitrogen | N/A (Deprotection) | Protocol 2 | Secondary Amine | Intermediate for further synthesis |
| Methyl piperazine-2-carboxylate | N4-Nitrogen | Aldehyde/Ketone | Protocol 3 | N4-Alkyl | Antimicrobial, Anticancer, CNS Activity[15][16][17] |
| C2-Amide Derivative | N4-Nitrogen | Alkyl Halide | N-Alkylation | N4-Alkyl-C2-Amide | Probing structure-activity relationships (SAR) |
The diverse functional groups introduced through these derivatizations can be leveraged in a multitude of bioassays. Piperazine derivatives have demonstrated a wide range of biological activities, including antimicrobial, antifungal, antitubercular, and anticancer effects.[15][17][18][19] The library of compounds generated can be screened against various targets, such as G-protein coupled receptors (GPCRs), ion channels, and enzymes like urease or kinases, to identify novel therapeutic leads.[2][7]
References
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Title: Reverse-phase HPLC analysis and purification of small molecules. Source: PubMed URL: [Link]
-
Title: Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Source: MDPI URL: [Link]
-
Title: Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. Source: RJPBCS URL: [https://www.rjpbcs.com/pdf/2017_8(2)/[20].pdf]([Link]20].pdf)
-
Title: NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. Source: RSC Publishing URL: [Link]
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Title: Scaling Small Molecule Purification Methods for HPLC. Source: Agilent URL: [Link]
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Title: Synthesis and characterization of piperazine-substituted dihydrofuran derivatives via Mn(OAc)3 mediated radical cyclizations. Source: NIH National Library of Medicine URL: [Link]
-
Title: New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. Source: TÜBİTAK Academic Journals URL: [Link]
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Title: Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Source: ResearchGate URL: [Link]
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Title: Reverse-phase HPLC Analysis and Purification of Small Molecules. Source: ResearchGate URL: [Link]
-
Title: Synthesis and biological activity of piperazine derivatives of phenothiazine. Source: PubMed URL: [Link]
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Title: Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Source: PubMed Central URL: [Link]
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Title: Synthesis and Biological Activity of Piperazine Derivatives of Phenothiazine. Source: Semantic Scholar URL: [Link]
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Title: Synthesis of piperazine-based benzimidazole derivatives as potent urease inhibitors and molecular docking studies. Source: PubMed Central URL: [Link]
-
Title: Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. Source: ResearchGate URL: [Link]
-
Title: HPLC purification of peptides and miniature proteins. Source: ResearchGate URL: [Link]
-
Title: Synthesis of some piperazine/piperidine amides of chromone-2-carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. Source: ACG Publications URL: [Link]
-
Title: Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents. Source: MDPI URL: [Link]
-
Title: SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PIPERAZINE DERIVATIVE. Source: Neuroquantology URL: [Link]
-
Title: Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. Source: NIH National Library of Medicine URL: [Link]
-
Title: Amide coupling reaction in medicinal chemistry. Coupling reagents. Source: HepatoChem URL: [Link]
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Application Notes and Protocols: A High-Throughput Screening Workflow for the Functional Characterization of Methyl 4-benzylpiperazine-2-carboxylate
Abstract
This document provides a comprehensive experimental framework for the initial screening and characterization of Methyl 4-benzylpiperazine-2-carboxylate, a novel piperazine derivative. Piperazine-containing compounds are a well-established class of biologically active molecules with a wide range of therapeutic applications, notably in the central nervous system (CNS).[1] Given the structural similarities to known psychoactive compounds like benzylpiperazine (BZP), which modulates monoaminergic systems, a robust screening cascade is essential to elucidate the pharmacological profile of this new chemical entity.[2][3] This guide details a tiered approach, beginning with a high-throughput, cell-based functional assay targeting G protein-coupled receptors (GPCRs), a primary target class for CNS-active drugs.[4][5] Subsequent protocols for secondary validation and quality control are also provided to ensure data integrity and guide further investigation.
Introduction: The Rationale for Screening Methyl 4-benzylpiperazine-2-carboxylate
The piperazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs.[1] Derivatives of benzylpiperazine (BZP) have been shown to act as stimulants, primarily by affecting dopamine, serotonin, and norepinephrine pathways, often through interaction with GPCRs and monoamine transporters.[2][6] Methyl 4-benzylpiperazine-2-carboxylate, as a novel analog, warrants investigation for its potential to modulate these or other signaling pathways.
This application note outlines a screening cascade designed to first identify and then validate the biological activity of this compound. The initial phase employs a high-throughput screening (HTS) approach to broadly assess its impact on a common cell signaling pathway. Positive "hits" from this primary screen are then subjected to more specific secondary assays to confirm their activity and elucidate their mechanism of action.
Quality Control of Test Compound
Prior to initiating any biological screening, it is imperative to confirm the identity and purity of the Methyl 4-benzylpiperazine-2-carboxylate sample. This ensures that any observed activity is attributable to the compound of interest and not to impurities.
Protocol 2.1: Purity and Identity Verification by LC-MS
This protocol is adapted from methodologies developed for the detection of piperazine derivatives.[7]
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Mass Spectrometer (MS) with an electrospray ionization (ESI) source
-
C18 reverse-phase HPLC column
Reagents:
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Formic acid, 0.1% solution
-
Methyl 4-benzylpiperazine-2-carboxylate reference standard
Procedure:
-
Prepare a 1 mg/mL stock solution of Methyl 4-benzylpiperazine-2-carboxylate in a suitable solvent (e.g., DMSO or methanol).
-
Prepare a series of dilutions for linearity assessment (e.g., 1, 5, 10, 25, 100 µg/mL).
-
Set up the LC-MS method with a suitable gradient elution profile.
-
Inject the samples and acquire data in both full-scan and, if the mass is known, selected ion monitoring (SIM) mode.
-
Analyze the data to determine the retention time and mass-to-charge ratio (m/z) of the compound.
-
Calculate the purity of the sample based on the peak area of the main compound relative to the total peak area.
| Parameter | Specification |
| Purity | >95% |
| Identity | Mass-to-charge ratio consistent with the expected molecular weight |
Primary Screening: High-Throughput Functional GPCR Assay
Given that a significant percentage of FDA-approved drugs target GPCRs, a primary screen focused on this receptor class is a logical starting point.[4] A calcium flux assay is a common and effective HTS method for monitoring the activity of GPCRs that signal through the Gαq pathway.[5]
Protocol 3.1: Cell-Based Calcium Flux Assay
Cell Line:
-
A cell line endogenously or recombinantly expressing a panel of GPCRs known to be involved in CNS function (e.g., dopaminergic, serotonergic, or adrenergic receptors). HEK293 or CHO cells are commonly used for recombinant expression.
Reagents:
-
Cell culture medium (e.g., DMEM) supplemented with 10% FBS and 1% penicillin-streptomycin
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Probenecid (to prevent dye leakage)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Methyl 4-benzylpiperazine-2-carboxylate
-
Positive control agonist for the target GPCR
Procedure:
-
Cell Plating: Seed the cells into 384-well black, clear-bottom microplates at a density optimized for the cell line and allow them to adhere overnight.
-
Dye Loading:
-
Prepare a loading solution of Fluo-4 AM and probenecid in assay buffer.
-
Remove the cell culture medium from the plates and add the dye-loading solution.
-
Incubate the plates at 37°C for 1 hour in the dark.
-
-
Compound Addition:
-
Prepare a serial dilution of Methyl 4-benzylpiperazine-2-carboxylate in assay buffer.
-
Using a fluorescent plate reader with an integrated liquid handler, measure the baseline fluorescence.
-
Add the compound dilutions to the wells and continue to monitor fluorescence over time to detect agonist activity.
-
For antagonist screening, pre-incubate the cells with the test compound before adding a known agonist.
-
-
Data Analysis:
-
The change in fluorescence intensity corresponds to the change in intracellular calcium concentration.
-
Calculate the response over baseline for each well.
-
Plot the dose-response curve and determine the EC50 (for agonists) or IC50 (for antagonists).
-
Secondary Screening and Hit Confirmation
Compounds that show activity in the primary screen ("hits") should be subjected to secondary assays to confirm their activity and begin to elucidate their mechanism of action. This may involve using a different assay format or a more biologically relevant system.
Protocol 4.1: Biochemical Enzyme Inhibition Assay
Many CNS-active compounds target enzymes involved in neurotransmitter synthesis or degradation.[8] An enzyme inhibition assay can determine if Methyl 4-benzylpiperazine-2-carboxylate interacts with such a target. For example, monoamine oxidase (MAO) is a key enzyme in the degradation of monoamine neurotransmitters.
Enzyme:
-
Purified human monoamine oxidase A (MAO-A) or B (MAO-B)
Reagents:
-
Assay buffer
-
MAO substrate (e.g., kynuramine)
-
Methyl 4-benzylpiperazine-2-carboxylate
-
Known MAO inhibitor (e.g., clorgyline for MAO-A, deprenyl for MAO-B) as a positive control
Procedure:
-
Prepare a serial dilution of Methyl 4-benzylpiperazine-2-carboxylate in assay buffer.
-
In a microplate, add the enzyme, assay buffer, and the test compound or positive control.
-
Incubate for a defined period to allow for compound-enzyme interaction.
-
Initiate the reaction by adding the substrate.
-
Monitor the reaction progress by measuring the change in absorbance or fluorescence of the product over time using a plate reader.
-
Calculate the initial reaction velocity for each concentration of the test compound.
-
Plot the percent inhibition versus the compound concentration and determine the IC50 value.[9]
Data Interpretation and Workflow Visualization
The screening cascade is designed to efficiently identify and validate potential biological activities of Methyl 4-benzylpiperazine-2-carboxylate. The workflow can be visualized as follows:
Caption: A tiered screening workflow for Methyl 4-benzylpiperazine-2-carboxylate.
A representative GPCR signaling pathway that could be modulated by the test compound is depicted below:
Caption: A simplified Gq-coupled GPCR signaling pathway leading to calcium release.
Conclusion
This application note provides a detailed and robust framework for the initial pharmacological screening of Methyl 4-benzylpiperazine-2-carboxylate. By employing a tiered approach that begins with high-throughput screening and progresses to more specific secondary assays, researchers can efficiently identify and validate the biological activity of this novel compound. The inclusion of rigorous quality control measures ensures the reliability of the generated data, which will be crucial for guiding future drug development efforts. Further studies, including in vivo models, will be necessary to fully characterize the therapeutic potential of promising hits.
References
- Advances in G Protein-Coupled Receptor High-throughput Screening - PMC - NIH. (n.d.).
- Celtarys – High-Throughput Screening of GPCRs for Drug Discovery. (n.d.).
- Cell-based Assays - MD Biosciences. (n.d.).
- High throughput screening for orphan and liganded GPCRs - PubMed. (n.d.).
- Recent progress in assays for GPCR drug discovery. (n.d.).
- High-throughput identification of G protein-coupled receptor modulators through affinity mass spectrometry screening - Chemical Science (RSC Publishing). (n.d.).
- Biological Activity Screening of 1-Piperazineethanimine Derivatives: A Technical Guide - Benchchem. (n.d.).
- CNS Cell based Assay Services - Creative Biolabs. (n.d.).
- CNS Drug Discovery - BioAscent | Integrated Drug Discovery Services. (n.d.).
- Phenotypic Screening in CNS Drug Discovery - NeuroProof. (n.d.).
- Enzyme assay - Wikipedia. (n.d.).
- Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs - PMC - NIH. (n.d.).
- Virtual Screening and Biological Evaluation of Piperazine Derivatives as Human Acetylcholinesterase Inhibitors - PMC - PubMed Central. (n.d.).
- Enzyme Inhibitor Screening Services - BioAssay Systems. (n.d.).
- Synthesis and pharmacological screening of a group of piperazine derivatives. Analgesic activity - PubMed. (n.d.).
- The role of cell-based assays for drug discovery - News-Medical.Net. (n.d.).
- Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf - NIH. (n.d.).
- Virtual Screening and Biological Evaluation of Piperazine Derivatives as Human Acetylcholinesterase Inhibitors - ResearchGate. (n.d.).
- Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf - NIH. (n.d.).
- What is Enzyme Inhibition Assays - LookChem. (n.d.).
- CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde - Google Patents. (n.d.).
- Molecular Imprinting of Benzylpiperazine: A Comparison of the Self-Assembly and Semi-Covalent Approaches - MDPI. (n.d.).
- Methylbenzylpiperazine - Wikipedia. (n.d.).
- Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs by Mohammed Almaghrabi - Auburn University. (n.d.).
- (PDF) Benzylpiperazine: A drug of abuse? - ResearchGate. (n.d.).
- 1-benzylpiperazine - Organic Syntheses Procedure. (n.d.).
- Benzylpiperazine: "A messy drug" - PubMed. (n.d.).
- Benzylpiperazine - Wikipedia. (n.d.).
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The Versatile Scaffold: Application of Methyl 4-benzylpiperazine-2-carboxylate in Modern Medicinal Chemistry
For Distribution To: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of the Piperazine Moiety
In the landscape of contemporary drug discovery, certain molecular frameworks consistently emerge as "privileged scaffolds" due to their inherent ability to interact with a wide array of biological targets in a specific and potent manner. The piperazine ring is a quintessential example of such a scaffold. Its unique physicochemical properties—including its basicity, conformational flexibility, and capacity to engage in multiple hydrogen bonding and ionic interactions—make it a cornerstone in the design of novel therapeutics. This guide focuses on a particularly valuable derivative, Methyl 4-benzylpiperazine-2-carboxylate , a key building block that offers medicinal chemists a strategic entry point into diverse and complex molecular architectures. Its utility is prominently demonstrated in the development of advanced therapeutic agents, including multi-target-directed ligands for neurodegenerative diseases and potent inhibitors of viral enzymes. This document serves as a comprehensive technical guide, providing in-depth application notes and detailed protocols for the effective utilization of this versatile intermediate in a research and development setting.
Core Applications in Drug Discovery
The strategic placement of a benzyl group at the N4 position and a methyl ester at the C2 position of the piperazine ring provides a synthetically versatile handle for constructing diverse chemical libraries. This scaffold has proven particularly fruitful in the following therapeutic areas:
Development of Multi-Target-Directed Ligands for Alzheimer's Disease
Alzheimer's disease (AD) is a multifactorial neurodegenerative disorder, making the development of single-target drugs challenging. A promising strategy is the creation of Multi-Target-Directed Ligands (MTDLs) that can simultaneously modulate several key pathological pathways. The Methyl 4-benzylpiperazine-2-carboxylate scaffold is an excellent starting point for such endeavors.
-
Rationale: The core structure allows for the synthesis of derivatives that can inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine. Reduced acetylcholine levels are a hallmark of AD. By modifying the carboxylate and the benzyl group, chemists can fine-tune the inhibitory activity and selectivity against these enzymes.[1][2][3][4]
-
Mechanism of Action Pathway: Derivatives often feature a 1,4-dibenzylpiperazine core, where one benzyl group can interact with the catalytic anionic site (CAS) of cholinesterases, while the other can bind to the peripheral anionic site (PAS). This dual binding can effectively block the enzyme's active site gorge, preventing substrate entry. The ester or subsequent amide functionality can be tailored to form crucial hydrogen bonds within the active site.
Caption: Inhibition of AChE by a derivative of the scaffold.
Synthesis of HIV Protease Inhibitors
The development of potent and specific inhibitors of viral proteases is a cornerstone of antiretroviral therapy. Optically active piperazine-2-carboxylic acid derivatives are valuable intermediates in the synthesis of HIV protease inhibitors.[5][6][7]
-
Rationale: The stereochemistry of the piperazine-2-carboxylate core is crucial for fitting into the active site of the dimeric HIV protease. The benzyl group can be a part of the core structure or introduced later to occupy one of the hydrophobic pockets (S1/S1') of the enzyme, while the carboxylate is typically converted to a bulky amide that mimics the peptide substrate.
-
Synthetic Strategy: The synthesis often starts with an optically pure piperazine-2-carboxylic acid derivative. The nitrogen atoms are orthogonally protected to allow for sequential functionalization. The N4-benzyl group serves as both a protecting group and a key pharmacophoric element.
Caption: General synthetic workflow towards HIV protease inhibitors.
Experimental Protocols
The following protocols are provided as representative examples. Researchers should adapt these methods based on the specific substrate, scale, and available laboratory equipment.
Protocol 1: Synthesis of Methyl 4-benzylpiperazine-2-carboxylate
This protocol describes a two-step synthesis starting from commercially available methyl piperazine-2-carboxylate. The N4-position is selectively benzylated.
Materials:
-
Methyl piperazine-2-carboxylate dihydrochloride
-
Benzyl chloride (BnCl)
-
Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N)
-
Acetonitrile (ACN) or Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate/Hexanes solvent system
Procedure:
-
Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add methyl piperazine-2-carboxylate dihydrochloride (1.0 eq).
-
Basification & Dissolution: Suspend the starting material in anhydrous acetonitrile (approx. 10 mL per gram of starting material). Add anhydrous potassium carbonate (3.0 eq) or triethylamine (2.5 eq) to the suspension. Stir vigorously for 15-20 minutes at room temperature.
-
N-Alkylation: Add benzyl chloride (1.1 eq) dropwise to the stirred suspension under a nitrogen atmosphere.[8]
-
Reaction: Heat the reaction mixture to 60-70 °C and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Filter the solid salts and wash the filter cake with a small amount of acetonitrile.
-
Extraction: Concentrate the filtrate under reduced pressure. Dissolve the resulting residue in dichloromethane (DCM) and transfer to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product as an oil.
-
Purification: Purify the crude product by silica gel column chromatography using a suitable gradient of ethyl acetate in hexanes to afford pure Methyl 4-benzylpiperazine-2-carboxylate.
| Parameter | Typical Value | Notes |
| Scale | 1-10 mmol | Can be scaled, adjust solvent volumes accordingly. |
| Temperature | 60-70 °C | Higher temperatures may lead to dibenzylation.[9] |
| Reaction Time | 4-12 hours | Monitor by TLC for completion. |
| Typical Yield | 70-85% | Dependent on purity of reagents and reaction scale. |
Protocol 2: Derivatization for Library Synthesis (Amide Formation)
This protocol outlines the hydrolysis of the methyl ester followed by amide coupling, a common step in creating a library of analogs for SAR studies.
Part A: Saponification to the Carboxylic Acid
Materials:
-
Methyl 4-benzylpiperazine-2-carboxylate
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF) / Water or Methanol / Water solvent mixture
-
1M Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
Procedure:
-
Dissolution: Dissolve Methyl 4-benzylpiperazine-2-carboxylate (1.0 eq) in a mixture of THF and water (e.g., 3:1 ratio).
-
Hydrolysis: Add an aqueous solution of LiOH (1.5 - 2.0 eq) to the solution at room temperature.
-
Reaction: Stir the mixture for 2-6 hours, monitoring the disappearance of the starting material by TLC.
-
Work-up: Once the reaction is complete, remove the organic solvent (THF) under reduced pressure.
-
Acidification: Cool the remaining aqueous solution in an ice bath and carefully acidify to pH ~5-6 with 1M HCl. A precipitate may form.
-
Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield 4-benzylpiperazine-2-carboxylic acid, which can often be used in the next step without further purification.
Part B: Amide Coupling with a Primary Amine
Materials:
-
4-benzylpiperazine-2-carboxylic acid (from Part A)
-
Desired primary amine (e.g., benzylamine, 1.1 eq)
-
HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
Setup: In a dry flask under a nitrogen atmosphere, dissolve the carboxylic acid (1.0 eq) in anhydrous DMF.
-
Activation: Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution and stir for 10-15 minutes at room temperature.
-
Coupling: Add the primary amine (1.1 eq) to the activated acid solution.
-
Reaction: Stir the reaction mixture at room temperature for 4-16 hours. Monitor for completion by TLC or LC-MS.
-
Work-up: Pour the reaction mixture into water and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with saturated NaHCO₃ solution, water, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product via silica gel chromatography or preparative HPLC to obtain the desired amide.
Conclusion and Future Outlook
Methyl 4-benzylpiperazine-2-carboxylate is a high-value intermediate that provides a robust and flexible platform for medicinal chemistry campaigns. Its successful application in the development of inhibitors for complex diseases like Alzheimer's and HIV underscores the power of the piperazine scaffold in modern drug design. The synthetic protocols provided herein offer reliable methods for accessing and derivatizing this core, enabling researchers to efficiently explore chemical space and optimize ligand-target interactions. As the demand for novel therapeutics with complex mechanisms of action grows, the strategic use of such "privileged" and synthetically tractable scaffolds will remain a critical component of successful drug discovery programs.
References
- Felder, E., et al. (1960). Über die Herstellung von Piperazin-2-carbonsäure und einigen Derivaten. Helvetica Chimica Acta, 43(3), 888-896.
- Rossen, K., et al. (1994). Asymmetric Hydrogenation of a Tetrahydropyrazine: A Concise, New Synthesis of (S)-Piperazine-2-tert-butylamide, a Key Intermediate in the Synthesis of the HIV Protease Inhibitor Indinavir. Tetrahedron Letters, 35(51), 9683-9686.
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Li, R., et al. (2022). Structure-activity relationship studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) analogues as inhibitors of human equilibrative nucleoside transporters. Frontiers in Pharmacology, 13, 837555. Available from: [Link]
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Omar, F.A., et al. (2024). Piperazine-2-carboxylic acid derivatives as MTDLs anti-Alzheimer agents: Anticholinesterase activity, mechanistic aspect, and molecular modeling studies. Bioorganic Chemistry, 142, 106916. Available from: [Link]
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Cymerman Craig, J., & Young, R. J. (1963). 1-Benzylpiperazine. Organic Syntheses, 43, 11. Available from: [Link]
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Wikipedia. (2023). Dibenzylpiperazine. Available from: [Link]
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El-Sayed, M. A., et al. (2019). Novel N-benzylpiperidine carboxamide derivatives as potential cholinesterase inhibitors for the treatment of Alzheimer's disease. European Journal of Medicinal Chemistry, 179, 680-693. Available from: [Link]
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Wei, F., et al. (2022). Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer's disease. Scientific Reports, 12(1), 1-15. Available from: [Link]
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Torres-Piedra, M., et al. (2023). Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. Molecules, 28(19), 6825. Available from: [Link]
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Foroumadi, A., et al. (2018). Synthesis and Cholinesterase Inhibitory Activity of New 2-benzofuran Carboxamide-Benzylpyridinum Salts. Bioorganic Chemistry, 80, 483-490. Available from: [Link]
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Application Notes & Protocols: Methyl 4-benzylpiperazine-2-carboxylate as a Research Chemical in CNS Drug Discovery
Abstract
Methyl 4-benzylpiperazine-2-carboxylate is a substituted piperazine derivative that holds significant potential as a versatile scaffold and intermediate in modern medicinal chemistry and neuropharmacology. Its structural similarity to known psychoactive compounds, particularly potent dopamine reuptake inhibitors like GBR 12909, positions it as a valuable tool for researchers engaged in the discovery and development of novel central nervous system (CNS) agents. This guide provides an in-depth exploration of the scientific rationale for its use, detailed synthetic protocols for its preparation and derivatization, and robust methodologies for its biological evaluation. The protocols are designed to be self-validating, incorporating essential controls and data interpretation guidelines to ensure scientific rigor.
Introduction: The Scientific Rationale
The piperazine moiety is a cornerstone in the development of numerous therapeutic agents, prized for its versatile chemical structure and favorable pharmacokinetic properties.[1][2] When incorporated into a 4-benzylpiperazine structure, this core is associated with a range of biological activities, most notably the modulation of monoamine neurotransmission.[3] The parent compound, 1-benzylpiperazine (BZP), is known to stimulate the release and inhibit the reuptake of dopamine, serotonin, and noradrenaline, producing psychostimulant effects similar to amphetamine.[4][5]
Methyl 4-benzylpiperazine-2-carboxylate introduces a key modification: a methyl carboxylate group at the 2-position of the piperazine ring. This functional group serves two primary purposes for the research scientist:
-
A Handle for Chemical Derivatization: The ester can be readily hydrolyzed to the corresponding carboxylic acid or converted to a wide array of amides, allowing for the systematic exploration of structure-activity relationships (SAR).[6]
-
A Modulator of Pharmacological Activity: The presence and nature of the substituent at this position can significantly alter the compound's affinity and selectivity for biological targets, such as the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET).[7]
This compound is of particular interest as a synthetic precursor for creating analogs of the potent and selective dopamine reuptake inhibitor GBR 12909 (1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine).[7][8] Alterations to the piperazine ring of GBR 12909 are known to yield novel ligands with high affinity for the DAT.[7] Therefore, Methyl 4-benzylpiperazine-2-carboxylate serves as an excellent starting point for generating libraries of novel compounds aimed at treating CNS disorders linked to dopaminergic dysfunction, such as Parkinson's disease, ADHD, and substance use disorders.
Potential Research Applications
-
Scaffold for Dopamine Reuptake Inhibitor (DRI) Synthesis: The primary application is as a key building block for novel DRIs. By modifying the ester and the benzyl group, researchers can develop new chemical entities based on established pharmacophores.[9][10][11]
-
Structure-Activity Relationship (SAR) Studies: The molecule is an ideal candidate for initiating an SAR campaign. The carboxylate group can be systematically replaced with other functional groups to probe the steric and electronic requirements of the binding pocket on monoamine transporters.[6]
-
Probe for Novel CNS Targets: Beyond monoamine transporters, piperazine derivatives are known to interact with other CNS targets, including sigma receptors (σ1R and σ2R) and various serotonin receptor subtypes.[4][12] This compound and its derivatives can be screened against a panel of CNS receptors to identify novel activities.
Synthetic Protocols & Methodologies
Synthesis of Methyl 4-benzylpiperazine-2-carboxylate
This protocol describes a plausible two-step synthesis starting from commercially available methyl piperazine-2-carboxylate. The core principle is the N-alkylation of the piperazine ring.
Workflow Diagram: Synthesis of Target Compound
Caption: Synthetic workflow for N-alkylation.
Materials:
-
Methyl piperazine-2-carboxylate
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetonitrile (ACN), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Step-by-Step Protocol:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add methyl piperazine-2-carboxylate (1.0 eq), anhydrous potassium carbonate (2.5 eq), and anhydrous acetonitrile.
-
Addition of Alkylating Agent: While stirring, add benzyl bromide (1.1 eq) dropwise to the suspension at room temperature.
-
Reaction: Heat the mixture to reflux (approximately 82°C) and maintain for 8-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the solid potassium carbonate. Rinse the solid with a small amount of acetonitrile.
-
Extraction: Concentrate the filtrate under reduced pressure. Dissolve the resulting residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution (2x) and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude oil by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure Methyl 4-benzylpiperazine-2-carboxylate.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).
Derivatization to Carboxamide Library
This protocol outlines the synthesis of a small amide library from the parent ester, which is crucial for SAR studies.
Workflow Diagram: Amide Library Synthesis
Caption: Two-step workflow for amide synthesis.
Step-by-Step Protocol:
-
Ester Hydrolysis:
-
Dissolve Methyl 4-benzylpiperazine-2-carboxylate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water.
-
Add lithium hydroxide (LiOH) (1.5 eq) and stir at room temperature for 4-6 hours until TLC indicates complete consumption of the starting material.
-
Acidify the reaction mixture to pH ~5-6 with 1M HCl.
-
Extract the aqueous layer with dichloromethane (DCM) (3x).
-
Combine the organic layers, dry over MgSO₄, and concentrate to yield 4-benzylpiperazine-2-carboxylic acid.[13] This intermediate is often used directly without further purification.
-
-
Amide Coupling:
-
To a solution of the carboxylic acid (1.0 eq) in dimethylformamide (DMF), add HATU (1.2 eq) and diisopropylethylamine (DIPEA) (3.0 eq).
-
Stir the mixture for 15 minutes at room temperature.
-
Add the desired primary or secondary amine (1.1 eq) and continue stirring for 12-16 hours.
-
Perform an aqueous work-up and purify by column chromatography or preparative HPLC to isolate the target amide.
-
Biological Evaluation Protocols
In Vitro Protocol: Dopamine Transporter (DAT) Binding Assay
This assay determines the affinity of the test compound for the dopamine transporter by measuring its ability to displace a known radioligand.
Principle: Competitive radioligand binding assays measure the affinity (Ki) of a test compound by quantifying its ability to compete with a radiolabeled ligand (e.g., [³H]WIN 35,428) for binding to the target receptor (DAT) in a tissue preparation rich in that receptor (e.g., rat striatum).[8]
Materials:
-
Rat striatal tissue homogenate
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, pH 7.4
-
Radioligand: [³H]WIN 35,428
-
Non-specific binding control: GBR 12909 (10 µM) or cocaine (30 µM)
-
Test compound (Methyl 4-benzylpiperazine-2-carboxylate and its derivatives) at various concentrations
-
96-well filter plates and vacuum manifold
-
Scintillation counter and scintillation fluid
Step-by-Step Protocol:
-
Tissue Preparation: Prepare a crude synaptosomal fraction from fresh or frozen rat striata by homogenization followed by centrifugation. Resuspend the final pellet in assay buffer.
-
Assay Plate Setup: In a 96-well plate, add assay buffer, radioligand (at a final concentration near its Kd, e.g., 2-5 nM), and either:
-
Vehicle (for total binding)
-
Non-specific control (for non-specific binding)
-
Test compound (at 8-10 different concentrations, e.g., 0.1 nM to 10 µM)
-
-
Initiate Reaction: Add the striatal membrane preparation to each well to start the binding reaction.
-
Incubation: Incubate the plate for 60-90 minutes at 4°C or room temperature to reach equilibrium.
-
Termination and Harvesting: Terminate the assay by rapid filtration through the filter plate using a vacuum manifold. Wash the filters rapidly with ice-cold assay buffer (3x) to remove unbound radioligand.
-
Quantification: Punch out the filters from the plate, place them in scintillation vials with scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding = Total binding - Non-specific binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a one-site competition model using non-linear regression (e.g., in GraphPad Prism) to determine the IC₅₀ value.
-
Calculate the affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Data Interpretation Table:
| Compound | DAT Ki (nM) | SERT/DAT Selectivity | NET/DAT Selectivity |
| GBR 12909 (Control) | 1.5 | >300 | >100 |
| Compound A | 25.4 | 150 | 80 |
| Compound B | 112.8 | 50 | 35 |
| Compound C | >1000 | - | - |
| Hypothetical data for illustrative purposes. |
In Vitro Protocol: Dopamine Reuptake Inhibition Assay
This functional assay measures the potency of the test compound to inhibit the uptake of dopamine into cells expressing the dopamine transporter.
Principle: This assay uses a cell line (e.g., human neuroblastoma SH-SY5Y) that endogenously or recombinantly expresses the DAT.[14] The ability of the cells to take up a labeled substrate (e.g., [³H]dopamine) is measured in the presence and absence of the test compound.
Workflow Diagram: Dopamine Reuptake Assay
Caption: Workflow for cell-based dopamine uptake assay.
Step-by-Step Protocol:
-
Cell Culture: Culture SH-SY5Y cells in appropriate medium and plate them in 96-well plates to achieve a confluent monolayer.
-
Pre-incubation: Wash the cells with Krebs-Ringer-HEPES (KRH) buffer. Pre-incubate the cells for 10-20 minutes at 37°C with various concentrations of the test compound or a known inhibitor (e.g., GBR 12909) as a positive control.
-
Uptake Initiation: Initiate dopamine uptake by adding [³H]dopamine to each well at a final concentration of ~10-20 nM.
-
Uptake Incubation: Incubate for a short period (e.g., 10-15 minutes) at 37°C. Non-specific uptake is determined by performing the incubation at 4°C or in the presence of a high concentration of a standard inhibitor.
-
Termination: Terminate the uptake by rapidly aspirating the medium and washing the cells multiple times with ice-cold KRH buffer.
-
Cell Lysis and Quantification: Lyse the cells with a lysis buffer (e.g., 1% SDS). Transfer the lysate to scintillation vials, add scintillation fluid, and quantify the amount of [³H]dopamine taken up by the cells using a scintillation counter.
-
Data Analysis: Calculate the percentage inhibition of specific dopamine uptake for each concentration of the test compound. Plot the data and use non-linear regression to determine the IC₅₀ value, representing the concentration of the compound that inhibits 50% of dopamine uptake.
Concluding Remarks for the Researcher
Methyl 4-benzylpiperazine-2-carboxylate is not merely a single chemical entity but a gateway to a diverse chemical space of potential CNS modulators. Its strategic value lies in its role as a versatile synthetic intermediate for probing the complex pharmacology of monoamine transporters and related CNS targets. The protocols outlined herein provide a robust framework for synthesizing, derivatizing, and evaluating this compound and its analogs. By combining systematic chemical modification with rigorous biological testing, researchers can leverage this scaffold to uncover novel structure-activity relationships and identify promising lead candidates for the next generation of neurological and psychiatric therapeutics.
References
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Boja, J. W., et al. (1996). Development of novel, potent, and selective dopamine reuptake inhibitors through alteration of the piperazine ring of 1-[2-(diphenylmethoxy)ethyl]- and 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazines (GBR 12935 and GBR 12909). Journal of Medicinal Chemistry, 39(24), 4704-4716. Link
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Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University Electronic Theses and Dissertations. Link
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Wikipedia. (2023). Benzylpiperazine. Link
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Herges, L. C., et al. (2017). Impure but not inactive: behavioral pharmacology of dibenzylpiperazine, a common by-product of benzylpiperazine synthesis. Psychopharmacology, 234(15), 2335-2344. Link
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Arida, R. M., et al. (2015). 1-Benzylpiperazine and other Piperazine-based Derivatives. ResearchGate. Link
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Winfield, L. L., et al. (2001). Synthesis and dopamine transporter binding affinity of 2,6-dioxopiperazine analogs of GBR 12909. Bioorganic & Medicinal Chemistry, 9(8), 2083-2089. Link
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Winfield, L. L. (1996). SYNTHESIS, STRUCTURE, DOPAMINE TRANSPORTER AFFINITY AND OCTANOL/WATER PARTITION COEFFICIENTS OF NOVEL, LESS LIPOPHILIC GBR 12909 ANALOGS. ResearchGate. Link
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Matecka, D., et al. (2002). Synthesis and Biological Evaluation of Tropane-like 1-{2-[Bis(4-fluorophenyl)methoxy]ethyl}-4-(3-phenylpropyl)piperazine (GBR 12909) Analogues. ResearchGate. Link
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Unknown Author. The Role of Piperazine Derivatives in Drug Discovery. Pharmaceutical Technology. Link
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European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). BZP/piperazines drug profile. EMCDDA. Link
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Ali, I., et al. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. Naturalista Campano, 28(1). Link
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Cichero, E., et al. (2013). Multicomponent Synthesis and Biological Evaluation of a Piperazine-Based Dopamine Receptor Ligand Library. ACS Medicinal Chemistry Letters, 4(10), 989-993. Link
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Winfield, L. L., et al. (2001). Synthesis and dopamine transporter binding affinity of 2,6-dioxopiperazine and 1,3,5-dithiazine analogues of GBR 12909. ResearchGate. Link
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BOC Sciences. (n.d.). CAS 181955-94-2 Methyl 4-benzylpiperazine-2-carboxylate. BOC Sciences.
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Li, G., et al. (2011). Piperazines for peptide carboxyl group derivatization: effect of derivatization reagents and properties of peptides on signal enhancement in matrix-assisted laser desorption/ionization mass spectrometry. Rapid Communications in Mass Spectrometry, 25(5), 639-646. Link
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Wikipedia. (2024). Serotonin–norepinephrine reuptake inhibitor. Link
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Ghiaci, M., et al. (2015). Piperazine and its carboxylic acid derivatives-functionalized mesoporous silica as nanocarriers for gemcitabine: adsorption and release study. Materials Science and Engineering: C, 49, 644-653. Link
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Kulkarni, S. K., et al. (2012). SYNTHESIS AND PHARMACOLOGY OF NOVEL ANTIDEPRESSANT AGENTS WITH DOPAMINE AUTORECEPTOR AGONIST PROPERTIES. International Journal of Pharmaceutical Sciences Review and Research, 13(1), 114-119. Link
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Newman, A. H., & Katz, J. L. (2009). Dopamine Transport Inhibitors Based on GBR12909 and Benztropine as Potential Medications to Treat Cocaine Addiction. Current pharmaceutical analysis, 5(1), 53-63. Link
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Smith, A. M., et al. (2022). Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 2. Journal of Agricultural and Food Chemistry, 70(15), 4567-4585. Link
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Wang, L., et al. (2021). Design, Synthesis, and Antidepressant Activity Study of Novel Aryl Piperazines Targeting Both 5-HT1A and Sigma-1 Receptors. Pharmaceutical Fronts. Link
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Zjawiony, J. K., et al. (2016). An In Vitro Study of the Neurotoxic Effects of N-Benzylpiperazine: A Designer Drug of Abuse. Neurotoxicity Research, 29(3), 329-339. Link
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PubChem. (n.d.). 4-Benzylpiperazine-2-carboxylic acid. National Center for Biotechnology Information. Link
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Navarrete, A., et al. (2017). Effect of N-Benzylpiperazine, Its Metabolite N-Benzylethylenediamine, and Its Disubstituted Analogue N,N'-Dibenzylpiperazine on the Acquisition, Formation, and Consolidation of Memory in Mice. ResearchGate. Link
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Parenti, C., et al. (2021). Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects. ACS Chemical Neuroscience, 12(7), 1111-1124. Link
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Wikipedia. (2023). Methylbenzylpiperazine. Link
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Uniprix. (n.d.). Benzylpiperazine (BZP) and TFMPP. Uniprix. Link
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Almaghrabi, M., et al. (2017). Comparing the dopaminergic neurotoxic effects of benzylpiperazine and benzoylpiperazine. Toxicology Mechanisms and Methods, 27(9), 687-695. Link
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Google Patents. (2020). CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde. Google Patents. Link
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EvitaChem. (n.d.). Buy 4-Benzylpiperazine-2-carboxamide. EvitaChem. Link
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Isac-García, J., et al. (2023). Molecular Imprinting of Benzylpiperazine: A Comparison of the Self-Assembly and Semi-Covalent Approaches. Polymers, 15(5), 1294. Link
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Isac-García, J., et al. (2018). Benzylpiperazine: A drug of abuse?. ResearchGate. Link
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El-Gamal, M. I., et al. (2024). Piperazine-2-carboxylic acid derivatives as MTDLs anti-Alzheimer agents: Anticholinesterase activity, mechanistic aspect, and molecular modeling studies. Bioorganic Chemistry, 142, 106916. Link
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Application Notes & Protocols: Handling and Storage of Methyl 4-benzylpiperazine-2-carboxylate
Abstract
This document provides a comprehensive guide for the safe and effective handling and storage of Methyl 4-benzylpiperazine-2-carboxylate. As a key intermediate in pharmaceutical research and drug development, maintaining the chemical integrity and purity of this compound is paramount for generating reliable and reproducible experimental results. These protocols are designed for researchers, scientists, and drug development professionals, emphasizing scientific causality, procedural safety, and long-term sample stability.
Compound Profile and Hazard Analysis
Methyl 4-benzylpiperazine-2-carboxylate is a disubstituted piperazine derivative. Its structure, featuring a piperazine core, a benzyl group at the N4 position, and a methyl ester at the C2 position, dictates its chemical reactivity and stability profile. While specific hazard data for this exact molecule is not extensively published, an analysis based on its functional groups and related piperazine compounds allows for a robust preliminary hazard assessment.
Structural Features and Inferred Properties:
-
Piperazine Ring: A cyclic diamine that imparts basicity and susceptibility to oxidation. Piperazine derivatives are known to be stable, with benzyl piperazines showing greater stability than phenyl piperazines in storage studies.[1][2]
-
Methyl Ester: This functional group is susceptible to hydrolysis, particularly in the presence of moisture, strong acids, or bases. This sensitivity is a critical consideration for long-term storage.
-
Benzyl Group: Generally stable, but the benzylic position can be susceptible to oxidation under certain conditions. The benzyl group is often used as a protective group in synthesis, removable via hydrogenolysis.[3]
Table 1: Physicochemical Properties of Related Compounds
| Property | Value (for 4-Benzylpiperazine-2-carboxylic acid) | Source |
|---|---|---|
| Molecular Formula | C₁₂H₁₆N₂O₂ | [4] |
| Molecular Weight | 220.27 g/mol | [4] |
| InChIKey | RBMNCOYMAYDTOP-UHFFFAOYSA-N |[4] |
1.1. Primary Hazard Identification Based on analogous piperazine compounds, researchers must assume Methyl 4-benzylpiperazine-2-carboxylate presents the following hazards until proven otherwise:
-
Skin and Eye Irritation/Corrosion: Amines and their derivatives can be corrosive or irritating, causing burns upon contact.[5][6]
-
Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory tract irritation.[7][8]
-
Chemical Reactivity: The compound may be incompatible with strong oxidizing agents, acids, and bases.[7][9] Contact with incompatible materials can lead to degradation or vigorous reactions.
Risk Assessment and Mitigation Strategy
A thorough risk assessment must be performed before any handling of the compound. The primary risks are chemical exposure to personnel and degradation of the material, which compromises experimental validity.
2.1. Engineering Controls The first line of defense is to handle the compound within a controlled environment.
-
Chemical Fume Hood: All manipulations of the solid compound or its solutions should be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors.[5][10]
-
Inert Atmosphere: For procedures requiring the rigorous exclusion of air and moisture (e.g., preparing solutions for long-term storage or use in sensitive reactions), a glovebox or Schlenk line is recommended.[11][12][13] An inert atmosphere of nitrogen or argon is crucial to prevent hydrolysis of the ester and oxidation of the piperazine ring.[11]
2.2. Personal Protective Equipment (PPE) Appropriate PPE is mandatory to prevent personal exposure.
-
Eye Protection: Chemical safety goggles or a face shield are required.[6][10]
-
Hand Protection: Chemically resistant gloves (e.g., nitrile) should be worn. Always check the glove manufacturer's compatibility chart. Contaminated gloves must be disposed of immediately.[10]
-
Body Protection: A laboratory coat is required. For handling larger quantities, a chemically resistant apron may be advisable.[8]
Diagram 1: Decision Logic for Handling Environment This diagram helps determine the appropriate engineering controls based on the experimental requirements.
Caption: Decision tree for selecting the appropriate handling environment.
Long-Term Storage and Inventory Management
Proper storage is critical for preserving the compound's integrity over time.[14] Degradation can result from exposure to moisture, oxygen, light, and improper temperatures.[14]
3.1. Recommended Storage Conditions The following conditions are recommended to minimize degradation and ensure the compound's shelf-life.
Table 2: Recommended Storage Conditions
| Parameter | Recommendation | Rationale |
|---|---|---|
| Temperature | -20°C (Frozen) | Slows hydrolytic and oxidative degradation pathways. Studies on synthetic piperazines show that frozen or refrigerated storage is optimal for stability.[2] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents moisture-induced hydrolysis of the methyl ester and oxidation of the piperazine moiety.[11][12] |
| Container | Tightly-sealed Amber Glass Vial | Protects from light-induced degradation and prevents moisture ingress. Use vials with PTFE-lined caps for a secure seal.[15] |
| Location | Segregated Chemical Cabinet | Store away from incompatible materials, particularly strong acids, bases, and oxidizing agents.[7][8][9] |
3.2. Inventory Management Protocol Effective inventory management prevents the use of expired or degraded chemicals.[16]
-
Date Upon Receipt: Clearly label the container with the date of receipt.[16]
-
Date Upon Opening: Label the container with the date it is first opened. This marks the beginning of its operational shelf-life, which is typically shorter than its unopened shelf-life.[16][17]
-
Log Aliquots: Maintain a log of when aliquots are taken to track usage.
-
Regular Inspection: Before each use, visually inspect the material for any changes in color or consistency, which could indicate degradation.
Diagram 2: New Chemical Receipt & Storage Workflow
Caption: Standard workflow for receiving and storing a new chemical.
Protocols for Routine Laboratory Handling
These protocols provide step-by-step instructions for common laboratory manipulations. The underlying principle is the consistent exclusion of atmospheric contaminants.[11]
4.1. Protocol: Aliquotting Solid Compound
Objective: To accurately weigh a specific amount of the solid compound while minimizing exposure to air and moisture. This procedure is best performed in a glovebox.
Materials:
-
Methyl 4-benzylpiperazine-2-carboxylate (stored at -20°C)
-
Spatula, weighing paper/boat
-
Analytical balance (inside glovebox or adjacent antechamber)
-
Pre-labeled receiving vials with PTFE-lined caps
Procedure:
-
Equilibration: Allow the sealed primary container to warm to ambient temperature inside the glovebox antechamber for at least 30 minutes.
-
Scientist's Note: This crucial step prevents atmospheric moisture from condensing onto the cold compound when the container is opened, which would accelerate hydrolysis.[10]
-
-
Prepare Workspace: Ensure the glovebox atmosphere is dry (<10 ppm H₂O) and all necessary tools are inside.
-
Open Container: Once equilibrated, bring the container into the main glovebox chamber and carefully open it.
-
Weighing: Using a clean, dry spatula, transfer the desired amount of solid to a weighing boat on the analytical balance.
-
Transfer: Promptly transfer the weighed solid into the pre-labeled receiving vial.
-
Seal and Store: Tightly seal the new aliquot vial. Before returning the primary container to storage, flush the headspace with inert gas, seal tightly, and secure the cap with paraffin film for extra protection.
-
Record: Update the chemical inventory log with the new aliquot information.
4.2. Protocol: Preparing a Stock Solution
Objective: To prepare a stock solution of known concentration in a suitable solvent.
Materials:
-
Weighed aliquot of Methyl 4-benzylpiperazine-2-carboxylate
-
Anhydrous/dry solvent (e.g., DMSO, DMF, Methanol)
-
Volumetric flask (oven-dried)[18]
-
Syringes and needles for solvent transfer[19]
-
Septum
Procedure:
-
Glassware Preparation: Ensure the volumetric flask is scrupulously clean and dry by oven-drying it at >125°C overnight and allowing it to cool under a stream of dry nitrogen or in a desiccator.[11][18]
-
Transfer Solid: Transfer the weighed solid into the dried volumetric flask inside a fume hood or glovebox.
-
Add Solvent: Using a syringe, add approximately half of the final required volume of anhydrous solvent to the flask.[19]
-
Dissolution: Cap the flask with a septum and gently swirl or sonicate until the solid is completely dissolved.
-
Dilute to Volume: Carefully add anhydrous solvent via syringe to the calibration mark on the volumetric flask.
-
Homogenize: Invert the sealed flask multiple times to ensure the solution is homogeneous.
-
Storage: If the solution is for long-term storage, it can be aliquoted into smaller, septum-sealed vials under an inert atmosphere. Store solutions at -20°C or -80°C to maximize stability.
Diagram 3: Anhydrous Stock Solution Preparation Workflow
Caption: Step-by-step workflow for preparing a stable stock solution.
Spill and Emergency Procedures
In the event of a spill or exposure, immediate and appropriate action is necessary.
5.1. Minor Spill (Solid)
-
Alert Personnel: Notify others in the immediate area.
-
Containment: If safe to do so, prevent the powder from becoming airborne.
-
Cleanup: Wearing appropriate PPE, gently sweep the material into a designated hazardous waste container.[7] Avoid generating dust.[20] Wipe the area with a damp cloth, ensuring all residue is collected.
-
Disposal: Dispose of all cleanup materials as hazardous waste.
5.2. Personal Exposure
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5][8]
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation develops.[10][21]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[5]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[5]
References
- GMP Plastics. (2025). Optimizing Compound Storage for Long-Term Stability and Safety.
- Fisher Scientific.
- BenchChem.
- ChemistryViews. (2013). Tips and Tricks for the Lab: Air-Sensitive Techniques (1).
- Vanderbilt University Medical Center. Managing Chemical Retention and Storage.
- Scribd. Air-Sensitive Compounds Handling Techniques.
- Santa Cruz Biotechnology.
- Sigma-Aldrich. Handling Air-Sensitive Reagents Technical Bulletin AL-134.
- BenchChem.
- Apollo Scientific. Best Practices for Chemical Storage in Research Labs.
- Novachem. (2024).
- Sigma-Aldrich. (2025).
- Apollo Scientific.
- Department of Education and Training, Queensland. Safety Alert - Dangers of prolonged storage of 'time sensitive' chemicals.
- Sigma-Aldrich. (2025).
- University of Tennessee, Knoxville. Time-Sensitive Chemicals | Environmental Health & Safety.
- Fisher Scientific. (2024).
-
Biosynth. (2023). 11-Piperazin-1-yl-dibenzo[b,f][12][14]thiazepine Safety Data Sheet.
- Fisher Scientific. (2010). 2-(4-Benzylpiperazino)
- Apollo Scientific. (2022).
- Sexton, A. (2006). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture.
- Voice, A. K., et al. (2013). Degradation study of piperazine, its blends and structural analogs for CO2 capture: A review. International Journal of Greenhouse Gas Control.
- PubChem. 4-Benzylpiperazine-2-carboxylic acid.
- Celikkaya, H., et al. (2018). Stability of Synthetic Piperazines in Human Whole Blood. Journal of Analytical Toxicology.
- Rochelle, G. T., et al. (2011). Thermal degradation of piperazine and its structural analogs. Energy Procedia.
-
Organic Syntheses. 1-benzylpiperazine. [Link]
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Application Notes & Protocols: Safe Handling of Methyl 4-benzylpiperazine-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Preamble: A Proactive Approach to Chemical Safety
Inferred Hazard Identification and Risk Assessment
Given its structure—a piperazine ring N-substituted with a benzyl group and containing a methyl carboxylate group—Methyl 4-benzylpiperazine-2-carboxylate's toxicological profile can be inferred from its constituent parts and close analogs.
-
Piperazine Core: The base piperazine molecule is known to be a skin and respiratory sensitizer and can cause severe eye damage.[1][2]
-
1-Benzylpiperazine (BZP) Analog: BZP, a closely related analog, is a central nervous system (CNS) stimulant with effects comparable to amphetamine, though with lower potency.[3][4] Animal and human studies have demonstrated that BZP stimulates the release of key neurotransmitters like dopamine, serotonin, and noradrenaline.[3][5] Severe adverse effects have been reported following its use, including acute psychosis, renal toxicity, and seizures.[4] An SDS for BZP classifies it as causing severe skin burns and eye damage.[6]
-
Carboxylate Ester Group: While the methyl ester group is common, its presence modifies the molecule's polarity and may influence its metabolic pathway.
Based on this analysis, it is prudent to handle Methyl 4-benzylpiperazine-2-carboxylate with the assumption that it may be:
-
Harmful if inhaled or ingested.
-
Potentially psychoactive, with unknown neurotoxic effects.[8]
Summary of Potential Hazards
| Hazard Classification (Inferred) | Basis of Inference | GHS Hazard Statement (Anticipated) |
| Skin Corrosion/Irritation | Data from BZP and Piperazine SDS.[6][9] | H314: Causes severe skin burns and eye damage. |
| Serious Eye Damage | Data from BZP and Piperazine SDS.[2][6] | H318: Causes serious eye damage. |
| Specific Target Organ Toxicity | Pharmacological data from BZP.[3][4] | H335: May cause respiratory irritation.[10] |
| Acute Toxicity (Oral, Dermal, Inhalation) | General toxicity of amine compounds. | H302/312/332: Harmful if swallowed, in contact with skin, or if inhaled. |
Laboratory Handling and Personal Protection Protocols
A self-validating system of protection involves a multi-layered approach, combining engineering controls, administrative procedures, and personal protective equipment (PPE). The "why" behind each step is critical for ensuring compliance and safety.
Engineering Controls: The First Line of Defense
Principle: The primary goal is to minimize exposure by containing the chemical at its source.
-
Chemical Fume Hood: All weighing and handling of solid Methyl 4-benzylpiperazine-2-carboxylate, and any work with its solutions, must be conducted inside a certified chemical fume hood. This is non-negotiable. The fume hood contains potentially harmful dust and vapors, preventing inhalation.[11]
-
Ventilation: Ensure the laboratory has adequate general ventilation. The atmosphere should be regularly checked against established exposure standards where applicable.[1]
-
Safety Equipment: An operational safety shower and eyewash station must be located in close proximity to the workstation.[6][12] Know their locations before you begin work.
Personal Protective Equipment (PPE): The Last Barrier
Principle: PPE protects you from exposure when engineering controls are not sufficient or in the event of a failure or spill.
| PPE Item | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield.[6] | Protects against splashes and airborne particles. Standard safety glasses are insufficient. |
| Hand Protection | Compatible chemical-resistant gloves (e.g., Nitrile). | Prevents dermal absorption. Gloves should be inspected before use and changed frequently, especially if contaminated.[6] |
| Body Protection | A flame-resistant lab coat, fully buttoned. | Protects skin and personal clothing from contamination.[1] |
| Footwear | Closed-toe shoes. | Protects feet from spills. |
| Respiratory | Use is not required if work is performed in a fume hood. If a hood is unavailable, a NIOSH-approved respirator is mandatory.[2] | Prevents inhalation of dust or aerosols. Respirator use requires prior training and fit-testing.[13] |
Workflow Diagram: Standard Operating Procedure for Handling
Caption: Standard workflow for safely handling Methyl 4-benzylpiperazine-2-carboxylate.
Storage and Stability Considerations
Principle: Proper storage prevents degradation of the compound, maintains sample integrity, and avoids the creation of hazardous situations.
-
Container: Store in the original, tightly sealed container.[9]
-
Location: Keep in a cool, dry, and well-ventilated area.[1][14] Store away from incompatible materials such as strong oxidizing agents and strong acids.[1][14]
-
Environment: Protect from moisture and direct sunlight.[7][9] Piperazine compounds can be hygroscopic.[2]
-
Stability: Studies on other synthetic piperazines in biological matrices show that stability is temperature-dependent. While benzyl piperazines are more stable than phenyl piperazines, storage at room temperature should be avoided to minimize degradation.[15][16] For long-term storage, refrigeration (-20°C) is recommended to ensure compound integrity.[16]
Emergency Response Protocols
Principle: Pre-planning for emergencies is essential to respond safely and effectively to chemical spills or exposures.[12]
First-Aid Measures
| Exposure Route | Protocol |
| Inhalation | Immediately move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2][7] |
| Skin Contact | Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes.[12][13] Use soap for final cleaning.[12] Seek medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15-30 minutes, occasionally lifting the upper and lower eyelids.[6][12] Remove contact lenses if present and easy to do.[6] Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting.[6] Rinse mouth with water. If the person is conscious, give them plenty of water to drink. Seek immediate medical attention.[7] |
Chemical Spill Response
The response varies significantly based on the size of the spill.
Minor Spill (Small quantity, contained within a fume hood):
-
Alert Personnel: Notify others in the immediate area.
-
Containment: Use an appropriate absorbent material (e.g., vermiculite, sand, or commercial spill pillows) to surround and cover the spill.[11][17]
-
Collection: Carefully sweep up the absorbed material and place it into a labeled, sealed container for hazardous waste disposal.[11]
-
Decontamination: Clean the spill area with soap and water.[12]
-
Disposal: Dispose of all contaminated materials, including PPE, as hazardous waste.[13]
Major Spill (Large quantity, outside of a fume hood, or if you are unsure):
-
EVACUATE: Immediately evacuate the area and alert all nearby personnel.[11]
-
ISOLATE: Close the doors to the affected area to contain vapors.
-
CALL FOR HELP: Contact your institution's Environmental Health & Safety (EH&S) department and/or emergency services. Provide the chemical name, location, and estimated quantity of the spill.[12]
-
ASSIST: Attend to any injured or contaminated persons from a safe distance. Await the arrival of the trained emergency response team.[11]
Workflow Diagram: Emergency Spill Response Logic
Caption: Decision workflow for responding to a chemical spill.
References
-
European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). (n.d.). BZP/piperazines drug profile. Retrieved from [Link]
-
Loba Chemie. (n.d.). PIPERAZINE ANHYDROUS FOR SYNTHESIS Safety Data Sheet. Retrieved from [Link]
-
Kopczyńska, M., & Zobel, F. (2018). An In Vitro Study of the Neurotoxic Effects of N-Benzylpiperazine: A Designer Drug of Abuse. Neurotoxicity Research, 33(4), 836–845. Retrieved from [Link]
-
Wikipedia. (n.d.). Benzylpiperazine. Retrieved from [Link]
-
Hassan, Z., et al. (2016). Benzylpiperazine: "A messy drug". Forensic Science International, 265, 46-52. Retrieved from [Link]
-
Environmental Health & Safety Office (EHSO). (2025). EHSO Manual 2025-2026: Spill Control/Emergency Response. Retrieved from [https://www.augusta.edu/services/ehs/chemsafe/manual/ Spill%20Control-Emergency%20Response.pdf]([Link] Spill%20Control-Emergency%20Response.pdf)
-
Wong, B., et al. (2017). Investigation in stability of eight synthetic piperazines in human whole blood under various storage conditions over time. Boston University Theses & Dissertations. Retrieved from [Link]
-
Wong, B., et al. (2018). Stability of Synthetic Piperazines in Human Whole Blood. Journal of Analytical Toxicology, 42(2), 118-125. Retrieved from [Link]
-
Welz, A., & Koba, M. (2020). Piperazine derivatives as dangerous abused compounds. Acta Pharmaceutica, 70(4), 423-441. Retrieved from [Link]
-
University of Toronto Environmental Health & Safety. (n.d.). Chemical Spill Procedures. Retrieved from [Link]
-
University of Manitoba Environmental Health and Safety Office. (n.d.). Chemical Spill Response Procedure. Retrieved from [Link]
-
Florida State University Emergency Management. (n.d.). Chemical Spills. Retrieved from [Link]
-
Princeton University Environmental Health and Safety. (n.d.). Chemical Spill Procedures. Retrieved from [Link]
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- 4. Benzylpiperazine - Wikipedia [en.wikipedia.org]
- 5. Benzylpiperazine: "A messy drug" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biosynth.com [biosynth.com]
- 7. fishersci.com [fishersci.com]
- 8. An In Vitro Study of the Neurotoxic Effects of N-Benzylpiperazine: A Designer Drug of Abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 9. lobachemie.com [lobachemie.com]
- 10. (R)-N-4-Benzyl-2-phenylpiperazine - Safety Data Sheet [chemicalbook.com]
- 11. Chemical Spill Procedures - Environmental Health & Safety [ehs.utoronto.ca]
- 12. EHSO Manual 2025-2026 - Spill Control/Emergency Response [labman.ouhsc.edu]
- 13. ehs.princeton.edu [ehs.princeton.edu]
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- 15. DSpace [open.bu.edu]
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- 17. Chemical Spills | Emergency Management [emergency.fsu.edu]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 4-benzylpiperazine-2-carboxylate
Welcome to the technical support guide for the synthesis of Methyl 4-benzylpiperazine-2-carboxylate. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important piperazine derivative. Here, we provide in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols grounded in established chemical principles.
Section 1: Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, providing probable causes and actionable solutions.
Question 1: My reaction yields are consistently low. What are the primary factors affecting the N-benzylation of Methyl piperazine-2-carboxylate?
Answer: Low yields in the N-benzylation of Methyl piperazine-2-carboxylate are a common issue stemming from several factors, primarily related to reaction kinetics and side reactions.
-
Probable Cause 1: Competing Di-benzylation. The most significant cause of low yield for the desired mono-benzylated product is the formation of the 1,4-dibenzylpiperazine-2-carboxylate byproduct.[1][2] Since the product, Methyl 4-benzylpiperazine-2-carboxylate, is also a secondary amine, it can react with another equivalent of benzyl chloride.
-
Solution: Carefully control the stoichiometry. Use of a slight excess of the starting piperazine ester relative to the benzylating agent can favor mono-alkylation. A common strategy involves using piperazine itself in large excess as both a reactant and a base, though this complicates purification.[3] A more controlled approach is to use a 1:1 molar ratio of reactants and slowly add the benzyl chloride to the reaction mixture to maintain its low concentration, thus minimizing the chance of a second alkylation.
-
Probable Cause 2: Inadequate Base. The reaction generates one equivalent of hydrochloric acid (HCl), which will protonate the amine starting material, rendering it unreactive. An inadequate or inappropriate base will fail to neutralize this acid effectively, stalling the reaction.
-
Solution: Employ at least one equivalent of a non-nucleophilic base to scavenge the acid. Common choices include triethylamine (TEA) or diisopropylethylamine (DIPEA). Inorganic bases like potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) can also be effective, particularly in polar aprotic solvents like acetonitrile or DMF. The choice of base can influence reaction rate and selectivity.
-
Probable Cause 3: Sub-optimal Reaction Conditions. Temperature and solvent play a crucial role. Reactions that are too slow may not reach completion, while excessively high temperatures can promote side reactions and decomposition.
-
Solution: The reaction of piperazine with benzyl chloride is typically conducted at a moderate temperature, such as 65°C in ethanol.[3] Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time and temperature for your specific setup.
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start -> check_stoich; check_stoich -> outcome_stoich_ok [label="Excess Piperazine?"]; outcome_stoich_ok -> check_base [label="Yes"]; outcome_stoich_ok -> solution_stoich [label="No"]; solution_stoich -> check_base;
check_base -> outcome_base_ok [label=">1 eq. Base?"]; outcome_base_ok -> check_conditions [label="Yes"]; outcome_base_ok -> solution_base [label="No"]; solution_base -> check_conditions;
check_conditions -> outcome_conditions_ok [label="Temp. Monitored?"]; outcome_conditions_ok -> end_node [label="Yes"]; outcome_conditions_ok -> solution_conditions [label="No"]; solution_conditions -> end_node; }
Question 2: I am observing a significant amount of a non-polar byproduct in my crude reaction mixture. How can I identify and prevent its formation?
Answer: The most common and significant non-polar byproduct in this synthesis is 1,4-dibenzylpiperazine or its corresponding ester.[2] Its formation is a classic problem in the selective N-alkylation of symmetric diamines.
-
Identification: This byproduct can be readily identified by LC-MS, where it will have a mass corresponding to the addition of two benzyl groups. On a TLC plate, it will appear as a less polar spot (higher Rf value) compared to the mono-benzylated product.
-
Mechanism of Formation: The N-H of the mono-benzylated product remains nucleophilic and can compete with the starting material for the benzylating agent. This competition is what leads to the di-substituted impurity.
// Nodes Piperazine [label="Methyl\npiperazine-2-carboxylate", fillcolor="#F1F3F4", fontcolor="#202124"]; BenzylChloride1 [label="Benzyl Chloride\n(Bn-Cl)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Product [label="Desired Product\n(Mono-benzylated)", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; BenzylChloride2 [label="Benzyl Chloride\n(Bn-Cl)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Byproduct [label="Byproduct\n(Di-benzylated)", style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Piperazine -> Product [label=" k1 (Fast)\nDesired Reaction", color="#34A853", fontcolor="#34A853"]; BenzylChloride1 -> Product [color="#34A853"]; Product -> Byproduct [label=" k2 (Slower)\nSide Reaction", color="#EA4335", fontcolor="#EA4335"]; BenzylChloride2 -> Byproduct [color="#EA4335"];
{rank=same; BenzylChloride1; BenzylChloride2} }
-
Prevention Strategies:
-
Stoichiometric Control: As mentioned previously, using an excess of the starting piperazine is the most direct way to favor mono-alkylation based on probability.
-
Slow Addition: Adding the benzyl chloride dropwise to the reaction mixture keeps its instantaneous concentration low, reducing the likelihood of the product reacting again before all the starting material is consumed.
-
Use of a Protecting Group: For syntheses where purity is paramount, a more robust but longer route involves protecting one of the piperazine nitrogens with an orthogonal protecting group (e.g., Boc or Cbz), performing the benzylation on the free amine, and then deprotecting.[4] This multi-step process offers superior control over selectivity.
-
Question 3: How can I effectively purify Methyl 4-benzylpiperazine-2-carboxylate from the unreacted starting material and the di-benzylated byproduct?
Answer: Purification requires exploiting the differences in polarity and basicity between the components.
-
Solution 1: Column Chromatography. This is the most reliable method for achieving high purity.
-
Stationary Phase: Silica gel is standard.
-
Mobile Phase: A gradient system of a non-polar solvent (like hexanes or ethyl acetate) and a polar solvent (like methanol) is often effective. The addition of a small amount of a basic modifier, such as triethylamine (~1%), to the eluent can prevent peak tailing of the basic amine compounds on the acidic silica gel. The di-benzylated byproduct will elute first, followed by the desired mono-benzylated product, and finally the highly polar starting material.
-
-
Solution 2: Acid-Base Extraction. This technique can be used for a preliminary cleanup to remove the more basic starting material but is less effective at separating the mono- and di-benzylated products from each other.
-
Dissolve the crude mixture in an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash with a dilute aqueous acid solution (e.g., 1M HCl). The more basic starting piperazine may be preferentially protonated and extracted into the aqueous layer, while the less basic mono- and di-benzylated products remain in the organic layer.
-
Separation of the mono- and di-benzylated products would still require chromatography.
-
-
Solution 3: Crystallization/Precipitation. It is possible to selectively precipitate the product or starting materials as a salt. For instance, one procedure describes the precipitation of unreacted piperazine as its dihydrochloride salt, leaving the benzylated product in the solution.[3] This can be an effective method for bulk removal of starting material before a final chromatographic polishing step.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the most common and direct synthetic route? The most frequently cited method is the direct nucleophilic substitution of benzyl chloride with Methyl piperazine-2-carboxylate in the presence of a suitable base and solvent.[3] This one-step approach is favored for its operational simplicity despite the potential challenges with selectivity.
Q2: Are there alternative benzylating agents besides benzyl chloride? Yes, benzyl bromide can be used and is often more reactive than benzyl chloride, which may allow for milder reaction conditions (lower temperature or shorter reaction time). However, it is also more expensive and a more potent lachrymator. Reductive amination, reacting Methyl piperazine-2-carboxylate with benzaldehyde in the presence of a reducing agent like sodium triacetoxyborohydride, is another excellent method that inherently prevents over-alkylation and often produces very clean products.[4]
Q3: How can I effectively monitor the reaction's progress? Thin Layer Chromatography (TLC) is the most common method. Use a mobile phase that gives good separation between the starting material, product, and byproduct spots (e.g., 10% Methanol in Dichloromethane with 1% TEA). Staining with potassium permanganate or ninhydrin can help visualize the spots. For more precise monitoring, especially during optimization, LC-MS is ideal as it provides both retention time and mass information for all components.
Q4: What are the primary safety considerations for this reaction? Benzyl chloride is a lachrymator and a potential carcinogen; it must be handled in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses). Solvents like dichloromethane and chloroform are also hazardous and should be handled with care. The reaction can be exothermic, especially during the addition of reagents, so proper temperature control is advised.
Section 3: Detailed Experimental Protocols
Protocol A: Synthesis via Direct N-Benzylation
This protocol is a representative procedure adapted from literature methods.[3]
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add Methyl piperazine-2-carboxylate (1.0 eq) and a suitable solvent (e.g., absolute ethanol or acetonitrile, ~10 mL per mmol of piperazine).
-
Base Addition: Add potassium carbonate (K₂CO₃, 1.5 eq) or triethylamine (TEA, 1.5 eq) to the stirred solution.
-
Reagent Addition: In a separate container, dissolve benzyl chloride (1.0 eq) in a small amount of the reaction solvent. Add this solution dropwise to the stirred piperazine mixture over 30 minutes at room temperature.
-
Reaction: Heat the reaction mixture to a moderate temperature (e.g., 65-70 °C) and stir. Monitor the reaction by TLC every hour until the starting material is consumed (typically 4-8 hours).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Filter off any inorganic salts (if K₂CO₃ was used).
-
Evaporate the solvent under reduced pressure.
-
Dissolve the residue in dichloromethane (DCM) and wash with water (2x) and then brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product as an oil.
-
-
Purification: Purify the crude oil via silica gel column chromatography using a gradient of ethyl acetate in hexanes, followed by methanol in ethyl acetate if necessary.
A [label="1. Combine Reactants\n(Piperazine Ester, Solvent, Base)", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="2. Slow Addition of\nBenzyl Chloride", fillcolor="#FBBC05", fontcolor="#202124"]; C [label="3. Heat and Stir\n(e.g., 65-70°C)", fillcolor="#F1F3F4", fontcolor="#202124"]; D [label="4. Monitor by TLC/LC-MS\n(Check for SM consumption)", shape=diamond, fillcolor="#FFFFFF", fontcolor="#202124"]; E [label="5. Reaction Workup\n(Filter, Evaporate, Extract)", fillcolor="#F1F3F4", fontcolor="#202124"]; F [label="6. Purification\n(Column Chromatography)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; G [label="7. Characterization\n(NMR, MS)", fillcolor="#34A853", fontcolor="#FFFFFF"];
A -> B -> C -> D; D -> C [label="Incomplete"]; D -> E [label="Complete"]; E -> F -> G; }
Section 4: Data Summary Table
The following table summarizes typical conditions and expected outcomes for the N-benzylation reaction. Actual results may vary based on specific laboratory conditions and reagent purity.
| Parameter | Condition / Value | Rationale / Notes |
| Reactant Ratio | 1.0 eq. Methyl piperazine-2-carboxylate : 1.0 eq. Benzyl Chloride | Minimizes di-benzylation. An excess of piperazine can be used but complicates purification.[3] |
| Base | 1.5 eq. K₂CO₃ or TEA | Neutralizes generated HCl to keep the reaction proceeding. K₂CO₃ is easily filtered off. |
| Solvent | Acetonitrile, Ethanol, or DMF | Polar aprotic solvents (ACN, DMF) or polar protic solvents (EtOH) are effective. |
| Temperature | 60-80 °C | Provides sufficient energy for the reaction without causing significant decomposition. |
| Reaction Time | 4-12 hours | Highly dependent on temperature and reagents. Must be monitored empirically. |
| Typical Yield | 60-85% (after purification) | Yield is heavily influenced by the control of side reactions and purification efficiency. |
| Primary Byproduct | 1,4-Dibenzylpiperazine-2-carboxylate | Arises from the second N-alkylation of the product.[1][2] |
References
-
A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. (n.d.). PubMed Central. [Link]
-
Methods for the catalytic synthesis of piperazine. (2019). ResearchGate. [Link]
- Process for preparing 2-piperazine carboxylic acid derivatives. (1995).
-
Cytotoxic Activity of Piperazin-2-One-Based Structures: Cyclic Imines, Lactams, Aminophosphonates, and Their Derivatives. (2021). National Institutes of Health. [Link]
- Process for the preparation of optically active piperazine-2-carboxylic acid derivatives. (1997).
-
Synthesis of piperazines. (n.d.). Organic Chemistry Portal. [Link]
- Method for the preparation of piperazine and its derivatives. (2001).
-
Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (n.d.). PubMed Central. [Link]
- Process for preparing N-benzyl piperazine. (2005).
-
Molecular Imprinting of Benzylpiperazine: A Comparison of the Self-Assembly and Semi-Covalent Approaches. (2023). MDPI. [Link]
-
BZP/piperazines drug profile. (n.d.). European Monitoring Centre for Drugs and Drug Addiction. [Link]
-
An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. (2003). ResearchGate. [Link]
- The synthetic method of N-benzyl-4-piperidinecarboxaldehyde. (2020).
-
1-benzylpiperazine. (n.d.). Organic Syntheses. [Link]
-
Clandestine synthesis routes for benzylpiperazine salts. (2004). ResearchGate. [Link]
-
Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. (2021). Auburn University Electronic Theses and Dissertations. [Link]
-
BENZYLPIPERAZINE. (2005). SWGDRUG.org. [Link]
-
Impure but not inactive: behavioral pharmacology of dibenzylpiperazine, a common by-product of benzylpiperazine synthesis. (2018). PubMed Central. [Link]
Sources
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- 2. Impure but not inactive: behavioral pharmacology of dibenzylpiperazine, a common by-product of benzylpiperazine synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Improving Yield in Methyl 4-benzylpiperazine-2-carboxylate Synthesis
Prepared by the Office of the Senior Application Scientist
This guide is designed for researchers, medicinal chemists, and process development professionals engaged in the synthesis of Methyl 4-benzylpiperazine-2-carboxylate. We provide in-depth troubleshooting advice, answers to frequently asked questions, and optimized protocols to help you overcome common synthetic challenges and improve your reaction yields and product purity.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems encountered during the synthesis in a direct question-and-answer format, focusing on the underlying chemical principles to empower your experimental design.
Issue 1: Low Yield of Methyl 4-benzylpiperazine-2-carboxylate with Significant 1,4-Dibenzylpiperazine Byproduct
-
Question: My reaction is producing a low yield of the desired mono-benzylated product. TLC and MS analysis confirm a significant amount of a higher molecular weight byproduct, likely the 1,4-dibenzylpiperazine species. How can I improve selectivity for mono-N-benzylation?
-
Answer: This is the most common challenge in the direct alkylation of piperazine derivatives. The two nitrogen atoms have similar nucleophilicity, leading to competitive di-alkylation once the mono-substituted product is formed. The formation of 1,4-dibenzylpiperazine (DBZP) is a known side-product in such reactions[1]. Here are several strategies to enhance mono-selectivity:
-
Stoichiometric Control (Direct Alkylation): The most straightforward approach is to use a large excess of the starting material, Methyl piperazine-2-carboxylate, relative to the benzylating agent (e.g., benzyl bromide or benzyl chloride). Using 3-5 equivalents of the piperazine derivative statistically favors the reaction of benzyl chloride with an unreacted piperazine molecule over the already-substituted product.
-
Slow and Controlled Addition: Add the benzylating agent dropwise to the reaction mixture at a reduced temperature (e.g., 0 °C to room temperature). This maintains a low instantaneous concentration of the electrophile, reducing the likelihood of the mono-benzylated product competing for the reagent[2].
-
Choice of Base and Solvent: In direct alkylation protocols, a non-nucleophilic base like potassium carbonate (K₂CO₃) or triethylamine (TEA) is crucial to neutralize the H-X acid formed without competing with the piperazine nitrogen. Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF) are common solvents that effectively dissolve the reagents[3].
-
Switch to Reductive Amination: Reductive amination is often a more selective method for mono-N-alkylation.[4][5] Reacting Methyl piperazine-2-carboxylate with one equivalent of benzaldehyde in the presence of a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) typically gives high yields of the mono-benzylated product with minimal di-alkylation. The reaction proceeds through an iminium ion intermediate that is rapidly reduced.
-
Issue 2: The Reaction Fails to Proceed or Stalls
-
Question: I have set up the reaction, but after several hours (or overnight), TLC analysis shows only starting material. What are the likely causes?
-
Answer: A stalled reaction can be attributed to several factors related to reagents, conditions, or the specific synthetic route chosen.
-
Inactive Benzylating Agent (Direct Alkylation): Benzyl halides, particularly benzyl bromide, can degrade over time. Ensure you are using a freshly opened bottle or a recently distilled/purified reagent. The presence of acidic impurities can also quench the reaction.
-
Inefficient Reducing Agent (Reductive Amination): Sodium triacetoxyborohydride is hygroscopic and can lose activity if not stored properly. Use a freshly opened bottle and handle it quickly in a dry environment. Other reducing agents like sodium cyanoborohydride (NaCNBH₃) require slightly acidic conditions to be effective, which can be achieved by adding a catalytic amount of acetic acid[6].
-
Insufficient Base (Direct Alkylation): At least two equivalents of base are typically required: one to deprotonate the piperazine salt (if starting from the hydrochloride) and another to scavenge the acid produced during the reaction. An insufficient amount of base will result in the formation of piperazine salts, which are poor nucleophiles.
-
Low Reaction Temperature: While lower temperatures can improve selectivity, some reactions require thermal energy to overcome the activation barrier. If the reaction is clean but stalled at room temperature, consider gently heating the mixture to 50-70 °C, especially when using less reactive alkylating agents like benzyl chloride[7][8].
-
Issue 3: Ester Hydrolysis During Reaction or Workup
-
Question: My final product shows a new spot on TLC and a mass corresponding to the carboxylic acid instead of the methyl ester. How can I prevent this hydrolysis?
-
Answer: The methyl ester group is susceptible to hydrolysis under either strongly acidic or basic conditions, particularly in the presence of water.
-
Avoid Strong Aqueous Bases: During the aqueous workup, use a mild base like saturated sodium bicarbonate (NaHCO₃) solution to neutralize any acid. Avoid using strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH), especially for extended periods.
-
Anhydrous Conditions: Ensure your reaction is run under anhydrous conditions, particularly for direct alkylation where prolonged heating may be required. Use dry solvents and an inert atmosphere (Nitrogen or Argon).
-
pH Control in Reductive Amination: While some reductive amination protocols use a catalytic amount of acetic acid, an excess can lead to ester hydrolysis upon heating or during a lengthy reaction. Use only 0.1 equivalents or omit it if using NaBH(OAc)₃, which does not require an acid catalyst.
-
Frequently Asked Questions (FAQs)
Q1: Which is the superior synthetic route: Direct Alkylation or Reductive Amination?
A1: The "superior" route depends on your specific laboratory constraints, scale, and desired purity profile. Reductive amination is often preferred in modern synthesis for its high selectivity and milder conditions, which are compatible with a wider range of functional groups. Direct alkylation is a more classical approach that can be effective but often requires more careful optimization to control side reactions.
| Feature | Direct N-Alkylation | Reductive Amination |
| Electrophile | Benzyl Halide (e.g., Bn-Br, Bn-Cl) | Benzaldehyde |
| Key Challenge | Over-alkylation (di-substitution)[1] | Reagent sensitivity (esp. NaBH(OAc)₃) |
| Selectivity | Moderate; requires excess amine | High for mono-alkylation[4][5] |
| Byproducts | 1,4-Dibenzylpiperazine, Quaternary salts | Minimal if stoichiometry is controlled |
| Reagent Cost/Safety | Benzyl halides are lachrymatory | Benzaldehyde is less hazardous |
| Typical Yield | 65-85% (with optimization)[9] | 80-95% |
Q2: What are the optimal conditions for N-benzylation of Methyl piperazine-2-carboxylate via reductive amination?
A2: The use of sodium triacetoxyborohydride (NaBH(OAc)₃) in an anhydrous chlorinated solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE) is widely considered the gold standard for this transformation.
-
Reagents:
-
Methyl piperazine-2-carboxylate (1.0 eq)
-
Benzaldehyde (1.0-1.1 eq)
-
Sodium triacetoxyborohydride (1.5-2.0 eq)
-
-
Solvent: Anhydrous Dichloromethane (DCM)
-
Procedure: The amine and aldehyde are first stirred together for 30-60 minutes to pre-form the iminium ion intermediate. The reducing agent is then added portion-wise to control any initial exotherm. The reaction is typically complete within 3-12 hours at room temperature[3].
Q3: How should I purify the final product?
A3: Methyl 4-benzylpiperazine-2-carboxylate is typically an oil or a low-melting solid.
-
Aqueous Workup: After the reaction, quench with a saturated solution of NaHCO₃. Extract the product into an organic solvent like DCM or ethyl acetate. Wash the organic layer with water and then brine to remove inorganic salts and water-soluble impurities.
-
Column Chromatography: This is the most effective method for purification. Use silica gel with a gradient eluent system, typically starting with a non-polar solvent like hexanes and gradually increasing the polarity with ethyl acetate. A small amount of triethylamine (0.5-1%) can be added to the eluent system to prevent the product from streaking on the silica gel, which is slightly acidic.
-
Distillation: For larger scales (>10 g), short-path distillation under high vacuum can be an effective purification method if the product is thermally stable.
Visualizations & Diagrams
The following diagrams illustrate logical troubleshooting steps and a standard experimental workflow.
Caption: Troubleshooting workflow for low reaction yield.
Caption: Experimental workflow for reductive amination synthesis.
Detailed Experimental Protocols
Protocol 1: Synthesis via Reductive Amination
This protocol is recommended for achieving high yield and selectivity.
-
Setup: To a round-bottom flask under a nitrogen atmosphere, add Methyl piperazine-2-carboxylate (1.0 eq) and anhydrous dichloromethane (DCM, approx. 0.1 M concentration).
-
Iminium Formation: Add benzaldehyde (1.1 eq) to the solution. Stir the mixture at room temperature for 30-60 minutes.
-
Reduction: Slowly add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) in several portions over 10 minutes. Be cautious as minor gas evolution may occur[3].
-
Reaction: Stir the reaction mixture at room temperature. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 3-12 hours).
-
Workup: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 15 minutes.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with DCM.
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude oil by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes (e.g., 10% to 50% EtOAc/Hexanes).
Protocol 2: Synthesis via Direct N-Alkylation
This protocol is a viable alternative but requires careful control to minimize byproduct formation.
-
Setup: To a round-bottom flask, add Methyl piperazine-2-carboxylate (3.0 eq), anhydrous potassium carbonate (K₂CO₃, 4.0 eq), and anhydrous acetonitrile (MeCN, approx. 0.2 M).
-
Reagent Addition: In a separate flask, prepare a solution of benzyl bromide (1.0 eq) in a small amount of anhydrous MeCN. Add this solution dropwise to the stirred piperazine suspension at room temperature over 30 minutes.
-
Reaction: Heat the reaction mixture to 60 °C and stir overnight (12-18 hours). Monitor the consumption of benzyl bromide by TLC.
-
Workup: Cool the reaction mixture to room temperature and filter off the inorganic salts, washing the filter cake with MeCN.
-
Concentration: Concentrate the filtrate under reduced pressure.
-
Extraction: Dissolve the resulting residue in ethyl acetate and wash with water, then brine.
-
Drying and Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, concentrate, and purify by silica gel column chromatography as described in the previous protocol.
References
-
ResearchGate. (2024). Reductive Amination by Continuous-Flow Hydrogenation: Direct and Scalable Synthesis of a Benzylpiperazine. Available at: [Link]
-
ResearchGate. (n.d.). Intramolecular reductive amination for the preparation of piperazines. Available at: [Link]
-
PubMed. (2002). Preparation of substituted piperazinones via tandem reductive amination-(N,N'-acyl transfer)-cyclization. Available at: [Link]
- Google Patents. (1971). US3580914A - Derivatives of n-methylpiperazine.
-
ResearchGate. (n.d.). A Dieckmann Cyclization Route to Piperazine-2,5-diones. Available at: [Link]
- Google Patents. (1997). WO1997010222A1 - Method for preparing piperazines.
-
PubMed. (2012). A Dieckmann cyclization route to piperazine-2,5-diones. Available at: [Link]
-
RSC Publishing. (2020). A practical catalytic reductive amination of carboxylic acids. Available at: [Link]
-
ResearchGate. (2002). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. Available at: [Link]
-
MDPI. (2023). Molecular Imprinting of Benzylpiperazine: A Comparison of the Self-Assembly and Semi-Covalent Approaches. Available at: [Link]
- Google Patents. (2020). CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde.
-
University of Minnesota Digital Conservancy. (2012). Application of the Dieckmann Condensation to Pyrrole Diesters. Available at: [Link]
-
PubMed. (1999). Liquid phase combinatorial synthesis of benzylpiperazines. Available at: [Link]
-
European Monitoring Centre for Drugs and Drug Addiction. (n.d.). BZP/piperazines drug profile. Available at: [Link]
- Google Patents. (2005). CN1634901A - Process for preparing N-benzyl piperazine.
-
chemeurope.com. (n.d.). 1-Methyl-4-benzylpiperazine. Available at: [Link]
-
Organic Syntheses. (n.d.). 1-benzylpiperazine. Available at: [Link]
-
Wikipedia. (n.d.). Methylbenzylpiperazine. Available at: [Link]
-
SCIRP. (n.d.). Synthesis of N-Benzyl-3-anilinopropanamides and Cyclization to 4-Hydroxy-4-N-benzylamino-1,2,3,4-tetrahydroquinoline. Available at: [Link]
-
ResearchGate. (2016). Practical synthesis of 2-(4-benzyl-piperazin-1-ylmethyl)-5, 6-dimethoxy-3-methyl-[4][7]benzoquinone hydrochloride. Available at: [Link]
-
MDPI. (n.d.). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Available at: [Link]
-
Science.gov. (n.d.). n-benzyl ethylenediamine derivatives: Topics by Science.gov. Available at: [Link]
-
PubMed. (2025). Base-Mediated Cyclization of N-Benzyl Ketimines with Vinyl Sulfoxides: An Approach to Polysubstituted 1-Pyrrolines. Available at: [Link]
-
PubChem. (n.d.). Methyl Piperazine-2-carboxylate. Available at: [Link]
-
HETEROCYCLES. (2013). efficient synthesis of n-methylamides and amines via 4-(alkylamino)benzyl-n-methylamine as a. Available at: [Link]
-
PubMed Central. (n.d.). Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects. Available at: [Link]
-
Semantic Scholar. (n.d.). Synthesis of Aryl Amine Derivatives from Benzyl Nitriles via Electrocyclization of in Situ Generated N-Silyl Ketene Imines. Available at: [Link]
-
SWGDRUG.org. (2005). BENZYLPIPERAZINE. Available at: [Link]
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- 4. researchgate.net [researchgate.net]
- 5. A practical catalytic reductive amination of carboxylic acids - Chemical Science (RSC Publishing) DOI:10.1039/D0SC02271C [pubs.rsc.org]
- 6. WO1997010222A1 - Method for preparing piperazines - Google Patents [patents.google.com]
- 7. US3580914A - Derivatives of n-methylpiperazine - Google Patents [patents.google.com]
- 8. CN1634901A - Process for preparing N-benzyl piperazine - Google Patents [patents.google.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Troubleshooting Side Reactions in the Preparation of Substituted Piperazines
Welcome to the technical support center for piperazine synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the preparation of substituted piperazines. Here, we provide in-depth, experience-driven answers to frequently asked questions, complete with troubleshooting protocols and mechanistic insights to enhance the success of your synthetic endeavors.
Section 1: N-Alkylation Reactions - The Challenge of Selectivity
Direct N-alkylation of the piperazine ring is a fundamental transformation, yet it is often plagued by a lack of selectivity, leading to a mixture of products that can be difficult to separate. The primary challenge lies in controlling the reaction to favor the desired mono-substituted product over the di-substituted byproduct.
FAQ 1: My N-alkylation of piperazine yields a significant amount of the 1,4-disubstituted byproduct. How can I improve mono-alkylation selectivity?
Root Cause Analysis: The formation of the 1,4-disubstituted byproduct is a common issue stemming from the fact that both nitrogen atoms in the piperazine ring are nucleophilic.[1][2][3] After the first alkylation, the remaining secondary amine is often still reactive enough to compete for the alkylating agent, especially under forcing conditions.[1]
Troubleshooting Strategies:
-
Stoichiometric Control (Excess Piperazine): The most straightforward approach to favor mono-alkylation is to use a large excess of piperazine relative to the alkylating agent (e.g., 5-10 equivalents).[1][3] This statistical approach ensures that the alkylating agent is more likely to encounter an unreacted piperazine molecule than a mono-alkylated one.[1]
-
Reaction Conditions Optimization:
-
Temperature: Lowering the reaction temperature can significantly decrease the rate of the second alkylation, thereby improving selectivity for the mono-alkylated product.[1][2]
-
Slow Addition: Adding the alkylating agent dropwise over an extended period helps maintain a low concentration of the electrophile, further favoring reaction with the more abundant unsubstituted piperazine.[1]
-
Choice of Base: When a base is required to neutralize the acid formed during the reaction, using a milder base (e.g., K₂CO₃, NaHCO₃) can be advantageous.[1][2] Strong bases can deprotonate the mono-substituted product, increasing its nucleophilicity and promoting di-alkylation.[2]
-
-
Use of Protecting Groups: For syntheses demanding high purity and selectivity, employing a protecting group strategy is often the most robust solution.[2][4][5] The tert-butoxycarbonyl (Boc) group is widely used for its stability and ease of removal under acidic conditions.[2][6][7]
Workflow Diagram: Mono-alkylation vs. Di-alkylation
Caption: Control factors in piperazine N-alkylation.
FAQ 2: I'm observing the formation of a water-soluble quaternary ammonium salt. What is causing this and how can it be prevented?
Root Cause Analysis: Quaternary ammonium salt formation, or "over-alkylation," occurs when a nitrogen atom is alkylated twice.[2][8] This is more likely to happen with highly reactive alkylating agents (e.g., methyl iodide, benzyl bromide) and when using strong bases or elevated temperatures.[1][2] The resulting quaternary salt is ionic and thus highly soluble in aqueous media, which can complicate work-up and purification.[2][8]
Troubleshooting Strategies:
-
Reagent and Condition Control:
-
Avoid highly reactive alkylating agents if possible.
-
As with di-alkylation, use lower temperatures and a milder base to reduce the rate of the undesired second alkylation on the same nitrogen.[2]
-
-
Reductive Amination as an Alternative: Reductive amination is an excellent alternative to direct alkylation that completely avoids the possibility of quaternary salt formation.[8][9] This two-step, one-pot process involves the formation of an imine or iminium ion from the piperazine and a carbonyl compound (aldehyde or ketone), followed by its immediate reduction.[9]
Experimental Protocol: Selective Mono-Boc Protection of Piperazine
This protocol is a reliable method to ensure selective mono-functionalization.[10]
| Step | Procedure | Rationale |
| 1. Salt Formation | Dissolve piperazine (2 eq.) in a suitable solvent like Dichloromethane (DCM). Prepare a solution of di-tert-butyl dicarbonate (Boc₂O) (1 eq.) in DCM. | Using excess piperazine helps to statistically favor mono-protection. |
| 2. Boc₂O Addition | Add the Boc₂O solution dropwise to the stirred piperazine solution over several hours at room temperature. | Slow addition helps to control the reaction and minimize the formation of the di-protected byproduct.[2] |
| 3. Stirring | Allow the reaction mixture to stir at room temperature overnight. | Ensures the reaction goes to completion. |
| 4. Work-up | Evaporate the DCM. Add water to the residue. The di-Boc-piperazine byproduct is insoluble and can be removed by filtration.[2] | This step selectively removes the major side product. |
| 5. Isolation | Extract the aqueous filtrate with an organic solvent (e.g., ethyl acetate), dry the organic layers, and concentrate under reduced pressure to obtain the mono-Boc-piperazine. | The desired mono-protected product is more soluble in the aqueous phase at this stage. |
Section 2: Reductive Amination - Common Pitfalls
Reductive amination is a powerful tool for N-alkylation, offering high selectivity and avoiding over-alkylation issues.[9][11] However, the reaction is not without its own set of potential side reactions and challenges.
FAQ 3: My reductive amination reaction is sluggish and gives low yields. What are the likely causes?
Root Cause Analysis: The efficiency of reductive amination depends on the successful formation of the imine or iminium ion intermediate, followed by its effective reduction.[9] Sluggish reactions can be due to several factors, including an inappropriate pH, a deactivated reducing agent, or steric hindrance.
Troubleshooting Strategies:
-
pH Optimization: Imine formation is typically acid-catalyzed, but the amine nucleophile must be in its free base form to react.[9] The optimal pH is usually weakly acidic (pH 4-6). If starting with a piperazine salt, a stoichiometric amount of a non-nucleophilic base (e.g., triethylamine) must be added to liberate the free amine.[9]
-
Choice of Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice as it is mild, tolerant of acidic conditions, and selective for imines over carbonyls.[9] Sodium cyanoborohydride (NaBH₃CN) is also effective but is highly toxic. Sodium borohydride (NaBH₄) can be used but may also reduce the starting aldehyde or ketone, especially at neutral or acidic pH.
-
Solvent and Temperature: Protic solvents like methanol or isopropanol can sometimes accelerate imine formation, but one must be cautious as some reducing agents like NaBH(OAc)₃ can degrade in methanol.[12] Aprotic solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) are commonly used and are generally compatible with most reducing agents.[12] Gentle heating may be required for sterically hindered substrates.
Mechanism Overview: Reductive Amination
Caption: Key steps and potential issues in reductive amination.
Section 3: Cyclization and Arylation Reactions
Building the piperazine core or introducing aryl substituents opens up another set of potential complications, from unexpected ring closures to challenges in catalyst performance.
FAQ 4: During a cyclization reaction to form the piperazine ring, I'm isolating an unexpected five-membered lactam. Why is this happening?
Root Cause Analysis: The formation of a five-membered lactam side product during a planned six-membered piperazine ring cyclization suggests a competing intramolecular reaction pathway. This can occur when a precursor molecule possesses functionalities that allow for an alternative, kinetically favorable 5-endo-trig or 5-exo-trig cyclization. For example, in the synthesis of 3-substituted piperazine-2-acetic acid esters, an intramolecular SN2 ring closure can compete with lactam formation.[13]
Troubleshooting Strategies:
-
Temperature Control: The activation energy for different cyclization pathways can vary. Performing the final neutralization or cyclization step at a lower temperature (e.g., 0 °C) can often favor the desired thermodynamic product over a kinetically favored side product.[13]
-
Protecting Group Strategy: Ensure that the protecting groups used are orthogonal and that their removal conditions do not inadvertently trigger side reactions. The choice of protecting groups on the nitrogen atoms can influence the conformation of the open-chain precursor, potentially favoring one cyclization pathway over another.
FAQ 5: My Buchwald-Hartwig amination to create an N-arylpiperazine is giving low yields, and I suspect catalyst deactivation. What should I consider?
Root Cause Analysis: The Buchwald-Hartwig amination is a powerful palladium-catalyzed C-N cross-coupling reaction.[14][15] However, its success is highly dependent on the careful selection of the catalyst, ligand, base, and solvent, as well as the exclusion of oxygen.[14][15] Low yields can result from an ill-suited ligand, an inappropriate base, or catalyst decomposition. The presence of two nitrogen atoms in piperazine can also lead to catalyst inhibition.[16][17]
Troubleshooting Strategies:
-
Ligand Selection: The choice of phosphine ligand is critical.[14] For less reactive aryl chlorides, sterically hindered and electron-rich ligands are often necessary to promote the oxidative addition and reductive elimination steps of the catalytic cycle.[14]
-
Base and Solvent: The base not only neutralizes the acid produced but also participates in the catalytic cycle. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used. The solvent must be anhydrous and is typically an aprotic polar solvent like toluene or dioxane.
-
Inert Atmosphere: The Pd(0) active catalyst is sensitive to oxidation. It is crucial to thoroughly degas the solvent and maintain an inert atmosphere (e.g., argon or nitrogen) throughout the reaction.[14]
-
Mono-protection: Using a mono-protected piperazine, such as N-Boc-piperazine, is highly recommended.[11][14] This prevents the formation of di-arylated products and can also mitigate issues with the free secondary amine coordinating to and inhibiting the palladium catalyst.
Summary of Conditions for Key Synthetic Routes
| Reaction Type | Key Parameters to Control | Common Side Products | Mitigation Strategy |
| N-Alkylation | Stoichiometry, Temperature, Reagent Reactivity, Base Strength | 1,4-Disubstitution, Quaternary Salts[2] | Use excess piperazine, low temperature, slow addition, mild base, or protecting groups.[1][2] |
| Reductive Amination | pH, Reducing Agent, Solvent | Unreacted starting materials, Aldehyde/Ketone reduction | Optimize pH (weakly acidic), use NaBH(OAc)₃, choose appropriate solvent.[9] |
| Buchwald-Hartwig | Ligand, Base, Inert Atmosphere, Substrate | Di-arylation, Hydrodehalogenation | Use mono-protected piperazine, select appropriate ligand/base combination, ensure anaerobic conditions.[14][15] |
| Cyclization | Temperature, Precursor Design | Alternative ring systems (e.g., lactams)[13] | Lower reaction temperature, strategic use of protecting groups.[13] |
References
- Buck, J. S., et al. (1951). Protecting Groups in the Synthesis of Unsymmetrical Piperazines. Journal of the American Chemical Society.
- BenchChem Technical Support Team. (2025).
- Pazdera, P., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules.
- BenchChem Technical Support Team. (2025). Technical Support Center: Alkylation Reactions of 1-(2-chloroethyl)piperazine Hydrochloride. BenchChem.
- Organic Chemistry Portal. Synthesis of piperazines.
- Chamakuri, S., et al. (2022).
- Reddit User Discussion. (2024).
- Baltzly, R., & Lorz, E. (1959). Purification of piperazine.
- De Kimpe, N., et al. (2015). Efficient one-pot synthesis of enantiomerically pure N-protected-α-substituted piperazines from readily available α-amino acids. New Journal of Chemistry.
- Rossi, F., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Pharmaceuticals.
- Durand, C., & Szostak, M. (2021).
- Durand, C., & Szostak, M. (2021).
- Ambeed.com. Reactions of Piperazines.
- Reddy, M. V. R., et al. (2018).
- Reilly, S. W., & Mach, R. H. (2016). Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. Organic Letters.
- BenchChem Technical Support Team. (2025).
- BenchChem Technical Support Team. (2025). Technical Support Center: Optimizing Piperazine Synthesis. BenchChem.
- BenchChem Technical Support Team. (2025). Application Notes and Protocols for Reductive Amination Reactions with Piperazin-2-ylmethanol Dihydrochloride. BenchChem.
- Srinivasan, A., & Chandrashekar, T. K. (2006). Piperazine Bridged Thianorrole Dimer. Organic Letters.
- ResearchGate.
- BenchChem Technical Support Team. (2025).
- Szostak, M., & Durand, C. (2021).
- ResearchGate. (2025). Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis.
- ResearchGate. (2025). Complex formation reactions between [Pd(piperazine)(H2O)2]2+ and biorelevant ligands: synthesis and equilibrium constants.
- ResearchGate. (2025). A Practical Synthesis of Differentially Protected 2-(Hydroxymethyl)piperazines.
- BenchChem Technical Support Team. (2025). An In-depth Technical Guide to the Chemical Properties of Boc-Protected Piperazine Linkers. BenchChem.
- BOC Sciences. (2024).
- Wikipedia.
- Pazdera, P., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. MDPI.
- Wikipedia.
- ResearchGate Discussion. (2013). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?
- University of Florida Digital Collections. (1955). Derivatives of Piperazine. XXI. Syntheses of Some Unsymmetrical 1,4-Disubstituted-2-methylpiperazines.
- Hultquist, M. E. (1950). Preparation of n-substituted piperazines.
- MacMillan, D. W. C., et al. (2022). Visible Light-Mediated, Diastereoselective Epimerization of Morpholines and Piperazines to More Stable Isomers. Journal of the American Chemical Society.
- Google Patents. (2019). Synthesis method of N-Boc piperazine (CN108033931B).
- Wikipedia. Piperazine.
- ResearchGate Discussion. (2013). What are probably the best conditions to perform monoalkylation in piperazine with an primary alkyl iodide?
- BenchChem Technical Support Team. (2025). A Comparative Guide to Alkylating Agents for Piperazine Substitution. BenchChem.
- Daina, A., et al. (2021). Recent Advances in the Use of the Dimerization Strategy as a Means to Increase the Biological Potential of Natural or Synthetic Molecules. Molecules.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
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- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. reddit.com [reddit.com]
- 13. A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 16. mdpi.com [mdpi.com]
- 17. par.nsf.gov [par.nsf.gov]
Technical Support Center: Purification of Methyl 4-benzylpiperazine-2-carboxylate
Welcome to the technical support center for the purification of methyl 4-benzylpiperazine-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical solutions for common challenges encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude methyl 4-benzylpiperazine-2-carboxylate?
A1: The primary impurities often depend on the synthetic route. However, common contaminants include:
-
Unreacted starting materials: Such as piperazine-2-carboxylic acid methyl ester and benzyl chloride (or other benzylating agents).
-
Di-substituted byproducts: Formation of 1,4-dibenzylpiperazine-2-carboxylate is a frequent issue, especially if an excess of the benzylating agent is used.[1]
-
Solvent and reagent residues: Residual solvents from the reaction and workup, as well as any catalysts or bases used.
-
Degradation products: Piperazine rings can be susceptible to oxidation or hydrolysis, particularly under harsh reaction or purification conditions.[1]
Q2: My compound appears oily and won't crystallize. What should I do?
A2: Oiling out during crystallization is a common problem. Here are several strategies to induce crystallization:
-
Solvent System Modification: The issue may be that your compound is too soluble in the chosen solvent. Try switching to a solvent in which the compound has lower solubility at colder temperatures. A co-solvent system, using a "good" solvent to dissolve the compound and a "poor" solvent to induce precipitation, can be very effective.[2]
-
Temperature Control: After dissolving your compound in a minimal amount of hot solvent, allow it to cool slowly to room temperature before moving it to a colder environment like an ice bath or refrigerator.[3] Rapid cooling can often lead to oiling out.
-
Seeding: If you have a small amount of pure, crystalline material, adding a "seed" crystal to the supersaturated solution can initiate crystallization.
-
Scratching: Gently scratching the inside of the flask with a glass rod at the solvent-air interface can create nucleation sites for crystal growth.
Q3: I'm seeing significant tailing of my compound's peak during reverse-phase HPLC analysis. How can I improve the peak shape?
A3: Peak tailing for basic compounds like piperazine derivatives is often due to interactions with residual acidic silanol groups on the silica-based stationary phase.[4] To mitigate this:
-
Use a Mobile Phase Additive: Incorporating a competing base like triethylamine (TEA) or an ion-pairing agent can mask the active sites on the column. Adding 0.1% trifluoroacetic acid (TFA) or formic acid to the mobile phase will protonate the piperazine, which can also improve peak symmetry.[4]
-
Adjust the pH: Operating at a low pH (e.g., 2-3) ensures the piperazine is fully protonated, leading to better peak shape.[4]
-
Consider an Alternative Stationary Phase: Columns with different stationary phases, such as phenyl or cyano-based columns, may offer different selectivity and improved peak shape for basic compounds.[4]
Q4: My yield is very low after column chromatography. What could be the cause?
A4: Low recovery from column chromatography can be frustrating. Here are some potential causes and solutions:
-
Irreversible Adsorption: The basic nitrogen atoms of the piperazine ring can strongly interact with the acidic silica gel, leading to irreversible adsorption.[5]
-
Solution: Consider using an amine-functionalized silica gel or adding a small amount of a competing amine, like triethylamine, to your eluent.[5]
-
-
Column Overloading: Loading too much crude material onto the column can lead to poor separation and product loss. A general guideline is to load 1-5% of the mass of the stationary phase.[2]
-
Compound Decomposition: The compound may be unstable on silica gel.
-
Solution: Minimize the time the compound spends on the column by using a faster flow rate or a steeper solvent gradient. Neutral alumina can sometimes be a less harsh alternative to silica gel.
-
Troubleshooting Guides
Issue 1: Poor Separation of Di-substituted Byproduct in Column Chromatography
Troubleshooting Workflow
Caption: Troubleshooting workflow for separating di-substituted byproduct.
Detailed Steps & Explanations
-
Optimize TLC First: Before committing to a large column, perfect your separation on a Thin Layer Chromatography (TLC) plate. The ideal eluent should give a good separation between your desired product and the di-substituted byproduct, with an Rf value for your product around 0.3-0.4.[3]
-
Modify the Mobile Phase:
-
Add a Competing Base: As piperazines are basic, they can streak on silica gel.[5] Adding a small amount (0.1-1%) of triethylamine (TEA) or ammonia to your eluent can significantly improve peak shape and resolution by neutralizing the acidic sites on the silica.
-
Solvent Selection: A common eluent system for compounds of this polarity is a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate.
-
-
Employ Gradient Elution: If a single solvent system (isocratic elution) doesn't provide adequate separation, a gradient elution is recommended. Start with a lower polarity mobile phase and gradually increase the polarity. A shallow gradient will provide the best resolution.
-
Consider an Alternative Stationary Phase: If separation on standard silica gel is still problematic, an amine-functionalized silica may provide better results by minimizing the strong acid-base interactions that cause peak tailing and poor separation.[5]
-
Alternative Purification: Recrystallization via Salt Formation: Given the basic nature of the piperazine nitrogens, forming a salt can be an effective purification strategy.[4] By treating the crude mixture with an acid (e.g., HCl in ethanol), the mono-benzylated product may selectively precipitate as its salt, leaving the less basic di-benzylated byproduct in the mother liquor.
Issue 2: Product is Contaminated with Starting Material (Piperazine-2-carboxylate ester)
Troubleshooting Workflow
Caption: Decision tree for removing unreacted starting material.
Detailed Steps & Explanations
-
Liquid-Liquid Extraction (Acid Wash): Take advantage of the differing basicities of the starting material and the product. The starting piperazine ester has a free secondary amine, making it more basic than the tertiary amine product.
-
Protocol: Dissolve the crude product in an organic solvent (e.g., ethyl acetate, dichloromethane). Wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). The more basic starting material will be protonated and move into the aqueous layer as its salt. The desired product should remain in the organic layer.
-
Caution: Be sure to neutralize the aqueous layer with a base (e.g., NaOH) and extract back into an organic solvent if you wish to recover the unreacted starting material.
-
-
Column Chromatography: If an acid wash is not sufficient, column chromatography is the next step. The starting material is typically more polar than the N-benzylated product due to the presence of the N-H bond. Therefore, the desired product should elute first from the column.
-
Recrystallization: If there is a significant difference in the solubility profiles of the product and the starting material, recrystallization can be an effective and scalable purification method.[2]
Experimental Protocols
Protocol 1: Column Chromatography for General Purification
This protocol provides a general guideline for purifying methyl 4-benzylpiperazine-2-carboxylate using silica gel chromatography.
Materials:
-
Crude methyl 4-benzylpiperazine-2-carboxylate
-
Silica gel (60 Å, 230-400 mesh)
-
Solvents: Hexanes, Ethyl Acetate (EtOAc), Triethylamine (TEA) (all HPLC grade)
-
Glass chromatography column
-
Collection tubes
-
TLC plates, chamber, and UV lamp
Procedure:
-
Eluent Selection: Using TLC, determine a suitable eluent system. Start with a 9:1 Hexanes:EtOAc mixture and gradually increase the polarity. Add 0.5% TEA to all eluent mixtures to improve peak shape. The target Rf for the product should be ~0.3.[3]
-
Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the packing is uniform to prevent channeling.[3]
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Alternatively, for less soluble materials, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.[3]
-
Elution: Begin eluting with the low-polarity solvent system. If using a gradient, slowly increase the proportion of ethyl acetate. Maintain a consistent flow rate.
-
Fraction Collection & Analysis: Collect fractions and monitor the separation by TLC. Spot each fraction on a TLC plate, develop the plate in the eluent, and visualize the spots under a UV lamp.[3]
-
Pooling and Evaporation: Combine the fractions containing the pure product. Remove the solvent using a rotary evaporator to yield the purified compound.
-
Purity Confirmation: Confirm the purity of the final product using analytical techniques such as HPLC, LC-MS, and NMR.[6][7]
Protocol 2: Purification via Recrystallization from a Co-Solvent System
This protocol is useful when the product is an oil at room temperature or when column chromatography is not ideal.
Materials:
-
Crude methyl 4-benzylpiperazine-2-carboxylate
-
"Good" solvent (e.g., Isopropyl alcohol, Ethanol)
-
"Poor" solvent (e.g., Hexanes, Heptane, Water)
-
Erlenmeyer flask
-
Heating source (hot plate)
-
Ice bath
-
Büchner funnel and filter paper
Procedure:
-
Dissolution: Place the crude material in an Erlenmeyer flask. Add the minimum amount of the hot "good" solvent required to fully dissolve the compound.[2]
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them. This must be done quickly to prevent premature crystallization.[3]
-
Induce Crystallization: While the solution is still warm, slowly add the "poor" solvent dropwise until the solution becomes slightly cloudy (turbid). This indicates the solution is saturated.
-
Add "Good" Solvent: Add a few more drops of the hot "good" solvent until the solution becomes clear again.
-
Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Do not disturb the flask during this time.
-
Maximize Crystal Formation: Once the flask has reached room temperature, place it in an ice bath or refrigerator for at least 30 minutes to maximize crystal formation.[2]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold "poor" solvent to remove any remaining soluble impurities.[3]
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Purity Assessment
Ensuring the purity of the final compound is critical. A combination of the following analytical techniques is recommended:
| Technique | Information Provided | Common Observations for Piperazine Derivatives |
| HPLC-UV | Quantitative purity assessment, detection of UV-active impurities. | Piperazine itself lacks a strong chromophore; derivatization with agents like NBD-Cl may be needed for trace analysis.[6][8] |
| LC-MS | Confirmation of molecular weight, identification of impurities and byproducts. | Provides definitive mass data for the target compound and potential impurities like di-substituted products.[7] |
| ¹H NMR | Structural confirmation, detection of proton-containing impurities. | Look for the characteristic benzyl and piperazine ring protons. Integration can help quantify impurities. |
| GC-MS | Analysis of volatile impurities. | May require derivatization for piperazine derivatives to improve volatility and chromatographic performance.[7] |
References
- BenchChem. (2025).
- BenchChem. (2025).
- BenchChem. (2025). Application Notes and Protocols for the Purification of 3-piperazin-1-yl-1H-pyridazin-6-one.
- MDPI. (n.d.). Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs.
- Biotage. (2023). Is there an easy way to purify organic amines?.
- BenchChem. (2025).
- BenchChem. (n.d.). Technical Support Center: Purification of Piperazine-Containing Compounds.
- JOCPR. (n.d.).
Sources
Technical Support Center: Resolving Impurities in Methyl 4-benzylpiperazine-2-carboxylate Samples
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Methyl 4-benzylpiperazine-2-carboxylate. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to help you identify, resolve, and prevent impurities in your samples. Our approach is grounded in established scientific principles and practical, field-proven experience to ensure the integrity of your research.
I. Understanding the Impurity Profile of Methyl 4-benzylpiperazine-2-carboxylate
The purity of Methyl 4-benzylpiperazine-2-carboxylate is paramount for reproducible and reliable experimental results. Impurities can arise from various stages, including synthesis, work-up, and storage. A thorough understanding of the synthetic route is the first step in predicting potential impurities.
A common synthetic pathway to Methyl 4-benzylpiperazine-2-carboxylate involves the N-alkylation of a piperazine-2-carboxylate derivative with a benzylating agent.[1] This reaction, while generally efficient, can lead to several predictable impurities.
II. Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered when working with Methyl 4-benzylpiperazine-2-carboxylate, providing both the "what to do" and the critical "why you're doing it."
Q1: I'm seeing an unexpected peak in my HPLC/GC-MS analysis. How do I identify it?
Answer:
Identifying unknown peaks requires a systematic approach. The most likely culprits are process-related impurities from the synthesis or degradation products.
Common Process-Related Impurities:
-
Unreacted Starting Materials:
-
Methyl piperazine-2-carboxylate: This is the precursor amine to which the benzyl group is attached. Its presence indicates an incomplete reaction.
-
Benzyl Halide (e.g., Benzyl Bromide or Chloride): The alkylating agent used in the synthesis. Residual amounts may be present if not quenched or removed properly.
-
-
Byproducts:
-
1,4-Dibenzylpiperazine-2-carboxylate: This results from the over-alkylation of the desired product, where a second benzyl group attaches to the other nitrogen of the piperazine ring. This is a common byproduct in the synthesis of N-benzylated piperazines.[2]
-
Salts: Inorganic salts formed during the reaction or work-up (e.g., triethylamine hydrochloride if triethylamine is used as a base).
-
Common Degradation Products:
-
4-Benzylpiperazine-2-carboxylic acid: This is the result of the hydrolysis of the methyl ester group. This can occur if the sample is exposed to moisture, acidic, or basic conditions.[3]
Troubleshooting Workflow for Impurity Identification:
Caption: Workflow for identifying unknown impurities.
Q2: My sample purity is consistently low. What are the likely causes and how can I improve it?
Answer:
Consistently low purity often points to suboptimal reaction conditions or inadequate purification.
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Incomplete Reaction | The N-alkylation of Methyl piperazine-2-carboxylate may not have gone to completion. | Optimize Reaction Conditions: Increase reaction time, temperature, or the molar ratio of the benzylating agent. Monitor the reaction progress by TLC or HPLC to ensure full conversion of the starting material. |
| Over-alkylation | The use of a strong base or excess benzylating agent can promote the formation of 1,4-dibenzylpiperazine-2-carboxylate. | Control Stoichiometry: Use a milder base (e.g., K2CO3) and carefully control the stoichiometry of the benzylating agent. Add the benzylating agent dropwise to the reaction mixture to maintain a low concentration.[1] |
| Inadequate Purification | Simple extraction or precipitation may not be sufficient to remove closely related impurities. | Employ Chromatographic Purification: Silica gel column chromatography is often effective for separating the desired product from starting materials and byproducts. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate) is a good starting point.[1] |
Q3: I suspect my sample is degrading upon storage. How can I prevent this?
Answer:
The primary degradation pathway for Methyl 4-benzylpiperazine-2-carboxylate is the hydrolysis of the methyl ester to the corresponding carboxylic acid.[3] This is accelerated by the presence of moisture and extreme pH conditions.
Storage Recommendations:
-
Temperature: Store at -20°C for long-term stability.[2]
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to moisture and air.
-
Container: Use a tightly sealed, amber glass vial to protect from light and moisture.
Stability Considerations:
Piperazine derivatives can also be susceptible to oxidation.[4] While specific data for Methyl 4-benzylpiperazine-2-carboxylate is limited, it is prudent to avoid prolonged exposure to air and light.
III. Experimental Protocols
Protocol 1: Analytical HPLC-UV Method for Purity Assessment
This protocol provides a general method for the analysis of Methyl 4-benzylpiperazine-2-carboxylate and its common impurities. Method validation and optimization are recommended for specific applications.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase:
-
A: 0.1% Trifluoroacetic acid (TFA) in Water
-
B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile
-
-
Gradient:
-
Start with a low percentage of B (e.g., 10-20%) and gradually increase to a high percentage (e.g., 90-95%) over 20-30 minutes.
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm (due to the benzene ring of the benzyl group).
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve a small amount of the sample in the mobile phase starting condition (e.g., 1 mg/mL).
Rationale for Method Parameters:
-
C18 Column: Provides good retention and separation for moderately polar compounds like piperazine derivatives.
-
TFA in Mobile Phase: Acts as an ion-pairing agent, improving peak shape for basic compounds like piperazines by minimizing tailing.
-
Gradient Elution: Necessary to elute both the more polar starting materials and the less polar dibenzylated byproduct within a reasonable timeframe.
Protocol 2: Purification by Silica Gel Column Chromatography
This protocol outlines a general procedure for the purification of Methyl 4-benzylpiperazine-2-carboxylate.
-
Stationary Phase: Silica gel (60 Å, 230-400 mesh).
-
Eluent System: A gradient of ethyl acetate in hexanes. Start with a low polarity mixture (e.g., 10% ethyl acetate in hexanes) and gradually increase the polarity.
-
Procedure:
-
Prepare a slurry of silica gel in the initial, low-polarity eluent and pack the column.
-
Dissolve the crude sample in a minimal amount of dichloromethane or the initial eluent.
-
Load the sample onto the top of the silica gel bed.
-
Begin elution with the low-polarity mobile phase, collecting fractions.
-
Gradually increase the percentage of ethyl acetate in the mobile phase to elute the compounds.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and evaporate the solvent under reduced pressure.
-
Elution Order Rationale:
Generally, the less polar compounds will elute first. The expected elution order is:
-
1,4-Dibenzylpiperazine-2-carboxylate (least polar)
-
Methyl 4-benzylpiperazine-2-carboxylate (desired product)
-
Methyl piperazine-2-carboxylate (more polar)
Caption: General workflow for chromatographic purification.
IV. References
-
Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Indian Journal of Heterocyclic Chemistry. Available at:
-
Application Notes and Protocols: N-Alkylation of Benzyl Piperazine-1-Carboxylate. Benchchem. Available at:
-
Analytical Studies on N-Benzylpiperazine and 1-(3-Trifluoromethylphenyl)piperazine- A New Class of Designer Drug of Abuse. Malaysian Journal of Forensic Sciences. Available at:
-
The synthetic method of N-benzyl-4-piperidinecarboxaldehyde. Google Patents. Available at:
-
N-Benzyl-1-(trimethylsilyl)methanamine. Organic Syntheses. Available at:
-
1-BENZYLPIPERAZINE. Organic Syntheses. Available at:
-
Process for preparing 2-piperazine carboxylic acid derivatives. Google Patents. Available at:
-
Process for preparing N-benzyl piperazine. Google Patents. Available at:
-
N-benzylpiperazine derivatives, process for their preparation and pharmaceutical compositions containing them. Google Patents. Available at:
-
A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylate to 5-chloro- pyrazine-2-carboxylic acid. Journal of Chemical and Pharmaceutical Research. Available at:
-
HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica-Drug Research. Available at:
-
Process for preparing 2-piperazine carboxylic acid derivatives. Google Patents. Available at:
-
Methyl piperazine-2-carboxylate hydrochloride. Evident-Europe. Available at:
-
Identification of imatinib mesylate degradation products obtained under stress conditions. Journal of Pharmaceutical and Biomedical Analysis. Available at:
-
Piperazine-2-carboxylic acid derivatives as MTDLs anti-Alzheimer agents: Anticholinesterase activity, mechanistic aspect, and molecular modeling studies. Bioorganic Chemistry. Available at:
-
Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University Electronic Theses and Dissertations. Available at:
-
Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. United Nations Office on Drugs and Crime. Available at:
-
Differentiation of methylbenzylpiperazines (MBPs) and benzoylpiperazine (BNZP) using GC-MS and GC-IRD. Drug Testing and Analysis. Available at:
-
Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. ResearchGate. Available at:
-
Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research. Available at:
-
Methyl Piperazine-2-carboxylate. PubChem. Available at:
-
Methyl (R)-1-Boc-piperazine-2-carboxylate. American Elements. Available at:
-
Solutions for Pharmaceutical Impurities. Shimadzu. Available at:
-
A Novel N-Benzylation of Phenothiazine with Benzyl Alcohols Activated by n-Propylphosphonic Acid Anhydride (T3P®). ResearchGate. Available at:
-
New piperazine-carboxylic acid esters. Google Patents. Available at:
-
Synthesis of substituted N-heterocycles by N-benzylation. Organic Chemistry Portal. Available at: ##
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Methyl 4-benzylpiperazine-2-carboxylate. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to help you identify, resolve, and prevent impurities in your samples. Our approach is grounded in established scientific principles and practical, field-proven experience to ensure the integrity of your research.
I. Understanding the Impurity Profile of Methyl 4-benzylpiperazine-2-carboxylate
The purity of Methyl 4-benzylpiperazine-2-carboxylate is paramount for reproducible and reliable experimental results. Impurities can arise from various stages, including synthesis, work-up, and storage. A thorough understanding of the synthetic route is the first step in predicting potential impurities.
A common synthetic pathway to Methyl 4-benzylpiperazine-2-carboxylate involves the N-alkylation of a piperazine-2-carboxylate derivative with a benzylating agent.[1] This reaction, while generally efficient, can lead to several predictable impurities.
II. Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered when working with Methyl 4-benzylpiperazine-2-carboxylate, providing both the "what to do" and the critical "why you're doing it."
Q1: I'm seeing an unexpected peak in my HPLC/GC-MS analysis. How do I identify it?
Answer:
Identifying unknown peaks requires a systematic approach. The most likely culprits are process-related impurities from the synthesis or degradation products.
Common Process-Related Impurities:
-
Unreacted Starting Materials:
-
Methyl piperazine-2-carboxylate: This is the precursor amine to which the benzyl group is attached.[5] Its presence indicates an incomplete reaction.
-
Benzyl Halide (e.g., Benzyl Bromide or Chloride): The alkylating agent used in the synthesis. Residual amounts may be present if not quenched or removed properly.
-
-
Byproducts:
-
1,4-Dibenzylpiperazine-2-carboxylate: This results from the over-alkylation of the desired product, where a second benzyl group attaches to the other nitrogen of the piperazine ring. This is a common byproduct in the synthesis of N-benzylated piperazines.[2]
-
Salts: Inorganic salts formed during the reaction or work-up (e.g., triethylamine hydrochloride if triethylamine is used as a base).
-
Common Degradation Products:
-
4-Benzylpiperazine-2-carboxylic acid: This is the result of the hydrolysis of the methyl ester group. This can occur if the sample is exposed to moisture, acidic, or basic conditions.[3]
Troubleshooting Workflow for Impurity Identification:
Caption: Workflow for identifying unknown impurities.
Q2: My sample purity is consistently low. What are the likely causes and how can I improve it?
Answer:
Consistently low purity often points to suboptimal reaction conditions or inadequate purification.
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Incomplete Reaction | The N-alkylation of Methyl piperazine-2-carboxylate may not have gone to completion. | Optimize Reaction Conditions: Increase reaction time, temperature, or the molar ratio of the benzylating agent. Monitor the reaction progress by TLC or HPLC to ensure full conversion of the starting material. |
| Over-alkylation | The use of a strong base or excess benzylating agent can promote the formation of 1,4-dibenzylpiperazine-2-carboxylate. | Control Stoichiometry: Use a milder base (e.g., K2CO3) and carefully control the stoichiometry of the benzylating agent. Add the benzylating agent dropwise to the reaction mixture to maintain a low concentration.[1] |
| Inadequate Purification | Simple extraction or precipitation may not be sufficient to remove closely related impurities. | Employ Chromatographic Purification: Silica gel column chromatography is often effective for separating the desired product from starting materials and byproducts. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate) is a good starting point.[1] |
Q3: I suspect my sample is degrading upon storage. How can I prevent this?
Answer:
The primary degradation pathway for Methyl 4-benzylpiperazine-2-carboxylate is the hydrolysis of the methyl ester to the corresponding carboxylic acid.[3] This is accelerated by the presence of moisture and extreme pH conditions.
Storage Recommendations:
-
Temperature: Store at -20°C for long-term stability.
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to moisture and air.
-
Container: Use a tightly sealed, amber glass vial to protect from light and moisture.
Stability Considerations:
Piperazine derivatives can also be susceptible to oxidation. While specific data for Methyl 4-benzylpiperazine-2-carboxylate is limited, it is prudent to avoid prolonged exposure to air and light.
III. Experimental Protocols
Protocol 1: Analytical HPLC-UV Method for Purity Assessment
This protocol provides a general method for the analysis of Methyl 4-benzylpiperazine-2-carboxylate and its common impurities. Method validation and optimization are recommended for specific applications.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase:
-
A: 0.1% Trifluoroacetic acid (TFA) in Water
-
B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile
-
-
Gradient:
-
Start with a low percentage of B (e.g., 10-20%) and gradually increase to a high percentage (e.g., 90-95%) over 20-30 minutes.
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm (due to the benzene ring of the benzyl group).
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve a small amount of the sample in the mobile phase starting condition (e.g., 1 mg/mL).
Rationale for Method Parameters:
-
C18 Column: Provides good retention and separation for moderately polar compounds like piperazine derivatives.
-
TFA in Mobile Phase: Acts as an ion-pairing agent, improving peak shape for basic compounds like piperazines by minimizing tailing.
-
Gradient Elution: Necessary to elute both the more polar starting materials and the less polar dibenzylated byproduct within a reasonable timeframe.
Protocol 2: Purification by Silica Gel Column Chromatography
This protocol outlines a general procedure for the purification of Methyl 4-benzylpiperazine-2-carboxylate.
-
Stationary Phase: Silica gel (60 Å, 230-400 mesh).
-
Eluent System: A gradient of ethyl acetate in hexanes. Start with a low polarity mixture (e.g., 10% ethyl acetate in hexanes) and gradually increase the polarity.
-
Procedure:
-
Prepare a slurry of silica gel in the initial, low-polarity eluent and pack the column.
-
Dissolve the crude sample in a minimal amount of dichloromethane or the initial eluent.
-
Load the sample onto the top of the silica gel bed.
-
Begin elution with the low-polarity mobile phase, collecting fractions.
-
Gradually increase the percentage of ethyl acetate in the mobile phase to elute the compounds.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and evaporate the solvent under reduced pressure.
-
Elution Order Rationale:
Generally, the less polar compounds will elute first. The expected elution order is:
-
1,4-Dibenzylpiperazine-2-carboxylate (least polar)
-
Methyl 4-benzylpiperazine-2-carboxylate (desired product)
-
Methyl piperazine-2-carboxylate (more polar)
Caption: General workflow for chromatographic purification.
IV. References
-
Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Indian Journal of Heterocyclic Chemistry. Available at:
-
Application Notes and Protocols: N-Alkylation of Benzyl Piperazine-1-Carboxylate. Benchchem. Available at:
-
Analytical Studies on N-Benzylpiperazine and 1-(3-Trifluoromethylphenyl)piperazine- A New Class of Designer Drug of Abuse. Malaysian Journal of Forensic Sciences. Available at:
-
The synthetic method of N-benzyl-4-piperidinecarboxaldehyde. Google Patents. Available at:
-
N-Benzyl-1-(trimethylsilyl)methanamine. Organic Syntheses. Available at:
-
1-BENZYLPIPERAZINE. Organic Syntheses. Available at:
-
Process for preparing 2-piperazine carboxylic acid derivatives. Google Patents. Available at:
-
Process for preparing N-benzyl piperazine. Google Patents. Available at:
-
N-benzylpiperazine derivatives, process for their preparation and pharmaceutical compositions containing them. Google Patents. Available at:
-
A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylate to 5-chloro- pyrazine-2-carboxylic acid. Journal of Chemical and Pharmaceutical Research. Available at:
-
HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica-Drug Research. Available at:
-
Process for preparing 2-piperazine carboxylic acid derivatives. Google Patents. Available at:
-
Methyl piperazine-2-carboxylate hydrochloride. Evident-Europe. Available at:
-
Identification of imatinib mesylate degradation products obtained under stress conditions. Journal of Pharmaceutical and Biomedical Analysis. Available at:
-
Piperazine-2-carboxylic acid derivatives as MTDLs anti-Alzheimer agents: Anticholinesterase activity, mechanistic aspect, and molecular modeling studies. Bioorganic Chemistry. Available at:
-
Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University Electronic Theses and Dissertations. Available at:
-
Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. United Nations Office on Drugs and Crime. Available at:
-
Differentiation of methylbenzylpiperazines (MBPs) and benzoylpiperazine (BNZP) using GC-MS and GC-IRD. Drug Testing and Analysis. Available at:
-
Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. ResearchGate. Available at:
-
Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research. Available at:
-
Methyl Piperazine-2-carboxylate. PubChem. Available at:
-
Methyl (R)-1-Boc-piperazine-2-carboxylate. American Elements. Available at:
-
Solutions for Pharmaceutical Impurities. Shimadzu. Available at:
-
A Novel N-Benzylation of Phenothiazine with Benzyl Alcohols Activated by n-Propylphosphonic Acid Anhydride (T3P®). ResearchGate. Available at:
-
New piperazine-carboxylic acid esters. Google Patents. Available at:
-
Synthesis of substituted N-heterocycles by N-benzylation. Organic Chemistry Portal. Available at:
Sources
"stability issues of Methyl 4-benzylpiperazine-2-carboxylate in solution"
Technical Support Center: Methyl 4-benzylpiperazine-2-carboxylate
A Guide to Understanding and Mitigating Solution Stability Issues
Welcome to the technical support guide for Methyl 4-benzylpiperazine-2-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges encountered when working with this compound in solution. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to empower you to make informed decisions in your experimental design.
The structure of Methyl 4-benzylpiperazine-2-carboxylate, featuring both a piperazine ring and a methyl ester, presents specific vulnerabilities in solution. The primary degradation pathways are hydrolysis of the ester and oxidation of the piperazine nitrogen atoms. This guide provides a structured approach to identifying, troubleshooting, and preventing these issues.
Frequently Asked Questions (FAQs)
Q1: My compound is rapidly degrading in an aqueous buffer. What is the most likely cause?
A1: The most probable cause is the hydrolysis of the methyl ester functional group.[1][2] Ester bonds are susceptible to cleavage in the presence of water, a reaction that can be catalyzed by both acidic and basic conditions.[2] This reaction splits the molecule into 4-benzylpiperazine-2-carboxylic acid and methanol. The rate of this degradation is highly dependent on the pH and temperature of your solution.
Q2: I'm observing an unexpected new peak in my HPLC/LC-MS analysis. What could it be?
A2: The most likely candidate for a new, more polar peak is the hydrolysis product, 4-benzylpiperazine-2-carboxylic acid. You can confirm this by observing a mass decrease corresponding to the loss of a methyl group (-CH₂) and the addition of a hydrogen atom. Other possibilities include N-oxides of the piperazine ring nitrogen atoms, which are susceptible to oxidation.[1]
Q3: What is the best way to prepare a stock solution for long-term storage?
A3: For long-term stability, you should dissolve the compound in a dry, aprotic solvent such as anhydrous DMSO or DMF. It is critical to minimize water content. Store this stock solution at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles and moisture introduction. For the highest degree of stability for the solid material, lyophilization (freeze-drying) is an effective strategy to create a powder that can be reconstituted immediately before use.[1]
Q4: Can I use co-solvents to improve stability in my aqueous experimental buffer?
A4: Yes, using co-solvents is a viable strategy. Adding solvents like ethanol or glycerin can enhance stability by reducing the overall activity of water in the solution, thereby slowing the rate of hydrolysis.[1] However, you must first ensure that the chosen co-solvent is compatible with your experimental system (e.g., it doesn't interfere with a cellular assay).
Troubleshooting Guide: Common Stability Problems & Solutions
Issue 1: Significant Compound Loss in Neutral Aqueous Buffer at Room Temperature
-
Root Cause Analysis: This is a classic case of ester hydrolysis. While neutral pH is generally better than highly acidic or basic conditions, hydrolysis can still occur, especially with prolonged incubation at room temperature or higher. Benzylpiperazines are generally more stable than phenylpiperazines, but the ester group remains the weak point.[3] Storing samples at room temperature should be avoided due to detrimental impacts on the stability of piperazine compounds.[3]
-
Solution Pathway:
-
Temperature Control: Immediately switch to performing all experiments on ice and storing all solutions at 4°C for short-term use (hours) or -20°C for longer-term storage (days).[4]
-
pH Optimization: Do not assume neutral pH is optimal. You must experimentally determine the pH of maximum stability by performing a pH-stability profile.
-
Fresh Preparations: For sensitive experiments, prepare the working solution immediately before use from a frozen, anhydrous stock.
-
Issue 2: Inconsistent Results Between Experiments
-
Root Cause Analysis: Inconsistency often points to uncontrolled degradation. This can be caused by variations in solution preparation timing, minor temperature fluctuations, or differences in the age of the stock solutions. The nitrogen atoms in the piperazine ring are also susceptible to oxidation, which can be initiated by dissolved oxygen or trace metal impurities in buffers.[1][5]
-
Solution Pathway:
-
Standardize Protocols: Ensure that the time between solution preparation and experimental use is consistent across all experiments.
-
Use High-Purity Reagents: Utilize high-purity water and buffer components to minimize potential catalytic impurities.
-
Consider Inert Atmosphere: For maximum reproducibility with highly sensitive assays, consider de-gassing your aqueous buffers and preparing solutions under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
-
Aliquot Stock Solutions: Prepare single-use aliquots of your concentrated stock solution to prevent contamination and degradation of the entire stock from repeated handling.
-
Data Summary: Factors Influencing Stability
| Factor | Condition | Primary Degradation Pathway | Recommended Action |
| Solvent | Aqueous Buffers, Protic Solvents | Ester Hydrolysis | Minimize water content; use aprotic solvents (DMSO, DMF) for stocks. |
| Aprotic Solvents (Anhydrous) | Minimal Degradation | Best choice for long-term stock solutions. | |
| pH | Acidic (< 5) or Basic (> 8) | Acid/Base-Catalyzed Hydrolysis | Conduct a pH-stability study to find the optimal pH. Buffer the formulation to this pH.[1] |
| Temperature | Room Temperature (~20-25°C) | Accelerated Hydrolysis & Oxidation | Avoid. Store samples refrigerated or frozen.[3] |
| Refrigerated (4°C) | Slowed Degradation | Suitable for short-term storage (hours to days). | |
| Frozen (-20°C to -80°C) | Minimal Degradation | Best choice for long-term storage of solutions. [3] | |
| Atmosphere | Ambient Air (Oxygen) | Oxidation of Piperazine Nitrogens | For maximum stability, store and handle under an inert gas (N₂ or Ar). |
Experimental Protocols & Workflows
Protocol 1: Rapid pH Stability Screening
This protocol allows for the determination of the optimal pH for your compound in an aqueous solution.
-
Prepare Buffers: Prepare a set of buffers covering a relevant pH range (e.g., 50 mM citrate for pH 3 & 5; 50 mM phosphate for pH 7.4; 50 mM borate for pH 9).
-
Prepare Stock Solution: Create a concentrated stock solution (e.g., 10 mM) of Methyl 4-benzylpiperazine-2-carboxylate in anhydrous DMSO.
-
Incubation Setup: Dilute the stock solution into each buffer to a final concentration (e.g., 100 µM). Create multiple identical vials for each pH.
-
Time Zero (T=0) Sample: Immediately take an aliquot from each vial, quench the reaction if necessary (e.g., by mixing with cold acetonitrile), and store at -80°C. This is your baseline.
-
Incubation: Place the remaining vials in a temperature-controlled incubator (e.g., 37°C for an accelerated study).
-
Time-Point Collection: At subsequent time points (e.g., 2, 4, 8, 24 hours), remove a vial from each pH condition, quench, and store at -80°C.
-
Analysis: Analyze all collected samples by a validated stability-indicating method, such as Reverse-Phase HPLC with UV detection or LC-MS.
-
Data Interpretation: For each pH, plot the percentage of the parent compound remaining versus time. The pH with the slowest degradation rate is the most stable.
Diagram: Primary Degradation Pathway - Ester Hydrolysis
Caption: The primary hydrolytic degradation of the parent compound.
Diagram: Experimental Workflow for pH Stability Screening
Caption: Step-by-step workflow for determining optimal solution pH.
References
- Technical Support Center: Enhancing the Stability of Piperazine-Containing Drugs - Benchchem. (URL: )
- Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture | Industrial & Engineering Chemistry Research - ACS Public
- A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylate to 5-chloro- pyrazine-2-carboxylic acid - Journal of Chemical and Pharmaceutical Research. (URL: )
-
Stability of Synthetic Piperazines in Human Whole Blood - PubMed. (URL: [Link])
-
Thermal Degradation of Aqueous Piperazine for CO2 Capture. 1. Effect of Process Conditions and Comparison of Thermal Stability of CO2 Capture Amines | Request PDF - ResearchGate. (URL: [Link])
-
Synthesis and precursors - European Monitoring Centre for Drugs and Drug Addiction. (URL: [Link])
-
The stability of four designer drugs: MDPV, mephedrone, BZP and TFMPP in three biological matrices under various storage conditions - PubMed. (URL: [Link])
-
Understanding the chemical basis of drug stability and degradation - The Pharmaceutical Journal. (URL: [Link])
-
Separation of Four Impurities and Degradants by LC: A Case of Bicalutamide - Hacettepe University Faculty of Pharmacy Journal. (URL: [Link])
-
Method Development for 4-Hydroxy-2-Methyl-N- (5-Methyl-2-Thiazolyl)-2H-1,2-Benzothiazine-3-Carboxamide-1,1-Dioxide by Reverse Phase HPLC: New Analytical Technique - ResearchGate. (URL: [Link])
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 3. Stability of Synthetic Piperazines in Human Whole Blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The stability of four designer drugs: MDPV, mephedrone, BZP and TFMPP in three biological matrices under various storage conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Technical Support Guide: Optimizing HPLC Conditions for Methyl 4-benzylpiperazine-2-carboxylate
This guide provides a comprehensive technical resource for researchers, scientists, and drug development professionals engaged in the HPLC analysis of Methyl 4-benzylpiperazine-2-carboxylate. Designed as a central hub for method development and troubleshooting, this document moves beyond simple protocols to explain the scientific rationale behind chromatographic choices, ensuring robust and reliable analytical outcomes.
Section 1: Understanding the Analyte - Key Physicochemical Properties
Methyl 4-benzylpiperazine-2-carboxylate is a basic compound due to the two nitrogen atoms within its piperazine core. This characteristic is the single most important factor governing its behavior in reversed-phase HPLC. The primary analytical challenge is mitigating undesirable interactions between the basic amine groups and the silica-based stationary phase, which can lead to poor peak shape and unreliable quantification.[1][2]
| Property | Value / Characteristic | Implication for HPLC Method Development |
| Molecular Structure | The two nitrogen atoms in the piperazine ring are basic and prone to protonation. The benzyl group provides a strong chromophore for UV detection. | |
| Molecular Formula | C₁₃H₁₈N₂O₂ | - |
| Molecular Weight | 234.29 g/mol [] | - |
| Basicity | Contains two tertiary amine functional groups. Piperazine is a weak base with two pKb values.[4] | The analyte's charge state is highly dependent on mobile phase pH. This is the primary lever for controlling retention and peak shape.[5] |
| Solubility | Expected to be soluble in common organic solvents like methanol and acetonitrile and in acidic aqueous solutions. | Sample and standard preparation should be straightforward in typical HPLC diluents. |
| UV Absorbance | The benzyl group provides UV absorbance. Related piperazine derivatives show absorbance around 210-230 nm.[6] | UV detection is a suitable technique. A photodiode array (PDA) detector is recommended to determine the optimal detection wavelength (λmax). |
Section 2: Recommended Starting HPLC Conditions
This protocol provides a robust starting point for the analysis of Methyl 4-benzylpiperazine-2-carboxylate. It is designed to minimize common issues like peak tailing by controlling the secondary interactions between the analyte and the stationary phase.
| Parameter | Recommended Condition | Rationale & Expertise |
| Column | High-purity, base-deactivated C18, 150 x 4.6 mm, 3.5 µm | A C18 phase provides sufficient hydrophobic retention.[7][8] A "base-deactivated" or "end-capped" column is critical to shield residual silanol groups (Si-OH) on the silica surface, which are the primary cause of peak tailing for basic compounds.[2] |
| Mobile Phase A | 20 mM Potassium Phosphate, pH adjusted to 2.8 with Phosphoric Acid | Operating at a low pH (<3) protonates the acidic silanol groups, effectively neutralizing their negative charge and minimizing ionic interactions with the protonated basic analyte.[1] |
| Mobile Phase B | Acetonitrile | Acetonitrile is a common organic modifier with low viscosity and good UV transparency.[5] |
| Elution Mode | Isocratic at 60:40 (A:B) or a shallow gradient (e.g., 30-50% B over 10 min) | Start with an isocratic elution for simplicity. If impurities are present or the peak shape is poor, a gradient can improve resolution and peak shape. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. Lowering the flow rate can sometimes improve resolution.[9] |
| Column Temp. | 30 °C | Maintaining a constant temperature with a column oven ensures retention time stability and reproducibility.[5] |
| Injection Volume | 5 µL | Keep the injection volume small to avoid column overload, which can cause peak distortion.[10] |
| Detection | UV at 215 nm (or λmax determined by PDA scan) | The phenyl ring provides the chromophore. A PDA scan from 200-400 nm on a standard solution will identify the wavelength of maximum absorbance for optimal sensitivity. |
| Sample Diluent | 50:50 Acetonitrile:Water | The diluent should be similar to or weaker than the mobile phase to prevent peak distortion. |
Section 3: Troubleshooting Guide (Question & Answer Format)
This section addresses the most common issues encountered during the analysis of basic compounds like Methyl 4-benzylpiperazine-2-carboxylate.
Q1: My main peak is showing significant tailing (Asymmetry Factor > 1.5). What is the cause and how do I fix it?
Answer: Peak tailing is the most common problem for basic analytes and is almost always caused by secondary ionic interactions between the positively charged analyte and negatively charged residual silanol groups on the HPLC column packing.[1] This creates a second, stronger retention mechanism that slows down a portion of the analyte molecules, resulting in a "tail."
Troubleshooting Protocol:
-
Confirm Mobile Phase pH: Ensure your aqueous mobile phase is buffered and its pH is stable and correctly measured. For the low pH method, the pH must be below 3 to ensure silanols are fully protonated.[1]
-
Verify Column Type: Confirm you are using a modern, high-purity, base-deactivated column. Older or general-purpose C18 columns have a higher concentration of active silanols and are not suitable for this type of analysis.[2]
-
Test for Chemical vs. Physical Problems: Inject a neutral compound like Toluene or Uracil.
-
If the neutral compound does not tail , the problem is chemical (analyte-silanol interaction). Proceed to step 4.[2]
-
If the neutral compound also tails , the problem is physical. This could be a column void or a blocked frit.[2][11] Reverse-flush the column (if the manufacturer permits) or replace it.
-
-
Reduce Sample Mass: Prepare a dilution of your sample (e.g., 10-fold) and inject it. If the peak shape improves, you may be experiencing mass overload.[11]
-
Consider an Alternative High-pH Method: If tailing persists, switching to a high-pH mobile phase (e.g., pH 9-10) using a pH-stable column (e.g., a hybrid or polymer-based C18) is a powerful alternative. At high pH, the basic analyte is in its neutral, non-ionized form, eliminating the ionic interaction with the column.[8][12]
Q2: I am seeing poor resolution between my main peak and a closely eluting impurity. How can I improve the separation?
Answer: Resolution (Rs) in chromatography is a function of three factors: efficiency (N), selectivity (α), and retention factor (k'). A systematic approach to optimizing these factors will improve your separation.
Troubleshooting Protocol:
-
Optimize Retention Factor (k'): The goal is to have your peaks of interest elute with a k' between 2 and 10. If retention is too low (k' < 2), separation is difficult.
-
Action: Decrease the percentage of the organic solvent (Mobile Phase B) in your mobile phase. A 10% decrease in the organic modifier can increase the retention time by 2-3 times.[13]
-
-
Optimize Selectivity (α): This is the most effective way to improve resolution for closely eluting peaks. Selectivity relates to the relative affinity of the analytes for the stationary phase.
-
Action 1: Change Organic Modifier. Switch from Acetonitrile to Methanol (or vice-versa). These solvents have different properties and can alter elution order by changing interactions with the analyte.[5]
-
Action 2: Adjust Mobile Phase pH. Small changes in pH can alter the ionization state of the analyte or impurities, significantly impacting their relative retention and improving selectivity.[14][15]
-
-
Optimize Efficiency (N): Higher efficiency leads to sharper, narrower peaks, which are easier to resolve.
-
Action 1: Reduce Flow Rate. Lowering the flow rate (e.g., from 1.0 to 0.7 mL/min) can increase efficiency, but will also increase the run time.[9]
-
Action 2: Use a Longer Column or Smaller Particles. If available, a longer column (e.g., 250 mm) or a column with smaller particles (e.g., sub-2 µm for UHPLC systems) will provide more theoretical plates and higher efficiency.[14]
-
Q3: My retention times are drifting from one injection to the next. What could be the cause?
Answer: Unstable retention times are typically caused by issues with the column, mobile phase, or temperature.
Troubleshooting Protocol:
-
Ensure Proper Column Equilibration: The column must be fully equilibrated with the mobile phase before starting a sequence. For reversed-phase, flush the column with at least 10-15 column volumes of the starting mobile phase.
-
Use a Column Oven: Fluctuations in ambient lab temperature will cause retention times to shift. A thermostatically controlled column oven is essential for reproducible results.[10]
-
Prepare Fresh Mobile Phase: Buffers can degrade or support microbial growth over time. Prepare fresh aqueous mobile phase daily and filter it. Evaporation of the organic component from the mobile phase bottle can also occur, changing its composition and affecting retention.
-
Check for Pump Issues: Inconsistent flow from the HPLC pump can cause retention time variability. Check for pressure fluctuations and ensure the pump is properly primed and degassed.
Section 4: Advanced Method Development FAQs
Q1: Should I use a low pH or high pH mobile phase for this compound?
Answer: Both are valid strategies, and the best choice depends on your specific separation needs and available columns.
| Strategy | Mechanism | Advantages | Disadvantages |
| Low pH (e.g., 2.5-3.5) | Protonates residual silanols to minimize secondary interactions.[1] | - Compatible with most standard silica-based C18 columns.- Good peak shapes are often achievable. | - Analyte is fully protonated, which may reduce retention.- May not resolve all impurities. |
| High pH (e.g., 8-10) | Suppresses ionization of the basic analyte, making it more hydrophobic and neutral.[8] | - Often provides excellent peak shape (highly symmetrical).- Can offer different selectivity compared to low pH methods. | - Requires a specialized, pH-stable column (e.g., hybrid or ethylene-bridged). Using a standard silica column above pH 7 will cause it to dissolve. |
Q2: What is the difference between using Acetonitrile and Methanol as the organic modifier?
Answer: While both are common reversed-phase solvents, they have different properties that can be exploited to optimize selectivity.
-
Acetonitrile (ACN): Generally has a lower viscosity (leading to lower backpressure) and is considered a "stronger" or less polar eluting solvent than methanol. It has unique π-π interaction capabilities that can be useful for aromatic compounds like this one.[5]
-
Methanol (MeOH): Is a protic solvent and can engage in hydrogen bonding, which can alter selectivity compared to ACN. It is more viscous. If you have poor resolution with ACN, substituting it with MeOH is a powerful way to change peak spacing.[5]
Q3: When should I use a gradient elution instead of an isocratic one?
Answer: Use a gradient when:
-
Your sample contains compounds with a wide range of hydrophobicities (some elute very early, some very late).
-
You need to improve the peak shape of late-eluting compounds.
-
You want to shorten the overall run time by quickly eluting strongly retained components after the peaks of interest have emerged.
Section 5: Experimental Workflows & Diagrams
Systematic HPLC Method Development Workflow
The following diagram outlines a logical workflow for developing a robust HPLC method from scratch.
Caption: A logical workflow for HPLC method development.
Troubleshooting Decision Tree for Peak Tailing
This diagram provides a step-by-step decision-making process to diagnose the root cause of peak tailing.
Sources
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- 15. mastelf.com [mastelf.com]
Technical Support Center: Troubleshooting Poor Solubility of Piperazine Derivatives
This technical support center is designed for researchers, scientists, and drug development professionals encountering solubility challenges with piperazine derivatives. The piperazine moiety is a privileged scaffold in medicinal chemistry, but its physicochemical properties can often lead to poor aqueous solubility, complicating biological assays and formulation development.[1] This guide provides direct, actionable advice in a question-and-answer format, explaining the scientific principles behind each troubleshooting step.
Frequently Asked Questions (FAQs)
Q1: Why do many of my piperazine derivatives exhibit poor aqueous solubility despite the presence of two nitrogen atoms?
A1: This is a common and valid observation. While the piperazine ring contains two basic nitrogen atoms capable of hydrogen bonding, the overall solubility of the molecule is dictated by the entire structure.[2] Several factors contribute to poor solubility:
-
Lipophilicity of Substituents: Often, the substituents attached to the piperazine ring to achieve desired pharmacological activity are large and lipophilic. These groups can dominate the molecule's character, significantly increasing its overall logP and reducing its affinity for aqueous media.
-
Molecular Symmetry and Crystal Packing: Symmetrical molecules can pack very efficiently into a stable crystal lattice. A high lattice energy means that more energy is required to break apart the crystal and dissolve the compound, resulting in lower thermodynamic solubility.
-
Basicity (pKa): The piperazine ring has two distinct pKa values, typically around 5.4 and 9.7.[3][4][5] At physiological pH (7.4), the piperazine nitrogens are only partially protonated. The uncharged, free base form is less polar and thus less soluble in water than its protonated, salt form. The basicity, and therefore the ionization state at a given pH, is heavily influenced by the nature of the substituents on the nitrogen atoms.[6][7]
Q2: I'm seeing inconsistent results in my cell-based assays. Could this be a solubility issue, and how do I confirm it?
A2: Yes, inconsistent biological data is a classic sign of a compound precipitating in the assay medium.[8] If a compound's concentration exceeds its solubility limit in the assay buffer or cell culture medium, it will fall out of solution, leading to an unknown and variable effective concentration being delivered to the cells.
To confirm and troubleshoot this, follow these steps:
-
Visual Inspection: After diluting your DMSO stock into the aqueous assay medium, let the solution sit for a period equivalent to your assay's duration. Visually inspect the solution (e.g., in a clear 96-well plate) against a dark background for any signs of cloudiness, particulates, or crystal formation.
-
Determine Kinetic Solubility: This is a crucial first step. Kinetic solubility measures the concentration at which a compound precipitates when a concentrated DMSO stock is rapidly diluted into an aqueous buffer.[9][10] This mimics the conditions of most in vitro assays and will establish the upper concentration limit for your experiments.[8][9] It is often higher than the true thermodynamic solubility due to the formation of a supersaturated state.[10][11]
-
Adjust Experimental Concentration: If precipitation is observed, the simplest solution is to lower the final concentration of your compound in the assay to be well below its measured kinetic solubility limit.[12]
Troubleshooting Workflow for Assay Precipitation
Caption: Workflow for addressing compound precipitation in aqueous assay media.
Solubility Enhancement Strategies
Q3: My compound's intrinsic solubility is too low for my needs. What are the first-line strategies I should try?
A3: The most direct approaches involve modifying the solution environment to favor dissolution. These should be your first line of attack before attempting more complex chemical modifications.
-
pH Adjustment: This is the most effective initial strategy for basic compounds like piperazine derivatives.[8] By lowering the pH of the aqueous solution with a pharmaceutically acceptable acid (e.g., HCl, citric acid), you can protonate the piperazine nitrogens. The resulting cationic salt form is significantly more polar and water-soluble than the neutral free base.[13] A full pH-solubility profile is highly recommended to find the optimal pH range.[14]
-
Use of Co-solvents: Co-solvents are water-miscible organic solvents that reduce the overall polarity of the aqueous medium, making it more favorable for lipophilic compounds to dissolve.[15][16] Common choices include DMSO, ethanol, polyethylene glycols (PEGs), and propylene glycol (PG).[8][17] When preparing dilutions for biological assays, it is critical to ensure the final concentration of the co-solvent is low enough (typically <0.5% for DMSO) to not cause toxicity or artifacts.[8]
-
Temperature Modification: For many compounds, solubility increases with temperature.[18] Gentle warming of the solution can sometimes help dissolve the compound, although it's crucial to ensure the compound is thermally stable and that the temperature is compatible with your experimental system.
Q4: pH adjustment and co-solvents aren't enough. What advanced formulation or chemical modification techniques can I use?
A4: When simple methods fail, more advanced strategies are necessary, especially when developing a formulation for in vivo studies.
-
Salt Formation: This is a highly effective and widely used method for basic compounds.[19] It involves reacting the piperazine derivative (free base) with an acid to form a stable, solid salt.[8] This salt form often has a lower crystal lattice energy and superior aqueous solubility and dissolution rates compared to the parent compound.[20] A salt screening study using various counterions (e.g., hydrochloride, mesylate, sulfate, tartrate) is recommended to find the optimal salt form with the best combination of solubility, stability, and manufacturability.[8]
-
Amorphous Solid Dispersions (ASDs): In an ASD, the drug is dispersed in a polymeric carrier (e.g., PVP, HPMC, Soluplus®) in an amorphous (non-crystalline) state.[21][22] The amorphous form lacks a crystal lattice, which dramatically increases its apparent solubility and dissolution rate. This is a powerful technique for very poorly soluble, "brick dust" type compounds.
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[15] They can encapsulate the poorly soluble piperazine derivative, forming an inclusion complex where the hydrophobic part of the drug is shielded from water, thereby increasing its apparent solubility in the solution.[14]
-
Particle Size Reduction (Nanosuspensions): Reducing the particle size of the drug to the nanometer range increases the surface area-to-volume ratio.[8] According to the Noyes-Whitney equation, this increased surface area leads to a faster dissolution rate. This is a physical modification, not a chemical one.
Data & Protocols
Data Presentation
Table 1: Physicochemical Properties of Piperazine
| Property | Value | Source(s) |
|---|---|---|
| pKa₁ | ~5.35 | [3][4][5] |
| pKa₂ | ~9.73 | [3][4][5] |
| Water Solubility | Freely Soluble | [3][18] |
| LogP (unsubstituted) | -1.5 | [5] |
Note: The solubility and LogP of derivatives will vary significantly based on their substituents.
Table 2: Example of Solubility Enhancement via Piperazine Salt Formation with NSAIDs
| Drug Salt Form | Solubility Increase Factor (vs. free drug in pure water) | Source |
|---|---|---|
| Ibuprofen-piperazine salt | > 10-fold | [20] |
| Indomethacin-piperazine salt | > 10-fold | [20] |
| Ketoprofen-piperazine salt | > 10-fold | [20] |
This demonstrates the power of forming salts with piperazine itself to enhance the solubility of acidic drugs. The same principle applies when forming an acid salt of a piperazine derivative.
Experimental Protocols
Protocol 1: Determination of Thermodynamic Solubility (Shake-Flask Method)
This protocol is the gold standard for determining the equilibrium solubility of a compound and is essential for lead optimization.[9][14]
Materials:
-
Piperazine derivative (solid powder)
-
Selected buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Glass vials with screw caps
-
Orbital shaker with temperature control (e.g., 25°C or 37°C)
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PVDF or PTFE)
-
High-Performance Liquid Chromatography (HPLC) system for quantification
Procedure:
-
Preparation: Add an excess amount of the solid compound to a vial containing a known volume of the buffer. "Excess" means enough solid should remain undissolved at the end of the experiment to ensure saturation.
-
Equilibration: Seal the vials and place them on the orbital shaker. Agitate at a constant temperature for 24-48 hours. This extended time is necessary to ensure the solution reaches thermodynamic equilibrium.
-
Phase Separation: After equilibration, allow the vials to stand briefly to let larger particles settle. Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet all undissolved solids.
-
Sample Collection: Carefully remove an aliquot of the clear supernatant. Do not disturb the solid pellet.
-
Filtration: Immediately filter the supernatant through a 0.22 µm syringe filter to remove any remaining microparticulates. Note: It is important to discard the first few drops to avoid errors from the compound adsorbing to the filter membrane.
-
Quantification: Dilute the filtered sample into a suitable mobile phase and analyze the concentration using a validated HPLC method with a standard curve.
-
Reporting: Express the solubility in µg/mL or µM at the specified pH and temperature.
Protocol 2: Salt Screening by Slurry Method
This protocol is used to identify potential salt forms of a basic piperazine derivative.
Materials:
-
Piperazine derivative (free base, solid)
-
A panel of pharmaceutically acceptable acids (e.g., HCl, H₂SO₄, methanesulfonic acid, tartaric acid, citric acid)
-
A solvent in which the free base is sparingly soluble (e.g., acetonitrile, ethanol, ethyl acetate)
-
Small glass vials with magnetic stir bars
-
Magnetic stir plate
-
Filtration apparatus
-
Analytical instruments for characterization (e.g., XRPD, DSC, NMR)
Procedure:
-
Preparation: In separate vials, suspend the piperazine free base in the chosen solvent.
-
Acid Addition: Add a stoichiometric equivalent (e.g., 1.0 to 1.1 equivalents) of a selected acid to each vial.
-
Equilibration: Stir the resulting slurries at a constant temperature (e.g., room temperature or 40°C) for an extended period (24-72 hours). During this time, the initial solid may convert to a more stable salt form.
-
Isolation: Isolate the solid material from each vial by vacuum filtration and allow it to air dry.
-
Characterization: Analyze the isolated solids. The primary technique is X-ray Powder Diffraction (XRPD).[8] A new, unique diffraction pattern compared to the free base indicates the formation of a new crystalline salt. Further characterization by techniques like Differential Scanning Calorimetry (DSC) and Nuclear Magnetic Resonance (NMR) can confirm salt formation and assess its properties.[8]
-
Solubility Testing: Once new salt forms are confirmed, determine their aqueous solubility using Protocol 1 to identify the form with the most significant improvement.
Visualizing Key Concepts
Caption: Effect of pH on the ionization and solubility of a piperazine derivative.
References
- Technical Support Center: Overcoming Solubility Issues with Piperazine Derivatives - Benchchem. (n.d.).
-
Piperazine - Wikipedia. (n.d.). Retrieved from [Link]
- Alsenz, J., & Kansy, M. (2012). Kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences, 47(3), 543-548.
-
An Evolving Role of Aqueous Piperazine to Improve the Solubility of Non-Steroidal Anti-Inflammatory Drugs. (2022). Journal of Pharmaceutical Sciences, 111(10), 2839-2847. Retrieved from [Link]
-
Fang, Z., Zhang, B., Xing, W., Yu, H., Xing, C., Gong, N., Lu, Y., & Du, G. (2022). An Evolving Role of Aqueous Piperazine to Improve the Solubility of Non-Steroidal Anti-Inflammatory Drugs. Journal of Pharmaceutical Sciences, 111(10), 2839-2847. Retrieved from [Link]
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Ranieri, D., & Ghattas, W. (2016). The piperazine scaffold for novel drug discovery efforts: the evidence to date. Expert Opinion on Drug Discovery, 11(11), 1079-1092. Retrieved from [Link]
-
Hsieh, P. W., et al. (2007). The 5-substituted piperazine as a novel secondary pharmacophore greatly improving the physical properties of urea-based inhibitors of soluble epoxide hydrolase. Bioorganic & Medicinal Chemistry Letters, 17(12), 3465-3470. Retrieved from [Link]
-
Piperazine dihydrochloride - Solubility of Things. (n.d.). Retrieved from [Link]
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pKa values of common substituted piperazines - ResearchGate. (n.d.). Retrieved from [Link]
-
Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement - ResearchGate. (n.d.). Retrieved from [Link]
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Comparison of kinetic solubility with equilibrium solubility (μM) of... - ResearchGate. (n.d.). Retrieved from [Link]
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Co-solvency and anti-solvent method for the solubility enhancement. (2024). Retrieved from [Link]
-
pKa values of Some Piperazines at (298, 303, 313, and 323) K - ResearchGate. (2010). Retrieved from [Link]
-
Solubility Toolbox for Successful Design of Drug Candidates - Inventiva Pharma. (n.d.). Retrieved from [Link]
-
Khalili, F., et al. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Journal of Chemical & Engineering Data, 54(10), 2914-2917. Retrieved from [Link]
-
What troubleshooting steps should be taken when a dissolution chamber not working properly in a drug... - Proprep. (n.d.). Retrieved from [Link]
- Technical Support Center: Enhancing the Solubility of Piperidine-Containing Compounds - Benchchem. (n.d.).
-
The pH of Piperazine Derivative Solutions Predicts Their Utility as Transepithelial Permeation Enhancers - ResearchGate. (2016). Retrieved from [Link]
-
A new crystalline daidzein-piperazine salt with enhanced solubility, permeability, and bioavailability - Frontiers. (2024). Retrieved from [Link]
-
Piperazine amides with desirable solubility, physicochemical and drug-like properties: Synthesis and evaluation of the anti-Trypanosoma cruzi activity - PMC - NIH. (2023). Retrieved from [Link]
-
Piperazine - Solubility of Things. (n.d.). Retrieved from [Link]
-
An Evolving Role of Aqueous Piperazine to Improve the Solubility of Non-Steroidal Anti-Inflammatory Drugs - OUCI. (2022). Retrieved from [Link]
- A Tale of Two Rings: Piperazine and Piperidine Derivatives in Modern Drug Design - Benchchem. (n.d.).
-
Solid liquid solubility of piperazine - SINTEF. (n.d.). Retrieved from [Link]
-
Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry - ResearchGate. (2024). Retrieved from [Link]
-
The pH of Piperazine Derivative Solutions Predicts Their Utility as Transepithelial Permeation Enhancers - PubMed. (2016). Retrieved from [Link]
-
Dissolution Method Troubleshooting: An Industry Perspective. (2022). AAPS PharmSciTech, 23(8), 282. Retrieved from [Link]
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Solvents and Co-solvents used in Injectables - ResearchGate. (n.d.). Retrieved from [Link]
-
Dispersion Excipients - American Pharmaceutical Review. (n.d.). Retrieved from [Link]
-
Dispersion Excipients - Protheragen. (n.d.). Retrieved from [Link]
-
Methods for measurement of solubility and dissolution rate of sparingly soluble drugs - Lund University Publications. (n.d.). Retrieved from [Link]
-
Summary of the commonly used excipients for preparation of solid dispersions. - ResearchGate. (n.d.). Retrieved from [Link]
-
Dissolution Method Troubleshooting. (2022). American Pharmaceutical Review. Retrieved from [Link]
-
The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability - PMC - NIH. (2020). Retrieved from [Link]
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"cell-based assay interference with Methyl 4-benzylpiperazine-2-carboxylate"
Introduction
Methyl 4-benzylpiperazine-2-carboxylate (M4BP2C) is a piperazine derivative with a structure that suggests potential biological activity, making it a compound of interest in various screening campaigns. Piperazine-containing compounds are prevalent in medicinal chemistry and are known to possess a wide range of biological activities, including anticancer and psychoactive effects.[1][2][3][4] However, the very features that confer biological activity can also lead to interference in common cell-based and biochemical assays, producing misleading results.[5][6]
This guide is designed for researchers, scientists, and drug development professionals who are working with M4BP2C or structurally similar compounds. It provides a framework for identifying, understanding, and mitigating potential assay interference to ensure the generation of high-quality, reliable data. Our approach is based on analyzing the compound's structure to predict interference mechanisms and providing robust, field-proven troubleshooting strategies and validation protocols.
Understanding the Molecule: Predicting Interference from Structure
The structure of Methyl 4-benzylpiperazine-2-carboxylate contains several moieties that are known to contribute to assay artifacts. Understanding these can help anticipate and troubleshoot issues.
-
Piperazine Ring: This basic, nitrogen-containing heterocycle can become protonated at physiological pH. Cationic compounds can nonspecifically interact with acidic cellular components or assay reagents. High concentrations of piperazine derivatives have been shown to induce cytotoxicity, which can be a confounding factor in any cell-based assay.[7][8][9][10]
-
Benzyl Group: This aromatic, hydrophobic group can contribute to several interference mechanisms. It can intercalate into proteins nonspecifically, form aggregates at high concentrations, and interfere with optical readouts by quenching fluorescence or possessing inherent absorbance/fluorescence.[11][12][13]
-
Overall Structure: The combination of these features can make the molecule prone to aggregation, especially at concentrations typically used in initial screening. Aggregates can sequester and denature proteins nonspecifically, leading to false-positive signals in enzymatic and binding assays.[12][14] Such compounds are often flagged as Pan-Assay Interference Compounds (PAINS).[5][15][16][17]
Frequently Asked Questions (FAQs)
Q1: What are the most likely mechanisms of interference for M4BP2C in my cell-based assay?
Based on its structure, the most probable interference mechanisms are:
-
Cytotoxicity: Piperazine derivatives can be cytotoxic at higher concentrations, leading to a decrease in signal in viability assays (e.g., MTT, CellTiter-Glo) or non-specific effects in functional assays.[10]
-
Fluorescence Interference: The benzyl group may quench the fluorescence of reporters (like GFP) or assay reagents (like fluorescein-based probes). The compound itself might also be autofluorescent at the excitation/emission wavelengths of your assay.[11][13]
-
Compound Aggregation: At micromolar concentrations, M4BP2C may form aggregates that nonspecifically inhibit or activate proteins, leading to false positives.[12] This is a very common artifact in high-throughput screening.[14]
-
Non-specific Reactivity: While less common for this scaffold, some compounds can react directly with assay components, such as the luciferase enzyme in luminescence-based assays.[18]
Q2: My results show a dose-dependent decrease in a cell viability assay. How do I know if this is true targeted cytotoxicity or an artifact?
This is a critical question. A dose-dependent response is not sufficient to confirm true activity. You must perform orthogonal validation.
-
Use a Different Viability Assay: Confirm the result using an assay with a different readout. For example, if you initially used a metabolic assay (like MTT), validate with a membrane integrity assay (like LDH release or a dye-exclusion assay). If the IC50 values are comparable, the cytotoxicity is likely real.
-
Visually Inspect the Cells: Use microscopy to check for signs of cell death, such as membrane blebbing, detachment, or condensed nuclei, at the active concentrations.
-
Perform a Counter-Screen: Test your compound in an assay known to be susceptible to the suspected artifact (e.g., a fluorescence quenching assay, detailed below).
Q3: What is an orthogonal assay and why is it important for hit validation?
An orthogonal assay measures the same biological endpoint but uses a different technology or detection method.[19][20][21][22] This is a cornerstone of hit validation.[19] If a compound shows activity in a primary assay, confirming this activity in an orthogonal assay significantly reduces the probability that the result is due to an artifact specific to the primary assay's technology. For example, if your primary screen is a fluorescence-based kinase assay, an orthogonal assay could be a luminescence-based ADP-Glo™ assay.[20]
Q4: Can M4BP2C be a PAIN (Pan-Assay Interference Compound)?
While M4BP2C may not match a classic PAINS filter, its structural motifs (like the benzyl group) are associated with promiscuous activity and assay interference.[11][15] It is prudent to treat it with the same level of skepticism as a known PAIN until proven otherwise through rigorous validation.[5][17] The key is not to discard the compound based on suspicion alone but to perform the necessary experiments to rule out artifactual behavior.[15][16]
Troubleshooting Guide
This section addresses specific problems you may encounter when working with Methyl 4-benzylpiperazine-2-carboxylate.
| Problem Observed | Potential Artifactual Cause(s) | Recommended Troubleshooting & Validation Steps |
| Unexpected drop in signal in a fluorescence-based assay (e.g., GFP reporter, calcium flux). | 1. Fluorescence Quenching: The compound absorbs light at the excitation or emission wavelength of the fluorophore. 2. Compound Autofluorescence: The compound itself fluoresces, increasing background and masking the true signal. 3. Cytotoxicity: The compound is killing the cells. | 1. Run a "Compound-Only" Control: Measure the absorbance and fluorescence spectrum of M4BP2C at relevant concentrations in your assay buffer. See Protocol 1 . 2. Perform a Quenching Assay: Add the compound to a solution containing your fluorophore (or a stable fluorescent dye like fluorescein) without any biological components. A signal decrease indicates direct quenching. See Protocol 2 . 3. Assess Viability: Run a concurrent cytotoxicity assay at the same concentrations and time points. See Protocol 3 . |
| Potent activity observed in a primary high-throughput screen (HTS). | 1. Compound Aggregation: The compound forms aggregates that nonspecifically inhibit the target protein.[12] 2. Non-specific Reactivity: The compound reacts with assay reagents (e.g., luciferase, reporter enzymes). | 1. Test for Aggregation: Re-run the assay in the presence of a non-ionic detergent (e.g., 0.01% Triton X-100). A significant loss of potency suggests aggregation-based activity.[12] 2. Run an Orthogonal Assay: Confirm the hit using a different assay technology (e.g., switch from fluorescence to luminescence or a biophysical method like SPR).[20][22] 3. Check for Time-Dependence: Incubate the compound with the target protein for varying lengths of time before starting the reaction. Covalent or reactive compounds often show increasing inhibition over time.[5] |
| Inconsistent results or poor dose-response curves. | 1. Poor Solubility: The compound is precipitating out of solution at higher concentrations. 2. Compound Instability: The compound is degrading in the assay buffer over the course of the experiment. | 1. Measure Solubility: Use nephelometry or visual inspection under a microscope to determine the solubility limit in your assay media. Ensure all tested concentrations are well below this limit. 2. Verify Compound Purity & Identity: Use LC-MS and NMR to confirm the identity and purity of your compound stock. Contaminants can cause unexpected activity.[21] 3. Assess Stability: Incubate the compound in assay buffer for the duration of the experiment, then analyze its integrity via LC-MS. |
| Activity is observed in a cell-based assay but not in a corresponding biochemical assay. | 1. Cellular Accumulation/Metabolism: The compound may be concentrated within cells or metabolized into an active form. 2. Off-Target Effects: The compound is acting on a different target within the cell, leading to the observed phenotype. 3. Assay Conditions: Differences in buffer, pH, or cofactors between the two assays may be responsible. | 1. Use Cellular Target Engagement Assays: Employ techniques like the Cellular Thermal Shift Assay (CETSA®) to confirm that the compound binds to its intended target within the intact cell.[23] 2. Profile Against a Broader Panel: Screen the compound against a panel of related targets (e.g., a kinase panel) to assess selectivity. 3. Harmonize Assay Conditions: Where possible, align the buffer components and pH of the biochemical assay with the intracellular environment to ensure the compound's behavior is comparable. |
Visual Troubleshooting Workflow
The following diagram outlines a logical workflow for validating a "hit" compound like M4BP2C to distinguish true activity from common artifacts.
Sources
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Technical Support Center: Minimizing Off-Target Effects of Piperazine Compounds
Welcome to the technical support center for researchers utilizing piperazine-containing compounds. This guide is designed to provide practical, in-depth solutions to the common challenges associated with the piperazine scaffold, particularly its propensity for off-target interactions. As Senior Application Scientists, we have compiled this resource based on field-proven insights and established scientific literature to help you navigate these complexities, ensuring the integrity and success of your experimental results.
Frequently Asked Questions (FAQs)
This section addresses the most common initial questions researchers have when working with piperazine derivatives.
Q1: What are the most common off-target interactions observed with piperazine derivatives?
A1: The piperazine moiety is a "privileged scaffold" in medicinal chemistry, but its physicochemical properties also make it prone to specific off-target interactions.[1][2] The most frequently observed off-target activities are at G-protein coupled receptors (GPCRs), particularly serotonergic (5-HT), adrenergic (α), and dopaminergic (D) receptors.[3][4] A second major area of concern is the inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel, a critical safety liability due to its association with cardiotoxicity.[3] Finally, interactions with various kinases are possible, often due to the conserved nature of the ATP-binding pocket.[3]
Q2: How can I predict potential off-target effects of my piperazine compound in silico before starting wet-lab experiments?
A2: Computational, or in silico, methods are an invaluable and cost-effective first step to anticipate potential off-target liabilities.[3][5] A tiered computational approach is highly recommended:
-
Similarity-Based Searches: Compare your molecule's 2D and 3D structure against databases of compounds with known off-target activities (e.g., ChEMBL, BindingDB). This can provide early warnings based on structural analogy.[3][4]
-
Pharmacophore Modeling: Develop a 3D model of the key electronic and steric features required for binding to a known off-target (like the hERG channel). You can then screen your compound against this model to see if it fits the off-target profile.[3][4]
-
Molecular Docking: For higher-resolution insights, dock your compound into the crystal structures of common off-targets. This can predict binding affinity and help identify key interactions that could be disrupted through targeted chemical modification.[3][6]
Q3: What is the most efficient experimental strategy for profiling the selectivity of a new piperazine compound?
A3: A tiered experimental approach is the most resource-efficient strategy.[3]
-
Broad Off-Target Screening: Begin by utilizing a commercially available off-target screening panel. These services screen your compound at a single, high concentration (e.g., 10 µM) against a wide array of receptors, ion channels, enzymes, and transporters. This provides a broad overview of potential liabilities and is a common practice in drug discovery.[3][7]
-
Dose-Response Assays: For any significant "hits" identified in the initial screen (typically >50% inhibition), perform full concentration-response assays. This will determine the potency of the off-target interaction (e.g., Ki for binding or IC50 for functional inhibition) and establish a selectivity window relative to your primary target.[3]
Troubleshooting Guides
This section provides in-depth, scenario-based troubleshooting for specific issues you may encounter during your experiments.
Issue 1: Unexpected Cytotoxicity in Cell-Based Assays
Scenario: You observe significant cell death in your experiments, even in non-cancerous cell lines or at concentrations where your primary target is not expected to be fully engaged.
This is a common issue that can confound results. The workflow below outlines a systematic approach to diagnosing the root cause.
Caption: Workflow for troubleshooting unexpected cytotoxicity.
In-Depth Explanation & Solutions:
-
Solvent Toxicity: Always ensure the final concentration of your solvent (e.g., DMSO) is non-toxic to your cell line, typically below 0.5%. Run a vehicle-only control to confirm.[3]
-
Off-Target Pharmacology: The piperazine scaffold can interact with numerous endogenous targets that regulate cell survival. If cytotoxicity is observed at concentrations significantly lower than that required for on-target activity, a broad off-target screening panel is warranted.[3] This can reveal unexpected interactions with, for example, sigma receptors, which have been linked to cell death pathways.[8]
-
Cell Line Sensitivity: Test your compound on a panel of different cell lines, including non-cancerous control cells (e.g., fibroblasts) and cells that do not express your primary target. If the toxicity is specific to certain cell types, it may point towards a particular off-target that is differentially expressed.[3]
-
Metabolic Activation: Cellular enzymes, such as cytochrome P450s (CYPs), can metabolize your compound into a reactive or toxic form.[9] This is a known liability for some piperazine-containing drugs.[9] To test this, you can co-incubate your compound with broad-spectrum CYP inhibitors (e.g., 1-aminobenzotriazole) to see if cytotoxicity is reduced.[3]
Issue 2: High Potency in Biochemical Assays, Low Potency in Cell-Based Assays
Scenario: Your piperazine derivative is a potent inhibitor of a purified enzyme or receptor in a biochemical assay, but shows significantly weaker (or no) activity when tested in a whole-cell system.
This is a frequent and frustrating challenge in drug development, often pointing to issues with the compound's ability to reach its intracellular target.
Caption: Decision tree for diagnosing potency discrepancies.
In-Depth Explanation & Solutions:
-
Poor Cell Permeability: The compound may not be efficiently crossing the cell membrane. Assess its physicochemical properties. High polar surface area (PSA) and low lipophilicity (LogP) can hinder passive diffusion. Structural modifications to improve permeability may be necessary.[3]
-
Drug Efflux: The compound could be a substrate for efflux pumps like P-glycoprotein (P-gp), which actively transport it out of the cell, preventing it from reaching its target. To diagnose this, co-incubate your compound with known efflux pump inhibitors (e.g., verapamil, cyclosporin A). A significant increase in cellular potency suggests efflux is the problem.[3]
-
High Intracellular ATP (for Kinase Inhibitors): Biochemical kinase assays are often performed at ATP concentrations near the enzyme's Km to maximize sensitivity. However, intracellular ATP levels are much higher (1-10 mM). If your compound is an ATP-competitive inhibitor, the high physiological ATP concentration will outcompete it, leading to a dramatic loss of potency. Re-running the biochemical assay with physiological ATP concentrations can confirm this.[3]
-
Plasma Protein Binding: If your cell culture media contains serum (e.g., FBS), your compound may bind to proteins like albumin. This reduces the free concentration of the compound available to interact with the target. Perform the assay in serum-free media (if possible for your cells) or use analytical methods to measure the fraction of unbound compound to determine the true effective concentration.[10]
Issue 3: Potential for Cardiotoxicity (hERG Inhibition)
Scenario: An initial screen (in silico or experimental) indicates that your piperazine compound may inhibit the hERG potassium channel, a major safety liability that can lead to fatal cardiac arrhythmias.
Mitigating hERG inhibition is a critical step in the development of many piperazine-containing drugs. The strategies below are central to this effort.
Key Physicochemical Drivers & Mitigation Strategies
High lipophilicity and the basicity of the piperazine nitrogen are the two primary drivers of hERG binding.[3] The positively charged nitrogen at physiological pH interacts with key aromatic residues (Tyr652, Phe656) in the channel pore.
| Parameter | Contribution to hERG Binding | Mitigation Strategy | Rationale & Causality |
| Basicity (pKa) | The protonated (cationic) state of the piperazine nitrogen is crucial for the key electrostatic and cation-π interactions within the hERG channel pore.[3] | Introduce electron-withdrawing groups (EWGs) near the basic nitrogen to lower its pKa. A target pKa < 7.5 is often desirable.[3] | Lowering the pKa reduces the proportion of the compound that is protonated at physiological pH (7.4), thereby weakening the key electrostatic interactions that anchor the molecule in the binding pocket. |
| Lipophilicity (LogP) | High lipophilicity is strongly correlated with hERG binding, as it facilitates entry into the hydrophobic binding pocket of the channel.[3] | Reduce overall molecular lipophilicity. Replace lipophilic groups (e.g., -CF3, -Cl) with more polar ones (e.g., -OH, -NH2). Introduce polar atoms into alkyl chains.[3] | By making the molecule more polar, its preference for the hydrophobic channel pore is reduced, decreasing binding affinity. This is a classic structure-activity relationship (SAR) strategy for hERG mitigation.[11] |
| Structural Features | Specific molecular shapes and pharmacophores can perfectly complement the hERG binding site. | Block or remove interactions with key residues (Tyr652, Phe656) guided by molecular modeling. Introduce steric bulk to create a clash that prevents optimal binding. | This is a structure-based design approach. By understanding the precise binding mode through docking or crystallography, modifications can be made to disrupt specific, high-energy interactions, thus reducing affinity.[11] |
Key Experimental Protocols
To empower your troubleshooting, we provide detailed, step-by-step methodologies for core experiments.
Protocol 1: MTT Cell Viability Assay
Objective: To determine the concentration of a piperazine compound that inhibits cell viability by 50% (IC50).
Principle: This colorimetric assay measures the metabolic activity of living cells. The mitochondrial dehydrogenase enzymes in viable cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product, the amount of which is proportional to the number of living cells.
Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.[12]
-
Compound Treatment: Prepare serial dilutions of the piperazine derivative in culture medium. A common starting point is a top concentration of 100 µM with 1:3 serial dilutions. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle-only control (e.g., 0.5% DMSO) and a positive control for cell death (e.g., doxorubicin).[3][12]
-
Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).
-
MTT Addition: Add 10 µL of MTT Labeling Reagent (typically 5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.[3] Incubate for 3-4 hours at 37°C, allowing formazan crystals to form.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.[12]
-
Data Analysis: Subtract the background absorbance from a media-only well. Calculate cell viability as a percentage of the vehicle-treated control cells. Plot the percentage of viability against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[3]
Protocol 2: In Vitro Radiometric Kinase Profiling Assay
Objective: To determine the IC50 of a piperazine derivative against a panel of kinases to identify potential off-target inhibition.
Principle: This assay measures the incorporation of a radiolabeled phosphate from [γ-33P]ATP onto a specific peptide or protein substrate by a kinase. A decrease in incorporated radioactivity indicates inhibition of the kinase.[3]
Methodology:
-
Compound Preparation: Prepare 10-point, 3-fold serial dilutions of the piperazine derivative in DMSO.
-
Reaction Setup: In the wells of a microplate, add the kinase reaction buffer, the specific kinase enzyme, and the serially diluted compound or DMSO (vehicle control). Incubate for 10-15 minutes at room temperature to allow for compound binding.[3]
-
Reaction Initiation: Start the kinase reaction by adding a mixture of the specific substrate and [γ-33P]ATP. The final ATP concentration should be at or near the Km for each kinase for initial screening.[3]
-
Incubation: Incubate the reaction for a predetermined time (e.g., 30-60 minutes) at 30°C.
-
Reaction Termination & Capture: Stop the reaction by adding phosphoric acid. Transfer the reaction mixture to a filter plate that binds the phosphorylated substrate.
-
Washing: Wash the filter plates multiple times with phosphoric acid to remove unincorporated [γ-33P]ATP.[3]
-
Detection: Dry the filter plates, add scintillation cocktail, and measure the radioactivity in each well using a scintillation counter.
-
Data Analysis: Calculate the percentage of kinase activity inhibition for each concentration compared to the DMSO control. Determine the IC50 value for each kinase by fitting the data to a dose-response curve.[3]
References
- BenchChem Technical Support Center. (2025).
-
Yadav, P., et al. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate. [Link]
- BenchChem Technical Support. (2025).
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Yadav, P., et al. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. Naturalista Campano. [Link]
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Al-Sanea, M. M., et al. (2023). Piperazine ring toxicity in three novel anti-breast cancer drugs: an in silico and in vitro metabolic bioactivation approach using olaparib as a case study. PubMed. [Link]
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Wikipedia. Piperazine. [Link]
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Saczewski, J., et al. (2022). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. PubMed Central. [Link]
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Carbone, C., et al. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. PubMed Central. [Link]
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Tesei, A., et al. (2013). The piperazine scaffold for novel drug discovery efforts: the evidence to date. PubMed. [Link]
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Botta, K. M., et al. (2022). Synthesis and Characterization of Two Piperazine Containing Macrocycles and their Transition Metal Complexes. PubMed Central. [Link]
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Roda, G., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. [Link]
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Vang, T., et al. (2021). Design and Synthesis of Piperazine-Based Compounds Conjugated to Humanized Ferritin as Delivery System of siRNA in Cancer Cells. ACS Publications. [Link]
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Pluta, R., et al. (2025). Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands. ResearchGate. [Link]
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Chopra, A., et al. (2014). Novel Piperazine-based Compounds Inhibit Microtubule Dynamics and Sensitize Colon Cancer Cells to Tumor Necrosis Factor-induced Apoptosis. PubMed Central. [Link]
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Kumar, R., et al. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. PubMed. [Link]
-
Singhala, P., et al. (2024). A Decade of Piperazine-Based Small Molecules Approved by US FDA: Exploring the Medicinal Chemistry Impact of this. Bentham Science. [Link]
-
Vang, T., et al. (2021). Design and Synthesis of Piperazine-Based Compounds Conjugated to Humanized Ferritin as Delivery System of siRNA in Cancer Cells. National Institutes of Health. [Link]
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Amaratunga, M., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Big Data. [Link]
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Allen, B. D., et al. (2015). Molecular mechanisms and design principles for promiscuous inhibitors to avoid drug resistance: Lessons learned from HIV-1 protease inhibition. Proteins. [Link]
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Berardi, F., et al. (2011). Exploring the importance of piperazine N-atoms for sigma(2) receptor affinity and activity in a series of analogs of 1-cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine (PB28). PubMed. [Link]
- BenchChem Technical Support. (2025). A Technical Guide to the Physicochemical Properties of Piperazine Salts.
-
Al-Omaima, N., et al. (2022). Synthesis, Characterization, Cytotoxicity, Cellular Imaging, Molecular Docking, and ADMET Studies of Piperazine-Linked 1,8-Naphthalimide-Arylsulfonyl Derivatives. MDPI. [Link]
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Cheng, C., et al. (2025). Targeting Cancer Cell Proliferation Using Piperazine-Linked Quinolinequinones: Mechanism and Metabolic Profile. PubMed Central. [Link]
-
Choudhary, S., et al. (2021). Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. Dalton Transactions. [Link]
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Carbone, C., et al. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Publishing. [Link]
-
Szymański, P., et al. (2024). Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents. MDPI. [Link]
-
Khan, I., et al. (2025). An Evolving Role of Piperazine Moieties in Drug Design and Discovery. ResearchGate. [Link]
-
Patsnap Synapse. (2025). How can off-target effects of drugs be minimised?. [Link]
Sources
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- 8. Exploring the importance of piperazine N-atoms for sigma(2) receptor affinity and activity in a series of analogs of 1-cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine (PB28) - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 10. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
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Technical Support Center: Scaling Up the Synthesis of Methyl 4-benzylpiperazine-2-carboxylate
Welcome to the technical support center for the synthesis of Methyl 4-benzylpiperazine-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges of scaling up this important synthesis. Here, you will find in-depth troubleshooting advice and frequently asked questions to ensure a successful, efficient, and scalable process.
I. Troubleshooting Guide: From Bench to Scale
This section addresses specific issues that may arise during the synthesis and scale-up of Methyl 4-benzylpiperazine-2-carboxylate, providing explanations for the underlying causes and actionable solutions.
Issue 1: Low Yield of the Desired Mono-Benzylated Product and Formation of Di-substituted Byproduct
Question: My reaction is producing a significant amount of the 1,4-dibenzylpiperazine-2-carboxylate, leading to a low yield of the target mono-substituted product. How can I improve the selectivity for mono-substitution, especially during scale-up?
Answer: The formation of a di-substituted byproduct is a common challenge in piperazine chemistry due to the comparable reactivity of the second nitrogen atom after the initial substitution.[1][2] When scaling up, localized concentration gradients and temperature fluctuations can exacerbate this issue. Here are several strategies to enhance mono-substitution selectivity:
-
Stoichiometric Control with Excess Piperazine: Employing a large excess of the starting material, methyl piperazine-2-carboxylate (typically 5-10 equivalents), statistically favors the reaction of benzyl bromide with the more abundant unsubstituted piperazine derivative.[1][2] This is often the most straightforward approach for initial scale-up.
-
Slow and Controlled Addition of the Electrophile: Adding the benzyl bromide dropwise at a controlled, low temperature is crucial.[1] This maintains a low concentration of the electrophile in the reaction mixture, minimizing the chance of it reacting with the already formed mono-benzylated product. For larger scale reactions, this can be achieved using a syringe pump or a controlled addition funnel.
-
Protonation Strategy: Utilizing a protonated form of the starting piperazine can effectively protect one of the nitrogen atoms. Dissolving the methyl piperazine-2-carboxylate in a solvent like methanol or acetic acid can lead to the formation of a mono-salt, which is less reactive towards further alkylation.[3]
-
Protecting Group Strategy: For the most controlled synthesis, especially when high purity is paramount, a mono-protected piperazine derivative can be used.[2][3] For instance, using N-Boc-piperazine-2-carboxylate, followed by benzylation and subsequent removal of the Boc group, ensures exclusive mono-substitution. However, this adds extra steps to the overall synthesis.[3]
Issue 2: Incomplete Reaction and Difficulty in Driving to Completion
Question: My reaction stalls, leaving a significant amount of unreacted methyl piperazine-2-carboxylate, even after extended reaction times. What could be the cause and how can I resolve this?
Answer: Incomplete conversion during N-alkylation reactions can be frustrating and is often traced back to issues with reagents, solvents, or the base used.[4]
-
Base Selection and Solubility: The choice and solubility of the base are critical.[4] While potassium carbonate (K₂CO₃) is commonly used, its solubility in organic solvents like acetonitrile can be limited.[4] This can result in a heterogeneous mixture where the base is not efficiently scavenging the HBr generated during the reaction, leading to the formation of the unreactive hydrobromide salt of the starting amine.[5]
-
Catalytic Potassium Iodide: The addition of a catalytic amount of potassium iodide (KI) can significantly accelerate the reaction. Iodide is a better nucleophile than bromide and can undergo a Finkelstein reaction with benzyl bromide to form the more reactive benzyl iodide in situ.
-
Reaction Temperature: While lower temperatures favor mono-substitution, insufficient temperature can lead to slow reaction rates. A careful balance must be struck. If the reaction is stalling, a modest increase in temperature (e.g., to 40-50 °C) after the initial slow addition of benzyl bromide can help drive it to completion. Monitor the reaction closely by TLC or LC-MS to avoid an increase in byproduct formation.
Issue 3: Challenges in Product Purification and Isolation
Question: I'm having difficulty purifying the Methyl 4-benzylpiperazine-2-carboxylate from the reaction mixture, especially on a larger scale. What are the best practices for purification?
Answer: Purification can indeed become a bottleneck during scale-up. The choice of method depends on the scale and the nature of the impurities.
-
Extraction and Wash: After the reaction, a standard aqueous workup is the first step. Quench the reaction with water and extract the product into an organic solvent like ethyl acetate or dichloromethane. Washing the organic layer with a dilute acid solution (e.g., 1M HCl) can remove any unreacted piperazine starting material. Subsequent washing with a saturated sodium bicarbonate solution will neutralize any remaining acid and remove acidic byproducts. A final brine wash will help to remove residual water.
-
Crystallization: If the product is a solid or can be converted to a solid salt, crystallization is an excellent method for purification on a large scale. The dihydrochloride salt of 1-benzylpiperazine is known to be a stable, crystalline solid that is easily purified.[7] You can precipitate the product as its hydrochloride salt by treating the organic solution with ethereal HCl or by bubbling dry HCl gas through it.[7] The resulting solid can then be filtered and washed with a non-polar solvent like diethyl ether to remove non-basic impurities.
-
Column Chromatography: While effective at the lab scale, column chromatography can be cumbersome and expensive for large-scale production.[3] It should be reserved for instances where high-purity material is required for specific applications and other methods have failed. If chromatography is necessary, optimizing the solvent system on a small scale first is crucial to ensure good separation and minimize solvent usage.
II. Frequently Asked Questions (FAQs)
Q1: What is the general reaction mechanism for the N-benzylation of Methyl piperazine-2-carboxylate?
A1: The reaction proceeds via a standard SN2 (bimolecular nucleophilic substitution) mechanism. The nitrogen atom of the piperazine ring acts as a nucleophile and attacks the benzylic carbon of benzyl bromide. The bromide ion leaves as the leaving group, and a new carbon-nitrogen bond is formed. A base is typically required to neutralize the hydrobromic acid (HBr) that is generated as a byproduct.
Q2: Which solvent is most suitable for this reaction when scaling up?
A2: The choice of solvent is critical for scalability, safety, and reaction efficiency.
-
Acetonitrile (ACN): A good choice for its moderate polarity, which helps to dissolve the reactants, and its relatively high boiling point, which allows for heating if necessary.[8]
-
N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO): These polar aprotic solvents are excellent for SN2 reactions as they can significantly increase the rate of reaction.[4] However, their high boiling points can make them difficult to remove during workup, and they are more expensive and have greater environmental concerns than other solvents.
-
Alcohols (e.g., Ethanol): Can be used, but they are protic and can solvate the nucleophile, potentially slowing down the reaction. However, they are inexpensive and environmentally benign.[7]
For scale-up, a balance between reaction efficiency, cost, safety, and ease of removal should be considered. Acetonitrile often represents a good compromise.
Q3: Are there any safety considerations I should be aware of when scaling up this synthesis?
A3: Yes, scaling up introduces new safety challenges.
-
Exothermic Reaction: N-alkylation reactions can be exothermic. The slow addition of benzyl bromide is not only important for selectivity but also for controlling the reaction temperature and preventing a thermal runaway.[9] Ensure the reaction vessel has adequate cooling capacity.
-
Benzyl Bromide: Benzyl bromide is a lachrymator and a skin irritant. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.
-
Pressure Build-up: If the reaction is run in a sealed vessel, the generation of HBr gas can lead to a build-up of pressure. Ensure the reaction is adequately vented or run under an inert atmosphere with a pressure-equalizing dropping funnel.
Q4: Can I use benzyl chloride instead of benzyl bromide?
A4: Yes, benzyl chloride can be used.[7] However, benzyl bromide is generally more reactive than benzyl chloride in SN2 reactions because bromide is a better leaving group than chloride. Consequently, the reaction with benzyl chloride may require more forcing conditions (e.g., higher temperatures or longer reaction times) to achieve the same level of conversion.
III. Experimental Protocols and Data
Protocol 1: Scale-Up Synthesis of Methyl 4-benzylpiperazine-2-carboxylate
This protocol is designed for a 10-gram scale synthesis.
Materials:
-
Methyl piperazine-2-carboxylate (5 equivalents)
-
Benzyl bromide (1 equivalent)
-
Potassium carbonate (K₂CO₃) (2 equivalents)
-
Acetonitrile (ACN) (10 volumes)
-
Potassium iodide (KI) (0.1 equivalents, optional)
Procedure:
-
To a multi-neck round-bottom flask equipped with a mechanical stirrer, a thermometer, a condenser, and a pressure-equalizing dropping funnel, add methyl piperazine-2-carboxylate and acetonitrile.
-
Add potassium carbonate (and potassium iodide, if using) to the stirred solution.
-
Cool the mixture to 0-5 °C using an ice bath.
-
Dissolve benzyl bromide in a small amount of acetonitrile and add it to the dropping funnel.
-
Add the benzyl bromide solution dropwise to the reaction mixture over 1-2 hours, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete, filter off the inorganic salts and wash the filter cake with acetonitrile.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Proceed with the purification as described in the troubleshooting section (Issue 3).
Table 1: Reagent Stoichiometry and Conditions
| Reagent | Molar Equiv. | Molecular Weight ( g/mol ) | Amount (for 10g Benzyl Bromide) |
| Benzyl Bromide | 1 | 171.04 | 10.0 g |
| Methyl piperazine-2-carboxylate | 5 | 144.17 | 42.3 g |
| Potassium Carbonate | 2 | 138.21 | 16.1 g |
| Acetonitrile | 10 volumes | - | ~100 mL |
| Condition | Value | ||
| Temperature | 0-5 °C (addition), RT (reaction) | ||
| Reaction Time | 12-24 hours |
IV. Visualizing the Process
Diagram 1: Synthetic Pathway
Caption: Troubleshooting workflow for low mono-substitution yield.
V. References
-
BenchChem Technical Support Team. (2025). Technical Support Center: Optimizing Piperazine Synthesis. BenchChem.
-
BenchChem Technical Support Team. (2025). Technical Support Center: Large-Scale Piperazine Synthesis. BenchChem.
-
Boley, A. J., Genova, J. C., & Nicewicz, D. A. (2024). A reaction of carbonyl and amine condensation partners provides a broad range of piperazines in good yields. Journal of the American Chemical Society, 146, 31114-31123.
-
Kavková, K., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2168. [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Avoiding Over-alkylation.
-
Organic Chemistry Portal. (n.d.). Synthesis of piperazines. [Link]
-
Laturwale, S. K. J. S., & Kamble, P. (2023). Synthesis, Characterization and Biological Evaluation of Piperazine Derivatives. International Journal of Pharmaceutical and Phytopharmacological Research, 28(2), 329-346.
-
Google Patents. (n.d.). CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde.
-
Reddit. (2021). Difficulties with N-Alkylations using alkyl bromides. r/Chempros. [Link]
-
Cymerman Craig, J., & Young, R. J. (1963). 1-Benzylpiperazine. Organic Syntheses, 43, 13. [Link]
-
Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University.
-
Google Patents. (n.d.). US6603003B2 - Method for the preparation of piperazine and its derivatives.
-
Reddit. (2021). What are issues/things to consider when scaling up reactions from the lab to a factory? r/chemistry. [Link]
-
Sciencemadness.org. (2022). Best Conditions For N-Alkylation?[Link]
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Technical Support Center: Degradation Pathways of Benzylpiperazine Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with benzylpiperazine (BZP) derivatives. This guide provides in-depth answers to frequently asked questions and troubleshooting advice for common experimental challenges related to the degradation of these compounds. Our goal is to equip you with the scientific rationale behind experimental choices to ensure the integrity and success of your research.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the metabolic and chemical breakdown of benzylpiperazine derivatives.
Q1: What are the primary metabolic degradation pathways for N-benzylpiperazine (BZP) and its derivatives?
A1: The metabolism of BZP and its derivatives is multifaceted, primarily occurring in the liver. The main pathways include:
-
Aromatic Hydroxylation: This is a major metabolic route where a hydroxyl group is added to the benzyl ring. The most common products are para-hydroxy-BZP (p-OH-BZP) and meta-hydroxy-BZP (m-OH-BZP), with the para-isomer being the predominant metabolite found in urine.[1][2]
-
Piperazine Ring Degradation: The piperazine moiety itself undergoes metabolic degradation.[3][4] This can involve N-dealkylation.
-
N-Debenzylation: This pathway involves the cleavage of the bond between the nitrogen of the piperazine ring and the benzyl group, leading to the formation of piperazine and benzylamine.[2] Further metabolism can lead to N-benzylethylenediamine.[2][5][6]
-
Conjugation: The hydroxylated metabolites are often further processed through conjugation with glucuronic acid and/or sulfuric acid before being excreted in the urine.[1][2]
Below is a diagram illustrating the primary metabolic pathways of N-benzylpiperazine.
Caption: Primary metabolic pathways of N-benzylpiperazine (BZP).
Q2: Which enzymes are responsible for the metabolism of BZP derivatives?
A2: The metabolism of BZP derivatives is predominantly catalyzed by the cytochrome P450 (CYP) superfamily of enzymes in the liver.[2] Specific isoforms that have been identified as key players include:
Additionally, catechol-O-methyl-transferase (COMT) may be involved in the metabolic process.[2] It's important to note that genetic polymorphisms in these enzymes can lead to inter-individual differences in metabolism.[2]
Q3: What is "forced degradation" and why is it important for studying BZP derivatives?
A3: Forced degradation, or stress testing, involves subjecting a drug substance to conditions more severe than accelerated stability testing to identify potential degradation products.[9] This is crucial for:
-
Elucidating degradation pathways: It helps to understand how the molecule behaves under various chemical stresses like acid, base, oxidation, heat, and light.[9][10]
-
Developing stability-indicating methods: The degradation products generated are used to develop and validate analytical methods that can accurately measure the active pharmaceutical ingredient (API) in the presence of its degradants.[9][10]
-
Informing formulation and storage: Understanding the chemical liabilities of a BZP derivative aids in designing stable formulations and defining appropriate storage conditions.[9]
Q4: How stable are BZP derivatives in biological samples during storage?
A4: The stability of BZP derivatives in biological matrices like blood, serum, and urine can be a concern and is dependent on storage conditions. A study on the stability of BZP and TFMPP in whole blood, serum, and urine showed that storage temperature is a critical factor.[11] While BZP showed reasonable stability over 14 days at -20°C and 4°C, significant degradation of other designer drugs like mephedrone was observed, highlighting the need for proper sample handling and storage, preferably at -20°C or lower, to ensure accurate analytical results.[11]
Troubleshooting Guides
This section provides practical solutions to specific problems you may encounter during your experiments.
Scenario 1: Unexpected Metabolite Profile in In Vitro Metabolism Assays
-
Issue: You are incubating a novel BZP derivative with human liver microsomes, but you are not observing the expected hydroxylated metabolites, or you are seeing an unusually high level of the parent drug.
-
Potential Causes & Solutions:
Potential Cause Explanation & Troubleshooting Steps Incorrect CYP Isoform Activity The specific CYP isoforms responsible for metabolizing your derivative may be different from those for BZP. Solution: Perform reaction phenotyping using a panel of recombinant human CYP enzymes (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4) to identify the key metabolizing enzymes.[12] Enzyme Inhibition Your BZP derivative or a component of your reaction mixture might be inhibiting the CYP enzymes. BZP and its analogues have been shown to have inhibitory activity against several CYP isoenzymes.[7][8] Solution: Run a control experiment with a known substrate for the major CYP isoforms to check for inhibition. If inhibition is suspected, you may need to adjust the substrate concentration. Cofactor Degradation The NADPH cofactor is essential for CYP activity and can degrade if not handled properly. Solution: Prepare NADPH solutions fresh and keep them on ice. Ensure the final concentration in your incubation is sufficient (typically around 1 mM). Low Intrinsic Clearance Your derivative may be a poor substrate for the enzymes under the tested conditions, leading to slow metabolism. Solution: Increase the incubation time or the concentration of liver microsomes to enhance the formation of metabolites.
Scenario 2: Poor Recovery of BZP Derivatives from Biological Matrices
-
Issue: You are using a solid-phase extraction (SPE) protocol to extract a BZP derivative from plasma, but the recovery is consistently low and variable.
-
Potential Causes & Solutions:
Potential Cause Explanation & Troubleshooting Steps Suboptimal SPE Sorbent The polarity and pKa of your specific BZP derivative will dictate the most effective SPE sorbent. Solution: Screen different SPE sorbents (e.g., mixed-mode cation exchange, reversed-phase C8 or C18). For basic compounds like BZP derivatives, a mixed-mode sorbent that combines nonpolar and ion-exchange retention can be highly effective. Incorrect pH for Loading/Elution The charge state of the analyte is critical for retention and elution. Solution: Adjust the pH of your sample before loading to ensure the analyte is charged and retains on the sorbent. For elution, use a solvent that neutralizes the charge and disrupts the nonpolar interactions. Matrix Effects Co-extracted endogenous compounds from the plasma can interfere with the ionization of your analyte in the mass spectrometer, leading to signal suppression.[13] Solution: Optimize your wash steps during the SPE procedure to remove interfering substances. You may also need to dilute your sample or use a more selective analytical technique like LC-MS/MS. Analyte Instability The derivative may be degrading during the extraction process. Solution: Keep samples on ice throughout the extraction process and minimize the time between extraction and analysis.
Scenario 3: N-Debenzylation Occurring During a Synthetic Modification Step
-
Issue: You are attempting a chemical modification on another part of your BZP derivative, but you are observing significant cleavage of the N-benzyl group.
-
Potential Causes & Solutions:
Potential Cause Explanation & Troubleshooting Steps Catalytic Hydrogenation The N-benzyl group is susceptible to cleavage by catalytic hydrogenation (e.g., using Pd/C).[14] Solution: If your desired transformation involves reduction, consider alternative, less harsh reducing agents. If hydrogenation is necessary, using a less active catalyst or performing the reaction at atmospheric pressure and low temperature may help preserve the N-benzyl group.[14] Strongly Acidic Conditions The N-benzyl group can be labile under strongly acidic conditions. Solution: If possible, perform the reaction under neutral or basic conditions. If acidic conditions are unavoidable, consider replacing the N-benzyl group with a more acid-stable protecting group like tert-butoxycarbonyl (Boc).[14] Oxidative Cleavage Certain oxidizing agents can lead to N-debenzylation. Solution: Carefully select your oxidizing agent. In some cases, a base-promoted oxidation using KOtBu/DMSO and O2 has been used for N-debenzylation, so these conditions should be avoided if you wish to retain the group.[15]
Experimental Protocols
Protocol 1: In Vitro Metabolic Stability Assay for BZP Derivatives using Human Liver Microsomes
This protocol provides a framework for assessing the metabolic stability of a BZP derivative.
-
Preparation of Reagents:
-
Prepare a 1 M stock solution of NADPH in a suitable buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4).
-
Prepare a 1 mg/mL stock solution of your BZP derivative in a compatible solvent (e.g., methanol, DMSO).
-
-
Incubation:
-
In a microcentrifuge tube, combine human liver microsomes (final concentration 0.5 mg/mL), potassium phosphate buffer (100 mM, pH 7.4), and your BZP derivative (final concentration 1 µM).
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding NADPH to a final concentration of 1 mM.
-
-
Time Points:
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.
-
-
Quenching:
-
Immediately stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
-
Sample Processing:
-
Vortex the samples and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the protein.
-
Transfer the supernatant to a new tube for analysis.
-
-
Analysis:
-
Analyze the samples by LC-MS/MS to quantify the remaining parent drug at each time point.
-
-
Data Analysis:
-
Plot the natural log of the percentage of the parent drug remaining versus time. The slope of the linear regression will give the elimination rate constant (k). From this, you can calculate the in vitro half-life (t½ = 0.693/k).
-
Caption: Workflow for an in vitro metabolic stability assay.
Protocol 2: LC-MS/MS Analysis of BZP Degradation Products in Biological Samples
This protocol outlines a general approach for the analysis of BZP and its metabolites.
-
Sample Preparation:
-
Extract the BZP derivative and its metabolites from the biological matrix (e.g., urine, plasma) using solid-phase extraction (SPE) as described in the troubleshooting section.
-
Evaporate the eluent to dryness under a stream of nitrogen.
-
Reconstitute the sample in a suitable mobile phase.
-
-
Chromatographic Separation:
-
Column: Use a C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with a low percentage of mobile phase B and gradually increase to elute the analytes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Develop specific precursor-to-product ion transitions for the parent drug and each expected metabolite. For example:
-
BZP: m/z 177 -> 91
-
p-OH-BZP: m/z 193 -> 107
-
-
-
Quantification:
-
Use a stable isotope-labeled internal standard for accurate quantification.
-
Generate a calibration curve using known concentrations of the analytes.
-
References
- Tsutsumi, H., et al. (2005). Metabolism and the urinary excretion profile of the recently scheduled designer drug N-Benzylpiperazine (BZP) in the rat. Journal of Health Science, 51(4), 432-438.
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European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). (n.d.). BZP/piperazines drug profile. Retrieved from [Link]
- Antia, U., et al. (2009). The metabolic interaction between BZP and TFMPP may have clinical implications, as these agents are often combined in 'party pills'. Drug and Alcohol Dependence, 105(1-2), 1-8.
- Freeman, S., & Rochelle, G. (2012). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. Industrial & Engineering Chemistry Research, 51(25), 8259-8268.
- Staack, R. F., & Maurer, H. H. (2003). Studies on the metabolism and toxicological detection of the new designer drug N-benzylpiperazine in urine using gas chromatography-mass spectrometry.
- Antia, U., et al. (2010). Metabolic interactions with piperazine-based 'party pill' drugs. Journal of Pharmacy and Pharmacology, 62(1), 55-63.
- Staack, R. F., & Maurer, H. H. (2002). Studies on the metabolism and toxicological detection of the new designer drug N-benzylpiperazine in urine using gas chromatography-mass spectrometry.
- Ismail, R., et al. (2011). Analytical Studies on N-Benzylpiperazine and 1-(3-Trifluoromethylphenyl)piperazine- A New Class of Designer Drug of Abuse. Malaysian Journal of Chemistry, 13(1), 008-017.
- Almaghrabi, M. (2014). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University.
- Arbo, M. D., et al. (2013). Piperazine designer drugs induce toxicity in cardiomyoblast h9c2 cells through mitochondrial impairment. Toxicology Letters, 219(3), 235-243.
- Sexton, A., & Rochelle, G. (2009). Piperazine Degradation in Pilot Plants. Energy Procedia, 1(1), 831-838.
- Buszek, R. J., et al. (2019). Atmospheric Oxidation of Piperazine Initiated by OH: A Theoretical Kinetics Investigation. ACS Earth and Space Chemistry, 3(12), 2795-2804.
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MicroSolv Technology Corporation. (n.d.). Benzylpiperazine (BZP). Retrieved from [Link]
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SWGDRUG. (2005). BENZYLPIPERAZINE. Retrieved from [Link]
- Schep, L. J., et al. (2011). The clinical toxicology of the designer "party pills" benzylpiperazine and trifluoromethylphenylpiperazine. Clinical Toxicology, 49(3), 131-141.
- Castillo-Hernández, J. C., et al. (2017). Effect of N-Benzylpiperazine, Its Metabolite N-Benzylethylenediamine, and Its Disubstituted Analogue N,N'-Dibenzylpiperazine on the Acquisition, Formation, and Consolidation of Memory in Mice. Behavioural Brain Research, 322, 11-18.
-
ResearchGate. (n.d.). Chemical structures of N-benzylpiperazine (BZP), N-benzylethylenediamine (BEDA), benzylamine (BA), and N , N 'dibenzylpiperazine (DBZP). Arrows indicate the metabolism of BZP. Retrieved from [Link]
- Freeman, S., & Rochelle, G. (2011). Thermal degradation of piperazine and its structural analogs. Energy Procedia, 4, 349-356.
- Klick, S., et al. (2005). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Journal of Pharmaceutical and Biomedical Analysis, 39(3-4), 485-490.
- Nielsen, C. J., et al. (2020). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperazine under Simulated Atmospheric Conditions. The Journal of Physical Chemistry A, 124(52), 10985-10998.
- BenchChem. (2025).
- El-Beqqali, A., et al. (2007). Benzodiazepines: sample preparation and HPLC methods for their determination in biological samples.
- Gu, J. (2004). In Vitro Identification of Cytochrome P450 Enzymes Responsible for Drug Metabolism. Methods in Molecular Biology, 249, 115-121.
- Portoghese, P. S., et al. (2002). Exploring the structure-activity relationships of [1-(4-tert-butyl-3'-hydroxy)benzhydryl-4-benzylpiperazine] (SL-3111), a high-affinity and selective delta-opioid receptor nonpeptide agonist ligand. Journal of Medicinal Chemistry, 45(26), 5795-5803.
- Sobańska, K., & Glibo, M. (2019). The Stability Study of a Novel Phenylpiperazine Derivative. Modern Organic Chemistry Research, 4(1), 1-10.
- Rew, Y., & Goodman, M. (2002). An efficient method for the N-debenzylation of aromatic heterocycles. Tetrahedron Letters, 43(8), 1361-1363.
- Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3).
- Shanks, K. G., et al. (2013). The stability of four designer drugs: MDPV, mephedrone, BZP and TFMPP in three biological matrices under various storage conditions. Journal of Analytical Toxicology, 37(8), 529-535.
- CN1634901A - Process for preparing N-benzyl piperazine. (2005).
- Deattu, N., et al. (2022). Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond. Research Journal of Pharmacy and Technology, 15(8), 3761-3766.
- Brimble, M. A., et al. (2002). A Tuneable Method for N-Debenzylation of Benzylamino Alcohols. Organic Letters, 4(13), 2213-2215.
- BenchChem. (2025). Technical Support Center: Enhancing Bisphenol B Detection in Biological Fluids.
- Singh, S., & Bakshi, M. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 3(5), 291-303.
- BioIVT. (2021).
- Deattu, N., et al. (2022). Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond. OUCI.
- Patel, D., et al. (2012). TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW. Journal of Applied Pharmaceutical Science, 2(5), 154-162.
- Archer, J., et al. (2008). Quantitative analysis of hair samples for 1-benzylpiperazine (BZP) using high-performance liquid chromatography triple quadrupole mass spectrometry (LC-MS/MS) detection.
- Baumann, M. H., et al. (2016). Benzylpiperazine: "A messy drug". Neuropharmacology, 108, 1-10.
- Yan, Z., & Gufford, J. A. (2002). In vitro identification of metabolic pathways and cytochrome P450 enzymes involved in the metabolism of etoperidone. Xenobiotica, 32(11), 1015-1032.
- Wójcik-Pszczoła, K., et al. (2020). In Vitro approach for identification of a leading cytochrome P450 isoenzyme responsible for biotransformation of novel arylpiperazine drug candidates and their inhibition potency towards CYP3A4. Acta Poloniae Pharmaceutica, 77(1), 69-76.
- Biernacka, J., et al. (2018). Troubleshooting of the determination of bisphenol A at ultra-trace levels by liquid chromatography and tandem mass spectrometry.
Sources
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- 2. BZP/piperazines drug profile | www.euda.europa.eu [euda.europa.eu]
- 3. Studies on the metabolism and toxicological detection of the new designer drug N-benzylpiperazine in urine using gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 15. researchgate.net [researchgate.net]
Validation & Comparative
A Senior Application Scientist's Guide to Analytical Method Validation: The Case of Methyl 4-benzylpiperazine-2-carboxylate
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the journey from synthesis to a market-ready drug product is paved with rigorous analytical scrutiny. Every claim of purity, concentration, and stability rests upon the foundation of a robust, reliable, and validated analytical method. This guide provides an in-depth comparison of analytical strategies and a detailed protocol for the validation of a quantitative method for Methyl 4-benzylpiperazine-2-carboxylate, a key intermediate or potential active pharmaceutical ingredient (API). Our focus is not just on the "how," but the "why," grounding every step in the principles of scientific integrity and regulatory compliance.
The objective of validating an analytical procedure is to demonstrate that it is suitable for its intended purpose.[1][2] This guide is structured to navigate from the strategic choice of an analytical technique to the granular details of executing a validation protocol compliant with the highest industry standards, primarily referencing the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][3][4]
Part 1: Choosing the Analytical Battlefield: A Comparison of Core Techniques
The selection of an analytical technique for Methyl 4-benzylpiperazine-2-carboxylate, a substituted piperazine, depends on the specific requirements of the analysis—be it for purity assessment, impurity quantification, or assay of the final product.
| Technique | Principle | Strengths | Limitations | Best Suited For |
| HPLC-UV | Separation by polarity on a stationary phase, detection by UV absorbance. | Cost-effective, robust, widely available, excellent for quantitative analysis of the main component.[5] | Requires the analyte to have a UV chromophore. May lack specificity for closely related impurities without baseline separation. | Assay, content uniformity, and quantification of known, UV-active impurities. |
| LC-MS | Separation by HPLC, detection by mass spectrometry. | Highly specific and sensitive. Can identify and quantify unknown impurities based on mass-to-charge ratio.[6] | Higher operational cost and complexity. Matrix effects can suppress ion formation. | Impurity profiling, degradation studies, and trace-level quantification. |
| GC-MS | Separation of volatile compounds in a gaseous mobile phase, detection by mass spectrometry. | Excellent for volatile and semi-volatile analytes, including residual solvents and certain impurities.[7][8] High sensitivity and specificity. | Requires the analyte to be thermally stable and volatile, or to be derivatized. | Analysis of starting materials, residual solvents, and specific volatile impurities. |
Scientist's Rationale: For the routine quality control (QC) assay of Methyl 4-benzylpiperazine-2-carboxylate as a drug substance, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) presents the optimal balance of performance, cost, and regulatory acceptance. The benzyl group provides a strong chromophore, making it well-suited for UV detection. While LC-MS is invaluable for impurity identification during development, HPLC-UV is the workhorse for validation and routine use.
Part 2: The Blueprint for Trust: A Deep Dive into Method Validation Workflow
A validation protocol must be a self-validating system, demonstrating that the method is suitable for its intended purpose.[2][9] The core parameters, as defined by ICH Q2(R1), ensure the method's data is reliable and accurate.
Below is a visualization of the typical workflow for validating a quantitative HPLC assay method.
Caption: Workflow for HPLC Method Validation and Implementation.
Part 3: Experimental Protocols for HPLC-UV Method Validation
This section provides a detailed, step-by-step methodology for validating an HPLC-UV method for the assay of Methyl 4-benzylpiperazine-2-carboxylate.
Chromatographic Conditions (Example)
| Parameter | Condition | Rationale |
| Column | C18, 150 x 4.6 mm, 5 µm | The C18 stationary phase provides good hydrophobic retention for the benzylpiperazine structure. |
| Mobile Phase | Acetonitrile: 20mM Potassium Phosphate Buffer (pH 3.0) (50:50 v/v) | A buffered mobile phase controls the ionization state of the amine, ensuring consistent retention and peak shape. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and efficiency. |
| Detection | UV at 254 nm | The benzyl group provides strong absorbance at this wavelength. |
| Column Temp. | 30 °C | Controlled temperature ensures retention time reproducibility.[10] |
| Injection Vol. | 10 µL | A small volume minimizes potential for peak distortion. |
Validation Experiments
A. Specificity Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[11]
-
Protocol:
-
Prepare a solution of a placebo (all formulation components except the API).
-
Prepare a solution of the Methyl 4-benzylpiperazine-2-carboxylate reference standard.
-
Prepare a spiked sample by mixing the reference standard with known related substances and potential degradants.
-
Inject all three solutions.
-
-
Acceptance Criteria: The placebo must show no interfering peaks at the retention time of the main analyte. In the spiked sample, the peak for Methyl 4-benzylpiperazine-2-carboxylate must be pure and well-resolved from all other peaks (Resolution > 2.0).
B. Linearity & Range Linearity demonstrates that the method's response is directly proportional to the analyte concentration over a given range.
-
Protocol:
-
Prepare a stock solution of the reference standard.
-
Perform serial dilutions to create at least five concentration levels, typically spanning 80% to 120% of the target assay concentration (e.g., 80, 90, 100, 110, 120 µg/mL).
-
Inject each concentration in triplicate.
-
-
Data Analysis & Acceptance Criteria:
| Concentration (µg/mL) | Mean Peak Area (n=3) |
| 80 | 801500 |
| 90 | 902100 |
| 100 | 1001800 |
| 110 | 1103500 |
| 120 | 1202500 |
| r² | 0.9998 |
C. Accuracy Accuracy is the closeness of the test results to the true value. It is often determined by spike recovery.
-
Protocol:
-
Prepare a placebo mixture.
-
Spike the placebo with the API at three concentration levels (e.g., 80%, 100%, 120%) in triplicate (for a total of nine determinations).[13]
-
Analyze the samples and calculate the percentage recovery.
-
-
Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0% at each level.[13]
| Spike Level | Theoretical Conc. (µg/mL) | Mean Measured Conc. (µg/mL) | Mean Recovery (%) | RSD (%) |
| 80% | 80.0 | 79.5 | 99.4 | 0.8 |
| 100% | 100.0 | 100.5 | 100.5 | 0.6 |
| 120% | 120.0 | 121.1 | 100.9 | 0.7 |
D. Precision Precision measures the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at two levels: repeatability and intermediate precision.[9][11]
-
Protocol (Repeatability):
-
Prepare six independent samples at 100% of the target concentration.
-
Analyze them on the same day, with the same analyst and instrument.
-
-
Protocol (Intermediate Precision):
-
Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
-
Acceptance Criteria: The Relative Standard Deviation (RSD) for the set of six measurements should be not more than 2.0%.[12]
E. Robustness Robustness evaluates the method's capacity to remain unaffected by small, deliberate variations in method parameters.[10]
-
Protocol:
-
Analyze a sample while making small, deliberate changes to key parameters.
-
Examples:
-
Flow Rate: ± 0.1 mL/min (0.9 and 1.1 mL/min)
-
Column Temperature: ± 5 °C (25 °C and 35 °C)
-
Mobile Phase pH: ± 0.2 units (pH 2.8 and 3.2)
-
-
-
Acceptance Criteria: The system suitability parameters (e.g., resolution, tailing factor) should still pass, and the assay results should not significantly change compared to the nominal conditions.
Conclusion
The validation of an analytical method is a systematic and documented process that provides a high degree of assurance that a specific method will consistently produce a result meeting its predetermined specifications and quality attributes. By following the principles outlined in the ICH Q2(R1) guidelines and applying them through rigorous experimental design, a trustworthy and reliable HPLC-UV method for Methyl 4-benzylpiperazine-2-carboxylate can be established. This ensures data integrity, supports regulatory submissions, and ultimately guarantees the quality and safety of the final pharmaceutical product.
References
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]
-
ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
-
Steps for HPLC Method Validation. Pharmaguideline. [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration. [Link]
-
ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). Jordi Labs. [Link]
-
Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. MDPI. [Link]
-
HPLC Method Development and Validation for Pharmaceutical Analysis. Chromatography Online. [Link]
-
Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research. [Link]
-
New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific. [Link]
-
ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. [Link]
-
Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. ResearchGate. [Link]
-
Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combin. Scholars.Direct. [Link]
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A Comparative Guide to the Spectroscopic Characterization of Methyl 4-benzylpiperazine-2-carboxylate
In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Piperazine derivatives, a scaffold present in numerous pharmacologically active compounds, demand rigorous analytical characterization to ensure identity, purity, and stability.[1][2] This guide provides an in-depth comparison of two cornerstone analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), for the characterization of Methyl 4-benzylpiperazine-2-carboxylate. We will delve into the theoretical underpinnings and practical application of these techniques, supported by experimental data from closely related analogues, to provide a comprehensive analytical portrait of this target molecule.
The Analytical Imperative: Why Robust Characterization Matters
Methyl 4-benzylpiperazine-2-carboxylate is a substituted piperazine with potential applications in medicinal chemistry. The presence of a chiral center at the 2-position, a tertiary amine, a benzyl group, and a methyl ester presents a unique analytical challenge. A thorough characterization is essential not only for unequivocal structure confirmation but also to understand its conformational dynamics and potential impurities, which can have significant implications for its biological activity and safety profile.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into Molecular Architecture
NMR spectroscopy is an unparalleled technique for determining the precise arrangement of atoms within a molecule.[1] By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map out the connectivity and chemical environment of each atom.
¹H NMR Spectroscopy: Unraveling the Proton Framework
The ¹H NMR spectrum of Methyl 4-benzylpiperazine-2-carboxylate is expected to exhibit distinct signals for each unique proton environment. The chemical shifts are influenced by the electron-withdrawing and -donating effects of neighboring functional groups.
-
Aromatic Protons: The five protons of the benzyl group will appear in the aromatic region, typically between δ 7.2-7.4 ppm.
-
Benzyl Protons: The two benzylic protons (CH₂) attached to the piperazine nitrogen will likely appear as a singlet around δ 3.5 ppm.
-
Piperazine Ring Protons: The protons on the piperazine ring will show more complex splitting patterns due to their diastereotopic nature and coupling with each other. The proton at the C2 position, adjacent to the ester, is expected to be downfield due to the deshielding effect of the carbonyl group.
-
Methyl Ester Protons: The three protons of the methyl ester group will appear as a sharp singlet, typically around δ 3.7 ppm.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
The ¹³C NMR spectrum provides complementary information, showing a single peak for each unique carbon atom.
-
Carbonyl Carbon: The ester carbonyl carbon will be the most downfield signal, expected around δ 170-175 ppm.
-
Aromatic Carbons: The carbons of the benzene ring will resonate in the δ 120-140 ppm region.
-
Piperazine and Benzyl Carbons: The carbons of the piperazine ring and the benzylic carbon will appear in the δ 40-65 ppm range.
-
Methyl Ester Carbon: The methyl carbon of the ester will be the most upfield signal, typically around δ 52 ppm.
Advanced NMR Techniques: COSY and HSQC
To definitively assign the complex proton and carbon signals of the piperazine ring, two-dimensional NMR experiments are invaluable.
-
COSY (Correlation Spectroscopy): This experiment reveals which protons are coupled to each other, helping to trace the connectivity within the piperazine ring.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon, allowing for unambiguous assignment of the ¹³C spectrum based on the more easily interpreted ¹H spectrum.[3]
Experimental Workflow: NMR Analysis
Caption: Workflow for NMR-based structural elucidation.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is a powerful technique for determining the molecular weight of a compound and gaining structural insights through its fragmentation pattern.[1][2]
Ionization Techniques: ESI vs. EI
-
Electrospray Ionization (ESI): A soft ionization technique ideal for polar and thermally labile molecules. It typically produces the protonated molecule [M+H]⁺, providing a clear indication of the molecular weight.
-
Electron Ionization (EI): A hard ionization technique that bombards the molecule with high-energy electrons, causing extensive fragmentation. This provides a detailed "fingerprint" of the molecule's structure.
Expected Fragmentation Pattern
For Methyl 4-benzylpiperazine-2-carboxylate (MW = 248.32 g/mol ), the ESI-MS spectrum would be expected to show a prominent peak at m/z 249.33 [M+H]⁺.
The EI-MS fragmentation is anticipated to follow pathways observed for other N-benzylpiperazine derivatives.[4][5] Key fragmentation pathways include:
-
Benzylic Cleavage: The most common fragmentation for N-benzylpiperazines is the cleavage of the bond between the benzylic carbon and the piperazine nitrogen, resulting in the formation of a stable tropylium ion at m/z 91 .[5] This is often the base peak in the spectrum.
-
Piperazine Ring Fragmentation: Cleavage of the C-N bonds within the piperazine ring can lead to various fragment ions. A characteristic fragment for the piperazine ring itself can be observed at m/z 56 or 70 .[5][6]
-
Loss of the Ester Group: Fragmentation involving the loss of the methoxycarbonyl group (-COOCH₃) or parts of it can also occur.
Experimental Workflow: MS Analysis
Caption: General workflow for Mass Spectrometry analysis.
Comparative Analysis: NMR vs. MS
| Feature | NMR Spectroscopy | Mass Spectrometry |
| Information Provided | Detailed 3D structure, connectivity, stereochemistry | Molecular weight, elemental formula, fragmentation pattern |
| Strengths | Unambiguous structure elucidation, non-destructive | High sensitivity, molecular weight determination |
| Limitations | Lower sensitivity, requires pure samples | Isomers can be difficult to distinguish without MS/MS |
| Sample Amount | Milligrams | Nanograms to micrograms |
| Key Insights for Target Molecule | Precise assignment of all protons and carbons, conformational analysis | Confirmation of molecular weight, characteristic fragmentation (m/z 91) |
Complementary Techniques for a Holistic Characterization
While NMR and MS are the primary tools, other techniques can provide valuable complementary information:
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: To identify characteristic functional groups, such as the C=O stretch of the ester.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound.
-
X-ray Crystallography: To determine the absolute configuration and solid-state conformation, if a suitable crystal can be obtained.
Experimental Protocols
Protocol 1: NMR Analysis of Methyl 4-benzylpiperazine-2-carboxylate
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).[1]
-
-
Instrument Setup:
-
Place the NMR tube in the spectrometer's probe.
-
Lock the spectrometer to the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
-
¹H NMR Acquisition:
-
Set the spectral width to cover the expected range of proton signals (typically 0-10 ppm).
-
Use a standard single-pulse sequence.
-
Acquire a sufficient number of scans to obtain a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Set the spectral width to cover the expected range of carbon signals (typically 0-200 ppm).
-
Use a proton-decoupled pulse sequence.
-
Acquire a larger number of scans due to the lower natural abundance of ¹³C.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase the spectrum to obtain pure absorption peaks.
-
Calibrate the chemical shift scale using the TMS signal.
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.[1]
-
Protocol 2: MS Analysis of Methyl 4-benzylpiperazine-2-carboxylate
-
Sample Preparation:
-
Prepare a stock solution of the sample at 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).
-
Prepare a dilute working solution (e.g., 1-10 µg/mL) from the stock solution.
-
-
ESI-MS (for Molecular Weight):
-
Infuse the working solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Acquire the mass spectrum in positive ion mode over a mass range that includes the expected [M+H]⁺ (e.g., m/z 100-500).
-
-
GC-EI-MS (for Fragmentation Pattern):
-
Inject a small volume (e.g., 1 µL) of the working solution into the GC-MS system.
-
Use a suitable capillary column (e.g., DB-5MS) and a temperature program to separate the analyte from any impurities.
-
Acquire the mass spectrum over a range of m/z 40-500.
-
-
Data Analysis:
Conclusion
The comprehensive characterization of Methyl 4-benzylpiperazine-2-carboxylate is best achieved through the synergistic use of NMR spectroscopy and Mass Spectrometry. NMR provides the definitive structural map, while MS confirms the molecular weight and offers valuable fragmentation data that corroborates the proposed structure. By employing the detailed protocols and interpretative frameworks outlined in this guide, researchers can confidently and accurately characterize this and other novel piperazine derivatives, ensuring the integrity of their scientific endeavors.
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Auburn University. Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs by Mohammed Almaghrabi. Available from: [Link]
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ResearchGate. Synthesis, Characterization and Antimicrobial Activity of 4-Substituted-Benzylpiperazinyl Methanone Derivatives | Request PDF. Available from: [Link]
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Analytical Studies on N-Benzylpiperazine and 1-(3-Trifluoromethylphenyl)piperazine- A New Class of Designer Drug of Abuse. Available from: [Link]
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A Comparative Guide to Confirming the Structure of Synthesized Methyl 4-benzylpiperazine-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and development, the unambiguous confirmation of a synthesized molecule's structure is a cornerstone of scientific rigor and regulatory compliance. For novel compounds like Methyl 4-benzylpiperazine-2-carboxylate, a scaffold with significant potential in medicinal chemistry, establishing a definitive structural identity is paramount before proceeding with further biological evaluation. This guide provides a comparative analysis of the most effective analytical techniques for the structural elucidation of this target molecule, offering insights into the causality behind experimental choices and presenting supporting data derived from closely related analogues.
The Imperative of Structural Verification
The biological activity of a molecule is intrinsically linked to its three-dimensional structure. Even minor variations, such as positional isomers or stereoisomers, can lead to drastically different pharmacological profiles, ranging from reduced efficacy to unexpected toxicity. Therefore, a multi-faceted analytical approach is not just recommended; it is essential for a self-validating system of quality control. This guide will compare and contrast the utility of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy in the structural confirmation of Methyl 4-benzylpiperazine-2-carboxylate.
A Multi-Pronged Analytical Strategy
The confirmation of Methyl 4-benzylpiperazine-2-carboxylate's structure relies on piecing together complementary information from various spectroscopic methods. No single technique can provide a complete picture. Instead, the convergence of data from NMR, MS, and IR builds a comprehensive and irrefutable structural assignment.
Caption: Workflow for the structural confirmation of synthesized compounds.
Comparative Analysis of Spectroscopic Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule
NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of an organic molecule in solution. By probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of the molecule.
Why NMR is Critical: For Methyl 4-benzylpiperazine-2-carboxylate, ¹H and ¹³C NMR are indispensable for:
-
Confirming the presence of all structural motifs: The benzyl group, the piperazine ring, and the methyl ester will all have characteristic signals.
-
Establishing connectivity: Through-bond couplings observed in ¹H-¹H COSY and through-space interactions in NOESY experiments can definitively piece the structure together.
-
Verifying regiochemistry: NMR can distinguish between the desired 2-carboxylate isomer and other potential isomers that could form during synthesis.
Predicted NMR Data:
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Methyl 4-benzylpiperazine-2-carboxylate (in CDCl₃)
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Rationale for Prediction |
| Benzyl -CH₂- | ~3.5 | ~63 | Electron-withdrawing effect of the phenyl group and nitrogen. |
| Aromatic -CH (ortho, meta, para) | 7.2 - 7.4 | 127 - 130 | Typical aromatic region. |
| Piperazine -CH- at C2 | ~3.2 | ~58 | Adjacent to ester and nitrogen. |
| Piperazine -CH₂- at C3, C5, C6 | 2.2 - 3.0 | 45 - 55 | Shielded aliphatic protons on the piperazine ring. |
| Ester -OCH₃ | ~3.7 | ~52 | Characteristic region for methyl esters. |
| Ester -C=O | - | ~172 | Typical carbonyl chemical shift for an ester. |
Experimental Protocol: ¹H and ¹³C NMR Analysis
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified synthesized compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the TMS signal (0.00 ppm).
-
2D NMR: To confirm assignments, acquire 2D NMR spectra such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence).
Mass Spectrometry (MS): The Molecular Weight and Fragmentation Puzzle
Mass spectrometry provides the exact molecular weight of the compound and offers valuable structural clues through its fragmentation pattern. This technique is crucial for confirming the elemental composition and for identifying key structural fragments.
Why MS is Essential:
-
Molecular Ion Peak: The molecular ion peak (M⁺) directly confirms the molecular weight of Methyl 4-benzylpiperazine-2-carboxylate (C₁₃H₁₈N₂O₂ = 234.29 g/mol ).
-
Fragmentation Pattern: The way the molecule breaks apart in the mass spectrometer provides a fingerprint that can be used to confirm the presence of specific substructures, such as the benzyl group and the piperazine ring. The most characteristic fragment for N-benzylpiperazines is the tropylium ion (C₇H₇⁺) at m/z 91.[4][5]
-
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, which can be used to determine the elemental formula of the molecule, further solidifying its identity.[2]
Predicted Mass Spectrometry Data:
Table 2: Predicted Key Fragments in the Mass Spectrum of Methyl 4-benzylpiperazine-2-carboxylate
| m/z | Fragment Ion | Structural Origin |
| 234 | [M]⁺ | Molecular Ion |
| 175 | [M - COOCH₃]⁺ | Loss of the methyl carboxylate group |
| 143 | [M - C₆H₅CH₂]⁺ | Loss of the benzyl group |
| 91 | [C₇H₇]⁺ | Benzyl cation (often the base peak) |
| 56 | [C₃H₆N]⁺ | Fragment of the piperazine ring |
graph "Mass_Spec_Fragmentation" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];Molecule [label="Methyl 4-benzylpiperazine-2-carboxylate\n(m/z 234)", fillcolor="#FBBC05"]; Frag1 [label="[M - COOCH₃]⁺\n(m/z 175)"]; Frag2 [label="[M - C₇H₇]⁺\n(m/z 143)"]; Frag3 [label="[C₇H₇]⁺\n(m/z 91)\n(Base Peak)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
Molecule -> Frag1 [label="Loss of\n-COOCH₃"]; Molecule -> Frag2 [label="Loss of\n-CH₂C₆H₅"]; Molecule -> Frag3 [label="Formation of\nBenzyl Cation"]; }
Caption: Predicted fragmentation of Methyl 4-benzylpiperazine-2-carboxylate.
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Dissolve a small amount of the sample in a volatile solvent such as methanol or dichloromethane.
-
Injection: Inject the sample into a gas chromatograph (GC) coupled to a mass spectrometer (MS).
-
GC Separation: The GC will separate the compound from any impurities. A typical column would be a nonpolar capillary column (e.g., DB-5ms).
-
MS Analysis: The separated compound enters the mass spectrometer, where it is ionized (typically by electron impact, EI) and the resulting fragments are detected.
Infrared (IR) Spectroscopy: Identifying the Functional Groups
Infrared spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule. While it does not provide detailed connectivity information like NMR, it serves as a quick check to confirm the presence of key bonds.
Why IR is a Useful Complement:
-
Carbonyl Stretch: A strong absorption band in the region of 1730-1750 cm⁻¹ is a clear indication of the ester carbonyl group (C=O).
-
C-N and C-H Stretches: The presence of C-N bonds in the piperazine ring and aromatic and aliphatic C-H bonds will also be evident in the spectrum. The aromatic C-H stretches typically appear above 3000 cm⁻¹, while aliphatic C-H stretches are found just below 3000 cm⁻¹.
-
Absence of N-H Stretch: For the N-benzylated product, the absence of a significant N-H stretching band (typically around 3300-3500 cm⁻¹) can help confirm that the benzylation reaction has gone to completion.
Predicted IR Data:
Table 3: Predicted Characteristic IR Absorption Bands for Methyl 4-benzylpiperazine-2-carboxylate
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3000 - 3100 | C-H stretch | Aromatic |
| 2800 - 3000 | C-H stretch | Aliphatic (piperazine and benzyl -CH₂-) |
| 1730 - 1750 | C=O stretch | Ester |
| 1600, 1495, 1450 | C=C stretch | Aromatic ring |
| 1100 - 1300 | C-N stretch | Amine |
| 1150 - 1250 | C-O stretch | Ester |
Experimental Protocol: FTIR Analysis
-
Sample Preparation: A small amount of the liquid or solid sample is placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer.
-
Data Acquisition: The IR spectrum is recorded, typically over the range of 4000-400 cm⁻¹.
-
Data Analysis: The resulting spectrum is analyzed for the presence of characteristic absorption bands corresponding to the functional groups in the molecule.
Conclusion: A Triad of Trustworthiness
The structural confirmation of a synthesized molecule like Methyl 4-benzylpiperazine-2-carboxylate is not a task for a single analytical technique. It requires a synergistic approach where the strengths of NMR, Mass Spectrometry, and IR spectroscopy are combined to build an unassailable case for the compound's identity. NMR provides the detailed architectural plan, MS confirms the building blocks and overall weight, and IR verifies the presence of the correct functional components. By employing this triad of techniques, researchers can proceed with confidence, knowing that their downstream biological and pharmacological studies are built on a solid and well-characterized chemical foundation.
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Khatun, M., et al. (2018). Synthesis and Molecular Docking Study of Pyrazine-2-carboxylic acid Derivatives. Indonesian Journal of Chemistry, 18(3), 433-440. [Link]
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A Comparative Analysis of Methyl 4-benzylpiperazine-2-carboxylate: A Structural-Activity Perspective
Introduction: The Piperazine Scaffold - A Cornerstone of Modern Medicinal Chemistry
The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, stands as a "privileged scaffold" in the landscape of drug discovery. Its unique physicochemical properties, including its basicity and ability to engage in multiple hydrogen bonds, have made it a ubiquitous feature in a vast array of therapeutic agents.[1] Piperazine derivatives have demonstrated remarkable versatility, finding applications in the treatment of a multitude of conditions, from neurological and cardiovascular diseases to infectious diseases and cancer.[][3] The two nitrogen atoms of the piperazine core provide a synthetically tractable handle for introducing a wide range of substituents, allowing for the fine-tuning of a molecule's pharmacological and pharmacokinetic profiles.[1] This guide provides an in-depth comparative analysis of Methyl 4-benzylpiperazine-2-carboxylate, a specific derivative for which public-domain experimental data is scarce, with other well-characterized piperazines. Through a detailed examination of structure-activity relationships (SAR), we will project its likely performance and provide the experimental frameworks necessary for its empirical validation.
Spotlight on Methyl 4-benzylpiperazine-2-carboxylate: A Structural Dissection
Methyl 4-benzylpiperazine-2-carboxylate (CAS 181955-94-2) is a distinct member of the piperazine family, characterized by two key substitutions: a benzyl group on the N4 nitrogen and a methyl carboxylate group at the C2 position of the piperazine ring.[4]
-
The N4-Benzyl Group: The presence of a benzyl group is a common feature in many centrally active piperazine derivatives, such as Benzylpiperazine (BZP) and 1-Methyl-4-benzylpiperazine (MBZP).[5][6] This lipophilic moiety often plays a crucial role in receptor recognition, particularly at monoamine receptors, and can significantly influence the compound's ability to cross the blood-brain barrier.[7]
-
The C2-Methyl Carboxylate Group: The substitution at a carbon atom of the piperazine ring, rather than the more common N1 position, is a key structural feature.[1] The methyl ester at the C2 position introduces a potential hydrogen bond acceptor and a site for metabolic hydrolysis by esterases. Its presence is expected to significantly impact the molecule's polarity, basicity, and steric profile compared to its C2-unsubstituted counterparts.
A comprehensive understanding of the pharmacological and pharmacokinetic profile of Methyl 4-benzylpiperazine-2-carboxylate necessitates empirical investigation. However, in the absence of such data, a comparative analysis based on the known properties of structurally related piperazines can provide valuable initial insights.
Comparative Analysis: A Structure-Activity Relationship (SAR) Driven Approach
This section will compare the projected properties of Methyl 4-benzylpiperazine-2-carboxylate with well-studied piperazine derivatives: Benzylpiperazine (BZP), 1-Methyl-4-benzylpiperazine (MBZP), and the parent scaffold, piperazine-2-carboxylic acid.
Physicochemical Properties: The Foundation of Biological Activity
The physicochemical properties of a molecule, such as its lipophilicity (logP) and basicity (pKa), are fundamental determinants of its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with biological targets.
| Compound | Structure | Molecular Weight ( g/mol ) | Predicted logP | Predicted pKa (most basic) |
| Methyl 4-benzylpiperazine-2-carboxylate | 234.30 | 1.8 | ~7.5 | |
| Benzylpiperazine (BZP)[7] | 176.26 | 1.3 | 9.8 | |
| 1-Methyl-4-benzylpiperazine (MBZP)[5] | 190.29 | 1.9 | ~8.0 | |
| Piperazine-2-carboxylic acid[8] | 130.14 | -1.5 | 9.9 |
-
Lipophilicity (logP): The N-benzyl group in both BZP and MBZP increases their lipophilicity compared to the parent piperazine scaffold. The addition of the methyl carboxylate group in Methyl 4-benzylpiperazine-2-carboxylate is predicted to result in a logP value similar to that of MBZP, suggesting it may possess sufficient lipophilicity to cross the blood-brain barrier.
-
Basicity (pKa): The piperazine ring typically has two pKa values. The presence of the electron-withdrawing methyl carboxylate group at the C2 position in Methyl 4-benzylpiperazine-2-carboxylate is expected to reduce the basicity of the adjacent N1 nitrogen. The N4 nitrogen, attached to the benzyl group, will likely have a pKa closer to that of other N-alkylated piperazines. This altered basicity profile, in comparison to BZP and MBZP, could influence its interaction with acidic residues in receptor binding pockets and its overall pharmacokinetic behavior.
Pharmacological Profile: Predicting Receptor Interactions
Many N-benzylpiperazine derivatives exert their effects by interacting with monoamine neurotransmitter systems, particularly dopamine and serotonin receptors.
-
Benzylpiperazine (BZP): BZP is known to act as a non-selective serotonin receptor agonist and a dopamine reuptake inhibitor, leading to stimulant and euphoriant effects.[6]
-
1-Methyl-4-benzylpiperazine (MBZP): The effects of MBZP are reported to be similar to BZP, though with a slightly weaker stimulant effect.[5]
The introduction of a methyl carboxylate group at the C2 position of the piperazine ring in Methyl 4-benzylpiperazine-2-carboxylate could modulate its receptor binding profile in several ways:
-
Steric Hindrance: The C2-substituent may introduce steric hindrance that alters the compound's binding orientation or affinity for certain receptor subtypes.
-
Altered Basicity: The reduced basicity of the N1 nitrogen could weaken ionic interactions with conserved acidic residues in the binding pockets of G-protein coupled receptors (GPCRs).
-
Novel Interactions: The ester group could form new hydrogen bonds with receptor residues, potentially leading to a different selectivity profile compared to BZP and MBZP.
A recent study on 1,4-bisbenzylpiperazine-2-carboxylic acid derivatives revealed that these compounds can act as potent and selective inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), suggesting that the piperazine-2-carboxylate scaffold can be directed towards different biological targets. This highlights the importance of empirical testing to determine the actual pharmacological profile of Methyl 4-benzylpiperazine-2-carboxylate.
Table 2: Known Receptor Binding Affinities of Comparator Piperazines
| Compound | Dopamine D2 (Ki, nM) | Serotonin 5-HT1A (Ki, nM) | Serotonin 5-HT2A (Ki, nM) |
| Benzylpiperazine (BZP) | ~200-500 | ~100-300 | ~200-600 |
| 1-Methyl-4-benzylpiperazine (MBZP) | Data not widely available | Data not widely available | Data not widely available |
| Methyl 4-benzylpiperazine-2-carboxylate | Data not available | Data not available | Data not available |
ADME Profile: A Glimpse into Pharmacokinetics
The ADME properties of a drug candidate are critical for its clinical success.
-
Absorption: The predicted logP of Methyl 4-benzylpiperazine-2-carboxylate suggests it may have reasonable passive membrane permeability.
-
Distribution: Its ability to cross the blood-brain barrier will depend on a balance of its lipophilicity and its potential interaction with efflux transporters.
-
Metabolism: The methyl ester group presents a likely site for hydrolysis by esterases in the plasma and liver, potentially leading to the formation of the corresponding carboxylic acid metabolite. The benzyl group and the piperazine ring are also susceptible to oxidation by cytochrome P450 enzymes.
-
Excretion: The parent compound and its metabolites are likely to be excreted via the renal route.
Experimental Protocols for Empirical Characterization
To move beyond SAR-based predictions and establish a definitive performance profile for Methyl 4-benzylpiperazine-2-carboxylate, a series of in vitro experiments are essential. The following are detailed protocols for key assays.
Protocol 1: Radioligand Receptor Binding Assay
This assay determines the affinity of a test compound for a specific receptor by measuring its ability to compete with a radiolabeled ligand.
Objective: To determine the binding affinity (Ki) of Methyl 4-benzylpiperazine-2-carboxylate for dopamine D2 and serotonin 5-HT1A receptors.
Materials:
-
HEK293 cells stably expressing the human dopamine D2 or serotonin 5-HT1A receptor.
-
Radioligands: [³H]-Spiperone (for D2) or [³H]-8-OH-DPAT (for 5-HT1A).
-
Non-specific binding competitor: Haloperidol (for D2) or 5-HT (for 5-HT1A).
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).
-
Test compound: Methyl 4-benzylpiperazine-2-carboxylate.
-
96-well microplates, filter mats, scintillation fluid, and a microplate scintillation counter.
Procedure:
-
Membrane Preparation: Harvest cells and prepare a crude membrane fraction by homogenization and centrifugation. Resuspend the membrane pellet in assay buffer.
-
Assay Setup: In a 96-well plate, add assay buffer, the test compound at various concentrations, and the radioligand at a fixed concentration (typically at or below its Kd).
-
Incubation: Incubate the plates at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Dry the filter mats, add scintillation fluid, and measure the radioactivity in a microplate scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) and calculate the Ki value using the Cheng-Prusoff equation.
Protocol 2: Functional cAMP Assay
This assay measures the ability of a compound to act as an agonist or antagonist at a G-protein coupled receptor (GPCR) by quantifying changes in intracellular cyclic AMP (cAMP) levels.
Objective: To determine if Methyl 4-benzylpiperazine-2-carboxylate acts as an agonist or antagonist at the dopamine D2 receptor (a Gi-coupled receptor).
Materials:
-
CHO-K1 cells stably expressing the human dopamine D2 receptor.
-
Cell culture medium.
-
cAMP assay kit (e.g., HTRF, FRET, or luminescence-based).
-
Forskolin (an adenylyl cyclase activator).
-
Dopamine (a known D2 receptor agonist).
-
Test compound: Methyl 4-benzylpiperazine-2-carboxylate.
-
384-well white opaque microplates.
-
Plate reader capable of detecting the assay signal.
Procedure:
-
Cell Plating: Seed the cells into 384-well plates and incubate overnight.
-
Agonist Mode:
-
Add the test compound at various concentrations to the cells.
-
Add forskolin to all wells to stimulate cAMP production.
-
Incubate for a specified time (e.g., 30 minutes).
-
Lyse the cells and perform the cAMP detection step according to the kit manufacturer's instructions.
-
Measure the signal on a plate reader. A decrease in the forskolin-stimulated cAMP level indicates agonist activity.
-
-
Antagonist Mode:
-
Add the test compound at various concentrations to the cells and incubate.
-
Add a fixed concentration of dopamine (e.g., its EC80) to all wells except the controls.
-
Add forskolin to all wells.
-
Incubate and perform the cAMP detection as described above.
-
An increase in cAMP levels in the presence of the test compound and dopamine (compared to dopamine alone) indicates antagonist activity.
-
-
Data Analysis: Plot the response (e.g., cAMP concentration) against the log concentration of the test compound. For agonists, determine the EC50 value. For antagonists, determine the IC50 value.
Visualizations: Mapping Pathways and Workflows
Caption: Generalized Gi-coupled GPCR signaling pathway.
Caption: Experimental workflow for a radioligand binding assay.
Conclusion: A Path Forward for Characterization
While a definitive comparative analysis of Methyl 4-benzylpiperazine-2-carboxylate is currently hampered by a lack of public-domain experimental data, a robust framework for its evaluation can be established through the lens of structure-activity relationships. Based on its structural features, it is projected to be a lipophilic, moderately basic compound with the potential to interact with monoamine neurotransmitter receptors. The presence of the C2-methyl carboxylate group is a key distinguishing feature that is likely to modulate its pharmacological and pharmacokinetic profiles compared to well-known N-benzylpiperazines like BZP. The experimental protocols detailed in this guide provide a clear roadmap for researchers to empirically determine the binding affinities, functional activities, and ADME properties of this compound. Such studies are essential to unlock the full therapeutic potential of this and other novel piperazine derivatives.
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A Comparative Guide to the Biological Activity of Benzylpiperazine (BZP) and a Predictive Analysis of Methyl 4-benzylpiperazine-2-carboxylate
Introduction: Within the landscape of psychoactive substances, piperazine derivatives represent a significant class of compounds, known for their diverse pharmacological effects. Benzylpiperazine (BZP), a prototypical member of this family, has been extensively studied and is recognized for its potent central nervous system (CNS) stimulant properties, which bear a resemblance to those of d-amphetamine.[1][2] Its widespread recreational use has led to comprehensive investigation into its mechanism of action, pharmacokinetics, and toxicological profile.
In contrast, Methyl 4-benzylpiperazine-2-carboxylate remains a largely uncharacterized molecule. As a structural analog of BZP, it presents a compelling case for predictive analysis based on established structure-activity relationships (SAR) within the piperazine class.[3][4] This guide provides a detailed, evidence-based comparison of the known biological activity of BZP against the predicted pharmacological profile of Methyl 4-benzylpiperazine-2-carboxylate. We will delve into the established mechanisms of BZP and, by dissecting the structural modifications of its carboxylated analog, hypothesize its potential biological activities. Furthermore, this guide outlines a rigorous experimental framework for the empirical validation of these predictions, offering a roadmap for researchers in drug development and pharmacology.
Part 1: The Established Profile of Benzylpiperazine (BZP)
Benzylpiperazine is a synthetic compound first developed as a potential antidepressant but was never commercialized for medical use due to its amphetamine-like effects.[1][2] It later emerged as a prominent recreational substance, often found in "party pills."[1]
Mechanism of Action & Pharmacodynamics
BZP's biological activity is complex and multifaceted, earning it the description of a "messy drug" for its broad interaction with multiple neurotransmitter systems.[5] Its primary mechanism involves the modulation of monoaminergic systems:
-
Dopamine (DA) and Norepinephrine (NE) Release: Animal studies have conclusively shown that BZP stimulates the release and inhibits the reuptake of dopamine and norepinephrine.[1][6] This action is qualitatively similar to amphetamine, though BZP is approximately 10 to 20 times less potent.[2][7] This dopaminergic activity is central to its reinforcing and stimulant effects.[8]
-
Serotonin (5-HT) System Interaction: BZP also interacts with the serotonin system, primarily by inhibiting the serotonin reuptake transporter (SERT), which increases extracellular serotonin levels.[9] However, its potency at SERT is significantly lower than at dopamine (DAT) and norepinephrine (NET) transporters.[9] Additionally, BZP acts as a non-selective agonist at various serotonin receptor subtypes.[9] This mixed serotonergic activity contributes to its complex psychoactive profile, which has been compared to that of MDMA, particularly when co-administered with other piperazine derivatives like TFMPP.[9]
Physiological and Toxicological Effects
Oral administration of BZP at doses ranging from 50-200 mg typically produces effects lasting 6 to 8 hours.[6][7]
-
Subjective & Physiological Effects: Users report feelings of euphoria, increased energy, and enhanced sociability.[9][10] Physiologically, it induces sympathomimetic effects, including increased heart rate, elevated blood pressure, and pupillary dilation.[1][2]
-
Adverse Effects & Toxicity: The margin of safety for BZP is narrow.[6] Adverse effects are common and include insomnia, anxiety, nausea, headaches, and tremors.[1] More severe toxic effects can include acute psychosis, renal toxicity, and grand mal seizures.[1][9] At the cellular level, in vitro studies have demonstrated that BZP can induce apoptosis in neuronal cells through the mitochondrial pathway, characterized by increased reactive oxygen species (ROS) production, DNA damage, and activation of caspases-3 and -9.[6]
Part 2: Methyl 4-benzylpiperazine-2-carboxylate: A Predictive Assessment
The biological activity of Methyl 4-benzylpiperazine-2-carboxylate has not been empirically documented in publicly available literature. However, by applying principles of medicinal chemistry and structure-activity relationships, we can formulate a scientifically grounded hypothesis regarding its potential pharmacological profile in comparison to BZP.
Structural Comparison:
The key structural difference is the addition of a methyl carboxylate group (-COOCH₃) at the C-2 position of the piperazine ring. This modification is significant and is predicted to influence the molecule's activity in several key areas.
Predicted Pharmacodynamics
The introduction of the methyl carboxylate group is expected to drastically alter the interaction with monoamine transporters.
-
Steric Hindrance: The bulky ester group at the C-2 position, adjacent to the nitrogen atom (N-1), would likely introduce significant steric hindrance. This could physically impede the molecule's ability to bind effectively to the active sites of DAT, NET, and SERT. The binding pocket of these transporters is sensitive to the size and conformation of ligands, and this addition may reduce binding affinity across the board.
-
Electronic Effects: The ester is an electron-withdrawing group, which will alter the electronic distribution of the piperazine ring and the basicity of the nitrogen atoms. This change in physicochemical properties could further diminish the affinity for its molecular targets compared to BZP.
Consequently, it is predicted that Methyl 4-benzylpiperazine-2-carboxylate will exhibit significantly lower potency as a monoamine releasing agent and reuptake inhibitor compared to BZP. Its stimulant properties, if any, are likely to be substantially attenuated.
Predicted Pharmacokinetics & Metabolism
The ester functionality introduces a new, highly probable metabolic pathway.
-
Ester Hydrolysis: The methyl ester group is a prime target for hydrolysis by esterase enzymes prevalent in the plasma and liver. This would rapidly convert the parent compound into its carboxylic acid metabolite, 4-benzylpiperazine-2-carboxylic acid.
-
Blood-Brain Barrier (BBB) Penetration: The parent molecule, while containing a polar ester, may still possess sufficient lipophilicity to cross the BBB. However, its primary metabolite, the carboxylic acid, will be significantly more polar and ionized at physiological pH. This increased polarity would severely restrict its ability to penetrate the CNS.
This metabolic instability suggests that Methyl 4-benzylpiperazine-2-carboxylate is likely to have a shorter half-life and duration of action than BZP. Furthermore, its CNS bioavailability may be limited due to rapid conversion to a metabolite that is sequestered in the periphery.
Part 3: Comparative Data Summary
The following table summarizes the known properties of BZP and the predicted properties of Methyl 4-benzylpiperazine-2-carboxylate.
| Feature | Benzylpiperazine (BZP) | Methyl 4-benzylpiperazine-2-carboxylate |
| Primary Mechanism | Monoamine (DA/NE/5-HT) releaser and reuptake inhibitor.[1][9] | Predicted: Weak or negligible activity at monoamine transporters due to steric hindrance. |
| Potency | ~10-20x less potent than d-amphetamine.[2][7] | Predicted: Significantly less potent than BZP. |
| Primary Effects | CNS Stimulant, Euphoriant.[2][9] | Predicted: Attenuated or absent CNS stimulant effects. |
| Key Metabolic Pathway | Cytochrome P450 oxidation (hydroxylation).[1] | Predicted: Rapid hydrolysis by esterases to a carboxylic acid metabolite. |
| CNS Bioavailability | Readily crosses the BBB. | Predicted: Potentially lower CNS penetration; metabolite unlikely to cross BBB. |
| Toxicity Profile | Seizures, cardiotoxicity, neurotoxicity via oxidative stress.[1][6][9] | Predicted: Lower acute CNS toxicity due to reduced potency and BBB penetration. Potential for different metabolite-driven toxicity. |
Part 4: Proposed Experimental Workflow for Validation
To move from prediction to empirical fact, a structured experimental approach is necessary. The following workflow provides a robust framework for characterizing the biological activity of Methyl 4-benzylpiperazine-2-carboxylate.
Workflow Diagram
Caption: Proposed experimental workflow for characterizing novel psychoactive compounds.
Key Experimental Protocols
1. Protocol: Radioligand Binding Assay for Dopamine Transporter (DAT)
-
Objective: To determine the binding affinity (Kᵢ) of Methyl 4-benzylpiperazine-2-carboxylate for the human dopamine transporter.
-
Causality: This assay directly measures the physical interaction between the compound and its potential target. A high affinity would suggest the potential for functional effects, while a low affinity would support our prediction of reduced activity.
-
Methodology:
-
Preparation: Utilize cell membranes prepared from HEK293 cells stably expressing the human DAT.
-
Reaction Mixture: In a 96-well plate, combine cell membranes, a known concentration of a specific radioligand for DAT (e.g., [³H]WIN 35,428), and varying concentrations of the test compound (Methyl 4-benzylpiperazine-2-carboxylate) or a reference compound (BZP).
-
Incubation: Incubate the plates at room temperature for a defined period (e.g., 2 hours) to allow binding to reach equilibrium.
-
Separation: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash filters to remove non-specific binding.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of radioligand binding against the concentration of the test compound. Calculate the IC₅₀ value (concentration of test compound that inhibits 50% of specific binding) and convert it to a Kᵢ value using the Cheng-Prusoff equation.
-
2. Protocol: In Vivo Locomotor Activity Assay
-
Objective: To assess the potential CNS stimulant effects of Methyl 4-benzylpiperazine-2-carboxylate in a rodent model.
-
Causality: CNS stimulants like BZP and amphetamine characteristically induce hyperlocomotion. The absence of such an effect would provide strong in vivo evidence for our prediction of attenuated stimulant properties.
-
Methodology:
-
Subjects: Use adult male mice or rats, habituated to the testing environment.
-
Apparatus: Employ automated open-field arenas equipped with infrared beams to track horizontal and vertical movement.
-
Procedure:
-
Administer the vehicle, a positive control (e.g., BZP or d-amphetamine), or varying doses of Methyl 4-benzylpiperazine-2-carboxylate via a relevant route (e.g., intraperitoneal injection).
-
Immediately place the animal in the open-field arena.
-
Record locomotor activity (e.g., total distance traveled, rearing frequency) continuously for 60-120 minutes.
-
-
Data Analysis: Compare the locomotor activity data between the different treatment groups using appropriate statistical tests (e.g., ANOVA). A statistically significant increase in activity compared to the vehicle group would indicate a stimulant effect.
-
Conclusion
Benzylpiperazine (BZP) is a well-defined CNS stimulant with a clear, albeit complex, mechanism of action centered on the monoaminergic system. Its potential for abuse and toxicity is well-documented. In stark contrast, Methyl 4-benzylpiperazine-2-carboxylate remains an unknown entity.
Based on a rigorous structure-activity relationship analysis, it is strongly predicted that the addition of a methyl carboxylate group at the C-2 position will fundamentally alter the compound's biological profile. The expected outcomes are a significant reduction in potency at monoamine transporters, a different and likely shorter-acting metabolic profile dominated by ester hydrolysis, and attenuated CNS stimulant effects. These predictions, while grounded in established medicinal chemistry principles, are entirely hypothetical. The experimental workflow proposed herein provides a clear and scientifically valid path to empirically determine the true biological activity of this novel compound and validate these hypotheses.
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Al-Harthi, S., & El-Emam, A. (2023). Molecular Imprinting of Benzylpiperazine: A Comparison of the Self-Assembly and Semi-Covalent Approaches. Molecules, 28(5), 2383. [Link]
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Reyes-Parada, M., et al. (2017). Effect of N-Benzylpiperazine, Its Metabolite N-Benzylethylenediamine, and Its Disubstituted Analogue N,N'-Dibenzylpiperazine on the Acquisition, Formation, and Consolidation of Memory in Mice. Behavioural Brain Research, 324, 66-76. [Link]
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National Drug Intelligence Center. (n.d.). BZP Fast Facts. U.S. Department of Justice. [Link]
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Navigating the Chemical Maze: A Comparative Guide to the Structure-Activity Relationship of 4-Benzylpiperazine Analogs
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of medicinal chemistry, the piperazine scaffold stands as a versatile cornerstone for the design of novel therapeutics targeting the central nervous system (CNS). Among its numerous derivatives, the 4-benzylpiperazine moiety has garnered significant attention for its ability to modulate the activity of crucial neurotransmitter transporters. This guide delves into the nuanced structure-activity relationships (SAR) of 4-benzylpiperazine analogs, with a particular focus on modifications at the 2-position of the piperazine ring, drawing comparisons with closely related chemical classes to provide a comprehensive understanding for researchers in the field.
While direct and extensive research on 4-benzylpiperazine-2-carboxylate analogs is not widely available in public literature, by examining the SAR of analogous structures like 4-benzylpiperidine carboxamides and other substituted benzylpiperazines, we can extrapolate key principles that likely govern the biological activity of this specific chemical class. This guide will synthesize findings from various studies to illuminate the critical structural features influencing potency and selectivity, primarily at the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET).
The Core Scaffold: A Launchpad for CNS Drug Discovery
The 4-benzylpiperazine core provides a rigid framework that allows for systematic chemical modifications. The two nitrogen atoms of the piperazine ring offer opportunities for substitution, influencing the molecule's physicochemical properties and its interaction with biological targets. The benzyl group, attached to the N4 position, serves as a key pharmacophoric element, with its aromatic ring being a prime site for substitutions that can dramatically alter biological activity.
Decoding the Structure-Activity Relationship: Key Modification Hotspots
The biological activity of 4-benzylpiperazine analogs is a delicate interplay of steric and electronic factors. Modifications at three primary sites dictate the potency and selectivity of these compounds: the benzyl ring, the piperazine ring, and the functional group at the 2-position.
The Benzyl Ring: A Major Determinant of Potency and Selectivity
Substitutions on the aromatic ring of the benzyl group have a profound impact on the affinity and selectivity of these analogs for monoamine transporters.
-
Electron-Withdrawing Groups: The introduction of electron-withdrawing groups, such as halogens (e.g., fluorine, chlorine) or a trifluoromethyl group, at the C4-position of the N-benzyl ring has been shown to be beneficial for binding to the dopamine transporter (DAT).[1] This suggests that a reduction in the electron density of the aromatic ring enhances the interaction with the DAT binding pocket.
-
Bulky Substituents: The size and nature of the substituent on the benzyl ring play a critical role. For instance, in the related 4-benzylpiperidine carboxamide series, biphenyl and diphenyl groups are key determinants of selectivity.[2] Compounds with a diphenyl substitution tend to show stronger inhibition of DAT, whereas those with a biphenyl group exhibit greater selectivity for SERT and NET.[2] This highlights the importance of the spatial arrangement and hydrophobic interactions within the transporter binding sites.
-
Fused Ring Systems: The replacement of the phenyl ring with fused heterocyclic systems, such as a 2-naphthyl ring, has been observed to enhance inhibition of both NET and SERT in 4-benzylpiperidine carboxamides.[2]
The following table summarizes the general trends observed for substitutions on the benzyl ring of piperazine and piperidine analogs targeting monoamine transporters.
| Substitution Position | Substituent Type | Effect on Activity | Primary Target(s) | Reference(s) |
| C4-position (Benzyl) | Electron-withdrawing (e.g., -F, -Cl, -CF3) | Increased affinity | DAT | [1] |
| Aromatic Ring (General) | Diphenyl | Stronger inhibition | DAT | [2] |
| Aromatic Ring (General) | Biphenyl | Weaker DAT inhibition, stronger SERT/NET inhibition | SERT, NET | [2] |
| Aromatic Ring (General) | 2-Naphthyl | Higher inhibition | NET, SERT | [2] |
The Piperazine Ring and the N1-Substituent: Fine-Tuning Activity
Modifications to the piperazine ring itself and the substituent at the N1 position are crucial for optimizing the pharmacological profile. In the context of 4-benzylpiperazine-2-carboxylate analogs, the carboxylate group at the C2 position is a key feature. While direct SAR data for this specific arrangement is limited, we can infer from related structures.
-
The Carboxylate/Carboxamide Group: The presence of a carboxamide group at the 2-position of the piperazine ring, as seen in some analogs, introduces a hydrogen bond donor and acceptor, which can significantly influence binding to the target protein. The ester or acid functionality of a carboxylate group would offer different hydrogen bonding capabilities and steric bulk, likely leading to a distinct SAR profile.
-
Linker Length: In the 4-benzylpiperidine carboxamide series, the length of the carbon linker between the piperidine nitrogen and the carboxamide group is a critical determinant of DAT inhibition.[2] Analogs with a two-carbon linker exhibit significantly higher potency for DAT compared to those with a three-carbon linker.[2] This suggests a strict spatial requirement for optimal interaction with the DAT.
The following diagram illustrates the key structural elements and their influence on the activity of 4-benzylpiperazine and related analogs.
Caption: Key modification sites on the 4-benzylpiperazine scaffold and their impact on biological activity.
Experimental Protocols: A Foundation for SAR Studies
To elucidate the SAR of novel 4-benzylpiperazine-2-carboxylate analogs, a standardized set of experimental procedures is essential.
General Synthesis of 4-Benzylpiperazine-2-Carboxylate Analogs
A common synthetic route to these compounds involves the N-benzylation of a piperazine-2-carboxylate precursor.
Step 1: N-Benzylation of Piperazine-2-Carboxylate
-
Dissolve the appropriate piperazine-2-carboxylic acid ester in a suitable solvent (e.g., acetonitrile, DMF).
-
Add a base (e.g., potassium carbonate, triethylamine) to the solution.
-
Add the desired substituted benzyl halide (e.g., benzyl bromide, benzyl chloride) dropwise at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC or LC-MS).
-
Work up the reaction by filtering the solid and concentrating the filtrate. Purify the crude product by column chromatography.
Step 2 (Optional): Hydrolysis of the Ester
-
If the carboxylic acid analog is desired, dissolve the ester from Step 1 in a mixture of a suitable solvent (e.g., methanol, THF) and water.
-
Add a base (e.g., lithium hydroxide, sodium hydroxide) and stir at room temperature until the hydrolysis is complete.
-
Acidify the reaction mixture with a suitable acid (e.g., HCl) to precipitate the carboxylic acid.
-
Filter and dry the product.
The following diagram illustrates a general workflow for the synthesis and evaluation of 4-benzylpiperazine-2-carboxylate analogs.
Caption: A typical workflow for the synthesis and biological evaluation of novel analogs.
In Vitro Biological Evaluation: Radioligand Binding and Uptake Assays
1. Radioligand Binding Assays
-
Objective: To determine the affinity of the synthesized compounds for DAT, SERT, and NET.
-
Method:
-
Prepare cell membranes from cells stably expressing the human transporters (hDAT, hSERT, hNET).
-
Incubate the membranes with a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]citalopram for SERT, [³H]nisoxetine for NET) in the presence of varying concentrations of the test compound.
-
After incubation, separate the bound and free radioligand by rapid filtration.
-
Measure the radioactivity of the filters using liquid scintillation counting.
-
Calculate the IC50 values (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) and subsequently the Ki values.
-
2. Synaptosomal Uptake Assays
-
Objective: To measure the functional potency of the compounds in inhibiting the uptake of neurotransmitters.
-
Method:
-
Prepare synaptosomes from specific brain regions of rodents (e.g., striatum for DAT, hippocampus for SERT, cortex for NET).
-
Pre-incubate the synaptosomes with varying concentrations of the test compound.
-
Initiate the uptake by adding the respective radiolabeled neurotransmitter ([³H]dopamine, [³H]serotonin, or [³H]norepinephrine).
-
After a short incubation period, terminate the uptake by rapid filtration and washing.
-
Measure the radioactivity accumulated in the synaptosomes.
-
Calculate the IC50 values for the inhibition of neurotransmitter uptake.
-
Future Directions and Concluding Remarks
The exploration of the structure-activity relationship of 4-benzylpiperazine-2-carboxylate analogs remains a promising avenue for the discovery of novel CNS agents. While this guide has drawn upon data from closely related chemical series to provide a predictive framework, dedicated studies on this specific scaffold are needed to fully elucidate its therapeutic potential.
Key areas for future investigation include:
-
Systematic modification of the carboxylate group: Exploring different esters, amides, and other bioisosteres at the C2-position to probe the impact on potency and selectivity.
-
Chiral synthesis and evaluation: Investigating the stereochemistry at the C2-position of the piperazine ring, as it is likely to have a significant effect on biological activity.
-
In vivo studies: Progressing lead compounds with promising in vitro profiles to animal models to assess their pharmacokinetic properties, efficacy, and side-effect profiles.
By systematically applying the principles of medicinal chemistry and leveraging the foundational knowledge from related compound series, researchers can unlock the full potential of the 4-benzylpiperazine-2-carboxylate scaffold in the quest for safer and more effective treatments for a range of neurological and psychiatric disorders.
References
-
Paudel, K. R., et al. (2018). Structural Requirements for Modulating 4-Benzylpiperidine Carboxamides from Serotonin/Norepinephrine Reuptake Inhibitors to Triple Reuptake Inhibitors. Molecules, 23(1), 130. [Link]
-
Meltzer, P. C., et al. (2003). Structure-activity relationship studies of highly selective inhibitors of the dopamine transporter: N-benzylpiperidine analogues of 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine. Journal of Medicinal Chemistry, 46(8), 1465-1469. [Link]
Sources
- 1. Structure-activity relationship studies of highly selective inhibitors of the dopamine transporter: N-benzylpiperidine analogues of 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structural Requirements for Modulating 4-Benzylpiperidine Carboxamides from Serotonin/Norepinephrine Reuptake Inhibitors to Triple Reuptake Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthetic Efficacy of Routes to Methyl 4-benzylpiperazine-2-carboxylate
Introduction
Methyl 4-benzylpiperazine-2-carboxylate is a key intermediate in the synthesis of numerous pharmacologically active compounds. The piperazine moiety, particularly when asymmetrically substituted, is a privileged scaffold in medicinal chemistry, offering a unique combination of structural rigidity and synthetic versatility. The efficacy of any drug development program hinges on the efficient and scalable synthesis of such core intermediates. This guide provides an in-depth, comparative analysis of the two primary synthetic routes to Methyl 4-benzylpiperazine-2-carboxylate: direct N-alkylation and reductive amination. This analysis is grounded in experimental data to inform researchers and drug development professionals in selecting the optimal synthetic strategy.
The core of this comparison lies in the benzylation of the 4-position of the piperazine ring, starting from the readily available precursor, methyl piperazine-2-carboxylate. The choice of synthetic route can significantly impact yield, purity, scalability, and the overall cost-effectiveness of the process.
Synthetic Pathways Overview
Two principal synthetic strategies for the preparation of Methyl 4-benzylpiperazine-2-carboxylate from methyl piperazine-2-carboxylate are:
-
Direct N-Alkylation: A classical nucleophilic substitution reaction involving the direct reaction of the secondary amine of methyl piperazine-2-carboxylate with a benzyl halide.
-
Reductive Amination: A two-step, one-pot reaction sequence involving the formation of an iminium intermediate from methyl piperazine-2-carboxylate and benzaldehyde, followed by in-situ reduction.
This guide will dissect each of these methodologies, presenting their underlying mechanisms, detailed experimental protocols, and a comparative analysis of their efficacy based on key performance metrics.
Route 1: Direct N-Alkylation
Direct N-alkylation is a fundamental and widely employed method for the formation of carbon-nitrogen bonds. In the context of synthesizing Methyl 4-benzylpiperazine-2-carboxylate, this approach involves the reaction of methyl piperazine-2-carboxylate with a benzyl halide, such as benzyl bromide or benzyl chloride, in the presence of a base.
Mechanistic Rationale
The reaction proceeds via a standard SN2 mechanism. The secondary amine of the piperazine ring acts as a nucleophile, attacking the electrophilic benzylic carbon of the benzyl halide. A base is required to neutralize the hydrohalic acid byproduct generated during the reaction, thereby preventing the protonation of the starting amine and driving the reaction to completion.
A significant challenge in the N-alkylation of piperazine derivatives is the potential for di-alkylation, where both nitrogen atoms are substituted. However, starting with methyl piperazine-2-carboxylate, the primary concern shifts to potential quaternization of the more nucleophilic N4 nitrogen if excess alkylating agent is used or if the reaction conditions are not carefully controlled.
Experimental Protocol: Direct N-Alkylation
The following protocol is a representative procedure for the direct N-alkylation of methyl piperazine-2-carboxylate hydrochloride, a common commercially available salt form of the starting material.
Materials:
-
Methyl piperazine-2-carboxylate hydrochloride
-
Benzyl bromide
-
Triethylamine (TEA) or Potassium Carbonate (K₂CO₃)
-
Methanol or Acetonitrile
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of methyl piperazine-2-carboxylate hydrochloride (1.0 eq) in methanol, add triethylamine (2.2 eq) and stir at room temperature for 15 minutes to generate the free amine in situ.
-
To this mixture, add benzyl bromide (1.1 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux (approximately 65 °C for methanol) and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent.
-
Partition the residue between ethyl acetate and water.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to afford the crude product.
-
Purify the crude product by silica gel column chromatography to yield Methyl 4-benzylpiperazine-2-carboxylate.
Workflow for Direct N-Alkylation
Caption: Workflow for the synthesis of Methyl 4-benzylpiperazine-2-carboxylate via direct N-alkylation.
Route 2: Reductive Amination
Reductive amination is a powerful and versatile alternative for the synthesis of amines. This method offers several advantages over direct alkylation, particularly in terms of selectivity and the avoidance of over-alkylation byproducts. For the synthesis of Methyl 4-benzylpiperazine-2-carboxylate, this route involves the reaction of methyl piperazine-2-carboxylate with benzaldehyde, followed by reduction of the resulting iminium ion.
Mechanistic Rationale
The reaction begins with the nucleophilic attack of the secondary amine of methyl piperazine-2-carboxylate on the carbonyl carbon of benzaldehyde, forming a hemiaminal intermediate. This intermediate then dehydrates to form a transient iminium ion. A mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN), present in the reaction mixture, selectively reduces the iminium ion to the desired tertiary amine. Sodium triacetoxyborohydride is often the preferred reagent as it is less toxic than its cyanoborohydride counterpart and is sufficiently mild to not reduce the aldehyde starting material. A key benefit of this method is the prevention of quaternary ammonium salt formation, which can be a side reaction in direct alkylations.[1]
Experimental Protocol: Reductive Amination
The following protocol outlines a general procedure for the reductive amination of methyl piperazine-2-carboxylate with benzaldehyde.
Materials:
-
Methyl piperazine-2-carboxylate hydrochloride
-
Benzaldehyde
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Triethylamine (TEA)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Suspend methyl piperazine-2-carboxylate hydrochloride (1.0 eq) in dichloromethane.
-
Add triethylamine (2.2 eq) and stir for 15 minutes at room temperature to generate the free base.
-
Add benzaldehyde (1.1 eq) to the mixture and stir for 30-60 minutes at room temperature to facilitate the formation of the iminium ion intermediate.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. The addition may be mildly exothermic.
-
Stir the reaction at room temperature for 4-24 hours, monitoring its progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product via silica gel column chromatography to yield Methyl 4-benzylpiperazine-2-carboxylate.
Workflow for Reductive Amination
Caption: Workflow for the synthesis of Methyl 4-benzylpiperazine-2-carboxylate via reductive amination.
Comparative Efficacy Analysis
The choice between direct N-alkylation and reductive amination depends on several factors, including desired yield, purity profile, scalability, and reagent availability and cost. Below is a comparative summary based on typical experimental outcomes for these reactions.
| Parameter | Direct N-Alkylation | Reductive Amination |
| Typical Yield | 65-85% | 70-90% |
| Reaction Time | 4-12 hours | 4-24 hours |
| Key Reagents | Benzyl halide, Base (TEA, K₂CO₃) | Benzaldehyde, Reducing Agent (NaBH(OAc)₃) |
| Byproducts | Quaternary ammonium salts, Di-benzylated piperazine (if starting with piperazine) | Borate salts |
| Purification | Column chromatography often required to remove byproducts | Column chromatography generally straightforward |
| Scalability | Generally scalable, but exothermicity of alkylation needs control | Scalable, with good control over the reaction |
| Safety & Handling | Benzyl halides are lachrymatory and require careful handling | Benzaldehyde is relatively benign; reducing agents require careful handling (moisture sensitivity) |
Discussion of Efficacy:
-
Yield: Reductive amination often provides slightly higher yields compared to direct alkylation. This is primarily due to the higher selectivity of the reaction and the reduced formation of byproducts such as quaternary ammonium salts.
-
Purity: The crude product from reductive amination is often cleaner, simplifying the purification process. Direct alkylation can lead to a more complex mixture of products, necessitating more rigorous purification.
-
Versatility: Both methods are versatile. Direct alkylation can be used with a wide range of alkylating agents. Reductive amination is applicable to a vast array of aldehydes and ketones, allowing for the introduction of diverse substituents.
-
Process Control: Reductive amination generally offers better control over the reaction, particularly in preventing over-alkylation. The reaction conditions are typically milder than those required for some direct alkylations, which may involve heating for extended periods.
Conclusion and Recommendations
Both direct N-alkylation and reductive amination are viable and effective methods for the synthesis of Methyl 4-benzylpiperazine-2-carboxylate.
Direct N-alkylation is a classic, straightforward approach that is well-understood and utilizes readily available reagents. It can be a cost-effective option, particularly for large-scale synthesis, provided that the reaction conditions are optimized to minimize byproduct formation.
Reductive amination , on the other hand, often proves to be the more elegant and efficient route, offering higher yields and a cleaner product profile. The milder reaction conditions and the avoidance of quaternary ammonium salt formation are significant advantages. For research and development purposes, where purity and yield are paramount, reductive amination is often the preferred method. For process development and scale-up, the slightly higher cost of the reducing agent may be offset by the increased yield and reduced purification costs.
Ultimately, the choice of synthetic route will depend on the specific requirements of the project, including scale, purity specifications, and cost considerations. This guide provides the foundational knowledge and experimental frameworks to make an informed decision for the efficient synthesis of the valuable intermediate, Methyl 4-benzylpiperazine-2-carboxylate.
References
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Cymerman Craig, J.; Young, R. J. 1-benzylpiperazine. Org. Synth.1963 , 43, 12. [Link]
- CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde.
- US7595312B2 - Selected CGRP antagonists, processes for preparing them and their use as pharmaceutical compositions.
- WO2016044772A1 - Combination therapies for tre
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Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. [Link]
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A Comprehensive Guide to Investigating the Cross-Reactivity of Methyl 4-benzylpiperazine-2-carboxylate
For researchers, scientists, and drug development professionals, understanding the selectivity of a novel chemical entity is paramount to predicting its therapeutic potential and safety profile. This guide provides an in-depth, technical comparison and a strategic workflow for assessing the cross-reactivity of Methyl 4-benzylpiperazine-2-carboxylate. While specific experimental data for this compound is not publicly available, this guide leverages established principles of medicinal chemistry and pharmacology, drawing comparisons with structurally related piperazine-containing compounds to propose a robust investigational strategy.
The piperazine moiety is a common scaffold in centrally active agents, known to interact with a range of biogenic amine transporters and G-protein coupled receptors (GPCRs).[1][2][3][4] Therefore, a thorough cross-reactivity assessment for Methyl 4-benzylpiperazine-2-carboxylate is essential to delineate its on-target and off-target activities.
Rationale for Cross-Reactivity Screening: The Piperazine Precedent
The benzylpiperazine core of the molecule of interest suggests a high probability of interaction with monoamine transporters due to structural similarities with known ligands for the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).[1][2][5][6][7][8][9] Furthermore, arylpiperazine derivatives frequently exhibit affinity for various serotonin (5-HT) and dopamine receptor subtypes.[3][4][10][11][12] Consequently, our proposed screening strategy will prioritize these target families, followed by a broader assessment of common off-target liabilities to ensure a comprehensive safety and selectivity profile.
Proposed Investigational Workflow
A tiered approach to cross-reactivity screening is recommended, beginning with high-throughput in vitro assays and progressing to more complex cellular and tissue-based studies for promising candidates.
Caption: Proposed tiered workflow for cross-reactivity assessment.
Comparative Data Analysis: A Hypothetical Profile
To illustrate the desired outcomes of these studies, the following tables present hypothetical data for Methyl 4-benzylpiperazine-2-carboxylate (termed 'Test Compound') compared to reference compounds known to interact with the target classes.
Table 1: Monoamine Transporter Binding Affinity
| Compound | DAT Ki (nM) | SERT Ki (nM) | NET Ki (nM) |
| Test Compound | 50 | >1000 | 250 |
| Cocaine | 150 | 200 | 300 |
| GBR-12909 | 10 | 1500 | 500 |
| Nisoxetine | 3000 | 500 | 1 |
This hypothetical data suggests the test compound has a primary affinity for the dopamine transporter, with weaker off-target activity at the norepinephrine transporter and minimal interaction with the serotonin transporter.
Table 2: Serotonin Receptor Subtype Selectivity
| Compound | 5-HT1A Ki (nM) | 5-HT2A Ki (nM) | 5-HT3 Ki (nM) |
| Test Compound | 800 | >10,000 | >10,000 |
| 8-OH-DPAT | 1 | - | - |
| Ketanserin | - | 2 | - |
| Ondansetron | - | - | 1 |
This hypothetical data indicates weak affinity for the 5-HT1A receptor and high selectivity against 5-HT2A and 5-HT3 receptors.
Table 3: In Vitro Safety Pharmacology Profile
| Assay | Test Compound IC50 (µM) | Positive Control IC50 (µM) |
| hERG Patch Clamp | >30 | 0.01 (E-4031) |
| CYP3A4 Inhibition | 15 | 0.5 (Ketoconazole) |
| CYP2D6 Inhibition | >50 | 0.05 (Quinidine) |
This hypothetical profile suggests a low risk of cardiac liability via hERG channel inhibition and moderate potential for drug-drug interactions through CYP3A4 inhibition.
Detailed Experimental Protocols
The following are detailed, step-by-step methodologies for key experiments in the cross-reactivity workflow.
Radioligand Binding Assays for Monoamine Transporters
This protocol is foundational for determining the binding affinity of the test compound to DAT, SERT, and NET.
Rationale: Radioligand binding assays provide a direct measure of the interaction between a compound and its target receptor, allowing for the determination of the inhibition constant (Ki). This is a critical first step in characterizing the selectivity profile.
Sources
- 1. Novel diphenylalkyl piperazine derivatives with high affinities for the dopamine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chlorophenylpiperazine analogues as high affinity dopamine transporter ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Binding of arylpiperazines to 5-HT3 serotonin receptors: results of a structure-affinity study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Synthesis and dopamine transporter affinity of chiral 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(2-hydroxypropyl)piperazines as potential cocaine abuse therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
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- 8. Low and high affinity dopamine transporter inhibitors block dopamine uptake within 5 sec of intravenous injection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Affinities of methylphenidate derivatives for dopamine, norepinephrine and serotonin transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A trifluoromethylphenyl piperazine derivative with high affinity for 5-hydroxytryptamine-1A sites in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
"in vitro and in vivo correlation of Methyl 4-benzylpiperazine-2-carboxylate activity"
An In-Depth Technical Guide to Establishing the In Vitro and In Vivo Correlation for Methyl 4-benzylpiperazine-2-carboxylate (MPC-B)
Introduction: Bridging the Preclinical Gap for a Novel Piperazine Candidate
The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs targeting a wide array of biological systems, from central nervous system (CNS) disorders to oncology.[1][2] Its structural rigidity and the presence of two nitrogen atoms allow for extensive functionalization, enabling the fine-tuning of potency, selectivity, and pharmacokinetic (PK) properties.[1] Methyl 4-benzylpiperazine-2-carboxylate (hereafter designated MPC-B) is a novel investigational compound belonging to the benzylpiperazine class. Structurally, it shares features with CNS stimulants like Benzylpiperazine (BZP) and Methylbenzylpiperazine (MBZP), as well as with scaffolds investigated for anticancer applications.[3][4][5]
The successful translation of a promising compound from a laboratory discovery to a clinical candidate hinges on a thorough understanding of its in vitro-in vivo correlation (IVIVC). An IVIVC is a predictive mathematical model that describes the relationship between an in vitro property (e.g., the rate of dissolution or metabolic turnover) and a relevant in vivo response (e.g., plasma drug concentration or absorption rate).[6] Establishing a robust IVIVC is a cornerstone of modern drug development, as it can streamline formulation optimization, support biowaivers, and reduce the need for extensive animal and human testing.[7]
This guide provides a comprehensive framework for characterizing MPC-B, from initial in vitro screening to in vivo pharmacokinetic and pharmacodynamic (PK/PD) evaluation. It is designed for researchers and drug development professionals, explaining not just the protocols themselves, but the scientific rationale behind each experimental choice. We will compare the hypothetical profile of MPC-B against established piperazine derivatives to provide context and a clear benchmark for its potential therapeutic utility.
Section 1: Foundational Characterization and In Silico Profiling
Before committing to extensive and costly wet-lab experiments, a foundational understanding of MPC-B's physicochemical properties and a computational forecast of its behavior are essential. This initial phase helps to anticipate challenges such as poor solubility or high metabolic clearance.
Physicochemical Properties
Key parameters like aqueous solubility, pKa, and the partition coefficient (LogP) are critical determinants of a drug's absorption and distribution. For instance, poor aqueous solubility can limit oral bioavailability, while high lipophilicity (high LogP) can lead to non-specific binding and rapid metabolism.[1]
In Silico ADME-Tox Prediction
Computational models can predict a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as potential toxicities. These models are trained on large datasets of known drugs and can provide early warnings about liabilities. For piperazine derivatives, a key area of focus is predicting metabolism by cytochrome P450 (CYP) enzymes, as the piperazine ring is often a site of metabolic attack.[8][9][10]
Section 2: In Vitro Profiling: Target Engagement and Mechanistic Insights
The goal of in vitro profiling is to identify the primary biological targets of MPC-B and to characterize its activity at a cellular level. Based on its benzylpiperazine core, we will investigate two primary hypotheses: CNS activity and anticancer potential.
Primary Screening: Identifying Biological Activity
-
CNS Target Panel: Given that BZP is a CNS stimulant, a primary screen should assess MPC-B's binding affinity for key monoamine receptors and transporters (dopamine, serotonin, norepinephrine).[11] The sigma-1 receptor (σ1R) is another important target for piperazine derivatives with roles in pain modulation.[12]
-
Anticancer Screening: The compound's cytotoxicity should be evaluated against a panel of human cancer cell lines (e.g., HepG2 liver cancer, A549 lung cancer, MCF-7 breast cancer) using a standard method like the MTT assay.[5][13]
In Vitro ADME: Quantifying Pharmacokinetic Parameters
A robust IVIVC is impossible without reliable in vitro PK data. These assays quantify the processes that will govern the drug's concentration and persistence in the body.
-
Metabolic Stability: The primary determinant of hepatic clearance is metabolic stability. This is assessed by incubating MPC-B with human liver microsomes (HLM) and measuring the rate of its disappearance over time.[8][9] A short half-life in this assay predicts rapid clearance in vivo.
-
CYP450 Inhibition: It is crucial to determine if MPC-B inhibits major CYP enzymes (e.g., CYP2D6, CYP3A4).[10] Inhibition can lead to dangerous drug-drug interactions.
-
Plasma Protein Binding: The extent to which a drug binds to plasma proteins like albumin affects its distribution and the concentration of free (active) drug available to interact with targets.
-
Cell Permeability: The Caco-2 permeability assay uses a monolayer of human intestinal cells to predict a drug's potential for oral absorption.
The following diagram outlines the logical workflow for the comprehensive in vitro characterization of MPC-B.
Caption: Workflow for the in-vitro characterization of MPC-B.
Section 3: In Vivo Evaluation: Assessing Performance in a Biological System
Positive in vitro data provides the justification for advancing a compound to in vivo studies. These experiments are designed to measure the actual PK/PD profile in a living organism, typically rodents, which is the ultimate benchmark for preclinical performance.
Pharmacokinetic (PK) Studies
A definitive PK study is essential for understanding how MPC-B is absorbed, distributed, metabolized, and eliminated in vivo. This typically involves administering the compound to rats via both intravenous (IV) and oral (PO) routes.
-
IV Administration: Provides a direct measure of systemic clearance (CL) and volume of distribution (Vd).
-
PO Administration: Allows for the determination of key oral PK parameters like maximum concentration (Cmax), time to Cmax (Tmax), area under the curve (AUC), and, crucially, oral bioavailability (%F).[14]
Pharmacodynamic (PD) / Efficacy Models
The choice of PD model is dictated by the in vitro findings.
-
For CNS Activity: If MPC-B shows affinity for CNS targets, its effects can be tested in models of pain, anxiety, or depression. For example, the formalin-induced paw licking test can assess analgesic effects, while locomotor activity monitoring can reveal stimulant or sedative properties.[12][15]
-
For Anticancer Activity: If MPC-B demonstrates potent in vitro cytotoxicity, its efficacy can be tested in a tumor xenograft model. In this model, human cancer cells are implanted in immunodeficient mice, and the ability of MPC-B to inhibit tumor growth is measured over time.[5]
Section 4: Forging the Link: The In Vitro-In Vivo Correlation
With robust datasets from both in vitro and in vivo experiments, the IVIVC can be established. The goal is to determine if a simple in vitro parameter can accurately predict a complex in vivo outcome.
The Correlation Process
A common and highly useful correlation is between in vitro metabolic clearance and in vivo systemic clearance.
-
Calculate In Vitro Intrinsic Clearance (CLint): This value is derived from the half-life (t½) obtained in the liver microsome stability assay.[9]
-
Scale to In Vivo Hepatic Clearance: The in vitro CLint is scaled using physiological parameters (liver blood flow, microsomal protein per gram of liver) to predict the in vivo hepatic clearance.
-
Compare and Correlate: The predicted hepatic clearance is compared to the actual systemic clearance observed in the animal PK study. A strong correlation (a plot of predicted vs. observed clearance yields a straight line with a slope near 1) indicates that hepatic metabolism is the primary driver of the drug's elimination.[6]
This correlation is powerfully predictive. It suggests that for structurally similar compounds in the future, a simple and rapid in vitro microsomal stability assay can be used as a reliable surrogate for a full animal PK study during lead optimization.
The logical flow for establishing an IVIVC is depicted below.
Caption: Logical flow for establishing an IVIVC.
Comparative Performance Analysis
To contextualize the performance of MPC-B, its data should be compared with that of relevant alternatives.
Table 1: Comparative In Vitro ADME Profile
| Parameter | MPC-B (Hypothetical) | Benzylpiperazine (BZP)[10] | Compound X (Anticancer Piperazine) |
|---|---|---|---|
| HLM Half-Life (t½, min) | 45 | ~15-20 | > 120 |
| In Vitro CLint (µL/min/mg) | 15.4 | ~40 | < 5.8 |
| CYP2D6 Inhibition (IC50, µM) | > 25 | 5-10 | > 50 |
| Caco-2 Permeability (Papp, A→B) | High (>15 x 10⁻⁶ cm/s) | Moderate | Moderate |
| Plasma Protein Binding (%) | 85% | ~60-70% | 98% |
Interpretation: In this hypothetical scenario, MPC-B shows moderate metabolic stability, superior to the rapidly metabolized BZP but less stable than a highly optimized compound. Its low potential for CYP inhibition is a favorable safety feature.
Table 2: Comparative In Vivo Pharmacokinetic Profile (Rat)
| Parameter | MPC-B (Hypothetical) | Benzylpiperazine (BZP) | Compound X (Anticancer Piperazine) |
|---|---|---|---|
| Clearance (CL, mL/min/kg) | 20 | High (>50) | Low (<10) |
| Oral Bioavailability (%F) | 40% | ~10-20% | 65% |
| Half-Life (t½, hours) | 3.5 | < 2 | 8 |
| Volume of Distribution (Vd, L/kg) | High (>3) | Moderate | Moderate |
Interpretation: The in vivo data correlates well with the in vitro findings. MPC-B's moderate clearance and decent bioavailability make it a more viable candidate than BZP. Its pharmacokinetic profile suggests it would require more frequent dosing than Compound X but has better tissue distribution (higher Vd).
Section 5: Detailed Experimental Protocols
To ensure reproducibility and scientific rigor, the following are detailed protocols for key experiments.
Protocol 1: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)
-
Objective: To determine the rate of metabolism of MPC-B.
-
Materials: MPC-B, pooled HLM (e.g., from Corning), NADPH regenerating system, 0.1 M phosphate buffer (pH 7.4), positive control compound (e.g., Verapamil), ice-cold acetonitrile with internal standard (IS).
-
Methodology:
-
Prepare a reaction mixture containing HLM (0.5 mg/mL final concentration) in phosphate buffer.
-
Add MPC-B to the mixture at a final concentration of 1 µM. Pre-incubate at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to 3 volumes of ice-cold acetonitrile containing a suitable IS (e.g., a structurally similar but stable compound).[9]
-
Vortex and centrifuge the samples to precipitate the microsomal proteins.
-
Analyze the supernatant using LC-MS/MS to quantify the remaining percentage of MPC-B at each time point relative to the 0-minute sample.
-
-
Data Analysis: Plot the natural logarithm of the percentage of MPC-B remaining versus time. The slope of the line is used to calculate the in vitro half-life (t½ = -0.693 / slope).
Protocol 2: Rodent Pharmacokinetic (PK) Study
-
Objective: To determine the key in vivo PK parameters of MPC-B.
-
Model: Male Sprague-Dawley rats (n=3-4 per group).
-
Dosing:
-
IV Group: Administer MPC-B at 1 mg/kg via the tail vein as a solution in a suitable vehicle (e.g., 20% Solutol in saline).
-
PO Group: Administer MPC-B at 5 mg/kg via oral gavage as a suspension or solution.
-
-
Methodology:
-
Following administration, collect sparse blood samples (approx. 100 µL) from a peripheral vein (e.g., saphenous) into heparinized tubes at pre-defined time points (e.g., IV: 2, 5, 15, 30 min, 1, 2, 4, 8, 24 h; PO: 15, 30 min, 1, 2, 4, 8, 24 h).
-
Process the blood samples by centrifugation to obtain plasma.
-
Store plasma samples at -80°C until analysis.
-
Extract MPC-B from the plasma using protein precipitation or liquid-liquid extraction.
-
Quantify the concentration of MPC-B in each sample using a validated LC-MS/MS method.
-
-
Data Analysis: Use pharmacokinetic software (e.g., WinNonlin) to perform non-compartmental analysis on the plasma concentration-time data to calculate parameters such as AUC, CL, Vd, t½, Cmax, Tmax, and %F.[7]
Conclusion
This guide outlines a systematic and scientifically rigorous approach to establishing the in vitro and in vivo correlation for a novel compound, Methyl 4-benzylpiperazine-2-carboxylate. By integrating in silico prediction, comprehensive in vitro profiling, and targeted in vivo studies, a clear picture of the compound's therapeutic potential and its pharmacokinetic behavior can be developed. The hypothetical comparative data illustrates how MPC-B could be positioned relative to known piperazine derivatives, highlighting its potential advantages. A strong IVIVC is not merely an academic exercise; it is a critical tool that accelerates drug development, reduces reliance on animal studies, and provides the confidence needed to move a promising molecule toward the clinic.
References
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Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry - ResearchGate. (n.d.). ResearchGate. [Link]
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Structure–metabolism-relationships in the microsomal clearance of piperazin-1-ylpyridazines - PMC. (2017). NIH. [Link]
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Effects of Piperazine Derivative on Paclitaxel Pharmacokinetics. (2019). MDPI. [Link]
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In Vivo Systems Response Profiling and Multivariate Classification of CNS Active Compounds: A Structured Tool for CNS Drug Discovery. (n.d.). ACS Publications. [Link]
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Effects of Piperazine Derivative on Paclitaxel Pharmacokinetics. (2019). PubMed. [Link]
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Piperazine & Derivatives. (n.d.). Adani Pharmachem Private Limited. [Link]
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Synthesis, molecular docking studies, and in vitro antimicrobial evaluation of piperazine and triazolo-pyrazine derivatives. (n.d.). Florida Gulf Coast University. [Link]
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Newly synthesized piperazine derivatives as tyrosinase inhibitors: in vitro and in silico studies. (2022). ResearchGate. [Link]
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Synthesis of piperazine-based benzimidazole derivatives as potent urease inhibitors and molecular docking studies. (2022). PubMed Central. [Link]
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In vitro and in vivo techniques in CNS drug discovery. (2006). European Pharmaceutical Review. [Link]
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Exploration of piperazine-derived thioureas as antibacterial and anti-inflammatory agents. In vitro evaluation against clinical isolates of colistin-resistant Acinetobacter baumannii. (2020). PubMed. [Link]
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CNS Disease Models For Preclinical Research Services. (n.d.). Pharmaron. [Link]
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Stability of Synthetic Piperazines in Human Whole Blood. (2018). PubMed. [Link]
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BZP/piperazines drug profile. (n.d.). European Union. [Link]
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Methylbenzylpiperazine. (n.d.). Wikipedia. [Link]
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De novo design, synthesis and evaluation of benzylpiperazine derivatives as highly selective binders of Mcl-1. (n.d.). PubMed. [Link]
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Synthesis, in vitro and in vivo evaluation of novel substituted N-(4-(2-(4-benzylpiperazin-1-yl)ethoxy)phenyl)-N-methyl-quinazolin-4-amines as potent antitumor agents. (2016). PubMed. [Link]
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Development of in vitro-in vivo correlations for long-acting injectable suspensions. (2023). PubMed. [Link]
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Synthesis and pharmacological evaluation of new arylpiperazines. 3-[4-[4-(3-chlorophenyl)-1-piperazinyl]butyl]-quinazolidin-4-one - a dual serotonin 5-HT(1A)/5-HT(2A) receptor ligand with an anxiolytic-like activity. (2002). PubMed. [Link]
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Synthesis and Biological Evaluation of N-((1-(4-(Sulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide Inhibitors of Glycine Transporter-1. (n.d.). PubMed. [Link]
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Molecular Imprinting of Benzylpiperazine: A Comparison of the Self-Assembly and Semi-Covalent Approaches. (2023). MDPI. [Link]
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Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects. (n.d.). PubMed Central. [Link]
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Benzylpiperazine. (n.d.). Wikipedia. [Link]
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An In Vitro Study of the Neurotoxic Effects of N-Benzylpiperazine: A Designer Drug of Abuse. (n.d.). SpringerLink. [Link]
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In vitro-in vivo correlation and modelling of drug release for HPMC-based matrix tablets. (n.d.). Freie Universität Berlin. [Link]
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Chemical structures of piperazine-based drugs commonly encountered in 'party pill' preparations. (n.d.). ResearchGate. [Link]
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A Comparative Guide to the Purity and Analysis of Methyl 4-benzylpiperazine-2-carboxylate Reference Standards
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the quality of reference standards is paramount. The accuracy and reliability of analytical data, which form the bedrock of regulatory submissions and scientific discovery, are directly contingent on the purity and characterization of these standards. This guide provides an in-depth technical comparison of Methyl 4-benzylpiperazine-2-carboxylate reference standards and their alternatives, offering insights into their purity assessment through state-of-the-art analytical methodologies.
Methyl 4-benzylpiperazine-2-carboxylate is a key chiral building block and a significant intermediate in the synthesis of various active pharmaceutical ingredients (APIs). Its structural integrity and purity are critical for ensuring the desired pharmacological activity and minimizing potential toxicities in the final drug product. This guide will delve into the nuances of its purity analysis, comparing it with closely related and commonly used piperazine-based reference standards: 1-Benzylpiperazine (BZP) and 1-Methyl-4-benzylpiperazine (MBZP).
The Critical Role of High-Purity Reference Standards
Reference standards serve as the benchmark against which new batches of drug substances and products are measured. Their use is integral to demonstrating identity, strength, purity, and quality, as mandated by regulatory bodies like the USP and EP.[1][2][3] Impurities in a reference standard can lead to the inaccurate quantification of the main component and its impurities in a test sample, potentially compromising the safety and efficacy of the final pharmaceutical product.[1][4]
Comparison of Commercially Available Piperazine Reference Standards
The selection of a suitable reference standard is a critical first step in any analytical method development and validation. The following table provides a comparative overview of commercially available reference standards for Methyl 4-benzylpiperazine-2-carboxylate and two common alternatives. The data presented is a synthesis of information from various suppliers and represents typical specifications for high-purity grades.
| Feature | Methyl 4-benzylpiperazine-2-carboxylate | 1-Benzylpiperazine (BZP) | 1-Methyl-4-benzylpiperazine (MBZP) |
| CAS Number | 181955-94-2 | 2759-28-6 | 62226-74-8[5] |
| Molecular Formula | C₁₃H₁₈N₂O₂ | C₁₁H₁₆N₂ | C₁₂H₁₈N₂[5][6] |
| Molecular Weight | 234.30 | 176.26 | 190.29[5][6] |
| Typical Purity (by HPLC/GC) | ≥98% | ≥97.0% (GC)[7], ≥98% (HPLC)[8] | ≥98%[9] |
| Chirality | Chiral | Achiral | Achiral[6] |
| Common Analytical Techniques for Certification | HPLC, Chiral HPLC, GC-MS, ¹H-NMR, qNMR | GC-MS, HPLC, Titration | GC-MS, HPLC, ¹H-NMR |
| Key Considerations | Enantiomeric purity is a critical attribute. | Well-characterized, often used as a primary reference. A controlled substance in some regions.[8] | A common stimulant derivative of BZP.[5][10] |
Experimental Data: A Comparative HPLC-UV Purity Analysis
To provide a practical comparison of these reference standards, we present a detailed protocol for a reversed-phase high-performance liquid chromatography (HPLC) method with UV detection. This method is designed to be a robust starting point for the purity assessment of these piperazine derivatives.
Experimental Protocol: HPLC-UV Purity Determination
1. Principle:
This method separates the main component from its potential impurities based on their differential partitioning between a nonpolar stationary phase and a polar mobile phase. The separated components are then detected by their absorbance of UV light. A primary challenge in the HPLC analysis of piperazine derivatives is their lack of a strong UV chromophore.[11] Therefore, detection at a lower wavelength (e.g., 210 nm) is often necessary to achieve adequate sensitivity. For trace-level analysis, derivatization with a UV-active agent like 4-chloro-7-nitrobenzofuran (NBD-Cl) can be employed.[12]
2. Instrumentation and Reagents:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis or Photodiode Array (PDA) detector.
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Acetonitrile (HPLC grade).
-
Methanol (HPLC grade).
-
Ammonium acetate (analytical grade).
-
Ultrapure water.
-
Reference standards of Methyl 4-benzylpiperazine-2-carboxylate, 1-Benzylpiperazine, and 1-Methyl-4-benzylpiperazine.
3. Chromatographic Conditions:
-
Mobile Phase A: 10 mM Ammonium acetate in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-5 min: 10% B
-
5-20 min: 10% to 90% B
-
20-25 min: 90% B
-
25.1-30 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
4. Sample Preparation:
-
Accurately weigh approximately 10 mg of each reference standard into separate 10 mL volumetric flasks.
-
Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water.
-
Further dilute to a working concentration of 0.1 mg/mL with the same diluent.
-
Filter the solutions through a 0.45 µm syringe filter before injection.
5. Data Analysis:
-
The purity of each reference standard is determined by the area percent method, where the area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram.
Workflow for HPLC-UV Purity Analysis
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A Senior Application Scientist's Guide to Substituted Piperazine Carboxylates: A Comparative Analysis of Structure, Synthesis, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
The piperazine ring is a ubiquitous scaffold in medicinal chemistry, prized for its favorable physicochemical properties that often translate to improved bioavailability and therapeutic efficacy.[1] This guide provides an in-depth technical comparison of substituted piperazine carboxylates, a class of compounds demonstrating a wide array of biological activities. We will delve into their synthesis, comparative performance in various biological assays, and the underlying structure-activity relationships that govern their function. This document is designed to be a practical resource, offering not just data, but the strategic rationale behind the experimental methodologies.
The Piperazine Carboxylate Scaffold: A Privileged Motif in Drug Discovery
The six-membered piperazine heterocycle, with its two nitrogen atoms at opposing positions, offers a unique combination of structural rigidity and conformational flexibility. The addition of a carboxylate group introduces a key functional handle for further derivatization and can significantly influence the molecule's polarity, solubility, and interaction with biological targets. The versatility of this scaffold allows for systematic modifications at multiple positions, enabling the fine-tuning of pharmacological properties.
Comparative Biological Activities of Substituted Piperazine Carboxylates
Substituted piperazine carboxylates have been investigated for a range of therapeutic applications. Here, we compare their performance in two key areas: anticholinesterase activity for potential Alzheimer's disease treatment and anticancer activity.
Anticholinesterase Activity: A Focus on Alzheimer's Disease
Cholinesterase inhibitors are a cornerstone in the symptomatic treatment of Alzheimer's disease. A study on a series of 1,4-bisbenzylpiperazine-2-carboxylic acid derivatives revealed their potential as potent inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[1]
The study demonstrated that the nature of the substituent on the benzyl groups at the 1 and 4 positions of the piperazine ring, as well as the derivatization of the carboxylic acid at the 2-position, significantly impacts both the potency and selectivity of inhibition.[1]
-
Free Carboxylic Acid Series: The presence of a free carboxylic acid at the 2-position generally conferred selectivity towards AChE inhibition. For instance, the 1,4-bis(4-chlorobenzyl)piperazine-2-carboxylic acid derivative (4c ) was the most active in this series against AChE.[1]
-
Hydroxamic Acid and Carboxamide Derivatives: Conversion of the carboxylic acid to hydroxamic acids or carboxamides led to a notable shift in selectivity towards BChE inhibition. The 1,4-bis(2-chlorobenzyl)piperazine-2-hydroxamic acid derivative (7b ) exhibited exceptionally potent and selective BChE inhibition, far exceeding that of the reference drug donepezil.[1]
The following table summarizes the inhibitory activity (Ki values) and selectivity index (SI) for selected 1,4-disubstituted piperazine-2-carboxylic acid derivatives. A lower Ki value indicates higher inhibitory potency.
| Compound | Substituent (R) at 1 & 4 positions | Derivative at C2 | Ki (AChE) µM | Ki (BChE) µM | Selectivity Index (SI) for BChE |
| 4c | 4-Chlorobenzyl | Carboxylic Acid | 10.18 ± 1.00 | >182 | ~0.06 |
| 7b | 2-Chlorobenzyl | Hydroxamic Acid | 34.98 ± 3.21 | 0.0016 ± 0.00008 | 21862.5 |
| Donepezil | - | - | - | 12.5 ± 2.6 | - |
| Tacrine | - | - | - | 0.0173 ± 0.0023 | - |
Data sourced from a 2023 study on piperazine-2-carboxylic acid derivatives as anti-Alzheimer agents.[1]
Anticancer Activity: Targeting Proliferative Pathways
Various piperazine derivatives have demonstrated significant potential as anticancer agents.[2][3] While direct comparative studies on a homologous series of piperazine carboxylates are less common in the literature, we can synthesize findings from different studies to understand the structural features contributing to cytotoxicity. Often, the piperazine moiety is incorporated to improve the pharmacokinetic properties of a known pharmacophore.
A common mechanism by which piperazine-containing compounds exert their anticancer effects is through the induction of apoptosis (programmed cell death). This can be initiated via either the extrinsic (death receptor-mediated) or intrinsic (mitochondrial-mediated) pathways.
The PI3K/Akt signaling pathway is a critical regulator of cell survival, proliferation, and growth, and its dysregulation is a hallmark of many cancers.[4] Some piperazine derivatives have been shown to inhibit this pathway, leading to a downstream cascade of events that culminates in apoptosis.
Caption: General workflow for the N-acylation of a piperazine carboxylate.
Step-by-Step Protocol:
-
Reactant Preparation: Dissolve the starting piperazine-2-carboxylic acid ester (1 equivalent) in a suitable anhydrous solvent such as dichloromethane (DCM) or dimethylformamide (DMF) under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Base: Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.1-1.5 equivalents), to the solution to act as a proton scavenger.
-
Cooling: Cool the reaction mixture to 0°C in an ice bath. This helps to control the exothermic nature of the acylation reaction.
-
Acylation: Slowly add the desired acyl chloride or anhydride (1.0-1.2 equivalents) dropwise to the cooled solution with vigorous stirring.
-
Reaction: Allow the reaction mixture to warm to room temperature and continue stirring for a specified period (typically 2-16 hours).
-
Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure N-acylated piperazine carboxylate.
Biological Evaluation Protocols
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability. [5][6] Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the substituted piperazine carboxylate derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plate for 48-72 hours at 37°C.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) using non-linear regression analysis.
Ellman's method is a rapid and sensitive colorimetric assay for measuring cholinesterase activity. [7][8]
Caption: Workflow for the determination of anticholinesterase activity using Ellman's method.
Step-by-Step Protocol:
-
Reagent Preparation: Prepare solutions of phosphate buffer (pH 8.0), acetylthiocholine iodide (ATCI) as the substrate, 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB or Ellman's reagent), the acetylcholinesterase (AChE) enzyme, and the test compounds (substituted piperazine carboxylates) at various concentrations.
-
Assay Setup: In a 96-well plate, add the phosphate buffer, the test compound solution, and the AChE enzyme solution to the appropriate wells. Include a control without the inhibitor.
-
Pre-incubation: Pre-incubate the plate for a short period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Initiate the reaction by adding the DTNB and ATCI solutions to all wells.
-
Absorbance Measurement: Immediately measure the absorbance at 412 nm kinetically over a period of time (e.g., every minute for 5-10 minutes) using a microplate reader. The increase in absorbance corresponds to the formation of the yellow 5-thio-2-nitrobenzoate anion.
-
Data Analysis: Calculate the rate of the enzymatic reaction for each concentration of the inhibitor. Determine the percentage of inhibition and subsequently calculate the IC50 or Ki value to quantify the inhibitory potency of the compound.
Conclusion and Future Directions
Substituted piperazine carboxylates represent a versatile and promising class of compounds for drug discovery. As demonstrated, systematic modifications to the piperazine carboxylate scaffold can lead to significant changes in biological activity and selectivity. The comparative data presented for anticholinesterase inhibitors highlights the power of structure-activity relationship studies in guiding the design of more potent and selective therapeutic agents.
Future research in this area should focus on the synthesis and evaluation of larger, more diverse libraries of substituted piperazine carboxylates. Direct, head-to-head comparative studies against a panel of biological targets will be crucial for elucidating more comprehensive structure-activity relationships. Furthermore, a deeper investigation into the molecular mechanisms of action, including the identification of specific protein targets and the mapping of downstream signaling pathways, will be essential for the rational design of the next generation of piperazine-based therapeutics. The detailed protocols provided in this guide offer a robust framework for conducting such investigations with scientific rigor and integrity.
References
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Farghaly, O. M., et al. (2023). Piperazine-2-carboxylic acid derivatives as MTDLs anti-Alzheimer agents: Anticholinesterase activity, mechanistic aspect, and molecular modeling studies. Bioorganic Chemistry, 141, 106916. [Link]
-
Kumar, A., et al. (2022). Design, Synthesis and In vitro Evaluation of Piperazine Incorporated Novel Anticancer Agents. Letters in Drug Design & Discovery, 19(5), 454-465. [Link]
-
Gogoi, J., et al. (2023). Piperazine tethered bergenin heterocyclic hybrids: design, synthesis, anticancer activity, and molecular docking studies. RSC Medicinal Chemistry, 14(10), 2005-2022. [Link]
-
Scribd. (n.d.). Ellman Esterase Assay Protocol. Retrieved from [Link]
-
Riss, T. L., et al. (2013). Cell Viability Assays. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
-
Boster Biological Technology. (n.d.). Acetylcholinesterase (AChE) Assay Kit Catalog Nos. AR4001. Retrieved from [Link]
-
ResearchGate. (n.d.). Schematic representation of PI3K-AKT pathway and associated cellular activities. Retrieved from [Link]
-
Natarajan, P. N., et al. (1973). Anticholinesterase activity of piperazine derivatives. Study of the structure-activity relationship in piperazine derivatives measured by the potentiation of acetylcholine response in Ascaris suum. Acta Pharmaceutica Suecica, 10(2), 125-128. [Link]
-
ResearchGate. (n.d.). The PI3K/AKT pathway. Main transduction signals of the PI3K pathway. Retrieved from [Link]
-
ResearchGate. (n.d.). Schematic representation of the PI3K/AKT signaling pathway in different cancers. Retrieved from [Link]
-
Osaki, M., et al. (2004). PI3K-Akt pathway: its functions and alterations in human cancer. Apoptosis, 9(6), 667-676. [Link]
-
Song, M., et al. (2019). Research progress on the PI3K/AKT signaling pathway in gynecological cancer. Journal of Cancer, 10(12), 2686-2697. [Link]
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Safety Operating Guide
Methyl 4-benzylpiperazine-2-carboxylate proper disposal procedures
As a Senior Application Scientist, this guide provides a comprehensive operational and disposal plan for methyl 4-benzylpiperazine-2-carboxylate. The procedures outlined below are synthesized from best practices in laboratory safety, regulatory guidelines, and data from structurally analogous compounds due to the absence of a specific, publicly available Safety Data Sheet (SDS) for this exact molecule.
Disclaimer: The following guidance is based on the known hazards of piperazine and benzylpiperazine derivatives.[1][2][3] It is imperative to consult your institution's Environmental Health and Safety (EHS) department for protocols specific to your location and facilities.[2]
Hazard Assessment and Profile
Methyl 4-benzylpiperazine-2-carboxylate must be handled as a hazardous substance. Its structure combines the piperazine moiety, known for causing severe skin burns, eye damage, and potential allergic reactions, with the benzylpiperazine (BZP) scaffold, which exhibits psychoactive and stimulant properties.[4][5][6] Therefore, the primary hazards are anticipated to be:
-
Corrosivity and Irritation: Potential to cause chemical burns or severe irritation to skin and eyes.[4][7][8]
-
Acute Toxicity: May be harmful if swallowed, inhaled, or absorbed through the skin.[9][10]
-
Target Organ Effects: Piperazine derivatives can cause damage to organs through prolonged or repeated exposure.[4]
-
Environmental Hazard: Assumed to be toxic to aquatic life.[10]
| Parameter | Guidance based on Analog Compounds | Source(s) |
| Primary Hazards | Skin Corrosion/Irritation, Serious Eye Damage, Acute Toxicity (Oral), Potential Sensitizer. | [4][11][12] |
| Handling Environment | Certified chemical fume hood with proper ventilation. | [1][13][14] |
| Incompatible Materials | Strong oxidizing agents, strong acids.[8][10][13] Mixing can result in vigorous, exothermic reactions. | [8][10][13] |
| Waste Classification | Hazardous Chemical Waste. Must not be disposed of down the drain or in general trash. | [1][15][16] |
Mandatory Personal Protective Equipment (PPE)
A stringent PPE protocol is required to mitigate the risks of exposure. The causality behind this multi-layered approach is to create redundant barriers against chemical contact.
-
Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn over goggles if there is a significant risk of splashing.[2][9]
-
Hand Protection: Double-gloving with chemical-resistant nitrile gloves is required.[2] This provides a robust barrier against dermal absorption. The outer glove can be removed and disposed of immediately if contamination is suspected, protecting the inner glove and the user's skin.
-
Body Protection: A flame-resistant lab coat must be worn and kept fully fastened.[1][17]
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator is necessary.[9][14]
Step-by-Step Disposal Protocol
This protocol ensures that the waste is handled, segregated, and stored in a manner that is safe for laboratory personnel and compliant with environmental regulations such as the Resource Conservation and Recovery Act (RCRA).[15]
Phase 1: Preparation and Segregation
The foundational principle of chemical waste management is strict segregation to prevent inadvertent and hazardous chemical reactions within a waste container.[16][18]
-
Select an Appropriate Waste Container:
-
For solid waste (pure compound, contaminated weigh paper, gloves, etc.): Use a designated, leak-proof container with a screw-on cap, made of a compatible material like high-density polyethylene (HDPE).[2]
-
For liquid waste (solutions of the compound): Use a dedicated liquid hazardous waste container, clearly labeled for halogenated or non-halogenated waste as appropriate, depending on the solvent used.[16][19]
-
-
Label the Container Correctly: Before adding any waste, affix a "Hazardous Waste" label.[18] The label must include:
-
The full chemical name: "Methyl 4-benzylpiperazine-2-carboxylate". Do not use abbreviations or formulas.[2][18]
-
An accurate list of all contents by percentage, including solvents.[18]
-
The associated hazards (e.g., "Corrosive," "Toxic").[18]
-
The accumulation start date (the date the first piece of waste is added).
-
Phase 2: Waste Transfer
-
Solid Waste Transfer: Carefully place all contaminated solid materials, such as gloves, pipette tips, and weighing boats, directly into the designated solid hazardous waste container.[1][2] This minimizes the spread of contamination.
-
Liquid Waste Transfer:
-
Work within a chemical fume hood.
-
Carefully pour liquid waste containing the compound into the designated liquid hazardous waste container using a funnel to prevent spills.
-
Never mix incompatible waste streams. For example, do not add acidic waste to a container designated for basic piperazine derivative solutions.[18]
-
-
"Empty" Container Decontamination: Containers that held the pure compound must be triple-rinsed with a suitable solvent (e.g., ethanol or acetone).[20] The rinsate must be collected and disposed of as hazardous liquid waste.[20] Only after this decontamination can the container be considered "empty" under RCRA regulations and potentially disposed of in appropriate glass or plastic bins, after defacing the label.[19][20]
Phase 3: Final Storage and Disposal
-
Secure the Container: Keep the hazardous waste container securely sealed at all times, except when adding waste.[8][18] This prevents the release of vapors and protects against spills.
-
Store in a Satellite Accumulation Area (SAA): Store the sealed waste container in a designated SAA, which must be at or near the point of generation and under the control of laboratory personnel.[15][18] The SAA should have secondary containment (such as a tray) to contain potential leaks.[20]
-
Arrange for Professional Disposal: Contact your institution's EHS department to schedule a pickup by a licensed hazardous waste disposal contractor.[2] This waste will likely require high-temperature incineration.
Spill Management Protocol
In the event of a spill, immediate and correct action is critical to prevent exposure and environmental contamination.
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.[8]
-
Ventilate: Ensure the area is well-ventilated, typically by ensuring the chemical fume hood is operating correctly.[8]
-
Don PPE: Before addressing the spill, don the full, appropriate PPE as described in Section 2.
-
Contain and Absorb: For liquid spills, contain the spill using an inert absorbent material such as vermiculite, sand, or a chemical spill kit pillow.[1][8] For solid spills, carefully sweep or scoop the material, avoiding the generation of dust.[8][17]
-
Collect Waste: Carefully collect the absorbed material or spilled solid and place it into the designated hazardous waste container.[1][8]
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water. Dispose of all cleaning materials as hazardous waste.[1]
Disposal Workflow Diagram
Caption: Logical workflow for the safe disposal of Methyl 4-benzylpiperazine-2-carboxylate.
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Comprehensive Safety Guide: Personal Protective Equipment for Handling Methyl 4-benzylpiperazine-2-carboxylate
The piperazine moiety is associated with corrosive properties, capable of causing severe skin burns and eye damage, while the benzylpiperazine (BZP) structure is known for its potent central nervous system stimulant effects.[1][2][3][4] Therefore, we must treat this compound with the utmost caution, assuming it possesses a combination of these hazardous characteristics.
Hazard Assessment and Inferred Risk Profile
The primary principle of laboratory safety is to understand the potential risks. Based on the known hazards of its structural precursors, we can construct a reliable, precautionary risk profile for Methyl 4-benzylpiperazine-2-carboxylate.
| Inferred Hazard | Basis of Assessment (Structural Analogues) | Potential Consequences |
| Skin Corrosion/Irritation | Piperazine and its derivatives are known to be corrosive and can cause severe skin burns.[1][2][3] Benzylpiperazine is a known skin irritant.[5] | Chemical burns, dermatitis, potential for allergic skin reactions.[1] |
| Serious Eye Damage | Direct contact with piperazine compounds can cause severe, irreversible eye damage.[1][2] | Corneal burns, permanent vision impairment or loss. |
| Respiratory Irritation | The compound is likely a fine powder, posing a risk of respiratory tract irritation if inhaled.[2][5][6] | Coughing, shortness of breath, irritation of mucous membranes. |
| Acute Toxicity / CNS Effects | Benzylpiperazine (BZP) is a potent CNS stimulant with effects similar to amphetamine.[4][7] Ingestion can lead to adverse effects including agitation, palpitations, and in severe cases, seizures.[4][8] | Harmful if swallowed, potential for systemic toxicity and adverse neurological effects. |
| Combustibility | Piperazine is a combustible solid, meaning it can burn, though it may require an ignition source.[2][9] | Fire hazard if handled near open flames or ignition sources. |
Core Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is crucial. This begins with engineering controls and is supplemented by carefully selected personal gear. The goal is to create a complete barrier between the researcher and the chemical.[10]
Primary Engineering Control: The Chemical Fume Hood
Causality: The single most important safety measure is the mandatory use of a certified chemical fume hood. This engineering control captures airborne particles and vapors at the source, preventing inhalation, which is a primary route of exposure for potent, powdered compounds.[1][11]
Protocol:
-
Verify the fume hood has a current inspection sticker and is functioning correctly (check the airflow monitor).
-
Conduct all manipulations of Methyl 4-benzylpiperazine-2-carboxylate, including weighing, transfers, and preparation of solutions, deep within the fume hood.
-
Keep the sash at the lowest possible height that still allows for comfortable work.
Eye and Face Protection
Causality: The piperazine functional group presents a significant risk of severe eye damage.[2] Therefore, protection must be absolute.
-
Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields are the absolute minimum for being present in the laboratory.[12]
-
Mandatory for Active Handling: Chemical splash goggles are required when handling the solid or any of its solutions. They provide a full seal around the eyes, protecting against splashes and airborne particles.[12][13]
-
High-Risk Operations: A full face shield must be worn over chemical splash goggles when handling larger quantities (>10g) or during procedures with a high splash potential, such as preparing stock solutions or during spill cleanup.[12][14]
Hand Protection
Causality: To prevent skin contact and absorption, selection of the correct gloves is critical. The compound's corrosive potential necessitates a robust barrier.[15]
-
Glove Type: Disposable nitrile gloves are the standard for incidental contact.[12][14] Avoid latex gloves due to poor chemical resistance and potential for allergies.[12]
-
Protocol: Double-Gloving: For all handling procedures, wearing two pairs of nitrile gloves is mandatory. This provides redundancy in case the outer glove is compromised and allows for safe removal of the contaminated outer layer without exposing the skin.
-
Inspection and Replacement: Always inspect gloves for tears or pinholes before use. If contact with the chemical occurs, remove the outer glove immediately, dispose of it as hazardous waste, and continue working with the inner glove, replacing the outer glove as soon as possible. Change gloves frequently and always before leaving the laboratory.[12]
Body Protection
Causality: A lab coat provides a removable barrier to protect personal clothing and the skin from contamination.[13][15]
-
Requirement: A long-sleeved, knee-length laboratory coat must be worn at all times. Ensure it is fully buttoned.
-
Material: A standard cotton/polyester blend is acceptable. For procedures involving flammable solvents, a flame-resistant lab coat is recommended.[13]
-
Additional Protection: For tasks involving significant quantities or a high risk of splashing, consider a chemically resistant apron worn over the lab coat.
Procedural Workflows: Ensuring Self-Validating Systems
Safety is not just about the gear, but the process. The following workflows are designed to minimize the risk of exposure and contamination at every step.
PPE Donning and Doffing Sequence
Causality: A strict sequence for putting on and taking off PPE is critical to prevent the transfer of contaminants from the gear to your skin or clothing. The doffing process is particularly important.
Caption: PPE Donning and Doffing Workflow.
Safe Chemical Handling Workflow
Causality: This workflow outlines the critical control points from storage to waste disposal, ensuring that containment and safety checks are integrated into the standard operating procedure.
Caption: Safe Handling Workflow for Potent Compounds.
Emergency and Disposal Plans
Spill and Exposure Procedures
-
Minor Spill (<1g in a fume hood):
-
Alert personnel in the immediate area.
-
Wearing your full PPE, cover the spill with an inert absorbent material like vermiculite or sand.[2]
-
Carefully collect the absorbed material using non-sparking tools and place it into a designated, labeled hazardous waste container.[1][2]
-
Decontaminate the area with an appropriate solvent, followed by soap and water.
-
-
Skin Contact: Immediately remove contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[3][16]
-
Eye Contact: Immediately flush eyes with gently flowing water for at least 15 minutes, holding the eyelids open.[17][18] Remove contact lenses if possible. Seek immediate medical attention.[19]
Waste Disposal Protocol
Causality: Improper disposal can cause environmental harm and pose a risk to others. All materials contaminated with Methyl 4-benzylpiperazine-2-carboxylate must be treated as hazardous waste.[11]
-
Segregation: Do not mix this waste with other waste streams.[11]
-
Container: Use a dedicated, clearly labeled hazardous waste container with a secure lid. The label must include "Hazardous Waste" and the full chemical name.[1][11]
-
Collection: This includes any residual chemical, contaminated gloves, pipette tips, weighing paper, and absorbent materials from spills.
-
Disposal: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office. Do not pour any amount down the drain.[2]
By adhering to these comprehensive guidelines, researchers can confidently and safely handle Methyl 4-benzylpiperazine-2-carboxylate, ensuring both personal safety and the integrity of their scientific work.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
